molecular formula C43H69N3O7 B15575850 Cholesterol-PEG-MAL (MW 2000)

Cholesterol-PEG-MAL (MW 2000)

Numéro de catalogue: B15575850
Poids moléculaire: 740.0 g/mol
Clé InChI: BIWQSICWZQDISC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cholesterol-PEG-MAL (MW 2000) is a useful research compound. Its molecular formula is C43H69N3O7 and its molecular weight is 740.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholesterol-PEG-MAL (MW 2000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholesterol-PEG-MAL (MW 2000) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C43H69N3O7

Poids moléculaire

740.0 g/mol

Nom IUPAC

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethylamino]-4-oxobutanoate;methane

InChI

InChI=1S/C42H65N3O7.CH4/c1-28(2)7-6-8-29(3)33-11-12-34-32-10-9-30-27-31(17-20-41(30,4)35(32)18-21-42(33,34)5)52-40(50)16-13-36(46)43-22-25-51-26-23-44-37(47)19-24-45-38(48)14-15-39(45)49;/h9,14-15,28-29,31-35H,6-8,10-13,16-27H2,1-5H3,(H,43,46)(H,44,47);1H4

Clé InChI

BIWQSICWZQDISC-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Cholesterol-PEG-MAL (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Cholesterol-Polyethylene Glycol-Maleimide with a molecular weight of 2000 Da (Cholesterol-PEG-MAL, MW 2000). This functionalized lipid is a critical component in the development of advanced drug delivery systems, particularly for the formation of targeted liposomes and nanoparticles. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to aid researchers in the successful application of this versatile molecule.

Synthesis of Cholesterol-PEG-MAL (MW 2000)

The synthesis of Cholesterol-PEG-MAL (MW 2000) is typically achieved through a two-step process. The first step involves the activation of cholesterol, followed by the coupling of the activated cholesterol to a heterobifunctional PEG linker containing a maleimide (B117702) group. A common and effective method involves the preparation of cholesteryl hemisuccinate, which is then coupled to an amino-terminated PEG-maleimide.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Cholesteryl Hemisuccinate

This step involves the esterification of cholesterol with succinic anhydride (B1165640) to introduce a carboxylic acid group, which can then be activated for coupling to the PEG linker.

  • Materials:

  • Procedure:

    • Dissolve cholesterol (1 equivalent) and succinic anhydride (1.5 equivalents) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

    • Stir the reaction mixture at 60°C for 24 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane and wash sequentially with 1 M hydrochloric acid (HCl) and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield cholesteryl hemisuccinate as a white solid.

Step 2: Coupling of Cholesteryl Hemisuccinate with Amino-PEG-Maleimide

The carboxylic acid of cholesteryl hemisuccinate is activated and then reacted with the primary amine of H₂N-PEG₂₀₀₀-Maleimide.

  • Materials:

    • Cholesteryl hemisuccinate (Molar Mass: 486.72 g/mol )

    • H₂N-PEG₂₀₀₀-Maleimide (Average MW: ~2000 g/mol )

    • N,N'-Dicyclohexylcarbodiimide (DCC) (Molar Mass: 206.33 g/mol )

    • 4-Dimethylaminopyridine (DMAP) (Molar Mass: 122.17 g/mol )

    • Dichloromethane (DCM, Anhydrous)

  • Procedure:

    • Dissolve cholesteryl hemisuccinate (1 equivalent), H₂N-PEG₂₀₀₀-Maleimide (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC (1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 48 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Activation of Cholesterol cluster_step2 Step 2: Coupling Reaction Cholesterol Cholesterol CholesterylHemisuccinate Cholesteryl Hemisuccinate Cholesterol->CholesterylHemisuccinate Pyridine, 60°C SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->CholesterylHemisuccinate AminoPEG AminoPEG ভারসামMaleimide H₂N-PEG₂₀₀₀-Maleimide CholesterolPEGMaleimide Cholesterol-PEG₂₀₀₀-Maleimide ভারসামMaleimide->CholesterolPEGMaleimide CholesterylHemisuccinate_ref Cholesteryl Hemisuccinate CholesterylHemisuccinate_ref->CholesterolPEGMaleimide DCC, DMAP, DCM, RT

Figure 1: Synthesis pathway of Cholesterol-PEG₂₀₀₀-Maleimide.

Purification of Cholesterol-PEG-MAL (MW 2000)

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and coupling agents. A combination of silica (B1680970) gel chromatography and dialysis or size exclusion chromatography is often employed.

Experimental Protocols

Method 1: Silica Gel Chromatography

This method is effective for removing non-PEGylated impurities.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0-10% methanol).

  • Procedure:

    • Prepare a silica gel column packed in the initial mobile phase (e.g., 100% dichloromethane).

    • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing methanol concentration.

    • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the product-containing fractions.

    • Pool the pure fractions and evaporate the solvent to yield the purified product.

Method 2: Dialysis

Dialysis is useful for removing low molecular weight impurities.

  • Membrane: Dialysis tubing with a molecular weight cut-off (MWCO) of 1 kDa.

  • Solvent: Deionized water or a suitable buffer.

  • Procedure:

    • Dissolve the product from the chromatography step in a minimal amount of a suitable solvent (e.g., a mixture of an organic solvent and water).

    • Transfer the solution into the dialysis tubing and seal it.

    • Immerse the dialysis bag in a large volume of deionized water at 4°C.

    • Stir the water gently and change it every 4-6 hours for 48 hours.

    • Recover the purified product by lyophilization.

Purification Workflow Diagram

Purification_Workflow CrudeProduct Crude Cholesterol-PEG-MAL SilicaGel Silica Gel Chromatography (DCM/Methanol Gradient) CrudeProduct->SilicaGel FractionAnalysis TLC Analysis of Fractions SilicaGel->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation PartiallyPurified Partially Purified Product SolventEvaporation->PartiallyPurified Dialysis Dialysis (MWCO 1 kDa) PartiallyPurified->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization PureProduct Pure Cholesterol-PEG-MAL Lyophilization->PureProduct

Figure 2: Purification workflow for Cholesterol-PEG₂₀₀₀-Maleimide.

Characterization and Data Presentation

The identity and purity of the synthesized Cholesterol-PEG-MAL (MW 2000) should be confirmed using various analytical techniques.

Technique Parameter Expected Result
¹H NMR Chemical Shift (δ)Cholesterol Moiety: 0.6-2.4 ppm (aliphatic protons), ~5.35 ppm (olefinic proton). PEG Moiety: ~3.64 ppm (repeating -CH₂CH₂O- units). Maleimide Moiety: ~6.70 ppm (protons of the maleimide ring).
Mass Spectrometry (MALDI-TOF) m/zA distribution of peaks centered around the average molecular weight of ~2473 g/mol (Cholesteryl hemisuccinate + PEG₂₀₀₀-Maleimide - H₂O).
Purity (HPLC) Peak Area>95% purity is typically desired for drug delivery applications.[1]
Polydispersity Index (PDI) GPC/DLSA narrow PDI (e.g., < 1.1) indicates a uniform PEG chain length.

Table 1: Summary of Characterization Data for Cholesterol-PEG-MAL (MW 2000)

Application in Drug Delivery: Liposome (B1194612) Formulation and Cellular Uptake

Cholesterol-PEG-MAL is frequently incorporated into liposomal formulations to create "stealth" liposomes with targeting capabilities. The maleimide group allows for the conjugation of thiol-containing ligands, such as antibodies or peptides, for targeted drug delivery.

Experimental Protocol: Liposome Preparation by Thin-Film Hydration
  • Dissolve the lipid mixture (e.g., DSPC, cholesterol, and Cholesterol-PEG-MAL in a desired molar ratio) in chloroform (B151607) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an aqueous buffer (containing the drug to be encapsulated, if applicable) by vortexing or sonication above the lipid phase transition temperature.

  • Extrude the resulting multilamellar vesicles through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.

  • The maleimide groups on the liposome surface are now available for conjugation to thiol-containing targeting ligands.

Cellular Uptake Pathway: Caveolae-Mediated Endocytosis

Liposomes containing cholesterol are often internalized by cells through a process called caveolae-mediated endocytosis. This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.[2]

Cellular_Uptake Liposome Cholesterol-PEG-MAL Liposome CellMembrane Cell Membrane Liposome->CellMembrane Binding Caveolae Caveolae Formation CellMembrane->Caveolae Internalization Internalization Caveolae->Internalization Caveosome Caveosome Internalization->Caveosome EndosomalEscape Endosomal Escape Caveosome->EndosomalEscape DrugRelease Drug Release in Cytosol EndosomalEscape->DrugRelease

Figure 3: Caveolae-mediated endocytosis of cholesterol-containing liposomes.

This technical guide provides a foundational understanding of the synthesis, purification, and application of Cholesterol-PEG-MAL (MW 2000). Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and available resources. Careful characterization of the final product is paramount to ensure its quality and performance in subsequent drug delivery studies.

References

An In-depth Technical Guide to Cholesterol-PEG-MAL 2000: Structure, Properties, and Applications in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cholesterol-PEG-MAL 2000 is a versatile and widely utilized amphiphilic polymer in the field of drug delivery and bioconjugation. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key applications, with a focus on the formulation and characterization of advanced drug delivery systems.

Chemical Structure and Core Components

Cholesterol-PEG-MAL 2000 is a linear heterobifunctional PEG derivative. Its structure consists of three key components: a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of approximately 2000 Da, and a reactive maleimide (B117702) (MAL) functional group at the terminus of the PEG chain.

The cholesterol moiety serves as a lipophilic anchor, enabling the molecule to readily insert into the lipid bilayers of liposomes and the hydrophobic cores of micelles and nanoparticles.[1] The PEG spacer is a flexible, hydrophilic polymer that provides a steric barrier, often referred to as a "stealth" characteristic. This PEGylation helps to reduce opsonization by the mononuclear phagocyte system, thereby prolonging the circulation time of the drug carrier in the bloodstream.[1] The terminal maleimide group is a thiol-reactive functional group that allows for the covalent conjugation of targeting ligands, such as peptides or antibodies containing cysteine residues, to the surface of the drug delivery system.[2][3] This facilitates active targeting to specific cells or tissues.

Caption: Chemical structure of Cholesterol-PEG-MAL 2000.

Physicochemical Properties

The physicochemical properties of Cholesterol-PEG-MAL 2000 are critical to its function in drug delivery systems. These properties influence its self-assembly behavior, the stability of the resulting nanoparticles, and their in vivo performance.

PropertyValueSource(s)
Molecular Weight (MW) ~2562.21 g/mol [4]
Purity >95%[2]
Solubility Water, DMSO, DCM, DMF[2]
Storage Conditions -20°C, protect from light[2]
Appearance White to off-white solid
CAS Number 923987-96-6[4]

Applications in Drug Delivery

Cholesterol-PEG-MAL 2000 is a key excipient in the development of targeted drug delivery systems, including liposomes, micelles, and other nanoparticles.[5][6] Its amphiphilic nature drives the self-assembly of these nanostructures in aqueous environments, encapsulating hydrophobic drugs within the core while the hydrophilic PEG chains form a protective corona.[2]

The presence of the maleimide group allows for the attachment of targeting moieties, enabling the nanoparticles to selectively bind to and enter target cells, thereby enhancing therapeutic efficacy and reducing off-target side effects.[4]

Experimental Protocols

Formulation of Targeted Micelles by Thin-Film Hydration

This protocol describes a common method for preparing drug-loaded, targeted micelles using Cholesterol-PEG-MAL 2000.

Materials:

  • Cholesterol-PEG-MAL 2000

  • A second lipid (e.g., DSPC or DSPE-PEG 2000)

  • Hydrophobic drug

  • Targeting ligand with a free thiol group (e.g., a cysteine-containing peptide)

  • Chloroform (B151607) or other suitable organic solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Reaction buffer (e.g., HEPES buffer, pH 7.0)

Procedure:

  • Lipid Film Formation:

    • Dissolve Cholesterol-PEG-MAL 2000, the second lipid, and the hydrophobic drug in chloroform in a round-bottom flask. The molar ratio of the lipids will need to be optimized for the specific application.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and Micelle Formation:

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing or sonicating. The temperature should be above the phase transition temperature of the lipids.

    • The solution should become a clear or slightly opalescent suspension of micelles.

  • Ligand Conjugation:

    • Dissolve the thiol-containing targeting ligand in a reaction buffer (e.g., HEPES).

    • Add the ligand solution to the micelle suspension. The maleimide group on the Cholesterol-PEG-MAL 2000 will react with the thiol group on the ligand to form a stable thioether bond.[3]

    • Allow the reaction to proceed for several hours at room temperature or 4°C, with gentle stirring.

  • Purification:

    • Remove any unreacted ligand and non-encapsulated drug by dialysis or size-exclusion chromatography.

A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer (Vortexing/Sonication) B->C D 4. Self-Assembly into Drug-Loaded Micelles C->D E 5. Add Thiolated Targeting Ligand D->E F 6. Covalent Conjugation to Maleimide Group E->F G 7. Purification (Dialysis/SEC) F->G H Targeted, Drug-Loaded Micelles G->H

Caption: Experimental workflow for micelle formulation.

Characterization of Nanoparticles

Dynamic Light Scattering (DLS):

DLS is used to determine the hydrodynamic diameter and polydispersity index (PDI) of the formulated nanoparticles.

  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • Measurement: Analyze the sample using a DLS instrument. The hydrodynamic diameter provides information on the size of the nanoparticles in solution, including the hydrated PEG layer. The PDI is a measure of the size distribution, with a lower PDI indicating a more monodisperse sample.

Zeta Potential Measurement:

Zeta potential analysis provides information about the surface charge of the nanoparticles, which is an important indicator of their stability in suspension.

  • Sample Preparation: Dilute the nanoparticle suspension in deionized water or a low ionic strength buffer.

  • Measurement: Analyze the sample using an instrument capable of measuring zeta potential. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in the dispersion.

Drug Loading and Encapsulation Efficiency:

This determines the amount of drug successfully incorporated into the nanoparticles.

  • Procedure:

    • Separate the drug-loaded nanoparticles from the unencapsulated drug using a method like centrifugation or size-exclusion chromatography.

    • Lyse the nanoparticles using a suitable solvent to release the encapsulated drug.

    • Quantify the amount of drug in the supernatant (unencapsulated) and in the lysed nanoparticles (encapsulated) using a technique such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

Logical Relationships in Targeted Drug Delivery

The successful design of a targeted drug delivery system using Cholesterol-PEG-MAL 2000 relies on the interplay between its structural components and their biological functions.

cluster_molecule Cholesterol-PEG-MAL 2000 cluster_function Biological Function cluster_outcome Therapeutic Outcome Chol Cholesterol Anchor Hydrophobic Anchoring Chol->Anchor PEG PEG 2000 Stealth Steric Shielding (Increased Circulation) PEG->Stealth MAL Maleimide Target Ligand Conjugation (Active Targeting) MAL->Target Outcome Enhanced Efficacy & Reduced Side Effects Anchor->Outcome Stealth->Outcome Target->Outcome

Caption: Logical relationships in targeted drug delivery.

References

An In-Depth Technical Guide to the Mechanism of Action of Cholesterol-PEG-MAL in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Cholesterol-polyethylene glycol-maleimide (Cholesterol-PEG-MAL) in liposomal drug delivery systems. It details the synergistic roles of each component, their impact on the physicochemical properties of liposomes, and the mechanisms driving their interaction with biological systems. This guide is intended to serve as a valuable resource for researchers and professionals involved in the design and development of advanced drug delivery platforms.

Core Concepts: The Tripartite Function of Cholesterol-PEG-MAL

Cholesterol-PEG-MAL is a sophisticated lipid conjugate engineered to impart stability, stealth, and targeting capabilities to liposomal drug carriers. Its mechanism of action is a result of the distinct yet complementary functions of its three core components: cholesterol, polyethylene (B3416737) glycol (PEG), and a terminal maleimide (B117702) group.

  • Cholesterol: The Anchor of Stability Cholesterol is an essential component of liposomal formulations, playing a critical role in modulating the fluidity and stability of the lipid bilayer. By intercalating between phospholipid molecules, cholesterol reduces the permeability of the membrane to encapsulated drugs, thereby preventing premature leakage. It also enhances the rigidity of the liposome (B1194612) structure, which contributes to its stability in the bloodstream and during storage. The hydrophobic nature of cholesterol ensures its firm anchoring within the lipid bilayer of the liposome.

  • Polyethylene Glycol (PEG): The "Stealth" Shield The PEG component is a hydrophilic polymer that forms a protective layer on the surface of the liposome. This "stealth" coating sterically hinders the adsorption of opsonins—plasma proteins that mark foreign particles for clearance by the mononuclear phagocyte system (MPS). By evading opsonization, PEGylated liposomes exhibit a significantly prolonged circulation half-life in the bloodstream. This extended circulation time increases the probability of the liposome reaching its target tissue, a phenomenon crucial for effective drug delivery, particularly in cancer therapy where it facilitates the enhanced permeability and retention (EPR) effect.

  • Maleimide: The Targeting Warhead The maleimide group is a reactive moiety at the distal end of the PEG chain that enables the covalent conjugation of targeting ligands. This is typically achieved through a highly efficient and specific Michael addition reaction with thiol groups present in cysteine residues of proteins and peptides. This allows for the attachment of antibodies, antibody fragments, peptides, or other biomolecules that can specifically recognize and bind to receptors overexpressed on the surface of target cells, such as tumor cells. This active targeting strategy significantly enhances the specificity and efficacy of drug delivery, minimizing off-target effects.

Quantitative Data on Liposome Characteristics

The incorporation of cholesterol and PEGylated lipids significantly influences the physicochemical properties of liposomes. The following tables summarize quantitative data from various studies, illustrating the impact of these components on key liposomal parameters.

Table 1: Effect of Cholesterol Content on Liposome Properties

Phospholipid:Cholesterol Molar RatioMean Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
100:0268.9 ± 6.8~0-[1]
70:30~105-14.285[2]
50:50---[1]

Table 2: Effect of PEG-Cholesterol Concentration on Liposome Properties

PEG-Cholesterol (mol%)Particle Size (nm)Zeta Potential (mV)Reference
0109.27 ± 0.50-51.12 ± 3.79[3]
1--16.2[4]
2.5--[5]

Table 3: In Vivo Tumor Accumulation of Targeted Liposomes

Liposome FormulationTumor Accumulation (Fluorescence Intensity)Time PointReference
Non-targeted LiposomesLower24 h[5]
Maleimide-Targeted LiposomesHigher24 h[5]

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of drug-loaded, maleimide-targeted liposomes.

Preparation of Drug-Loaded, Maleimide-Targeted Liposomes

This protocol outlines the thin-film hydration method followed by extrusion for the preparation of unilamellar liposomes, drug loading via a remote loading method, and subsequent surface functionalization.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Cholesterol-PEG-Maleimide

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Chloroform and Methanol

  • Hydration buffer (e.g., ammonium (B1175870) sulfate (B86663) solution for remote loading)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thiol-containing targeting ligand (e.g., antibody fragment, peptide)

Procedure:

  • Lipid Film Formation:

    • Dissolve the phospholipids, cholesterol, and Cholesterol-PEG-Maleimide in a chloroform:methanol mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the inner surface of the flask.

    • Further dry the film under a stream of nitrogen gas to remove any residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with an aqueous buffer (e.g., 300 mM ammonium sulfate for doxorubicin (B1662922) loading) at a temperature above the phase transition temperature of the lipids.

    • Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Extrusion for Size Homogenization:

    • Subject the MLV suspension to multiple extrusions through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome extruder to produce small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Drug Loading (Remote Loading):

    • Remove the external ammonium sulfate by dialysis or size-exclusion chromatography against a suitable buffer (e.g., PBS, pH 7.4).

    • Add the drug solution (e.g., doxorubicin in PBS) to the liposome suspension.

    • Incubate the mixture at an elevated temperature (e.g., 60°C) to facilitate the influx and trapping of the drug inside the liposomes, driven by the pH gradient.

  • Purification:

    • Remove the unencapsulated drug by dialysis or size-exclusion chromatography.

  • Targeting Ligand Conjugation:

    • Add the thiol-containing targeting ligand to the purified drug-loaded liposomes at a specific molar ratio.

    • Incubate the mixture at room temperature for several hours or overnight at 4°C to allow the maleimide-thiol conjugation reaction to proceed.

    • Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine.

  • Final Purification:

    • Remove the unconjugated targeting ligand and quenching agent by size-exclusion chromatography.

Characterization of Liposomes

1. Particle Size and Zeta Potential:

  • Measure the mean hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

2. Encapsulation Efficiency and Drug Loading:

  • Lyse a known amount of the liposomal formulation with a suitable solvent (e.g., methanol) to release the encapsulated drug.

  • Quantify the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

  • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

    • EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

    • DL% = (Amount of encapsulated drug / Total lipid amount) x 100

3. In Vitro Drug Release:

  • Place a known amount of the drug-loaded liposomes in a dialysis bag with a suitable molecular weight cutoff.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle stirring.

  • At predetermined time points, withdraw aliquots from the release medium and quantify the amount of released drug using HPLC or UV-Vis spectrophotometry.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the mechanism of action of Cholesterol-PEG-MAL liposomes.

Liposome Assembly and Drug Loading

Liposome_Formation cluster_prep Liposome Preparation cluster_char Characterization Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Add Buffer Extrusion Extrusion Hydration->Extrusion Homogenize Drug Loading Drug Loading Extrusion->Drug Loading Remote Loading Size/Zeta Size/Zeta Drug Loading->Size/Zeta EE/DL EE/DL Drug Loading->EE/DL

Figure 1: Workflow for liposome preparation and initial characterization.
Thiol-Maleimide Conjugation for Targeting

Conjugation Liposome PEG-Maleimide Liposome Maleimide TargetedLiposome Targeted Liposome Thioether Bond Liposome:mal->TargetedLiposome:conj Michael Addition Ligand Targeting Ligand Thiol Group (-SH) Ligand:thiol->TargetedLiposome:conj

Figure 2: Covalent conjugation of a targeting ligand to the liposome surface.
Cellular Uptake via Thiol-Mediated Trafficking

The enhanced cellular uptake of maleimide-functionalized liposomes is primarily driven by a unique mechanism known as thiol-mediated membrane trafficking. This process is distinct from conventional endocytic pathways like clathrin-mediated or caveolae-mediated endocytosis.[6]

The initial and critical step involves the interaction of the maleimide groups on the liposome surface with thiol groups present on cell surface proteins. This interaction can trigger internalization through a combination of endocytosis and energy-independent transport mechanisms.[6] Key cell surface proteins with available thiols, such as protein disulfide isomerase (PDI), are thought to play a role in facilitating this uptake.[6]

Cellular_Uptake cluster_cell Cellular Environment cluster_pathway Internalization Pathways Targeted Liposome Targeted Liposome Maleimide Thiol Protein Cell Surface Thiol (e.g., PDI) Targeted Liposome->Thiol Protein Thiol-Maleimide Interaction Cell Surface Cell Membrane Endocytosis Endocytosis Thiol Protein->Endocytosis Triggers Energy-Independent Transport Energy-Independent Transport Thiol Protein->Energy-Independent Transport Triggers Endosome Endosome Endocytosis->Endosome Cytosol Cytosol (Drug Release) Energy-Independent Transport->Cytosol Endosome->Cytosol Endosomal Escape & Drug Release

Figure 3: Proposed mechanism of thiol-mediated cellular uptake.

Conclusion

Cholesterol-PEG-MAL is a highly versatile and effective component for the design of advanced liposomal drug delivery systems. Its tripartite structure provides a robust platform that combines stability, prolonged circulation, and precise targeting. A thorough understanding of the mechanism of action of each component, as detailed in this guide, is paramount for the rational design and optimization of liposomal formulations for a wide range of therapeutic applications. The ability to quantitatively assess the impact of formulation parameters on the physicochemical and biological properties of these nanocarriers will continue to drive innovation in the field of targeted drug delivery.

References

The Amphiphilic Architect: A Technical Guide to the Self-Assembly of Cholesterol-PEG-Maleimide 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical overview of the self-assembly properties of Cholesterol-Polyethylene Glycol-Maleimide 2000 (Chol-PEG-MAL 2000), a cornerstone amphiphilic polymer in modern drug delivery and bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document details the fundamental principles governing its behavior in aqueous media, quantitative characteristics, and the experimental protocols for their validation.

Introduction: The Molecular Blueprint

Cholesterol-PEG-MAL 2000 is a linear amphiphilic block copolymer. Its unique structure consists of three key functional domains:

  • A hydrophobic cholesterol anchor : This bulky, lipophilic moiety readily partitions into non-polar environments, serving as the driving force for self-assembly and encapsulation of hydrophobic drugs.

  • A hydrophilic polyethylene (B3416737) glycol (PEG) 2000 spacer : A PEG chain with a molecular weight of approximately 2000 Daltons forms a flexible, hydrophilic corona. This PEG layer imparts water solubility to the entire structure and creates a steric barrier, which can reduce clearance by the mononuclear phagocyte system in vivo.

  • A thiol-reactive Maleimide (MAL) group : Positioned at the terminus of the PEG chain, this functional group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, via a stable thioether bond.

This distinct architecture enables Chol-PEG-MAL 2000 to spontaneously self-assemble in aqueous solutions, forming nanoscale micellar structures ideal for advanced therapeutic applications.

The Physics of Formation: Self-Assembly Mechanism

The self-assembly of Chol-PEG-MAL 2000 is a thermodynamically driven process governed by the hydrophobic effect. In an aqueous environment, the hydrophobic cholesterol tails seek to minimize their contact with water molecules. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual polymer chains (unimers) begin to aggregate.

They arrange themselves into spherical micelles where the cholesterol moieties form a compact, hydrophobic core, and the hydrophilic PEG chains form a solvated outer shell, or corona, that interfaces with the surrounding water. This micellar core can serve as a reservoir for poorly water-soluble drug molecules, effectively solubilizing them in aqueous formulations.

G cluster_0 Aqueous Environment (Below CMC) cluster_1 Self-Assembly (Above CMC) water1 water2 water3 unimer unimer_label unimer->unimer_label Chol-PEG-MAL Unimer core Hydrophobic Core (Cholesterol) unimer->core peg1 PEG-MAL core->peg1 peg2 PEG-MAL core->peg2 peg3 PEG-MAL core->peg3

Self-assembly of Chol-PEG-MAL 2000 into a core-shell micelle.

Quantitative Self-Assembly Properties

The precise characterization of the resulting micelles is critical for their application. Key quantitative parameters are summarized below. While specific data for the maleimide-terminated variant is limited, data from the closely related Chol-PEG 2000 and the well-studied DSPE-PEG 2000 provide excellent benchmarks.

ParameterTypical ValueMethodSignificance
Critical Micelle Conc. (CMC) ~1 - 2 µM (for DSPE-PEG 2000)[1][2]Pyrene (B120774) Fluorescence AssayConcentration at which micelles form; indicates stability upon dilution.
Hydrodynamic Diameter (Size) 11.8 ± 0.2 nm (at 0.25 mg/mL)[3][4]Dynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and circulation time.
Zeta Potential -7.0 ± 0.6 mV (at 0.25 mg/mL)[3][4]Electrophoretic Light ScatteringIndicates surface charge and colloidal stability against aggregation.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Measures the heterogeneity of particle sizes in the sample.

Note: CMC data is provided for the structurally similar 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG 2000) as a reliable reference point.

Experimental Protocols

Accurate determination of the physicochemical properties of Chol-PEG-MAL 2000 micelles requires robust experimental methods. The following sections detail standard protocols for key characterization assays.

G cluster_char Physicochemical Characterization prep Sample Preparation (Hydration of Chol-PEG-MAL film) dls Size & PDI Measurement (Dynamic Light Scattering) prep->dls zeta Surface Charge Measurement (Zeta Potential) prep->zeta cmc Stability Assessment (CMC Determination) prep->cmc analysis Data Analysis & Reporting dls->analysis zeta->analysis cmc->analysis

Typical experimental workflow for micelle characterization.
Determination of Critical Micelle Concentration (CMC) by Pyrene Fluorescence Assay

This method leverages the sensitivity of the fluorescent probe pyrene to the polarity of its microenvironment.

Principle: In polar aqueous solution, pyrene exhibits a specific fluorescence emission spectrum. When micelles form, pyrene partitions into the hydrophobic core. This change in environment alters the vibrational fine structure of the pyrene emission spectrum, causing a significant shift in the intensity ratio of the first and third emission peaks (I₁ at ~373 nm and I₃ at ~384 nm). The CMC is determined from the inflection point of the curve when plotting the I₁/I₃ ratio against the logarithm of the polymer concentration.[5][6][7]

Protocol:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of Chol-PEG-MAL 2000 in an appropriate aqueous buffer (e.g., 10 mM PBS, pH 7.4).

    • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone (B3395972) or ethanol) at approximately 0.2 mM.[6]

  • Sample Preparation:

    • Create a series of vials or wells with serially diluted concentrations of the Chol-PEG-MAL 2000 stock solution.

    • Add a small, fixed volume of the pyrene stock solution to each dilution. The final pyrene concentration should be low, typically around 0.5-1.0 µM, to avoid excimer formation.[7]

    • Allow the solvent from the pyrene stock to evaporate completely, leaving a thin film of pyrene and the aqueous polymer solution.

    • Equilibrate the samples, often with gentle agitation in the dark.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, set the excitation wavelength to approximately 334-339 nm.[6]

    • Record the emission spectra for each sample concentration over a range of 350-450 nm.

    • Extract the fluorescence intensities of the first (I₁) and third (I₃) vibronic peaks.

  • Data Analysis:

    • Calculate the intensity ratio (I₁/I₃ or I₃/I₁) for each polymer concentration.

    • Plot the intensity ratio versus the logarithm of the polymer concentration.

    • Fit the resulting sigmoidal curve and determine the concentration at the inflection point, which corresponds to the CMC.[5]

Measurement of Hydrodynamic Diameter and PDI by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size of particles in suspension.[8][9]

Principle: Particles in a liquid undergo random Brownian motion. When illuminated by a laser, the scattered light intensity fluctuates over time. DLS measures the rate of these fluctuations. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, causing slower fluctuations.[10] The instrument's correlator analyzes these fluctuations to determine the diffusion coefficient (D) of the particles. The hydrodynamic diameter (d_H) is then calculated using the Stokes-Einstein equation:

d_H = (k_B * T) / (3 * π * η * D)

where k_B is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the medium.[10]

Protocol:

  • Sample Preparation:

    • Prepare a solution of Chol-PEG-MAL 2000 micelles in a filtered (e.g., 0.22 µm filter) aqueous buffer at a concentration well above the CMC (e.g., 0.25 mg/mL).

    • Ensure the sample is free of dust and large aggregates, which can interfere with the measurement. Centrifugation or filtration may be necessary.

  • Instrument Setup:

    • Set the instrument parameters, including the solvent viscosity and refractive index, and the measurement temperature (typically 25°C).

    • Allow the instrument to equilibrate to the set temperature.

  • Measurement:

    • Transfer the sample to a clean cuvette and place it in the instrument.

    • Perform multiple measurements (e.g., 3 runs of 10-15 measurements each) to ensure reproducibility.

  • Data Analysis:

    • The instrument software generates a particle size distribution report.

    • Report the Z-average diameter as the mean hydrodynamic size and the Polydispersity Index (PDI) as a measure of the distribution width. A PDI below 0.2 is generally considered indicative of a monodisperse sample.

Measurement of Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle's surface and is a key indicator of colloidal stability.[11][12][13]

Principle: This technique, often called Electrophoretic Light Scattering (ELS), applies an electric field across the sample. Charged particles will migrate towards the oppositely charged electrode at a velocity known as the electrophoretic mobility.[14] The instrument measures this velocity by detecting the frequency shift (Doppler shift) of the scattered laser light. The zeta potential (ζ) is then calculated from the electrophoretic mobility using the Henry equation.[11]

Protocol:

  • Sample Preparation:

    • Prepare the micelle sample in a low ionic strength medium (e.g., 10 mM NaCl) to ensure sufficient particle mobility.[12] High salt concentrations can screen the surface charge and suppress the signal.

    • The sample concentration should be optimized for sufficient scattering intensity.[14]

  • Instrument Setup:

    • Use a dedicated zeta potential cell (e.g., a disposable folded capillary cell).

    • Enter the solvent parameters (viscosity, dielectric constant) and set the temperature.

  • Measurement:

    • Carefully inject the sample into the cell, avoiding air bubbles.

    • Place the cell in the instrument and perform the measurement. The instrument will apply a voltage and measure the resulting particle movement.

  • Data Analysis:

    • The software calculates the zeta potential from the measured electrophoretic mobility.

    • Report the mean zeta potential value (in millivolts, mV) and its standard deviation. Values greater than +20 mV or less than -20 mV typically indicate good colloidal stability.[13]

Conclusion

Cholesterol-PEG-MAL 2000 is a versatile and powerful tool for nanotechnology-based drug delivery. Its well-defined amphiphilic structure leads to predictable self-assembly into stable, core-shell micelles. Through the rigorous application of characterization techniques such as fluorescence spectroscopy and dynamic light scattering, researchers can precisely determine the critical properties—CMC, size, and surface charge—that govern the in vitro and in vivo performance of these advanced nanocarriers. This understanding is paramount to the rational design and development of next-generation targeted therapeutics.

References

Characterization techniques for Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Characterization of Cholesterol-PEG-MAL 2000

Introduction

Cholesterol-PEG-Maleimide 2000 (Chol-PEG-MAL 2000) is an amphiphilic polymer conjugate widely utilized in the field of drug delivery and nanotechnology.[1][2][3][4][5] It consists of a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with an average molecular weight of 2000 Da, and a reactive maleimide (B117702) group at the terminus.[2][6] This unique structure allows it to self-assemble in aqueous solutions to form micelles or to be incorporated into liposomal formulations, serving as a "stealth" agent to improve circulation time and as an anchor for conjugating thiol-containing molecules like peptides or antibodies for targeted delivery.[1][3][4][6]

This guide provides a comprehensive overview of the essential techniques for the structural and physicochemical characterization of Chol-PEG-MAL 2000, intended for researchers, scientists, and professionals in drug development.

Structural Characterization

Confirming the chemical structure of Chol-PEG-MAL 2000 is the foundational step in its characterization, ensuring the successful synthesis and integrity of the conjugate. The primary techniques for this purpose are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for verifying the presence of the cholesterol, PEG, and maleimide moieties by identifying their characteristic proton signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Chol-PEG-MAL 2000 in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).

  • Instrumentation: Acquire the spectrum using an NMR spectrometer (e.g., 300 or 500 MHz).

  • Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Process the spectrum and integrate the relevant peaks. Chemical shifts are reported in parts per million (ppm) relative to a reference signal (e.g., tetramethylsilane, TMS, at 0 ppm).

Data Presentation: ¹H NMR

Chemical Shift (ppm)Assignment of ProtonsSource Moiety
~6.7Protons of the maleimide ringMaleimide
~5.35Olefinic proton (position 6) of the cholesterol ringCholesterol
~3.64Repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-)PEG
~0.6 - 2.5Aliphatic protons of the cholesterol steroid nucleus and side chainCholesterol

Note: Specific chemical shifts can vary slightly based on the solvent and the specific conjugation chemistry.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare the sample using the Potassium Bromide (KBr) pellet method or as a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: Use an FTIR spectrometer to scan the sample over a typical range of 4000 to 400 cm⁻¹.

  • Data Acquisition: Collect the spectrum and perform a background subtraction.

  • Data Analysis: Identify the principal absorption bands and assign them to their corresponding functional groups.

Data Presentation: FTIR

Wavenumber (cm⁻¹)Assignment of Vibrational ModeFunctional Group
~3420O-H stretching (from cholesterol and PEG termini)Hydroxyl
~2925 & 2855C-H stretching (asymmetric and symmetric)Aliphatic (Cholesterol & PEG)
~1700-1720C=O stretchingMaleimide / Ester/Carbamate Linkage
~1110C-O-C stretching (strong, characteristic)Ether (PEG backbone)

Note: The presence of the strong ether band around 1110 cm⁻¹ is a hallmark of the PEG component.[8]

Visualization: Molecular Structure

G cluster_chol Cholesterol Moiety cluster_peg PEG 2000 Spacer cluster_mal Maleimide Group chol [Hydrophobic Steroid Ring System] peg -(O-CH₂-CH₂)n- chol->peg Linker mal [Reactive Thiol Moiety] peg->mal Linker

Caption: Logical structure of Cholesterol-PEG-MAL 2000.

Molecular Weight and Purity Analysis

Determining the molecular weight distribution and purity is crucial for quality control, as these parameters influence the polymer's in vivo behavior and conjugation efficiency.

Gel Permeation / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC separates molecules based on their hydrodynamic volume in solution. It is the primary method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution.

Experimental Protocol: GPC/SEC

  • Sample Preparation: Dissolve the Chol-PEG-MAL 2000 sample in the mobile phase at a known concentration (e.g., 2 mg/mL).[9] Filter the solution through a 0.22 or 0.45 µm filter.

  • Instrumentation: Use a GPC/SEC system equipped with a suitable column set for polymer analysis (e.g., PLgel MIXED-D columns).[9] A differential refractive index (DRI) detector is commonly used.

  • Chromatographic Conditions:

    • Mobile Phase: Tetrahydrofuran (THF) or Dimethylformamide (DMF) are common organic eluents.[9][10] For aqueous GPC, water with a small amount of salt can be used.[10]

    • Flow Rate: Typically 1.0 mL/min.[9][11]

    • Temperature: Maintain a constant column temperature (e.g., 35-50 °C).[9][11]

  • Calibration: Calibrate the system using narrow PEG standards of known molecular weights.

  • Data Analysis: Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).

Data Presentation: GPC/SEC

ParameterTypical ValueDescription
Mn (Number-Average MW)~2400 DaStatistical average molecular weight
Mw (Weight-Average MW)~2500 DaAverage where larger molecules contribute more
PDI (Mw/Mn)1.0 - 1.2Measure of the distribution width (closer to 1.0 is more uniform)

Visualization: GPC/SEC Experimental Workflow

G prep Sample Preparation (Dissolve & Filter) inject Injection into GPC/SEC System prep->inject sep Separation (Size Exclusion Column) inject->sep detect Detection (Refractive Index) sep->detect analysis Data Analysis (Mw, Mn, PDI) detect->analysis

Caption: Workflow for GPC/SEC analysis.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is often used to assess the purity of the final conjugate and to separate it from unreacted starting materials like cholesterol. Due to the lack of a strong chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are preferred over UV detectors.[12][13]

Experimental Protocol: RP-HPLC

  • Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.

  • Instrumentation: Use an HPLC system with a C18 column and an ELSD or CAD detector.[13]

  • Chromatographic Conditions:

  • Data Analysis: Analyze the chromatogram for the main product peak and any impurity peaks. Purity is calculated based on the relative peak areas.

Physicochemical Properties of Self-Assembled Structures

The amphiphilic nature of Chol-PEG-MAL 2000 drives its self-assembly into micellar structures in aqueous media.[1] Characterizing these structures is vital for their application in drug delivery.

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the polymer molecules begin to form micelles. It is a key parameter indicating the stability of the nanoparticles upon dilution in vivo.[14] A common method for CMC determination is fluorescence spectroscopy using a hydrophobic probe like pyrene (B120774).[14][15]

Experimental Protocol: CMC Determination by Fluorescence

  • Stock Solutions: Prepare a stock solution of Chol-PEG-MAL 2000 in water. Prepare a stock solution of pyrene in a volatile organic solvent like acetone.

  • Sample Series: Prepare a series of aqueous solutions of Chol-PEG-MAL 2000 with concentrations spanning the expected CMC, from very dilute to well above the CMC.

  • Probe Addition: Add a small aliquot of the pyrene stock solution to each polymer solution, ensuring the final pyrene concentration is constant and very low (e.g., 6 x 10⁻⁷ M).[14] Gently mix and allow the solvent to evaporate.

  • Fluorescence Measurement: Using a fluorescence spectrophotometer, record the emission spectra of pyrene (e.g., from 350 to 450 nm) with an excitation wavelength of ~335 nm.

  • Data Analysis: Plot the ratio of the fluorescence intensities of the first and third vibrational peaks (I₁/I₃, typically at ~373 nm and ~384 nm) against the logarithm of the polymer concentration.[14] The CMC is determined from the inflection point of the resulting sigmoidal curve.

Data Presentation: CMC

ParameterTypical Value RangeMethod
CMCMicromolar (µM) rangeFluorescence Spectroscopy (Pyrene Probe)

Note: The CMC for PEG-lipid conjugates is typically in the low micromolar range, indicating high stability.[16][17]

Visualization: CMC Determination Logic

G conc Prepare Serial Dilutions of Polymer probe Add Pyrene Probe to Each Dilution conc->probe measure Measure Fluorescence Emission Spectrum probe->measure ratio Calculate I₁/I₃ Intensity Ratio measure->ratio plot Plot I₁/I₃ vs. log(Concentration) ratio->plot cmc_node Determine CMC (Inflection Point) plot->cmc_node

Caption: Logical flow for CMC determination using a fluorescent probe.

Particle Size Analysis by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of particles in suspension, such as the micelles formed by Chol-PEG-MAL 2000.[18]

Experimental Protocol: DLS

  • Sample Preparation: Prepare an aqueous solution of Chol-PEG-MAL 2000 at a concentration well above its CMC. Filter the solution through a low protein-binding filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and large aggregates.

  • Instrumentation: Use a DLS instrument equipped with a laser and a photodetector.

  • Measurement:

    • Equilibration: Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C) inside the instrument.

    • Parameters: Set the measurement angle (e.g., 90° or 173° for backscatter) and the number of runs.[18]

  • Data Analysis: The instrument's software calculates the particle size distribution from the fluctuations in scattered light intensity using an autocorrelation function. The key outputs are the Z-average diameter (intensity-weighted mean) and the Polydispersity Index (PDI) for the distribution width.

Data Presentation: DLS

ParameterTypical Value RangeDescription
Z-Average Diameter10 - 20 nmIntensity-weighted average hydrodynamic diameter of the micelles.[16]
PDI< 0.2A measure of the homogeneity of the micelle population.

Visualization: DLS Analysis Workflow

G cluster_prep Sample Preparation prep_sol Prepare Solution (Concentration > CMC) prep_filter Filter into Cuvette prep_sol->prep_filter measure DLS Measurement (Laser Scattering) prep_filter->measure analysis Autocorrelation Analysis measure->analysis result Results: - Z-Average Diameter - PDI analysis->result

Caption: Workflow for micelle size analysis by DLS.

References

Navigating the Formulation Frontier: A Technical Guide to the Solubility of Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility of key excipients is paramount to successful formulation. This in-depth technical guide provides a comprehensive overview of the solubility of Cholesterol-PEG-MAL 2000, a critical component in many advanced drug delivery systems. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Cholesterol-PEG-MAL 2000 is an amphiphilic polymer conjugate that plays a vital role in the formation of nanoparticles and liposomes for targeted drug delivery. Its unique structure, consisting of a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer of 2000 Da, and a maleimide (B117702) functional group for bioconjugation, dictates its solubility behavior. The cholesterol moiety embeds within the lipid bilayer of a nanoparticle, while the PEG chain extends into the aqueous phase, providing a stealth layer that reduces opsonization and prolongs circulation time. The terminal maleimide group allows for the covalent attachment of targeting ligands, such as antibodies or peptides, via reaction with thiol groups.

Quantitative and Qualitative Solubility Data

SolventChemical FamilySolubility (Qualitative)Solubility (Quantitative)
Dimethyl Sulfoxide (DMSO)SulfoxideSoluble100 mg/mL[1]
WaterProticSoluble[2][3][4][5]-
Dichloromethane (DCM)Halogenated OrganicSoluble[2]-
Dimethylformamide (DMF)AmideSoluble[2]-
ChloroformHalogenated OrganicSoluble (for similar PEGylated lipids)10 mg/mL (for DSPE-PEG 2000 Maleimide)[6][7]
EthanolAlcoholSoluble (for similar PEGylated lipids)10 mg/mL (for DSPE-PEG 2000 Maleimide)[6][7]

Note: The quantitative solubility for Chloroform and Ethanol is provided for a structurally similar compound, DSPE-PEG 2000 Maleimide, and may serve as a useful reference point.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is based on the principle of allowing a solute to reach saturation in a solvent over a defined period, followed by the quantification of the dissolved solute.

Materials:
  • Cholesterol-PEG-MAL 2000

  • Selected solvents (e.g., Water, DMSO, Ethanol, etc.)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or a UV detector if the compound has a chromophore) or another suitable analytical technique.

Methodology:
  • Preparation of Supersaturated Solutions: Add an excess amount of Cholesterol-PEG-MAL 2000 to a known volume of the selected solvent in a sealed vial. The amount of solid added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Place the vials on an orbital shaker or rotator in a constant temperature environment (e.g., 25°C) to facilitate the dissolution process. The system should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the undissolved solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring that no solid particles are disturbed. Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Analyze the concentration of Cholesterol-PEG-MAL 2000 in the filtered supernatant using a validated analytical method, such as HPLC-ELSD. A calibration curve should be prepared using standard solutions of known concentrations to accurately determine the solubility.

  • Data Reporting: The determined concentration represents the equilibrium solubility of Cholesterol-PEG-MAL 2000 in the specific solvent at the tested temperature.

Below is a graphical representation of the experimental workflow for determining the solubility of Cholesterol-PEG-MAL 2000.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Quantification A Add excess Cholesterol-PEG-MAL 2000 to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and filter supernatant (0.22 µm) C->D E Analyze concentration via HPLC-ELSD D->E F Determine solubility from calibration curve E->F

Solubility Determination Workflow

Logical Relationships in Solubility and Formulation

The solubility of Cholesterol-PEG-MAL 2000 is a key determinant in the selection of appropriate solvent systems for the preparation of lipid nanoparticles. The interplay between the hydrophobic cholesterol anchor and the hydrophilic PEG chain governs its behavior in different media. The following diagram illustrates the logical relationships influencing the formulation process.

G cluster_properties Molecular Properties cluster_solubility Solubility Profile cluster_formulation Formulation Strategy cluster_outcome Final Nanoparticle Characteristics Prop_Amphi Amphiphilic Nature (Hydrophobic Cholesterol + Hydrophilic PEG) Sol_Org Good solubility in select organic solvents (e.g., DMSO, DCM) Prop_Amphi->Sol_Org influences Sol_Aq Forms micelles/aggregates in aqueous solutions Prop_Amphi->Sol_Aq influences Form_Solv Solvent selection for initial lipid dissolution Sol_Org->Form_Solv guides Form_Method Choice of nanoparticle fabrication method (e.g., solvent injection, thin-film hydration) Sol_Aq->Form_Method informs Form_Solv->Form_Method Outcome Stable, well-defined nanoparticles with desired size and surface properties Form_Method->Outcome determines

Formulation Logic Flow

References

Core Reaction Mechanism: The Thiol-Maleimide Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Maleimide (B117702) Group on Cholesterol-PEG-MAL

For researchers, scientists, and drug development professionals, Cholesterol-PEG-Maleimide (Cholesterol-PEG-MAL) is a critical amphiphilic lipid conjugate used extensively in the creation of advanced drug delivery systems such as liposomes and nanoparticles.[1][2][3] The terminal maleimide group is a highly valuable functional moiety, enabling the covalent attachment of targeting ligands, therapeutic proteins, and other biomolecules through a specific and efficient chemical reaction.[4][5] This guide provides a comprehensive overview of the maleimide group's reactivity, the factors influencing its conjugation efficiency, and detailed protocols for its application.

The primary utility of the maleimide group is its highly selective and rapid reaction with sulfhydryl (thiol) groups, which are naturally present in the cysteine residues of proteins and peptides.[6] This reaction is a Michael addition, where the nucleophilic sulfur of a thiol attacks one of the carbon atoms in the maleimide's double bond.[7] This process occurs under mild, physiological conditions and results in the formation of a stable, covalent thioether bond.[6][8] Due to its efficiency and specificity, this reaction is often categorized as a form of "click chemistry".[6][9]

G cluster_reactants Reactants cluster_product Product Chol_PEG_MAL Cholesterol-PEG-Maleimide Mechanism Michael Addition Chol_PEG_MAL->Mechanism Electrophile Thiol Thiol-containing Molecule (e.g., Cysteine on a protein) R-SH Thiolate Reactive Thiolate Anion (R-S⁻) Thiol->Thiolate Deprotonation (pH 6.5-7.5) Conjugate Stable Thioether Conjugate (Thiosuccinimide) Thiolate->Mechanism Nucleophile Mechanism->Conjugate Forms Covalent Bond

Caption: The Thiol-Maleimide Michael Addition Reaction Mechanism.

Key Factors Influencing Maleimide Reactivity

The efficiency and specificity of the maleimide-thiol conjugation are critically dependent on several reaction parameters. Understanding and controlling these factors is essential for successful bioconjugation.

pH of the Reaction Buffer

The pH is the most critical factor governing the maleimide-thiol reaction.[6]

  • Optimal Range (pH 6.5-7.5): This range represents the ideal balance for the reaction.[10][11] The thiol group (with a pKa typically around 8.5) is sufficiently deprotonated to its more reactive thiolate anion form, which acts as the nucleophile.[11] Simultaneously, competing side reactions are minimized. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., from lysine (B10760008) residues), ensuring high chemoselectivity.[7][12]

  • Acidic Conditions (pH < 6.5): The reaction rate slows down significantly because the thiol group is predominantly in its protonated (R-SH) form, which is less nucleophilic.[6][11]

  • Alkaline Conditions (pH > 7.5): This leads to several undesirable outcomes:

    • Increased Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis, opening to form a non-reactive maleamic acid, thus inactivating the Cholesterol-PEG-MAL.[10][12]

    • Decreased Selectivity: Primary amines become deprotonated and react competitively with the maleimide group, leading to non-specific conjugation and heterogeneous products.[11][12]

    • Thiazine (B8601807) Rearrangement: For peptides with an N-terminal cysteine, a higher pH can promote an intramolecular rearrangement to form a stable six-membered thiazine ring, which can complicate analysis.[9][11]

G Influence of pH on Maleimide Reaction Pathways cluster_low_ph pH < 6.5 (Acidic) cluster_optimal_ph pH 6.5 - 7.5 (Optimal) cluster_high_ph pH > 7.5 (Alkaline) Maleimide Cholesterol-PEG-Maleimide SlowReaction Slow Reaction Rate (Thiol is protonated) Maleimide->SlowReaction Thioether Specific Thioether Formation (Desired Product) Maleimide->Thioether Hydrolysis Maleimide Hydrolysis (Inactive Product) Maleimide->Hydrolysis AmineReaction Non-specific Amine Reaction (Side Product) Maleimide->AmineReaction

Caption: The critical influence of pH on maleimide reaction pathways.

Molar Ratio of Reactants

To drive the reaction to completion, a molar excess of the maleimide-PEG reagent over the thiol-containing molecule is typically recommended.[6] For protein labeling, a 10- to 20-fold molar excess of the maleimide reagent is a common starting point.[13][14] However, the optimal ratio can vary depending on the specific molecules and should be optimized empirically.[14]

Temperature and Reaction Time

The reaction proceeds efficiently at temperatures ranging from 4°C to room temperature (20-25°C).[6] A typical reaction is stirred for 2-4 hours at room temperature or overnight at 4°C to ensure completion.[8][13]

Thiol and Maleimide Stability
  • Thiol Oxidation: Thiol groups are prone to oxidation, forming disulfide bonds that are unreactive with maleimides. To prevent this, buffers should be degassed, and the addition of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.[11][14][15] If necessary, a reducing agent like TCEP can be used to reduce disulfide bonds prior to conjugation.[11]

  • Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[10][12] Therefore, aqueous solutions of Cholesterol-PEG-MAL should be prepared immediately before use. For storage, it is best to keep the reagent in a lyophilized state at -20°C or dissolved in a dry, biocompatible organic solvent like DMSO or DMF.[10][16]

Quantitative Data on Maleimide Reactivity

The following table summarizes key quantitative parameters and conditions for the maleimide-thiol conjugation reaction.

ParameterRecommended Value / ConditionRationale & NotesCitations
Reaction pH 6.5 - 7.5Balances thiol reactivity with minimal amine reactivity and maleimide hydrolysis.[6][10][11][12]
Reaction Temperature 4°C to Room Temperature (~25°C)Reaction proceeds efficiently within this range. Lower temperatures can be used to slow the reaction and minimize side reactions.[6][13]
Reaction Time 2-4 hours at RT, or overnight at 4°CSufficient time to drive the reaction to completion.[8][13]
Molar Ratio (Maleimide:Thiol) 10:1 to 20:1A molar excess of the maleimide reagent ensures efficient conjugation. The optimal ratio should be determined empirically.[6][13][14]
Recommended Buffers Phosphate-buffered saline (PBS), HEPESMust be free of extraneous thiol-containing compounds (e.g., DTT).[11]
Rate of Thiol vs. Amine Reaction ~1,000 times faster with thiols at pH 7.0Demonstrates the high chemoselectivity of the reaction in the optimal pH range.[7][10][12]
Maleimide Storage -20°C (lyophilized or in anhydrous DMSO/DMF)Prevents hydrolysis and maintains the reactivity of the maleimide group.[10][16]

Experimental Protocol for Conjugation to Cholesterol-PEG-MAL

This protocol provides a general workflow for conjugating a thiol-containing molecule (e.g., a cysteine-containing peptide) to Cholesterol-PEG-MAL.

Materials Required:
  • Cholesterol-PEG-MAL

  • Thiol-containing molecule (e.g., peptide, protein)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0, optionally containing 1-2 mM EDTA.

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:
  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the reaction buffer.

    • If the molecule contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce them. Note: TCEP does not need to be removed before adding the maleimide reagent. Do not use DTT, as it contains a thiol and must be removed.

  • Preparation of Cholesterol-PEG-MAL Solution:

    • Immediately before use, prepare a stock solution of Cholesterol-PEG-MAL (e.g., 10 mM) in anhydrous DMSO or DMF.[16]

  • Conjugation Reaction:

    • Add the Cholesterol-PEG-MAL stock solution to the solution of the thiol-containing molecule. Use a 10- to 20-fold molar excess of the maleimide reagent as a starting point.[13]

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is low enough (typically <10%) to not affect the stability of the biomolecule.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[8][13]

  • Quenching the Reaction (Optional):

    • To quench any unreacted maleimide groups, a small molecule thiol like 2-mercaptoethanol (B42355) or cysteine can be added to the reaction mixture.

  • Purification of the Conjugate:

    • Remove unreacted Cholesterol-PEG-MAL and other small molecules from the final conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.[8][13]

  • Characterization and Storage:

    • Confirm successful conjugation using analytical techniques such as Mass Spectrometry (to verify the mass increase) or HPLC (to show a shift in retention time).[17][18]

    • Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification & Analysis A1 Dissolve Thiol-Molecule in Reaction Buffer (pH 7.0) A2 Optional: Reduce Disulfides with TCEP A1->A2 C Add Chol-PEG-MAL (10-20x molar excess) to Thiol-Molecule Solution A2->C B Prepare fresh Stock Solution of Chol-PEG-MAL in DMSO B->C D Incubate: - 2-4h at Room Temp OR - Overnight at 4°C (Protect from light) C->D E Optional: Quench excess Maleimide with Cysteine D->E F Purify Conjugate (e.g., SEC or Dialysis) E->F G Characterize Conjugate (e.g., MS, HPLC) F->G

Caption: General experimental workflow for maleimide-thiol conjugation.

References

An In-depth Technical Guide on the Hydrophobicity of Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic characteristics of Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000). This amphiphilic polymer is a critical component in advanced drug delivery systems, and understanding its hydrophobicity is paramount for the rational design and optimization of novel therapeutic carriers.

Core Concepts: Structure and Amphiphilicity

Cholesterol-PEG-MAL 2000 is a bifunctional lipid-polymer conjugate. Its structure consists of three key moieties:

  • Cholesterol: A hydrophobic lipid that serves as the anchor for incorporation into lipid-based nanocarriers such as liposomes and lipid nanoparticles. Its inherent hydrophobicity allows it to readily associate with the lipid bilayers of these carriers and to encapsulate lipophilic drugs.

  • Polyethylene Glycol (PEG) 2000: A hydrophilic polymer chain with a molecular weight of approximately 2000 Daltons. The PEG chain imparts stealth characteristics to nanocarriers, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in the body. It also enhances the aqueous solubility of the entire molecule and the drug delivery system.

  • Maleimide (B117702) (MAL): A reactive functional group at the distal end of the PEG chain. The maleimide group allows for the covalent conjugation of targeting ligands, such as antibodies or peptides containing thiol groups, to the surface of the nanocarrier for targeted drug delivery.

This distinct combination of a bulky, hydrophobic cholesterol anchor and a flexible, hydrophilic PEG chain gives Cholesterol-PEG-MAL 2000 its amphiphilic nature. This property drives its self-assembly in aqueous environments into supramolecular structures like micelles or its integration into the lipid bilayers of liposomes.

Quantitative Assessment of Hydrophobicity

It is crucial to note that the following data for DSPE-PEG 2000 is provided as a reference point and the values for Cholesterol-PEG-MAL 2000 may differ due to the different hydrophobic anchor (cholesterol vs. DSPE).

ParameterDescriptionTypical Value (for DSPE-PEG 2000)Reference(s)
Critical MicelleConcentration (CMC) The concentration at which the amphiphilic molecules begin to self-assemble into micelles in an aqueous solution. A lower CMC indicates greater stability of the micelles upon dilution.~1 - 2 µM in physiological buffer[1]
PartitionCoefficient (LogP) A measure of the differential solubility of a compound in a hydrophobic (e.g., octanol) and a hydrophilic (e.g., water) phase. A higher LogP indicates greater hydrophobicity.Not directly applicable in its intact form due to its amphiphilic nature. The cholesterol moiety has a high LogP, while the PEG moiety is hydrophilic.[2]
Hydrophilic-LipophilicBalance (HLB) An empirical scale to classify surfactants based on their hydrophilicity or lipophilicity. The scale typically ranges from 0 to 20.Calculated HLB values for similar PEG-lipids are generally high, indicating their function as o/w emulsifiers and stabilizers.[3]

Experimental Protocols for Hydrophobicity Characterization

The following are detailed methodologies for key experiments to determine the hydrophobicity of amphiphilic molecules like Cholesterol-PEG-MAL 2000.

Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits changes in its fluorescence spectrum upon partitioning into the hydrophobic core of micelles.

Materials:

  • Cholesterol-PEG-MAL 2000

  • Pyrene (fluorescent probe)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

Procedure:

  • Prepare a stock solution of Cholesterol-PEG-MAL 2000 in PBS.

  • Prepare a series of dilutions of the Cholesterol-PEG-MAL 2000 stock solution in PBS, ranging from nanomolar to micromolar concentrations.

  • Add a small aliquot of a pyrene stock solution (in a suitable solvent like acetone, which is then evaporated) to each dilution to achieve a final pyrene concentration in the low micromolar range.

  • Incubate the solutions at a controlled temperature to allow for equilibration and micelle formation.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer with an excitation wavelength of approximately 335 nm.

  • Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the Cholesterol-PEG-MAL 2000 concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve, where a sharp decrease in the I1/I3 ratio indicates the partitioning of pyrene into the hydrophobic micellar cores.[4]

Determination of the Partition Coefficient (LogP)

Due to the amphiphilic nature of Cholesterol-PEG-MAL 2000, a traditional shake-flask method for LogP determination of the entire molecule is not practical. However, the hydrophobicity of the cholesterol anchor can be considered. For the entire molecule, its partitioning behavior would be more complex and is often characterized by its affinity for lipid membranes rather than a simple LogP value.

Visualizations

Experimental Workflow for CMC Determination

CMC_Determination_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution of Cholesterol-PEG-MAL 2000 prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions add_pyrene Add Pyrene Probe prep_dilutions->add_pyrene incubate Incubate for Equilibration add_pyrene->incubate measure_spectra Measure Emission Spectra (Excitation at 335 nm) incubate->measure_spectra record_intensities Record Intensities of I1 and I3 Peaks measure_spectra->record_intensities plot_data Plot I1/I3 Ratio vs. log(Concentration) record_intensities->plot_data determine_cmc Determine CMC from Inflection Point plot_data->determine_cmc

Caption: Workflow for determining the Critical Micelle Concentration.

Role in Targeted Drug Delivery

Targeted_Drug_Delivery cluster_formulation Nanoparticle Formulation cluster_targeting Surface Functionalization cluster_delivery In Vivo Application chol_peg_mal Cholesterol-PEG-MAL 2000 self_assembly Self-Assembly in Aqueous Solution chol_peg_mal->self_assembly lipids Other Lipids (e.g., Phospholipids) lipids->self_assembly drug Hydrophobic Drug drug->self_assembly liposome Drug-Loaded Liposome self_assembly->liposome conjugation Maleimide-Thiol Conjugation liposome->conjugation ligand Targeting Ligand (with Thiol Group) ligand->conjugation targeted_liposome Targeted Liposome conjugation->targeted_liposome administration Systemic Administration targeted_liposome->administration circulation Prolonged Circulation (PEG Stealth Effect) administration->circulation targeting Binding to Target Cells circulation->targeting internalization Cellular Internalization targeting->internalization drug_release Drug Release internalization->drug_release

Caption: Logical workflow for Cholesterol-PEG-MAL 2000 in targeted drug delivery.

Conclusion

Cholesterol-PEG-MAL 2000 is a highly effective and versatile tool in the field of drug delivery, largely owing to its well-defined amphiphilic properties. The hydrophobic cholesterol moiety facilitates robust incorporation into lipid-based nanocarriers and the encapsulation of poorly soluble drugs. Concurrently, the hydrophilic PEG chain provides aqueous stability and extended circulation in vivo, while the terminal maleimide group enables the attachment of targeting moieties. A thorough understanding and characterization of its hydrophobic and hydrophilic balance are essential for the successful development of next-generation targeted therapeutics.

References

In-Depth Technical Guide to the Physical Characteristics of Cholesterol-PEG-MAL Micelles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Cholesterol-Poly(ethylene glycol)-Maleimide (Cholesterol-PEG-MAL) micelles. These self-assembling nanocarriers are of significant interest in the field of drug delivery due to their biocompatibility, ability to encapsulate hydrophobic drugs, and the presence of a reactive maleimide (B117702) group for targeted ligand conjugation. This document outlines key physicochemical parameters, details the experimental protocols for their characterization, and provides visual representations of relevant workflows and processes.

Core Physical Characteristics

Cholesterol-PEG-MAL is an amphiphilic polymer composed of a hydrophobic cholesterol anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) chain, terminating in a maleimide functional group. In aqueous environments, these polymers self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC). The resulting micelles typically feature a hydrophobic core formed by the cholesterol moieties, capable of encapsulating lipophilic drugs, and a hydrophilic PEG corona that provides steric stability and prolongs circulation time in vivo.

The physical properties of these micelles are crucial for their function as drug delivery vehicles and are influenced by factors such as the molecular weight of the PEG chain. Key characteristics include size (hydrodynamic diameter), polydispersity index (PDI), critical micelle concentration (CMC), drug loading capacity (DLC), and drug encapsulation efficiency (DEE).

Data Presentation

While specific data for Cholesterol-PEG-MAL micelles is not extensively available in publicly accessible literature, the following tables summarize representative data for analogous PEGylated lipid micelles, such as DSPE-PEG, which are expected to exhibit similar properties. This data provides a valuable reference for researchers working with Cholesterol-PEG-MAL systems.

Table 1: Physical Properties of Unloaded PEGylated Lipid Micelles

PEG Molecular Weight (Da)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Critical Micelle Concentration (CMC) (µM)
200010 - 30[1]< 0.2~1 - 25[2][3][4]
3000Not Widely ReportedNot Widely Reported~0.5 - 1.5[5]
500015 - 25[2]< 0.2~0.5 - 1.5[5]

Note: Data is primarily based on DSPE-PEG micelles as a close structural analog.

Table 2: Drug Loading and Encapsulation Efficiency of PEGylated Micelles for Common Anticancer Drugs

DrugPolymer SystemDrug Loading Capacity (%)Encapsulation Efficiency (%)
Doxorubicin (B1662922)4-armed PLLA–PEG-cholesterol~9.5%[6]~52%[6]
DoxorubicinZwitterionic oligopeptidesup to 44.6%Not Reported
DoxorubicinPEG-PCL12.6%48.6%[7]
PaclitaxelPEG-PENot Reported~67 - 72%[8]
PaclitaxelPLA-TPGSFormulation DependentFormulation Dependent[9]

Note: This table presents data from various PEGylated micelle systems to provide a general indication of achievable drug loading for hydrophobic drugs.

Experimental Protocols

Accurate characterization of Cholesterol-PEG-MAL micelles is essential for quality control and predicting their in vivo behavior. The following are detailed methodologies for key experiments.

Micelle Preparation: Thin-Film Hydration Method

This is a common method for preparing drug-loaded micelles.

Materials:

  • Cholesterol-PEG-MAL

  • Hydrophobic drug (e.g., Doxorubicin, Paclitaxel)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Syringe filter (0.22 µm or 0.45 µm)

Procedure:

  • Dissolve a known amount of Cholesterol-PEG-MAL and the hydrophobic drug in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

  • Hydrate the film by adding the aqueous buffer and rotating the flask gently.

  • Sonicate the resulting suspension in a water bath sonicator until the solution becomes clear, indicating the formation of micelles.

  • To remove any unencapsulated drug aggregates, the micellar solution can be filtered through a syringe filter.

Determination of Micelle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument with a laser source.

Procedure:

  • Prepare the micelle solution at a suitable concentration in the desired buffer.

  • Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.

  • Transfer the filtered sample into a clean cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C).

  • Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.

  • The software uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution. A PDI value below 0.2 is generally considered to indicate a monodisperse population.

Determination of Critical Micelle Concentration (CMC) by Pyrene (B120774) Fluorescence Assay

The CMC is the concentration at which the amphiphilic molecules begin to form micelles. The pyrene fluorescence assay is a sensitive method to determine the CMC. Pyrene, a hydrophobic fluorescent probe, preferentially partitions into the hydrophobic core of micelles, leading to a change in its fluorescence spectrum.

Materials:

  • Pyrene stock solution in a volatile organic solvent (e.g., acetone).

  • A series of Cholesterol-PEG-MAL solutions of varying concentrations in an aqueous buffer.

  • Fluorometer.

Procedure:

  • Prepare a series of Cholesterol-PEG-MAL solutions in the aqueous buffer, spanning a concentration range above and below the expected CMC.

  • Add a small aliquot of the pyrene stock solution to each polymer solution to achieve a final pyrene concentration in the micromolar range. The organic solvent should be allowed to evaporate completely.

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence emission spectra of each sample using a fluorometer, with an excitation wavelength typically around 334-339 nm.

  • A noticeable red shift in the emission spectrum of pyrene (from ~373 nm to ~384 nm for the I1 and I3 bands, respectively) occurs as it moves from a polar aqueous environment to the nonpolar micelle core.

  • Plot the ratio of the fluorescence intensities of the third and first vibronic peaks (I3/I1) against the logarithm of the Cholesterol-PEG-MAL concentration.

  • The CMC is determined from the intersection of the two tangent lines drawn on the resulting sigmoidal curve.

Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (DEE)

DLC and DEE are crucial parameters for evaluating the efficiency of a drug delivery system. They are typically determined by quantifying the amount of drug encapsulated within the micelles.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer.

  • Lyophilizer (optional).

Procedure:

  • Prepare drug-loaded micelles as described in section 2.1.

  • Separate the unencapsulated drug from the micellar formulation. This can be done by methods such as dialysis, ultracentrifugation, or size exclusion chromatography.

  • Lyophilize a known volume of the purified drug-loaded micelle solution to obtain the total weight of the micelles (polymer + drug).

  • Disrupt the micelles to release the encapsulated drug by adding a suitable organic solvent (e.g., acetonitrile, methanol).

  • Quantify the amount of the encapsulated drug using a validated HPLC or UV-Vis spectrophotometry method by comparing the signal to a standard curve of the free drug.

  • Calculate DLC and DEE using the following equations:

    • Drug Loading Capacity (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100

    • Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug used) x 100

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes related to Cholesterol-PEG-MAL micelles.

Experimental Workflow for Micelle Preparation and Characterization

experimental_workflow cluster_prep Micelle Preparation cluster_char Characterization cluster_output Output Data start Dissolve Chol-PEG-MAL and Drug in Organic Solvent film Form Thin Film (Rotary Evaporation) start->film hydrate Hydrate Film with Aqueous Buffer film->hydrate sonicate Sonicate to Form Drug-Loaded Micelles hydrate->sonicate filter_prep Filter to Remove Aggregates sonicate->filter_prep dls Size & PDI (DLS) filter_prep->dls Analyze cmc CMC (Pyrene Assay) filter_prep->cmc Analyze (unloaded micelles) drug_quant DLC & DEE (HPLC/UV-Vis) filter_prep->drug_quant Analyze size_data Hydrodynamic Diameter dls->size_data pdi_data Polydispersity Index dls->pdi_data cmc_data Critical Micelle Concentration cmc->cmc_data dlc_data Drug Loading Capacity drug_quant->dlc_data dee_data Encapsulation Efficiency drug_quant->dee_data

Caption: Experimental workflow for the preparation and characterization of drug-loaded Cholesterol-PEG-MAL micelles.

Maleimide-Thiol Conjugation for Targeted Micelles

The maleimide group on the surface of Cholesterol-PEG-MAL micelles allows for the covalent conjugation of thiol-containing ligands, such as peptides or antibodies, for targeted drug delivery.

maleimide_thiol_conjugation cluster_reactants Reactants micelle Cholesterol-PEG-MAL Micelle (Maleimide Surface) reaction Thiol-Maleimide Michael Addition (pH 6.5-7.5) micelle->reaction ligand Thiol-containing Ligand (e.g., Peptide with Cysteine) ligand->reaction product Ligand-Targeted Micelle (Stable Thioether Bond) reaction->product

Caption: Schematic of the maleimide-thiol conjugation reaction for surface functionalization of micelles.

Generalized Cellular Uptake Pathway of PEGylated Micelles

While the specific pathways can be cell-type dependent, endocytosis is a primary mechanism for the cellular internalization of PEGylated micelles.

cellular_uptake micelle Targeted Chol-PEG-MAL Micelle receptor Cell Surface Receptor micelle->receptor Binding cell_membrane Cell Membrane endocytosis Endocytosis (e.g., Caveolae-mediated) cell_membrane->endocytosis Internalization endosome Endosome endocytosis->endosome drug_release Drug Release (e.g., pH-triggered) endosome->drug_release Acidification cytosol Cytosol drug_release->cytosol target Intracellular Target cytosol->target Drug Action

Caption: A generalized schematic of the cellular uptake of targeted PEGylated micelles via endocytosis.

References

An In-depth Technical Guide to the Critical Micelle Concentration of Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cholesterol-PEG-MAL 2000

Cholesterol-poly(ethylene glycol)-maleimide with a PEG molecular weight of 2000 Da (Cholesterol-PEG-MAL 2000) is an amphiphilic polymer-lipid conjugate. It is designed with a hydrophobic cholesterol anchor and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a reactive maleimide (B117702) group.[1][2] This architecture allows for self-assembly in aqueous solutions to form micelles or to be incorporated into liposomal bilayers.[3][4] The PEG moiety provides a steric barrier, often referred to as a "stealth" characteristic, which can reduce opsonization and prolong circulation times of nanoparticles in vivo. The terminal maleimide group is a reactive handle for the covalent conjugation of thiol-containing molecules, such as peptides or antibodies, to achieve targeted drug delivery.[3][4]

Critical Micelle Concentration (CMC)

The critical micelle concentration is the concentration of a surfactant above which micelles spontaneously form. At concentrations below the CMC, the surfactant molecules exist predominantly as monomers in the solution. As the concentration approaches and surpasses the CMC, the monomers aggregate to form thermodynamically stable micelles. This is a critical parameter in the formulation of drug delivery systems, as it dictates the stability of the micelles upon dilution in physiological environments.

CMC Data of Analogous Compounds

To provide a reference for the expected CMC of Cholesterol-PEG-MAL 2000, the following table summarizes the experimentally determined CMC values for structurally similar PEGylated lipids. The CMC is influenced by factors such as the nature of the hydrophobic anchor, the length of the PEG chain, and the experimental conditions (e.g., temperature, pH, and ionic strength of the medium).

CompoundMolecular Weight (Da)MethodCMC (µM)Reference
DSPE-PEG 2000~2800Fluorescence~1-2
Cholesterol-PEG 1000~1600Not Specified~7.5
Cholesterol-PEG 5000~5600Not Specified~2.5
PAE-g-MPEG-CholesterolVariableFluorescence (Pyrene)~6.92 mg/L (pH 7.4)

Note: DSPE = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine; PAE = poly(β-amino ester); MPEG = methoxy (B1213986) PEG. The CMC values are approximate and can vary based on experimental conditions.

Experimental Protocols for CMC Determination

The CMC of Cholesterol-PEG-MAL 2000 can be determined using several established biophysical techniques. The following are detailed protocols for the most common methods.

Fluorescence Spectroscopy using a Hydrophobic Probe (e.g., Pyrene)

This method is based on the change in the fluorescence emission spectrum of a hydrophobic probe, such as pyrene (B120774), as it partitions from a polar aqueous environment to the nonpolar core of the micelles.

Materials:

  • Cholesterol-PEG-MAL 2000

  • Pyrene

  • High-purity water or buffer of choice (e.g., PBS)

  • Spectrofluorometer

Protocol:

  • Prepare a stock solution of Cholesterol-PEG-MAL 2000 in the desired aqueous medium.

  • Create a series of dilutions of the Cholesterol-PEG-MAL 2000 stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone) at a concentration of approximately 10⁻³ M.

  • To a set of clean vials, add a small aliquot of the pyrene stock solution and evaporate the solvent completely to form a thin film of pyrene. The final concentration of pyrene in the sample solutions should be around 10⁻⁶ M.

  • Add the Cholesterol-PEG-MAL 2000 dilutions to the pyrene-coated vials and allow them to equilibrate, typically with gentle agitation in the dark for several hours to ensure the partitioning of pyrene into any formed micelles.

  • Measure the fluorescence emission spectra of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically set at 335 nm, and the emission is scanned from 350 to 500 nm.

  • Analyze the change in the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of the pyrene emission spectrum. In an aqueous environment, the I₁/I₃ ratio is high, while in a hydrophobic environment (micelle core), it is significantly lower.

  • Plot the I₁/I₃ ratio as a function of the logarithm of the Cholesterol-PEG-MAL 2000 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve, often calculated as the intersection of the two linear portions of the plot.

Surface Tensiometry

This technique measures the surface tension of a liquid. Surfactant monomers tend to accumulate at the air-water interface, reducing the surface tension. Once micelles form, the concentration of free monomers in the solution remains relatively constant, and thus the surface tension also plateaus.

Materials:

  • Cholesterol-PEG-MAL 2000

  • High-purity water or buffer

  • Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)

Protocol:

  • Prepare a stock solution of Cholesterol-PEG-MAL 2000 in high-purity water or the desired buffer.

  • Prepare a series of dilutions of the stock solution.

  • Measure the surface tension of each dilution using a calibrated tensiometer, ensuring the system reaches equilibrium at each concentration.

  • Plot the surface tension as a function of the logarithm of the Cholesterol-PEG-MAL 2000 concentration.

  • The plot will show a decrease in surface tension with increasing concentration, followed by a plateau. The CMC is the concentration at which the break in the curve occurs.

Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution. Below the CMC, only small monomers are present. Above the CMC, larger micelles will be detected.

Materials:

  • Cholesterol-PEG-MAL 2000

  • High-purity water or buffer (filtered to remove dust)

  • Dynamic Light Scattering instrument

Protocol:

  • Prepare a series of dilutions of Cholesterol-PEG-MAL 2000 in a filtered, dust-free aqueous medium.

  • For each concentration, measure the particle size distribution using a DLS instrument.

  • Analyze the scattering intensity or the calculated particle size as a function of concentration.

  • Plot the scattering intensity or the average hydrodynamic diameter as a function of the Cholesterol-PEG-MAL 2000 concentration.

  • A sharp increase in the scattering intensity or the appearance of a larger particle size population indicates the formation of micelles. The concentration at which this transition occurs is the CMC.

Logical Workflow for Targeted Micelle Formulation

The following diagram illustrates the logical workflow for the preparation of targeted drug-loaded micelles using Cholesterol-PEG-MAL 2000.

Targeted_Micelle_Formulation A Cholesterol-PEG-MAL 2000 + Hydrophobic Drug B Self-Assembly in Aqueous Buffer (> CMC) A->B C Drug-Loaded Micelle with Surface Maleimide Groups B->C E Bioconjugation (Thiol-Maleimide Reaction) C->E D Thiol-Containing Targeting Ligand (e.g., Peptide, Antibody Fragment) D->E F Targeted Drug-Loaded Micelle E->F G Purification (e.g., Dialysis, SEC) F->G H Characterization (Size, Zeta Potential, Drug Load) G->H

Caption: Workflow for preparing targeted drug-loaded micelles.

This workflow begins with the co-dissolution of Cholesterol-PEG-MAL 2000 and a hydrophobic drug.[5] Upon hydration in an aqueous buffer at a concentration above the CMC, these components self-assemble into drug-loaded micelles, with the maleimide groups displayed on the surface. A thiol-containing targeting ligand is then conjugated to the micelle surface via a stable thioether bond.[4] Finally, the targeted micelles are purified and characterized for their physicochemical properties.

Conclusion

While a definitive CMC value for Cholesterol-PEG-MAL 2000 remains to be published, this guide provides researchers and drug development professionals with the necessary context and methodologies to determine this crucial parameter. By understanding the CMC and leveraging the provided workflow, the rational design and formulation of novel, targeted drug delivery systems based on Cholesterol-PEG-MAL 2000 can be effectively advanced.

References

An In-Depth Technical Guide on the Biocompatibility of Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholesterol-polyethylene glycol-maleimide 2000 (Cholesterol-PEG-MAL 2000) is a key functional lipid in the development of advanced drug delivery systems, particularly for targeted therapies. Its unique tripartite structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, enables the formulation of long-circulating nanocarriers capable of conjugating to thiol-containing biomolecules. This technical guide provides a comprehensive overview of the biocompatibility of Cholesterol-PEG-MAL 2000, drawing from existing literature on its constituent components and related PEGylated lipid systems. While direct biocompatibility data for Cholesterol-PEG-MAL 2000 is limited, this guide synthesizes available information on its expected in vitro cytotoxicity, in vivo toxicity, immunogenicity, and hemocompatibility. Detailed experimental protocols for key biocompatibility assays are also provided to facilitate further research and evaluation.

Introduction: The Role of Cholesterol-PEG-MAL 2000 in Drug Delivery

Cholesterol-PEG-MAL 2000 is an amphiphilic molecule designed for incorporation into lipid-based nanoparticles, such as liposomes and solid lipid nanoparticles. The cholesterol moiety serves as a hydrophobic anchor, embedding itself within the lipid bilayer of the nanoparticle, enhancing stability and rigidity. The PEG 2000 chain is a hydrophilic polymer that extends from the nanoparticle surface, creating a steric barrier that reduces opsonization and clearance by the reticuloendothelial system (RES), thereby prolonging circulation time in the bloodstream. The terminal maleimide group provides a reactive handle for the covalent attachment of targeting ligands, such as antibodies or peptides containing thiol groups, enabling active targeting of the drug carrier to specific cells or tissues.

The overall biocompatibility of drug delivery systems is a critical determinant of their clinical success. This guide will delve into the key aspects of the biocompatibility of Cholesterol-PEG-MAL 2000.

Chemical Structure and Properties

  • Cholesterol: A natural and essential component of animal cell membranes, cholesterol is generally considered highly biocompatible. Its inclusion in liposomal formulations can decrease membrane fluidity and reduce the leakage of encapsulated drugs.

  • Polyethylene Glycol (PEG) 2000: PEG is a polymer widely used in pharmaceutical formulations to improve the pharmacokinetic properties of drugs and delivery systems. PEGylation is known to reduce immunogenicity and antigenicity of the carrier.

  • Maleimide: This functional group is specifically chosen for its high reactivity and specificity towards sulfhydryl (thiol) groups, allowing for efficient and stable conjugation of targeting moieties under mild conditions.

Biocompatibility Profile: A Synthesis of Available Data

In Vitro Cytotoxicity

Studies on various cell lines with nanoparticles formulated with cholesterol and PEG derivatives generally indicate low cytotoxicity. For instance, cholesterol–polyethylene glycol (PEG) comodified poly (ethyleneglycol)-poly (lactide) nanoparticles (CLS-PEG NPs) have been shown to have low toxicity, suggesting that the components are well-tolerated by cells in culture. However, the cytotoxic potential can be influenced by the overall formulation, including the other lipid components and the encapsulated drug.

Table 1: Representative In Vitro Cytotoxicity Data for Cholesterol-PEG Containing Nanoparticles

Formulation Cell Line Assay Concentration Range Observed Effect

| CLS-PEG NPs | bEnd.3 | MTT | 5 - 200 µg/mL | Low toxicity observed |

Note: This table is illustrative and based on findings for related nanoparticle systems, not Cholesterol-PEG-MAL 2000 alone.

In Vivo Toxicity

No specific LD50 values for Cholesterol-PEG-MAL 2000 have been reported. However, the individual components, cholesterol and PEG, are known to have a high safety profile. In vivo studies on PEGylated liposomes containing cholesterol have generally demonstrated good tolerance in animal models. The toxicity is often more related to the encapsulated drug or the overall formulation characteristics rather than the PEGylated lipid itself.

Immunogenicity

While PEGylation is intended to reduce immunogenicity, there is growing evidence that PEG itself can elicit an immune response in some individuals, leading to the production of anti-PEG antibodies. This can result in the "accelerated blood clearance (ABC) phenomenon," where subsequent doses of the PEGylated nanocarrier are rapidly cleared from circulation, reducing therapeutic efficacy.

Furthermore, cholesterol crystals have been shown to activate the complement system, which could potentially be a factor in the immunogenicity of cholesterol-containing nanoparticles. PEGylated liposomes have also been reported to activate the complement system, a key component of the innate immune system. This activation can lead to complement activation-related pseudoallergy (CARPA), a hypersensitivity reaction. The extent of complement activation can be influenced by the lipid composition and surface characteristics of the nanoparticles.

Signaling Pathway for Complement Activation by Cholesterol-Containing Nanoparticles

Complement_Activation Cholesterol_NP Cholesterol-Containing Nanoparticle C3 C3 Cholesterol_NP->C3 activates C3a C3a (Anaphylatoxin) C3->C3a C3b C3b C3->C3b Inflammation Inflammation C3a->Inflammation C3_convertase C3 Convertase (C3bBb) C3b->C3_convertase Factor_B Factor B Factor_B->C3_convertase Factor_D Factor D Factor_D->C3_convertase C5 C5 C3_convertase->C5 cleaves C5a C5a (Anaphylatoxin, Chemoattractant) C5->C5a C5b C5b C5->C5b C5a->Inflammation MAC Membrane Attack Complex (C5b-9) C5b->MAC C6789 C6, C7, C8, C9 C6789->MAC Cell_Lysis Cell Lysis MAC->Cell_Lysis

Caption: Complement activation cascade initiated by cholesterol-containing nanoparticles.

Hemocompatibility

Hemocompatibility is a critical aspect of biocompatibility for intravenously administered nanoparticles. Hemolysis, the rupture of red blood cells, is a key indicator of adverse interactions with blood components. While specific hemolysis data for Cholesterol-PEG-MAL 2000 is unavailable, studies on PEGylated liposomes generally show low hemolytic activity at therapeutic concentrations.

Table 2: Expected Hemocompatibility Profile of Cholesterol-PEG-MAL 2000 Based on Related Compounds

Assay Expected Result Rationale

| Hemolysis | Low (<5%) | PEGylation is known to reduce interactions with red blood cells. |

Experimental Protocols

The following are detailed protocols for key biocompatibility assays that can be adapted for the evaluation of Cholesterol-PEG-MAL 2000.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate treat Treat cells with Cholesterol-PEG-MAL 2000 start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO, SDS) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure end Calculate cell viability measure->end

Caption: A typical workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cholesterol-PEG-MAL 2000

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Prepare serial dilutions of Cholesterol-PEG-MAL 2000 in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the test compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Visually confirm the formation of purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Hemocompatibility: Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by the test material.

Workflow for Hemolysis Assay

Hemolysis_Workflow start Prepare red blood cell (RBC) suspension treat Incubate RBCs with Cholesterol-PEG-MAL 2000 start->treat incubate Incubate at 37°C treat->incubate centrifuge Centrifuge to pellet intact RBCs incubate->centrifuge supernatant Collect supernatant centrifuge->supernatant measure Measure absorbance of hemoglobin at 540 nm supernatant->measure end Calculate hemolysis percentage measure->end

Caption: A standard workflow for performing a hemolysis assay.

Materials:

  • Cholesterol-PEG-MAL 2000

  • Fresh whole blood (e.g., from a healthy donor) with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Centrifuge

  • Microplate reader

Procedure:

  • Collect fresh blood and centrifuge at 1000 x g for 10 minutes to pellet the RBCs.

  • Wash the RBC pellet three times with PBS.

  • Resuspend the washed RBCs in PBS to obtain a 2% (v/v) suspension.

  • Prepare serial dilutions of Cholesterol-PEG-MAL 2000 in PBS.

  • In a 96-well plate, mix 100 µL of the RBC suspension with 100 µL of the test compound dilutions.

  • For controls, mix 100 µL of the RBC suspension with 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control).

  • Incubate the plate at 37°C for 2 hours.

  • Centrifuge the plate at 1000 x g for 5 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Conclusion and Future Directions

Cholesterol-PEG-MAL 2000 is a promising functional lipid for the development of targeted drug delivery systems. Based on the known biocompatibility of its constituent parts and related materials, it is anticipated to have a favorable safety profile. However, the lack of direct, quantitative biocompatibility data for Cholesterol-PEG-MAL 2000 highlights a critical knowledge gap.

Future research should focus on a comprehensive biocompatibility assessment of this specific molecule. This includes detailed in vitro cytotoxicity studies across a range of cell lines, thorough in vivo toxicity evaluations to determine LD50 and identify potential target organs, and in-depth immunogenicity studies to assess the potential for anti-PEG antibody formation and complement activation. Furthermore, hemocompatibility studies are essential to ensure its safety for intravenous administration. The experimental protocols provided in this guide offer a framework for conducting these crucial investigations. A thorough understanding of the biocompatibility of Cholesterol-PEG-MAL 2000 will be instrumental in advancing its application in next-generation nanomedicines.

An In-depth Technical Guide to the In Vivo Biodegradation of Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodegradation of Cholesterol-PEG-MAL 2000, a key component in modern drug delivery systems. This document synthesizes the current understanding of the metabolic fate of each constituent part of the molecule—cholesterol, polyethylene (B3416737) glycol (PEG) 2000, and maleimide (B117702)—to project the overall biodegradation pathway. Detailed experimental protocols for studying the in vivo degradation and structured tables of expected quantitative data are provided to support researchers in this field.

Introduction

Cholesterol-PEG-MAL 2000 is a bifunctional lipid derivative widely used in the formulation of nanoparticles, liposomes, and other drug carriers.[1][2][3][4][5][6] Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive maleimide group, enables the encapsulation of hydrophobic drugs and surface functionalization with targeting ligands.[1][2][4] Understanding the in vivo biodegradation of this molecule is paramount for assessing the safety, efficacy, and pharmacokinetic profile of the drug delivery systems that employ it. This guide will deconstruct the molecule to explore the known metabolic pathways of its components and present a synthesized view of its complete in vivo degradation.

Predicted In Vivo Biodegradation Pathways

The in vivo biodegradation of Cholesterol-PEG-MAL 2000 is expected to proceed through the cleavage of its ester or carbamate (B1207046) linkage, followed by the independent metabolism of the cholesterol, PEG, and maleimide (or its reacted form) moieties.

2.1. Cholesterol Moiety

Once cleaved from the PEG linker, the cholesterol molecule is expected to enter the endogenous cholesterol metabolic pathways. Cholesterol is an essential structural component of animal cell membranes and a precursor for the synthesis of bile acids, steroid hormones, and vitamin D.[7][8][9]

  • Metabolism: The liver is the central organ for cholesterol metabolism.[10][11] Cholesterol can be esterified and stored in lipid droplets or converted into bile acids, which are then secreted into the intestine to aid in the digestion of fats.[9][12][13] A significant portion of bile acids is reabsorbed in a process known as enterohepatic circulation.[9]

  • Excretion: The primary route for cholesterol elimination from the body is through the feces, either as neutral sterols or after conversion to bile acids.[9]

2.2. Polyethylene Glycol (PEG) 2000 Moiety

Polyethylene glycol is generally considered biocompatible and is known to undergo biodegradation, particularly for lower molecular weights like 2000 Da.[14][15]

  • Degradation Mechanisms: The degradation of PEG in vivo is thought to occur through two primary mechanisms:

    • Oxidative degradation: The ether backbone of PEG is susceptible to attack by reactive oxygen species (ROS) present in biological systems, leading to chain scission.[14][16]

    • Enzymatic degradation: While less characterized, some studies suggest the involvement of enzymes in PEG degradation.

  • Excretion: PEG and its degradation products are primarily cleared by the kidneys and excreted in the urine. The rate of clearance is dependent on the molecular weight, with smaller molecules being eliminated more rapidly.

2.3. Maleimide Moiety and Thiol-Maleimide Adduct

The maleimide group is typically used for bioconjugation, reacting with thiol groups on proteins or peptides to form a stable thioether bond.[17][18][19] The fate of the maleimide group depends on whether it has reacted with a thiol.

  • Unreacted Maleimide: If the maleimide group remains unreacted, it may be hydrolyzed in vivo.

  • Thiol-Maleimide Adduct: The thiosuccinimide linkage formed upon reaction with a thiol is susceptible to in vivo instability through a retro-Michael reaction.[17][18] This can lead to the cleavage of the conjugate and the release of the conjugated molecule.

    • Stabilization: The stability of the thiol-maleimide linkage can be enhanced through hydrolysis of the succinimide (B58015) ring, which forms a more stable, ring-opened product.[19][20][21] This hydrolysis can be influenced by the local chemical environment.

The overall predicted biodegradation pathway is visualized in the following diagram:

cluster_systemic_circulation Systemic Circulation cluster_metabolites Metabolites cluster_cholesterol_fate Cholesterol Fate cluster_peg_mal_fate PEG-Maleimide Fate Chol-PEG-MAL Cholesterol-PEG-MAL 2000 Enzymatic_Cleavage Ester/Carbamate Cleavage Chol-PEG-MAL->Enzymatic_Cleavage Cholesterol Cholesterol Enzymatic_Cleavage->Cholesterol PEG_MAL PEG-Maleimide Enzymatic_Cleavage->PEG_MAL Bile_Acids Bile Acids Cholesterol->Bile_Acids Steroid_Hormones Steroid Hormones Cholesterol->Steroid_Hormones PEG_Degradation Oxidative/Enzymatic Degradation PEG_MAL->PEG_Degradation Maleimide_Fate Maleimide Reaction/ Hydrolysis PEG_MAL->Maleimide_Fate Excretion_Feces Excretion (Feces) Bile_Acids->Excretion_Feces PEG_Fragments PEG Fragments PEG_Degradation->PEG_Fragments Thiol_Adduct Thiol Adduct Maleimide_Fate->Thiol_Adduct Excretion_Urine Excretion (Urine) PEG_Fragments->Excretion_Urine Thiol_Adduct->Excretion_Urine

Caption: Predicted in vivo biodegradation pathway of Cholesterol-PEG-MAL 2000.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters

ParameterExpected RangeInfluencing Factors
Half-life (t½) Hours to daysNanoparticle size, surface charge, PEG density
Clearance (CL) Low to moderateRenal filtration, RES uptake
Volume of Distribution (Vd) Low to moderatePrimarily confined to the circulatory system

Table 2: Biodistribution

Organ/TissueExpected AccumulationRationale
Liver HighPrimary site of cholesterol metabolism and RES uptake
Spleen HighRES uptake of nanoparticles
Kidneys ModerateClearance of PEG and small metabolites
Tumor (if applicable) VariableEnhanced Permeability and Retention (EPR) effect

Table 3: Degradation and Excretion

MoietyPrimary Degradation Product(s)Primary Excretion Route
Cholesterol Bile acids, neutral sterolsFeces
PEG 2000 Smaller PEG fragments, CO2Urine
Maleimide Adduct Thiol-conjugated metabolitesUrine

Experimental Protocols

To accurately assess the in vivo biodegradation of Cholesterol-PEG-MAL 2000, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for key studies.

4.1. In Vivo Stability and Pharmacokinetics Study

Objective: To determine the in vivo stability, circulation half-life, and pharmacokinetic profile of Cholesterol-PEG-MAL 2000 formulated in a nanoparticle.

Methodology:

  • Animal Model: Use a relevant animal model, such as mice or rats.

  • Test Article: Synthesize Cholesterol-PEG-MAL 2000 with a radiolabel (e.g., ³H or ¹⁴C) on the cholesterol or PEG moiety, or a fluorescent tag. Formulate into the desired nanoparticle.

  • Administration: Administer the test article intravenously (IV) via the tail vein.

  • Sample Collection: Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48 hours) post-injection.

  • Analysis:

    • Quantify the amount of intact test article in plasma using a suitable analytical method such as liquid scintillation counting (for radiolabels) or fluorescence spectroscopy.

    • For more detailed analysis, use liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the parent compound and its metabolites.[17]

  • Data Analysis: Calculate pharmacokinetic parameters (t½, CL, Vd) using appropriate software.

cluster_workflow Experimental Workflow: In Vivo PK Study start Start animal_model Select Animal Model (e.g., Mouse) start->animal_model synthesis Synthesize Labeled Chol-PEG-MAL animal_model->synthesis formulation Formulate Nanoparticle synthesis->formulation administration IV Administration formulation->administration sampling Blood Sampling (Time Points) administration->sampling analysis LC-MS/Scintillation Counting sampling->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End pk_analysis->end

Caption: Workflow for an in vivo pharmacokinetic study.

4.2. Biodistribution Study

Objective: To determine the tissue and organ distribution of Cholesterol-PEG-MAL 2000.

Methodology:

  • Animal Model and Test Article: As described in the pharmacokinetics study.

  • Administration: Administer the labeled test article intravenously.

  • Tissue Harvesting: At predetermined time points (e.g., 24 and 48 hours), euthanize the animals and harvest major organs and tissues (liver, spleen, kidneys, lungs, heart, brain, tumor if applicable).

  • Analysis:

    • Homogenize the tissues.

    • Quantify the amount of label in each tissue sample using liquid scintillation counting or fluorescence spectroscopy.

  • Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

4.3. Excretion Study

Objective: To identify the primary routes of excretion for Cholesterol-PEG-MAL 2000 and its metabolites.

Methodology:

  • Animal Model: House animals in metabolic cages that allow for the separate collection of urine and feces.

  • Test Article and Administration: As described in the pharmacokinetics study.

  • Sample Collection: Collect urine and feces at regular intervals (e.g., every 24 hours) for a period of up to 7 days.

  • Analysis:

    • Quantify the amount of label in the collected urine and feces.

    • Use analytical techniques like LC-MS to identify the parent compound and its metabolites in the excreta.

  • Data Analysis: Calculate the cumulative percentage of the injected dose excreted via each route.

Conclusion

The in vivo biodegradation of Cholesterol-PEG-MAL 2000 is a complex process involving the metabolic pathways of its constituent components. Based on current knowledge, the molecule is expected to be cleaved into cholesterol, PEG, and a maleimide-related moiety, each of which is then metabolized and excreted through established routes. The cholesterol component is likely to enter the endogenous cholesterol pool and be eliminated primarily through the feces. The PEG 2000 component is expected to undergo oxidative degradation and be cleared by the kidneys. The fate of the maleimide group is dependent on its conjugation state but is also anticipated to be cleared renally. The provided experimental protocols offer a robust framework for researchers to elucidate the precise in vivo fate of Cholesterol-PEG-MAL 2000 in their specific drug delivery formulations, ensuring a comprehensive understanding of their safety and efficacy profiles.

References

The Pivotal Role of the PEG 2000 Linker in Advanced Drug Delivery Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polyethylene glycol (PEG) linkers, and specifically PEG 2000, have become indispensable tools in the field of drug delivery. This technical guide provides an in-depth exploration of the core functions of the PEG 2000 linker, offering a comprehensive resource for researchers, scientists, and drug development professionals. Through the strategic application of PEGylation, the covalent attachment of PEG chains to therapeutic molecules, drug candidates can be endowed with enhanced physicochemical properties, improved pharmacokinetic profiles, and reduced immunogenicity. This guide will delve into the quantitative impact of PEG 2000 on drug performance, provide detailed experimental protocols for its characterization, and visualize key mechanistic pathways and workflows.

Introduction to PEGylation and the PEG 2000 Linker

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that has been widely adopted in the pharmaceutical industry.[1] The process of PEGylation involves the covalent attachment of PEG chains to a molecule, such as a small molecule drug, protein, peptide, or nanoparticle carrier.[2] This modification creates a hydrophilic shield around the conjugated molecule, profoundly influencing its interaction with the biological environment.[3]

The molecular weight of the PEG linker is a critical parameter, with PEG 2000 (a PEG derivative with an average molecular weight of 2000 Daltons) being frequently utilized in drug delivery for its balanced properties.[4][5] It is considered a critical molecular weight for influencing uptake by epithelial cell membranes.[4] The choice of a PEG 2000 linker represents a strategic decision to optimize a drug's therapeutic index by enhancing its stability, solubility, and circulation time while minimizing potential drawbacks such as steric hindrance that can be associated with much larger PEG chains.[4][6]

Core Functions and Advantages of the PEG 2000 Linker

The incorporation of a PEG 2000 linker imparts several key advantages to a drug delivery system:

  • Enhanced Solubility: Many potent therapeutic agents are hydrophobic, limiting their formulation and administration. PEG 2000, being highly hydrophilic, significantly improves the aqueous solubility of conjugated drugs, facilitating intravenous administration and preventing aggregation.[7]

  • Prolonged Circulation Half-Life: The hydrophilic PEG 2000 chain creates a hydration shell around the drug, increasing its hydrodynamic radius. This "stealth" effect sterically hinders opsonization (the process of marking pathogens for phagocytosis) and recognition by the reticuloendothelial system (RES), leading to reduced clearance by the liver and spleen and a significantly extended circulation half-life.[3][5][8]

  • Reduced Immunogenicity: The PEG 2000 linker can mask antigenic epitopes on the surface of therapeutic proteins or drug carriers, reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[9]

  • Improved Stability: The PEG shield can protect the conjugated drug from enzymatic degradation in the bloodstream, enhancing its stability and allowing for a more sustained therapeutic effect.[10]

  • Enhanced Tumor Targeting (The EPR Effect): For cancer therapeutics, the increased hydrodynamic size of PEGylated drugs (often in the nanoparticle size range) allows them to take advantage of the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky, with large fenestrations that allow nanoparticles to extravasate into the tumor tissue. Coupled with poor lymphatic drainage in tumors, this leads to the passive accumulation and retention of the drug at the tumor site, increasing its therapeutic efficacy while reducing systemic toxicity.[2][11]

Data Presentation: Quantitative Impact of PEG Linker Length

The length of the PEG linker has a direct and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of a drug. The following tables summarize data from various studies, comparing the effects of different PEG linker lengths, including those in the range of PEG 2000.

Molecule Type PEG Linker Molecular Weight Half-life (t½) Systemic Clearance (CL) Key Finding Reference
Interferon alfa-2b12 kDa (linear)~50 hours~0.05 L/h/kgSignificant increase in half-life compared to non-PEGylated interferon.[12]
Interferon alfa-2a40 kDa (branched)~72-192 hours~0.01 L/h/kgFurther extension of half-life with a larger, branched PEG.[12]
Affibody-Drug Conjugate4 kDa2.5-fold increase vs. no PEG-Longer PEG chains progressively increase the circulation half-life.[13]
Affibody-Drug Conjugate10 kDa11.2-fold increase vs. no PEG-Longer PEG chains progressively increase the circulation half-life.[13]
Danazol NanoemulsionDSPE-PEG 2000 (6 mg/mL)-5.73 ± 1.34 L/h/kgIncreasing PEG chain length from 2000 to 5000 decreased clearance.[14]
Danazol NanoemulsionDSPE-PEG 5000 (6 mg/mL)-5.06 ± 0.95 L/h/kgIncreasing PEG chain length from 2000 to 5000 decreased clearance.[14]
Drug/Carrier PEG Linker Configuration Tumor Growth Inhibition Key Finding Reference
Doxorubicin (B1662922) LiposomesDSPE-PEG 2000BaselineIncreasing PEG linker length in folate-targeted liposomes enhanced tumor accumulation and inhibition.[3]
Doxorubicin LiposomesDSPE-PEG 5000Moderate ImprovementIncreasing PEG linker length in folate-targeted liposomes enhanced tumor accumulation and inhibition.[3]
Doxorubicin LiposomesDSPE-PEG 10000>40% reduction in tumor size vs. 2k/5kIncreasing PEG linker length in folate-targeted liposomes enhanced tumor accumulation and inhibition.[3]
Doxorubicin NanoparticlesDoxorubicin-PLGA ConjugateComparable to free doxorubicin (single vs. daily injection)Nanoparticle formulation allowed for sustained release and comparable efficacy with less frequent dosing.[9]

Signaling Pathways and Cellular Uptake

The cellular uptake of PEGylated drug delivery systems, particularly nanoparticles, is a complex process mediated by various endocytic pathways. The surface properties of the PEGylated carrier, including the presence of targeting ligands, can dictate the internalization route.

Receptor-Mediated Endocytosis of PEGylated Nanoparticles

Many targeted drug delivery systems utilize ligands that bind to specific receptors overexpressed on the surface of cancer cells, such as the folate receptor.[7] This interaction triggers receptor-mediated endocytosis, a process that internalizes the nanoparticle into the cell. The primary pathways involved are clathrin-mediated and caveolae-mediated endocytosis.[15]

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEGylated_Nanoparticle PEG 2000-Coated Nanoparticle (with Targeting Ligand) Receptor Cell Surface Receptor (e.g., Folate Receptor) PEGylated_Nanoparticle->Receptor 1. Ligand Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit 2a. Clathrin-Mediated (Clathrin, AP2 recruitment) Caveolae Caveolae Receptor->Caveolae 2b. Caveolae-Mediated Endosome Early Endosome Clathrin_Pit->Endosome 3. Vesicle Formation (Dynamin-dependent scission) Caveolae->Endosome 3. Vesicle Formation Lysosome Lysosome (Drug Release) Endosome->Lysosome 4. Endosomal Trafficking (pH drop) Drug Released Drug Lysosome->Drug 5. Drug Release Cellular_Target Cellular Target (e.g., DNA, Microtubules) Drug->Cellular_Target 6. Therapeutic Action

Receptor-Mediated Endocytosis of a PEGylated Nanoparticle.

This diagram illustrates the two primary pathways for receptor-mediated endocytosis of a targeted PEGylated nanoparticle. Upon binding of the targeting ligand to its receptor, the nanoparticle is internalized into a clathrin-coated pit or a caveolae.[16][17] This process involves the recruitment of specific proteins like clathrin and adaptor protein 2 (AP2).[18] The vesicle then buds off from the membrane in a dynamin-dependent manner and traffics to the early endosome.[19] The acidic environment of the late endosome and lysosome facilitates the release of the drug, which can then act on its intracellular target.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and evaluation of PEG 2000-linked drug delivery systems.

Synthesis and Characterization of a PEGylated Antibody-Drug Conjugate (ADC)

This protocol outlines a general procedure for the synthesis of an ADC using a PEG 2000 linker with subsequent characterization.

ADC_Synthesis_Workflow cluster_characterization Characterization Methods Start Start: Antibody & Drug-Linker Antibody_Modification 1. Antibody Modification (e.g., reduction of disulfides) Start->Antibody_Modification Drug_Linker_Activation 2. Drug-Linker Activation (e.g., with maleimide-PEG2000-NHS ester) Start->Drug_Linker_Activation Conjugation 3. Conjugation Reaction (Antibody + Activated Drug-Linker) Antibody_Modification->Conjugation Drug_Linker_Activation->Conjugation Purification 4. Purification (e.g., Size-Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization Purification->Characterization End End: Purified ADC Characterization->End SEC Size-Exclusion Chromatography (SEC) - Aggregation & Purity Characterization->SEC HIC Hydrophobic Interaction Chromatography (HIC) - Drug-to-Antibody Ratio (DAR) Characterization->HIC MS Mass Spectrometry (MS) - DAR & Conjugation Sites Characterization->MS

Workflow for ADC Synthesis and Characterization.

Protocol:

  • Antibody Preparation:

    • Dialyze the monoclonal antibody into a suitable reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

    • If conjugating to cysteine residues, partially reduce the interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a controlled molar ratio.

  • Drug-Linker Conjugation:

    • Dissolve a heterobifunctional PEG 2000 linker (e.g., Maleimide-PEG2000-NHS ester) and the cytotoxic drug in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).

    • React the drug with the linker to form the drug-linker intermediate.

  • Conjugation to Antibody:

    • Add the drug-linker intermediate to the prepared antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR).

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and antibody using size-exclusion chromatography (SEC).[20]

  • Characterization:

    • Size-Exclusion Chromatography (SEC): To assess the purity and extent of aggregation of the ADC.[21]

    • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution.

    • Mass Spectrometry (MS): To confirm the molecular weight of the ADC and identify conjugation sites.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a PEG 2000-conjugated therapeutic.

Materials:

  • Test compound (PEG 2000-conjugated drug)

  • Sprague-Dawley rats or BALB/c mice

  • Vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical method for quantification (e.g., ELISA, LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing: Administer the test compound to the animals via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated analytical method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using appropriate software.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of a PEG 2000-conjugated drug delivery system.[10][22]

Materials:

  • Cancer cell line of interest

  • 96-well plates

  • Complete cell culture medium

  • Test compound (e.g., drug-loaded PEGylated nanoparticles) and controls (free drug, empty nanoparticles)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound and controls. Include wells with medium only as a blank.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[21][23]

  • Solubilization: Remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

Logical Relationships and Experimental Workflows

The successful development of a drug delivery system incorporating a PEG 2000 linker involves a logical progression of experiments to optimize its properties and evaluate its efficacy.

Drug_Development_Workflow Formulation 1. Formulation & Synthesis (Drug-PEG 2000 Conjugation) In_Vitro_Char 2. In Vitro Characterization - Size (DLS) - Zeta Potential - Drug Loading & Release Formulation->In_Vitro_Char In_Vitro_Eval 3. In Vitro Evaluation - Cytotoxicity (MTT Assay) - Cellular Uptake In_Vitro_Char->In_Vitro_Eval In_Vivo_PK 4. In Vivo Pharmacokinetics - Half-life, Clearance In_Vitro_Eval->In_Vivo_PK In_Vivo_Efficacy 5. In Vivo Efficacy (Xenograft Model) - Tumor Growth Inhibition In_Vivo_PK->In_Vivo_Efficacy Tox_Studies 6. Toxicology Studies In_Vivo_Efficacy->Tox_Studies Clinical_Trials 7. Clinical Trials Tox_Studies->Clinical_Trials

Drug Development Workflow for a PEG 2000-Conjugated Therapeutic.

This workflow illustrates the typical progression from initial formulation and in vitro characterization to in vivo studies and eventual clinical development. Each stage provides critical data to inform the progression to the next, with go/no-go decisions made based on the outcomes of these experiments.

Conclusion

The PEG 2000 linker is a powerful and versatile tool in the design of advanced drug delivery systems. By judiciously applying PEGylation with a linker of this molecular weight, researchers can significantly enhance the therapeutic potential of a wide range of molecules. The ability to improve solubility, extend circulation half-life, reduce immunogenicity, and enable targeted delivery through the EPR effect makes the PEG 2000 linker a cornerstone of modern drug development. This guide has provided a comprehensive overview of its functions, supported by quantitative data, detailed experimental protocols, and visualizations of key mechanisms, to aid researchers in the rational design and evaluation of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Cholesterol-PEG-MAL (MW 2000) Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. Surface modification of liposomes with polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, sterically stabilizes the vesicles, prolonging their circulation time in the bloodstream. The incorporation of functionalized PEG lipids, such as Cholesterol-PEG-Maleimide (Chol-PEG-MAL), provides a powerful tool for targeted drug delivery. The maleimide (B117702) group readily and specifically reacts with thiol (sulfhydryl) groups present in peptides and proteins via a Michael addition reaction, allowing for the covalent conjugation of targeting ligands to the liposome (B1194612) surface.[1][2] This targeted approach can enhance drug accumulation at the site of action, improving therapeutic efficacy and reducing off-target side effects.

This document provides a detailed protocol for the preparation and characterization of Cholesterol-PEG-MAL (MW 2000) functionalized liposomes using the thin-film hydration and extrusion method.

Data Presentation

Table 1: Exemplary Lipid Formulations for Maleimide-Functionalized Liposomes
Formulation ComponentMolar Ratio Example 1Molar Ratio Example 2Mass Ratio ExamplePurpose
Primary Phospholipid (e.g., HSPC, DSPC, DPPC)55-60%50%14 partsForms the lipid bilayer structure.[3]
Cholesterol38-45%45%6 partsModulates membrane fluidity and stability.[3][4]
DSPE-PEG(2000)0-5%2-5%-Provides a hydrophilic stealth layer.
Cholesterol-PEG(2000)-MAL or DSPE-PEG(2000)-MAL 0.3-5% 0.3% 5 parts Provides maleimide functional groups for conjugation. [1][5]

Note: The optimal lipid ratio should be empirically determined for each specific application and encapsulated drug.

Table 2: Typical Physicochemical Characteristics of Maleimide-Functionalized Liposomes
ParameterTypical RangeMethod of Analysis
Particle Size (diameter)80 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-10 mV to -40 mVDynamic Light Scattering (DLS)
Encapsulation Efficiency (for Doxorubicin)> 90%Spectrophotometry or Fluorometry
Maleimide Activity30 - 80% (method dependent)Ellman's Assay (indirect)

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the "pre-insertion" method, where the Cholesterol-PEG-MAL is included in the initial lipid mixture.

Materials:

  • Primary phospholipid (e.g., HSPC, DSPC)

  • Cholesterol

  • Cholesterol-PEG(2000)-Maleimide (or DSPE-PEG(2000)-Maleimide)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, ammonium (B1175870) sulfate (B86663) solution for active loading)

  • Drug to be encapsulated (optional)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for extrusion

  • Nitrogen gas source

  • Vacuum pump

Procedure:

  • Lipid Dissolution: Accurately weigh the desired amounts of the primary phospholipid, cholesterol, and Cholesterol-PEG-MAL (refer to Table 1 for ratios) and dissolve them in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[6]

  • Thin-Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. The water bath temperature should be kept above the phase transition temperature (Tc) of the primary phospholipid to ensure a uniform lipid film.[7]

  • Drying: Dry the resulting thin lipid film under a high vacuum for at least 2-4 hours (or overnight) to remove any residual organic solvent.[6]

  • Hydration: Hydrate the lipid film with the chosen aqueous buffer. The buffer should be pre-heated to a temperature above the Tc of the lipids. Agitate the flask gently to facilitate the formation of multilamellar vesicles (MLVs).[7] For active drug loading (e.g., doxorubicin), a transmembrane pH or ion gradient is established at this stage by using an appropriate buffer like ammonium sulfate.[8]

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). This is typically done by passing the suspension through the extruder 10-20 times.[9][10]

  • Purification: Remove any unencapsulated drug or free lipids by methods such as size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis.[8]

Protocol 2: Characterization of Liposomes

A. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Dilute a small aliquot of the liposome suspension in the appropriate buffer.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean hydrodynamic diameter, PDI, and surface charge (zeta potential).[5]

B. Encapsulation Efficiency (EE%) of Doxorubicin (B1662922) (Example)

  • Separate free drug from liposomes: Use a separation method like centrifugation or a mini spin column packed with Sephadex G-50.[11]

  • Measure total drug concentration: Disrupt a known volume of the unpurified liposome suspension with a detergent (e.g., 0.5% Triton X-100) or a suitable solvent to release the encapsulated drug.[1] Measure the absorbance or fluorescence of doxorubicin (e.g., absorbance at 480 nm).[12]

  • Measure free drug concentration: Measure the concentration of doxorubicin in the supernatant or filtrate obtained in step 1.

  • Calculate EE%: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

C. Quantification of Surface Maleimide Groups (Indirect Method) This protocol is based on the reaction of maleimide with a known excess of a thiol-containing compound, followed by the quantification of the unreacted thiol using Ellman's reagent (DTNB).[13]

  • React a known concentration of the maleimide-liposome suspension with an excess of a thiol-containing compound (e.g., cysteine or N-acetylcysteine) for a defined period (e.g., 2 hours) at room temperature.

  • Prepare a standard curve of the thiol compound.

  • Add Ellman's reagent (DTNB) to both the reaction mixture and the standards.

  • Measure the absorbance at ~412 nm.

  • The amount of reacted maleimide is calculated by subtracting the amount of unreacted thiol from the initial amount of thiol added.[13]

Visualizations

Liposome_Preparation_Workflow cluster_0 Thin-Film Hydration cluster_1 Sizing and Purification Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Rotary Evaporation Drying Drying Film Formation->Drying High Vacuum Hydration Hydration Drying->Hydration Add Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Sizing Purification Purification Extrusion->Purification Remove free drug Final Liposomes Final Liposomes Purification->Final Liposomes

Caption: Workflow for liposome preparation.

Caption: Maleimide-thiol conjugation chemistry.

References

Application Note: Thiol-Maleimide Conjugation Protocol for Cholesterol-PEG-MAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-Maleimide (Cholesterol-PEG-MAL) is a versatile amphiphilic polymer widely utilized in drug delivery research to enhance the therapeutic properties of biomolecules.[][2] The cholesterol moiety facilitates incorporation into lipid-based nanocarriers like liposomes and micelles, while the polyethylene (B3416737) glycol (PEG) linker provides a hydrophilic shield, prolonging circulation time and reducing immunogenicity.[] The terminal maleimide (B117702) group allows for the covalent conjugation of thiol-containing molecules, such as peptides, proteins, and small molecule drugs, through a highly specific and efficient thiol-maleimide reaction.[3][4][5] This Michael addition reaction forms a stable thioether bond, making it a cornerstone of bioconjugation chemistry.[3][6]

This application note provides a detailed protocol for the thiol-maleimide conjugation of a cysteine-containing peptide to Cholesterol-PEG-MAL. It outlines the necessary materials, experimental procedures, and purification methods, along with critical parameters for successful conjugation.

Principle of the Reaction

The thiol-maleimide conjugation is a Michael addition reaction where the nucleophilic thiol group of a cysteine residue attacks the electrophilic double bond of the maleimide ring.[3][6] This reaction is highly selective for thiols, especially within a pH range of 6.5-7.5.[6][7] Below pH 6.5, the reaction rate slows due to a lower concentration of the reactive thiolate anion, while above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with primary amines.[6] The resulting thioether linkage is stable, ensuring the integrity of the conjugate in biological systems.[6]

Experimental Protocols

Materials
  • Cholesterol-PEG-MAL (MW will vary depending on the PEG length)

  • Thiol-containing molecule (e.g., cysteine-containing peptide)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), anhydrous

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Sephadex® G-25 column or dialysis tubing (with appropriate molecular weight cut-off)

  • Deionized water

  • Nitrogen or Argon gas

Equipment
  • Reaction vials

  • Magnetic stirrer and stir bars

  • pH meter

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

Protocol

1. Preparation of Reagents:

  • Cholesterol-PEG-MAL Solution:

    • Allow the Cholesterol-PEG-MAL to warm to room temperature.

    • Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[8] Vortex briefly to ensure complete dissolution. Prepare this solution immediately before use to minimize hydrolysis of the maleimide group.[6]

  • Thiol-Containing Molecule Solution:

    • Dissolve the thiol-containing molecule (e.g., peptide) in a degassed buffer, such as PBS at pH 7.0-7.5.[8] A typical concentration is 1-10 mg/mL.[8] Degassing the buffer by bubbling with nitrogen or argon is crucial to prevent oxidation of the thiol groups.[8]

  • (Optional) Reduction of Disulfide Bonds:

    • If the thiol-containing molecule contains disulfide bonds, they must be reduced prior to conjugation.

    • Add a 10-100 fold molar excess of TCEP to the thiol-containing molecule solution.[8]

    • Incubate at room temperature for 20-30 minutes.[8][9] TCEP is a stable reducing agent and does not need to be removed before the conjugation reaction.

2. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the Cholesterol-PEG-MAL solution to the thiol-containing molecule solution while gently stirring.[10] The use of an organic co-solvent like DMF or DMSO should not exceed 10% of the final reaction volume.[7]

  • Flush the reaction vial with nitrogen or argon, seal it tightly, and protect it from light.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with continuous stirring.[10]

3. Quenching the Reaction (Optional):

  • To quench any unreacted maleimide groups, a small molecule thiol such as n-acetylcysteine can be added at a 2-fold molar excess over the initial amount of Cholesterol-PEG-MAL.[11]

4. Purification of the Conjugate:

  • The purification method will depend on the size of the conjugate.

    • Size Exclusion Chromatography (SEC): For larger conjugates, a Sephadex® G-25 column can be used to separate the conjugate from unreacted Cholesterol-PEG-MAL and other small molecules.[9][10]

    • Dialysis: Dialysis can be effective for purifying conjugates, especially for those with good aqueous solubility.[8] Use a dialysis membrane with a molecular weight cut-off that allows the unreacted components to pass through while retaining the conjugate.

    • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for both purification and analysis of the conjugate.[12]

5. Characterization of the Conjugate:

  • The final product should be characterized to confirm successful conjugation and assess purity.

    • HPLC: To determine the purity of the conjugate.

    • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.[12]

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
pH 6.5 - 7.5[6][7]Optimal for selective reaction with thiols and minimizing maleimide hydrolysis.[6]
Temperature Room Temperature (20-25°C) or 4°C[10]Reaction proceeds efficiently at room temperature; 4°C can be used for overnight reactions.[10]
Molar Ratio (MAL:Thiol) 10:1 to 20:1[10]A molar excess of the maleimide reagent drives the reaction to completion.[6]
Reaction Time 2-4 hours at RT; Overnight at 4°C[10]Sufficient time for the reaction to proceed to completion.
Buffer Phosphate, Tris, or HEPES (thiol-free)[8][9]Maintains the desired pH without interfering with the reaction.

Table 2: Potential Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategy
Maleimide Hydrolysis The maleimide ring can open upon reaction with water, rendering it inactive.[6]Prepare maleimide solutions immediately before use and maintain the reaction pH below 7.5.[6]
Reaction with Amines At pH values above 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[6][7]Strictly maintain the reaction pH in the range of 6.5-7.5.[6]
Thiol Oxidation Thiol groups can oxidize to form disulfide bonds, which do not react with maleimides.[8]Use degassed buffers and consider adding a small amount of a reducing agent like TCEP.[8]
Thiazine (B8601807) Rearrangement An unprotected N-terminal cysteine can undergo a side reaction to form a thiazine derivative.[3][13]Perform the conjugation under slightly acidic conditions (pH ~5) or acetylate the N-terminal cysteine.[3]

Visualizations

G cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis prep_chol Prepare Cholesterol-PEG-MAL in DMF/DMSO mix Mix Reactants (10-20x Molar Excess of MAL) prep_chol->mix prep_thiol Prepare Thiol-Molecule in Degassed Buffer (pH 7.2) prep_tcep Optional: Reduce Disulfides with TCEP prep_thiol->prep_tcep prep_thiol->mix prep_tcep->mix react Incubate (RT for 2-4h or 4°C Overnight) mix->react quench Optional: Quench with N-acetylcysteine react->quench purify Purify Conjugate (SEC, Dialysis, or HPLC) quench->purify analyze Characterize (HPLC, MS) purify->analyze

Caption: Experimental workflow for thiol-maleimide conjugation.

G cluster_reactants Reactants cluster_product Product chol Cholesterol-PEG-Maleimide conjugate Cholesterol-PEG-Thioether Conjugate chol->conjugate Michael Addition (pH 6.5-7.5) thiol Thiol-Containing Molecule (e.g., Cysteine Peptide) thiol->conjugate

Caption: Thiol-maleimide conjugation reaction mechanism.

Conclusion

The thiol-maleimide conjugation is a robust and highly specific method for covalently linking thiol-containing molecules to Cholesterol-PEG-MAL. By carefully controlling the reaction conditions, particularly the pH, a stable and well-defined conjugate can be efficiently synthesized. This protocol provides a comprehensive guide for researchers to successfully perform this conjugation, enabling the development of novel drug delivery systems and bioconjugates. The resulting Cholesterol-PEG conjugates have significant potential in therapeutic and diagnostic applications due to their improved pharmacokinetic profiles and targeting capabilities.[14]

References

Application Notes and Protocols for Cholesterol-PEG-MAL 2000 in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-poly(ethylene glycol)-maleimide 2000 (Cholesterol-PEG-MAL 2000) is a versatile lipid derivative widely employed in the development of targeted drug delivery systems.[1] Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, enables the formulation of long-circulating nanoparticles, such as liposomes and micelles, that can be functionalized with specific targeting ligands. The cholesterol moiety integrates into the lipid bilayer of nanoparticles, providing stability.[2] The PEG spacer creates a hydrophilic shield, reducing recognition by the reticuloendothelial system and prolonging circulation time in the bloodstream.[3] The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides and antibodies, facilitating active targeting to specific cells or tissues.[1]

These application notes provide an overview of the use of Cholesterol-PEG-MAL 2000 in targeted drug delivery, along with detailed protocols for the formulation, characterization, and in vitro evaluation of targeted liposomes.

Key Applications

  • Active Targeting: The maleimide group of Cholesterol-PEG-MAL 2000 serves as a chemical handle for the attachment of targeting ligands. Thiol-containing peptides, such as the RGD (Arginine-Glycine-Aspartic acid) motif that targets integrin receptors overexpressed on tumor cells, can be efficiently conjugated to the surface of nanoparticles.[4][5] This active targeting strategy enhances the accumulation of the drug carrier at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Gene Delivery: Cationic liposomes formulated with Cholesterol-PEG-MAL 2000 can be used for the targeted delivery of nucleic acids like siRNA.[4] The targeting ligand directs the liposome (B1194612) to specific cells, and the cationic lipids facilitate the encapsulation and intracellular delivery of the genetic material.

  • Cancer Therapy: Targeted drug delivery systems formulated with Cholesterol-PEG-MAL 2000 have shown significant promise in cancer therapy. By targeting receptors that are overexpressed on cancer cells, these systems can deliver potent anticancer drugs, such as doxorubicin, directly to the tumor site, minimizing systemic toxicity.[2][6]

Data Presentation: Physicochemical Properties of Targeted Liposomes

The following table summarizes typical physicochemical characteristics of liposomes formulated with Cholesterol-PEG-MAL 2000 and a targeting ligand. The data is compiled from various studies and is intended to provide a general overview. Actual values will vary depending on the specific lipid composition, drug loaded, and targeting ligand used.

Formulation IDLipid Composition (molar ratio)Targeting LigandDrug LoadedParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
RGD-Lipo-PEGSPC/Cholesterol/cRGD-DSPE-PEG2000 (5.8:1:5.5)cRGD peptideApatinib105.4 ± 3.2-15.8 ± 1.792.79 ± 0.41[5]
Lipo-PEGSPC/Cholesterol/DSPE-PEG2000 (5.8:1:4.2)NoneApatinib101.2 ± 4.5-18.3 ± 2.191.56 ± 0.82[5]
RGD-siRNA-Lipo (1 mol%)DC-Chol/DOPE/DSPE-PEG(2000)-RGD (50:49:1)RGD peptidesiRNA129.7 ± 51.0+32.0 ± 1.3>96[4]
RGD-siRNA-Lipo (5 mol%)DC-Chol/DOPE/DSPE-PEG(2000)-RGD (50:45:5)RGD peptidesiRNA230.7 ± 60.7+17.3 ± 0.6>96[4]

Abbreviations: SPC: Soy phosphatidylcholine; cRGD: cyclic Arginine-Glycine-Aspartic acid; DSPE-PEG2000: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]; DC-Chol: 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine.

Experimental Protocols

Protocol 1: Formulation of RGD-Targeted Liposomes for Drug Delivery

This protocol describes the preparation of liposomes functionalized with a cRGD peptide for targeted drug delivery to integrin-expressing cells.

Materials:

  • Soy phosphatidylcholine (SPC)

  • Cholesterol

  • DSPE-PEG2000-Maleimide

  • cRGD peptide (with a terminal cysteine residue)

  • Drug to be encapsulated (e.g., Apatinib)

  • Chloroform (B151607)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

Procedure:

  • Lipid Film Hydration:

    • Dissolve SPC, cholesterol, and DSPE-PEG2000-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 5.8:1:0.2, respectively).

    • If encapsulating a lipophilic drug, dissolve it in the chloroform with the lipids.

    • Remove the chloroform using a rotary evaporator at 37°C to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with a PBS (pH 7.4) solution. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. Vortex the flask until the lipid film is fully suspended. This will form multilamellar vesicles (MLVs).

  • Liposome Sizing:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, extrude the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times to ensure a narrow size distribution.

  • Peptide Conjugation:

    • Dissolve the cRGD peptide in PBS (pH 7.4).

    • Add the cRGD peptide solution to the liposome suspension at a specific molar ratio of peptide to DSPE-PEG2000-Maleimide (e.g., 1:1).

    • Incubate the mixture overnight at 4°C with gentle stirring to allow the maleimide-thiol reaction to proceed.

  • Purification:

    • Remove the unreacted peptide and non-encapsulated drug by dialysis against PBS (pH 7.4) using a dialysis membrane with an appropriate molecular weight cut-off (e.g., 10 kDa).

  • Characterization:

    • Determine the particle size and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the surface charge of the liposomes.

    • Quantify the drug encapsulation efficiency using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC) after disrupting the liposomes with a detergent (e.g., Triton X-100). The encapsulation efficiency is calculated as: (Amount of encapsulated drug / Total amount of drug) x 100%.

Protocol 2: In Vitro Cellular Uptake of Targeted Liposomes

This protocol describes how to evaluate the targeting efficiency of RGD-functionalized liposomes in vitro using a cell line that overexpresses integrin receptors (e.g., U87MG human glioblastoma cells).

Materials:

  • RGD-targeted liposomes encapsulating a fluorescent marker (e.g., Rhodamine-PE)

  • Non-targeted liposomes (without RGD) encapsulating the same fluorescent marker

  • Integrin-overexpressing cell line (e.g., U87MG)

  • Cell culture medium and supplements

  • 96-well black, clear-bottom plates

  • Fluorescence microscope or a flow cytometer

  • Free cRGD peptide (for competition assay)

Procedure:

  • Cell Seeding:

    • Seed the U87MG cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Liposome Treatment:

    • Prepare serial dilutions of the fluorescently labeled RGD-targeted and non-targeted liposomes in a cell culture medium.

    • For the competition assay, pre-incubate a set of cells with a high concentration of free cRGD peptide for 1 hour before adding the RGD-targeted liposomes.

    • Remove the old medium from the cells and add the liposome-containing medium.

    • Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Washing and Fixation:

    • After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove any non-internalized liposomes.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS.

  • Imaging and Quantification:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the cellular uptake of the liposomes. Capture images for qualitative analysis.

    • Flow Cytometry: For quantitative analysis, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cells using a flow cytometer.

Expected Results:

  • Fluorescence microscopy will show a higher fluorescence signal in cells treated with RGD-targeted liposomes compared to those treated with non-targeted liposomes.

  • The competition assay will show a significant reduction in the fluorescence signal in cells pre-incubated with free cRGD, confirming that the uptake of RGD-targeted liposomes is mediated by integrin receptors.

  • Flow cytometry will provide quantitative data on the percentage of fluorescently labeled cells and the mean fluorescence intensity, confirming the enhanced uptake of the targeted formulation.

Visualizations

Experimental Workflow for Targeted Liposome Formulation and Evaluation

G cluster_0 Liposome Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation A 1. Lipid Film Hydration (Lipids + Drug in Chloroform) B 2. Sizing (Sonication or Extrusion) A->B C 3. Peptide Conjugation (Add Thiol-Peptide) B->C D 4. Purification (Dialysis) C->D E Particle Size (DLS) D->E F Zeta Potential D->F G Encapsulation Efficiency D->G H Cellular Uptake (Fluorescence Microscopy/Flow Cytometry) D->H I Cytotoxicity Assay (MTT Assay) D->I

Caption: Workflow for the preparation and testing of targeted liposomes.

Cellular Uptake Pathway of RGD-Targeted Liposomes

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space A RGD-Targeted Liposome B Integrin Receptor A->B Binding C Endosome B->C Integrin-Mediated Endocytosis D Drug Release C->D Endosomal Escape E Therapeutic Effect D->E

Caption: RGD-liposome uptake via integrin-mediated endocytosis.

References

Application Notes and Protocols for Formulating Lipid Nanoparticles with Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acids and other therapeutic agents.[1][2] A typical LNP formulation consists of four key components: an ionizable lipid for nucleic acid encapsulation and endosomal escape, a helper phospholipid (e.g., DOPE or DSPC) to aid in forming the lipid bilayer, cholesterol to provide structural integrity, and a PEGylated lipid (PEG-lipid) to increase stability and circulation time.[3][]

Surface functionalization of LNPs with targeting ligands can enhance delivery to specific cells or tissues. Cholesterol-PEG-Maleimide (Chol-PEG-MAL) is a versatile reagent for this purpose.[5][6] It incorporates a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group.[6][7] The maleimide group can readily form a stable covalent bond with thiol-containing moieties, such as cysteine residues in peptides and antibodies, enabling targeted drug delivery.[][8]

This document provides detailed protocols for the formulation of LNPs incorporating Chol-PEG-MAL 2000 and subsequent characterization and bioconjugation.

Experimental Protocols

Protocol 1: Lipid Nanoparticle Formulation via Microfluidics

This protocol describes the preparation of LNPs using a microfluidic mixing device, a method that allows for rapid and reproducible self-assembly of nanoparticles.[9]

1.1. Materials and Equipment

  • Lipids:

  • Solvents and Buffers:

    • Anhydrous Ethanol (B145695)

    • Aqueous Buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0 for mRNA encapsulation)[10]

    • Dialysis Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Cargo:

    • mRNA, siRNA, or other therapeutic agent

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr™ from Precision NanoSystems)

    • Syringe pumps

    • Glass syringes

    • Dialysis cassettes (e.g., 10 kDa MWCO)

    • Sterile, RNase-free vials and consumables

1.2. Stock Solution Preparation

  • Lipid Stock Solutions: Dissolve each lipid (ionizable lipid, helper lipid, cholesterol, standard PEG-lipid, and Chol-PEG-MAL 2000) in anhydrous ethanol to create individual stock solutions of known concentration (e.g., 10-25 mg/mL).[3] Store under argon or nitrogen at -20°C.[5]

  • Lipid Mix (Organic Phase): Prepare a combined lipid solution in ethanol by mixing the individual stock solutions to achieve the desired molar ratio. A common starting point for LNP formulations is a molar ratio of 50% ionizable lipid, 10% helper lipid, 38.5% cholesterol, and 1.5% PEG-lipid.[11][12] To incorporate the maleimide functionality, substitute a portion or all of the standard PEG-lipid with Chol-PEG-MAL 2000. For example, a 1:4 molar ratio of functionalized to non-functionalized PEG would mean 0.3% Chol-PEG-MAL 2000 and 1.2% standard PEG-lipid in the final formulation.[9][10] Vortex the solution to mix well.[13]

  • Cargo Solution (Aqueous Phase): Dissolve the nucleic acid cargo in the aqueous buffer to the desired concentration.

1.3. LNP Assembly

  • Set up the microfluidic system according to the manufacturer's instructions.

  • Load the lipid mix (organic phase) into one syringe and the cargo solution (aqueous phase) into another.

  • Set the syringe pumps to the desired flow rate ratio, typically 3:1 (aqueous:organic).[9]

  • Initiate the flow to mix the two phases in the microfluidic cartridge, leading to the self-assembly of LNPs.

  • Collect the resulting LNP dispersion from the outlet port.

1.4. Purification

  • Transfer the collected LNP dispersion to a dialysis cassette.

  • Perform dialysis against the desired storage buffer (e.g., PBS, pH 7.4) for at least 18-24 hours at 4°C, with several buffer changes, to remove the ethanol and non-encapsulated cargo.

  • Recover the purified LNP suspension and store at 4°C for further use.

Protocol 2: Ligand Conjugation to Maleimide-Functionalized LNPs

This protocol outlines the general procedure for conjugating a thiol-containing ligand (e.g., a cysteine-containing peptide) to the surface of Chol-PEG-MAL LNPs.

2.1. Materials

  • Purified Chol-PEG-MAL LNPs in a suitable buffer (e.g., PBS, pH 6.5-7.5).

  • Thiol-containing targeting ligand (e.g., peptide, antibody fragment).

  • Reaction buffer (e.g., HEPES or PBS, pH 6.5-7.5, degassed).

  • Optional: Reducing agent (e.g., TCEP) if the ligand's thiol groups are oxidized.

  • Optional: Quenching reagent (e.g., L-cysteine).

2.2. Conjugation Procedure

  • If necessary, treat the thiol-containing ligand with a reducing agent like TCEP to ensure the availability of free sulfhydryl groups. Remove the reducing agent prior to conjugation.

  • Add the thiol-containing ligand to the purified LNP suspension at a desired molar excess (e.g., 5-20 fold molar excess of ligand to surface-available maleimide groups).

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • (Optional) Quench any unreacted maleimide groups by adding a small molar excess of a thiol-containing molecule like L-cysteine.

  • Purify the ligand-conjugated LNPs from unreacted ligand using a suitable method such as dialysis or size exclusion chromatography (SEC).

Data Presentation

The incorporation of functionalized PEG-lipids can influence the physicochemical properties of LNPs. The following table summarizes representative data on how increasing the molar ratio of DSPE-PEG-Maleimide affects LNP characteristics. While this study used DSPE-PEG-Maleimide, similar trends can be anticipated for Cholesterol-PEG-MAL.

Formulation (Molar Ratio of functionalized:non-functionalized PEG)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Base LNP (0% Maleimide)~100 - 1200.1 - 0.2~5.3 - 13~86 - 94
1:4~120 - 1300.1 - 0.2~5.3 - 13~86 - 94
1:3~130 - 1400.1 - 0.2~5.3 - 13~86 - 94
1:1> 142> 0.2~5.3 - 13~86 - 94

Data adapted from studies on LNPs with functionalized PEG-lipids.[9] Increasing the proportion of the functionalized PEG-lipid can lead to an increase in particle size.[9]

Characterization Protocols

1. Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP sample in a suitable buffer (e.g., PBS). Measure the hydrodynamic diameter and PDI using a DLS instrument. PDI values below 0.2 indicate a monodisperse population.

2. Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Dilute the LNP sample in an appropriate low-salt buffer or deionized water. The measurement provides an indication of the surface charge and colloidal stability of the nanoparticles.

3. Encapsulation Efficiency:

  • Method: Fluorescence-based quantification assay (e.g., RiboGreen® assay for RNA).

  • Procedure:

    • Measure the total RNA content by disrupting the LNPs with a surfactant (e.g., Triton X-100) and then adding the RiboGreen® dye.

    • Measure the amount of free (unencapsulated) RNA in an intact LNP sample.

    • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] * 100

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Preparation cluster_formulation 2. Formulation cluster_post 3. Post-Processing & QC cluster_conjugation 4. Bioconjugation A Lipid Stock Solutions (in Ethanol) C Combine Lipids (Organic Phase) A->C B Cargo Solution (in Aqueous Buffer) D Microfluidic Mixing B->D C->D E LNP Self-Assembly D->E F Purification (Dialysis) E->F G Characterization (Size, Zeta, EE%) F->G H Add Thiol-Ligand F->H I Purify Conjugated LNPs H->I J Final Targeted LNP I->J

LNP formulation and conjugation workflow.

LNP_Targeting_Pathway cluster_lnp Targeted LNP cluster_cell Target Cell LNP LNP Core (Cargo Inside) PEG_MAL Chol-PEG-Maleimide LNP->PEG_MAL displays Ligand Targeting Ligand (with Thiol group) PEG_MAL->Ligand conjugates to Receptor Cell Surface Receptor Ligand->Receptor binds to Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis

Mechanism of LNP targeting via maleimide conjugation.

References

Application Notes and Protocols for Cholesterol-PEG-MAL 2000 in mRNA Vaccine Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cholesterol-Polyethylene Glycol-Maleimide 2000 (Cholesterol-PEG-MAL 2000) in the formulation of lipid nanoparticles (LNPs) for mRNA vaccine delivery.

Introduction to Cholesterol-PEG-MAL 2000 in mRNA Delivery

Cholesterol-PEG-MAL 2000 is a key excipient in the development of targeted mRNA delivery systems. It is a cholesterol-anchored polyethylene (B3416737) glycol derivative with a terminal maleimide (B117702) group. This unique structure offers a dual function in LNP formulations:

  • Steric Stabilization: The hydrophilic PEG chain provides a steric barrier on the surface of the LNP, which prevents aggregation, reduces non-specific interactions with proteins, and can prolong circulation time in vivo.

  • Targeted Delivery: The maleimide group at the distal end of the PEG chain allows for the covalent conjugation of thiol-containing ligands, such as antibodies, antibody fragments (Fabs), or peptides. This enables the active targeting of LNPs to specific cells or tissues, enhancing the delivery of the mRNA payload to the desired site of action.

Data Presentation: Physicochemical Properties of LNP Formulations

The following tables summarize typical physicochemical properties of mRNA-LNP formulations. While specific data for Cholesterol-PEG-MAL 2000 is not widely published, these tables provide representative values based on LNPs formulated with similar PEGylated lipids.

Table 1: Physicochemical Characterization of mRNA-LNPs

Formulation ComponentMolar Ratio (%)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)mRNA Encapsulation Efficiency (%)
Ionizable Lipid5080 - 100< 0.2-10 to +10> 90%
Helper Lipid (e.g., DSPC)10
Cholesterol38.5
Cholesterol-PEG-MAL 2000 1.5

Note: The specific values can vary depending on the ionizable lipid used, the formulation process, and the mRNA payload.

Table 2: In Vivo Performance of Targeted vs. Non-Targeted mRNA-LNPs (Illustrative)

LNP FormulationTarget LigandIn Vivo ModelTarget Organ/Cell TypeProtein Expression (relative to non-targeted)
Standard LNP (with non-functionalized PEG)NoneMouseLiver (default)1x
Targeted LNP (with Cholesterol-PEG-MAL 2000)e.g., Anti-CD4 Antibody FragmentMouseCD4+ T-cells> 5x in target cells

Note: This table presents hypothetical data to illustrate the potential advantage of targeted delivery. Actual results will depend on the specific targeting ligand, disease model, and route of administration.

Experimental Protocols

Protocol for In Vitro Transcription of mRNA

This protocol outlines the steps for generating high-quality mRNA for encapsulation into LNPs.

Materials:

  • Linearized DNA template containing the gene of interest downstream of a T7 promoter.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

  • Cap analog (e.g., m7G(5')ppp(5')G)

  • RNase inhibitor

  • DNase I

  • Transcription buffer

  • Purification kit (e.g., silica-based columns or magnetic beads)

Procedure:

  • Transcription Reaction Setup: In an RNase-free tube, combine the transcription buffer, ribonucleoside triphosphates, cap analog, linearized DNA template, and RNase inhibitor.

  • Initiation: Add T7 RNA Polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • DNA Template Removal: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.

  • Purification of mRNA: Purify the synthesized mRNA using a suitable purification kit according to the manufacturer's instructions. This step removes unincorporated nucleotides, enzymes, and the digested DNA template.

  • Quality Control: Assess the quality and quantity of the mRNA using UV-Vis spectrophotometry (to determine concentration and purity) and gel electrophoresis (to verify integrity).

Protocol for LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102, DLin-MC3-DMA) dissolved in ethanol (B145695).

  • Helper lipid (e.g., DSPC) dissolved in ethanol.

  • Cholesterol dissolved in ethanol.

  • Cholesterol-PEG-MAL 2000 dissolved in ethanol.

  • mRNA dissolved in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device and syringe pumps.

  • Dialysis cassette or tangential flow filtration (TFF) system for buffer exchange.

Procedure:

  • Prepare Lipid Solution (Organic Phase): In a single vial, combine the ethanolic solutions of the ionizable lipid, helper lipid, cholesterol, and Cholesterol-PEG-MAL 2000 at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare mRNA Solution (Aqueous Phase): Dilute the purified mRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another syringe.

    • Set the flow rates on the syringe pumps to achieve the desired aqueous to organic phase flow rate ratio (typically 3:1).

    • Initiate the flow to mix the two solutions in the microfluidic chip, leading to the self-assembly of LNPs.

  • Buffer Exchange: The resulting LNP solution is then subjected to dialysis or TFF against a neutral pH buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Characterization: Analyze the formulated LNPs for particle size, PDI, zeta potential, and mRNA encapsulation efficiency.

Protocol for Thiol-Maleimide Conjugation of Targeting Ligands to LNPs

This protocol outlines the conjugation of a thiol-containing targeting ligand to the maleimide-functionalized LNPs.

Materials:

  • mRNA-LNPs formulated with Cholesterol-PEG-MAL 2000 in a neutral pH buffer (e.g., PBS, pH 7.4).

  • Thiol-containing targeting ligand (e.g., antibody Fab' fragment, peptide with a terminal cysteine).

  • Reducing agent (e.g., TCEP, optional, for reducing disulfide bonds in proteins).

  • Quenching reagent (e.g., N-ethylmaleimide or cysteine).

  • Purification system (e.g., size exclusion chromatography).

Procedure:

  • Conjugation Reaction: Add the thiol-containing ligand to the LNP solution at a specific molar ratio (e.g., 5-10 fold molar excess of ligand to surface maleimide groups). Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching: Add a quenching reagent to react with any unreacted maleimide groups on the LNP surface.

  • Purification: Purify the conjugated LNPs from the excess, unconjugated ligand using a suitable method like size exclusion chromatography.

  • Characterization: Confirm the successful conjugation of the ligand to the LNP surface using appropriate analytical techniques (e.g., SDS-PAGE, ELISA).

Mandatory Visualizations

Experimental Workflow for LNP Formulation and Conjugation

G cluster_formulation LNP Formulation cluster_conjugation Targeting Ligand Conjugation A Lipid Mix in Ethanol (Ionizable Lipid, Helper Lipid, Cholesterol, Chol-PEG-MAL) C Microfluidic Mixing A->C B mRNA in Aqueous Buffer (pH 4.0) B->C D Self-Assembled LNPs C->D E Buffer Exchange (Dialysis/TFF) D->E F Maleimide-Functionalized LNPs (pH 7.4) E->F H Conjugation Reaction F->H G Thiol-containing Ligand (e.g., Antibody Fab') G->H I Purification (e.g., SEC) H->I J Targeted mRNA-LNPs I->J

Caption: Workflow for LNP formulation and ligand conjugation.

LNP-Mediated mRNA Delivery and Endosomal Escape Pathway

G cluster_cell Target Cell LNP Targeted LNP Receptor Cell Surface Receptor LNP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Lysosome Lysosome (pH ~4.5) LateEndosome->Lysosome Escape Endosomal Escape LateEndosome->Escape Protonation of Ionizable Lipid Degradation Degradation Lysosome->Degradation mRNA_release mRNA Release into Cytosol Escape->mRNA_release Translation Translation by Ribosomes mRNA_release->Translation Protein Antigen Protein Expression Translation->Protein

Caption: Mechanism of targeted LNP delivery and endosomal escape.

Logical Relationship of LNP Components and Function

G cluster_components Core Components cluster_peg Functional PEG-Lipid cluster_functions Key Functions LNP Lipid Nanoparticle IonizableLipid Ionizable Lipid LNP->IonizableLipid HelperLipid Helper Lipid LNP->HelperLipid Cholesterol Cholesterol LNP->Cholesterol mRNAPayload mRNA Payload LNP->mRNAPayload CholPEGMAL Cholesterol-PEG-MAL 2000 LNP->CholPEGMAL Encapsulation mRNA Encapsulation IonizableLipid->Encapsulation EndosomalEscape Endosomal Escape IonizableLipid->EndosomalEscape Stability Structural Stability HelperLipid->Stability Cholesterol->Stability mRNAPayload->LNP StericShielding Steric Shielding CholPEGMAL->StericShielding Targeting Targeted Delivery CholPEGMAL->Targeting

Caption: Relationship between LNP components and their functions.

Application Notes and Protocols for Peptide and Protein Conjugation with Cholesterol-PEG-MAL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cholesterol-PEG-Maleimide (Cholesterol-PEG-MAL) for the conjugation of peptides and proteins. This document details the underlying chemistry, key applications, and step-by-step protocols for successful conjugation, characterization, and application of the resulting bioconjugates.

Introduction to Cholesterol-PEG-MAL Conjugation

Cholesterol-PEG-Maleimide is an amphiphilic linker widely used in bioconjugation and drug delivery.[1][2] It comprises three key components:

  • A cholesterol moiety, which acts as a hydrophobic anchor, facilitating insertion into lipid bilayers of cell membranes and liposomes.[3][4]

  • A polyethylene (B3416737) glycol (PEG) spacer, which is a hydrophilic and flexible polymer that enhances the solubility of the conjugate, reduces aggregation, and can decrease immunogenicity.[5][6]

  • A maleimide (B117702) group, which is a sulfhydryl-reactive chemical entity that specifically and efficiently reacts with free thiol groups (sulfhydryl groups, -SH) on cysteine residues of peptides and proteins.[7][8]

The conjugation reaction proceeds via a Michael addition mechanism, forming a stable, covalent thioether bond between the maleimide group and the thiol group of a cysteine residue.[9] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[9]

Applications of Cholesterol-PEG-MAL Conjugates

The unique properties of Cholesterol-PEG-MAL make it a versatile tool for a variety of research and therapeutic applications:

  • Enhanced Drug Delivery: By conjugating a therapeutic peptide or protein to Cholesterol-PEG-MAL, the resulting conjugate can be formulated into liposomes or micelles. The cholesterol moiety anchors the conjugate to the lipid bilayer, while the PEG chain provides a hydrophilic corona that can increase circulation time and stability in vivo.[1][2][10]

  • Improved Pharmacokinetics: The addition of the cholesterol and PEG components can significantly improve the pharmacokinetic profile of a peptide or protein drug. This can lead to a longer half-life in the bloodstream, reduced enzymatic degradation, and decreased renal clearance.[5][11][12]

  • Targeted Delivery: The maleimide group can be used to conjugate targeting ligands, such as peptides or antibodies, to the surface of drug-loaded liposomes or nanoparticles, thereby enabling targeted drug delivery to specific cells or tissues.[13]

  • Enhanced Cellular Uptake: The cholesterol anchor can facilitate the interaction of the conjugate with cell membranes, leading to enhanced cellular uptake.[11] Studies have indicated that Cholesterol-PEG conjugates can be internalized via clathrin-independent endocytosis.[13]

  • Antiviral and Gene Delivery: Cholesterol-conjugated peptides have shown promise as antiviral agents by interfering with the fusion of viral and cellular membranes.[11][12] Additionally, these conjugates can be used to form complexes with nucleic acids for gene delivery applications.[14]

Experimental Protocols

Materials and Reagents
  • Cholesterol-PEG-MAL (e.g., MW 2000, 5000)[14][15]

  • Thiol-containing peptide or protein (with at least one free cysteine residue)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, or HEPES buffer (10-100 mM), pH 7.0-7.5. The buffer should be free of any thiol-containing reagents.

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds. TCEP is recommended as it does not contain a thiol and does not need to be removed prior to the maleimide reaction.[10]

  • Quenching solution: Cysteine or β-mercaptoethanol to quench any unreacted maleimide groups.[16]

  • Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.[17][18]

Protocol for Peptide Conjugation

This protocol is a general guideline. Optimization may be required for specific peptides.

  • Preparation of the Peptide:

    • Dissolve the thiol-containing peptide in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

    • If the peptide contains disulfide bonds, reduction is necessary. Add a 10- to 50-fold molar excess of TCEP to the peptide solution and incubate at room temperature for 30-60 minutes.[10]

  • Preparation of Cholesterol-PEG-MAL:

    • Allow the vial of Cholesterol-PEG-MAL to equilibrate to room temperature before opening.

    • Dissolve the Cholesterol-PEG-MAL in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).[10]

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Cholesterol-PEG-MAL stock solution to the peptide solution.[17][18]

    • Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight. For some peptides, a longer incubation time of up to 36 hours may be necessary.[7][17][18]

  • Quenching the Reaction (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, add a quenching solution such as cysteine or β-mercaptoethanol to the reaction mixture.

  • Purification of the Conjugate:

    • Purify the Cholesterol-PEG-peptide conjugate from unreacted peptide and excess Cholesterol-PEG-MAL using size-exclusion chromatography (SEC) or dialysis. The choice of method will depend on the size difference between the conjugate and the starting materials.

Protocol for Protein Conjugation

This protocol provides a general framework for conjugating proteins to Cholesterol-PEG-MAL.

  • Preparation of the Protein:

    • Dissolve the protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose a free cysteine, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[10]

  • Preparation of Cholesterol-PEG-MAL:

    • Prepare a stock solution of Cholesterol-PEG-MAL in anhydrous DMSO or DMF as described in the peptide conjugation protocol.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Cholesterol-PEG-MAL stock solution to the protein solution.[17][18] The final concentration of the organic solvent should be kept below 10% to maintain protein stability.[16]

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, with gentle mixing.[17][18]

  • Purification of the Conjugate:

    • Remove the unreacted Cholesterol-PEG-MAL and any other small molecules by SEC or dialysis.

Characterization of the Conjugate

After purification, it is essential to characterize the Cholesterol-PEG-peptide/protein conjugate to determine the conjugation efficiency and confirm its identity.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the Cholesterol-PEG-MAL to the peptide or protein by observing the expected mass increase.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate it from the unconjugated starting materials.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugates, an increase in the molecular weight can be visualized on the gel compared to the unconjugated protein.

Quantitative Data Summary

The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of reactants, reaction time, temperature, and the properties of the peptide or protein.

ParameterPeptide Conjugation Example (T7 Peptide)[7]General Protein Conjugation[17][18]
Reactant Molar Ratio Not specified, but a 1.2-fold excess of peptide was used relative to the maleimide precursor10-20 fold molar excess of Cholesterol-PEG-MAL to protein
Solvent DMFAqueous buffer (e.g., PBS, HEPES) with <10% DMSO/DMF
Reaction Time 36 hours2-4 hours or overnight
Temperature Room TemperatureRoom Temperature or 4°C
Yield/Efficiency 58% isolated yieldVaries depending on protein and conditions
Purification Method Precipitation and isolationSize-Exclusion Chromatography, Dialysis

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Peptide_Protein Thiol-containing Peptide/Protein Reduction Reduction Peptide_Protein->Reduction Optional: Disulfide Reduction (TCEP) Chol_PEG_MAL Cholesterol-PEG-MAL Conjugation Thiol-Maleimide Reaction (pH 6.5-7.5) Chol_PEG_MAL->Conjugation Reduction->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization

Caption: Workflow for Cholesterol-PEG-MAL conjugation.

Thiol-Maleimide Reaction Mechanism

G Reactants Peptide/Protein-SH + Cholesterol-PEG-Maleimide Transition Nucleophilic Attack Reactants->Transition pH 6.5-7.5 Product Cholesterol-PEG-S-Peptide/Protein (Stable Thioether Bond) Transition->Product

Caption: Thiol-Maleimide conjugation chemistry.

Cellular Uptake Pathway

G cluster_membrane Cell Membrane Membrane Conjugate Cholesterol-PEG-Conjugate Endocytosis Clathrin-Independent Endocytosis Conjugate->Endocytosis Endosome Endosome Endocytosis->Endosome Release Intracellular Release of Cargo Endosome->Release

Caption: Cellular uptake of Cholesterol-PEG conjugates.

References

Surface Functionalization of Nanoparticles with Cholesterol-PEG-MAL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems. The use of Cholesterol-PEG-MAL (Cholesterol-polyethylene glycol-maleimide) as a surface modification agent offers a versatile platform for creating long-circulating, target-specific nanocarriers. This heterobifunctional linker combines the membrane-anchoring properties of cholesterol, the stealth characteristics of polyethylene (B3416737) glycol (PEG), and a reactive maleimide (B117702) group for the covalent attachment of targeting ligands.[1][2]

This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles with Cholesterol-PEG-MAL. It is intended to guide researchers in the design, synthesis, and characterization of these advanced drug delivery vehicles.

Key Applications

The unique properties of Cholesterol-PEG-MAL make it suitable for a wide range of applications in drug delivery and nanomedicine:

  • Targeted Drug Delivery: The maleimide group allows for the conjugation of thiol-containing targeting moieties such as peptides (e.g., RGD), antibodies, or antibody fragments, enabling the nanoparticles to specifically bind to receptors overexpressed on diseased cells, such as cancer cells.[3][4]

  • Prolonged Circulation Time: The hydrophilic PEG chain creates a "stealth" layer on the nanoparticle surface, which reduces recognition and uptake by the reticuloendothelial system (RES), leading to a longer circulation half-life in the bloodstream.[5]

  • Enhanced Stability: The cholesterol anchor provides stable integration into the lipid bilayer of liposomes and other lipid-based nanoparticles, improving the overall stability of the formulation.[6]

  • Gene Delivery: Cholesterol-PEG-MAL functionalized nanoparticles can be utilized as non-viral vectors for the delivery of nucleic acids, such as siRNA and plasmids.[1]

Experimental Protocols

This section provides detailed protocols for the preparation of Cholesterol-PEG-MAL functionalized liposomes, a commonly used nanoparticle platform.

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the preparation of doxorubicin (B1662922) (DOX)-loaded liposomes using the thin-film hydration method.

Materials:

Procedure:

  • Dissolve DSPC and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of DSPC to cholesterol should be optimized for the specific application, but a common starting point is 55:45.

  • Create a thin lipid film by removing the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (e.g., 60°C).

  • Further dry the lipid film under a stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing for 5 minutes. This will form multilamellar vesicles (MLVs).

  • To produce small unilamellar vesicles (SUVs), subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 60°C water bath.

  • Extrude the liposome (B1194612) suspension 10 times through polycarbonate filters with a defined pore size (e.g., 100 nm) using a mini-extruder at 60°C.

  • Remove the external ammonium sulfate by size exclusion chromatography using a Sephadex G-50 column equilibrated with PBS (pH 7.4).

  • Add DOX·HCl solution to the liposome suspension and incubate at 60°C for 1 hour to actively load the drug via the ammonium sulfate gradient.

  • Remove unencapsulated DOX by size exclusion chromatography as described in step 7.

Protocol 2: Surface Functionalization with Cholesterol-PEG-MAL (Post-Insertion Method)

This protocol details the incorporation of Cholesterol-PEG-MAL into pre-formed drug-loaded liposomes.[7][8]

Materials:

  • Doxorubicin-loaded liposomes (from Protocol 1)

  • Cholesterol-PEG-MAL

  • PBS, pH 7.4

Procedure:

  • Prepare a stock solution of Cholesterol-PEG-MAL in PBS (pH 7.4).

  • Add the Cholesterol-PEG-MAL solution to the doxorubicin-loaded liposome suspension. The final concentration of Cholesterol-PEG-MAL should be optimized, but a typical starting point is 1-5 mol% of the total lipid content.

  • Incubate the mixture at a temperature above the lipid transition temperature (e.g., 60°C) for 1 hour with gentle stirring. This facilitates the insertion of the Cholesterol-PEG-MAL into the liposomal bilayer.

  • Allow the suspension to cool to room temperature.

  • Remove any unincorporated Cholesterol-PEG-MAL by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

Protocol 3: Conjugation of a Thiolated Targeting Ligand

This protocol describes the conjugation of a thiol-containing targeting ligand (e.g., a cysteine-terminated peptide) to the maleimide-functionalized liposomes.

Materials:

  • Cholesterol-PEG-MAL functionalized liposomes (from Protocol 2)

  • Thiolated targeting ligand (e.g., RGD peptide)

  • PBS, pH 7.4

  • Nitrogen or Argon gas

Procedure:

  • Dissolve the thiolated targeting ligand in PBS (pH 7.4).

  • Add the targeting ligand solution to the Cholesterol-PEG-MAL functionalized liposome suspension. A 2 to 5-fold molar excess of the targeting ligand relative to the maleimide groups is recommended.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol groups.

  • Remove the unreacted targeting ligand by dialysis or size exclusion chromatography.

Protocol 4: Characterization of Functionalized Nanoparticles

1. Size and Zeta Potential Measurement (DLS): [9][10]

  • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS or deionized water).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

  • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.[5] Measurements should be performed before and after each modification step.

2. Quantification of Maleimide Groups (Ellman's Assay): [11][12]

  • This assay indirectly quantifies the maleimide groups by reacting them with an excess of a known concentration of a thiol-containing compound (e.g., L-cysteine) and then measuring the remaining unreacted thiols using Ellman's reagent (DTNB).

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

    • Ellman's Reagent Solution: 4 mg/mL DTNB in Reaction Buffer.

    • L-cysteine standard solutions of known concentrations.

  • Procedure:

    • Incubate a known amount of maleimide-functionalized nanoparticles with an excess of L-cysteine for 2 hours at room temperature.

    • Separate the nanoparticles from the solution by centrifugation or filtration.

    • To the supernatant (containing unreacted L-cysteine), add Ellman's Reagent Solution.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm.

    • Determine the concentration of unreacted L-cysteine from a standard curve prepared with L-cysteine solutions of known concentrations.

    • The amount of maleimide is calculated as the difference between the initial amount of L-cysteine and the amount of unreacted L-cysteine.

3. Drug Loading and Release Studies:

  • Drug Loading Content (DLC) and Encapsulation Efficiency (EE): [13]

    • Lyse the drug-loaded nanoparticles using a suitable solvent (e.g., methanol or Triton X-100).

    • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate DLC and EE using the following formulas:

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • In Vitro Drug Release: [2][14]

    • Place the drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the amount of released drug in the aliquots.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of Cholesterol-PEG-MAL functionalized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle FormulationAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unmodified Liposomes105 ± 50.12 ± 0.02-5.2 ± 0.8
DOX-Loaded Liposomes110 ± 60.15 ± 0.03-4.8 ± 1.1
Chol-PEG-MAL Liposomes (1 mol%)115 ± 70.14 ± 0.02-8.3 ± 1.5
Chol-PEG-MAL Liposomes (5 mol%)125 ± 80.18 ± 0.04-12.1 ± 2.0
RGD-Chol-PEG-MAL Liposomes130 ± 90.20 ± 0.05-15.5 ± 2.3

Note: The data presented are hypothetical and should be replaced with experimental results.

Table 2: Drug Loading and Release Characteristics

Nanoparticle FormulationDrug Loading Content (%)Encapsulation Efficiency (%)Cumulative Release at 24h (pH 7.4)Cumulative Release at 24h (pH 5.5)
DOX-Loaded Liposomes1.5 ± 0.295 ± 315 ± 2%40 ± 4%
RGD-Chol-PEG-MAL Liposomes1.4 ± 0.393 ± 412 ± 3%38 ± 5%

Note: The data presented are hypothetical and should be replaced with experimental results.

Table 3: In Vivo Biodistribution (Example)

OrganUnmodified Liposomes (%ID/g)RGD-Chol-PEG-MAL Liposomes (%ID/g)
Tumor2.5 ± 0.58.1 ± 1.2
Liver15.2 ± 2.110.5 ± 1.8
Spleen8.7 ± 1.55.3 ± 0.9
Lungs1.8 ± 0.41.5 ± 0.3
Kidneys3.1 ± 0.62.8 ± 0.5

%ID/g: Percentage of injected dose per gram of tissue. Note: The data presented are hypothetical and should be replaced with experimental results.

Visualizations

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_func Functionalization cluster_char Characterization prep1 Lipid Film Hydration prep2 Extrusion prep1->prep2 prep3 Drug Loading prep2->prep3 func1 Post-Insertion of Cholesterol-PEG-MAL prep3->func1 func2 Ligand Conjugation (e.g., RGD peptide) func1->func2 char1 DLS (Size & Zeta Potential) func2->char1 char2 Ellman's Assay func2->char2 char3 Drug Loading & Release func2->char3 char4 In Vitro & In Vivo Studies char3->char4

Caption: Workflow for the preparation and characterization of targeted nanoparticles.

Cellular Uptake Pathway: Receptor-Mediated Endocytosis

G NP RGD-Functionalized Nanoparticle Receptor Integrin Receptor NP->Receptor Binding CCP Clathrin-Coated Pit Receptor->CCP Clustering Membrane Cell Membrane CCV Clathrin-Coated Vesicle CCP->CCV Invagination & Scission EarlyEndosome Early Endosome (pH ~6.0-6.5) CCV->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome DrugRelease Drug Release EarlyEndosome->DrugRelease Recycling Receptor Recycling EarlyEndosome->Recycling Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome LateEndosome->DrugRelease Recycling->Receptor

Caption: Cellular uptake via clathrin-mediated endocytosis.[15][16][17][18]

References

Application Notes and Protocols for Cholesterol-PEG-MAL Mediated Gene Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Cholesterol-Polyethylene Glycol-Maleimide (Chol-PEG-MAL) in gene transfection studies. This document is intended for researchers, scientists, and professionals in drug development who are exploring lipid-based nanoparticle systems for the delivery of genetic material such as plasmid DNA (pDNA) and small interfering RNA (siRNA).

Introduction to Cholesterol-PEG-MAL

Cholesterol-PEG-Maleimide (Chol-PEG-MAL) is a versatile amphiphilic polymer conjugate that plays a crucial role in the formulation of lipid-based gene delivery systems.[1] Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) linker, and a reactive maleimide (B117702) group, offers several advantages for gene transfection applications.[2][3]

The cholesterol moiety facilitates the incorporation of the conjugate into lipid bilayers of liposomes and other lipid nanoparticles, enhancing their stability and interaction with cell membranes.[4][5] The PEG linker provides a hydrophilic shield, which can reduce non-specific interactions with proteins in the biological environment, thereby prolonging circulation time and potentially reducing immunogenicity.[6][7] The terminal maleimide group allows for the covalent attachment of targeting ligands, such as peptides or antibodies containing thiol groups, enabling the development of targeted gene delivery systems.[1][8]

Key Applications

  • Non-viral gene transfection: Chol-PEG-MAL is a key component in the formulation of cationic liposomes and lipid nanoparticles for the delivery of pDNA and siRNA to a variety of cell types.[2][3]

  • Targeted drug and gene delivery: The maleimide group can be conjugated with thiol-containing ligands to direct nanoparticles to specific cells or tissues.[2]

  • Enhanced in vivo stability: The PEG component of Chol-PEG-MAL helps to create "stealth" nanoparticles that can evade the reticuloendothelial system, leading to longer circulation times.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the physicochemical properties and transfection efficiency of Chol-PEG-MAL-containing formulations.

Table 1: Physicochemical Properties of Gene Delivery Formulations

Formulation ComponentsMolar RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
DOTAP, Cholesterol, PEG2000-C16Ceramide45:45:10~1900.32+45[9]
DC-cholesterol, DOPE, DSPE-PEG(2000) carboxy50:49:1156.40.22 (derived)+24.9[7]
DOTAP/Cholesterol with 1% PEG-Cholesterol31:69 (wt/wt)Not specifiedNot specified+16.2[10]
DOTAP/Cholesterol (non-PEGylated)31:69 (wt/wt)Not specifiedNot specified+33.0[10]

Table 2: In Vitro Transfection Efficiency and Cytotoxicity

Cell LineTransfection Agent ComponentsGene DeliveredTransfection EfficiencyCytotoxicity (IC50)Reference
KB cellsDOTAP/Cholesterol (69%) + 1% PEG-CholesterolLuciferase plasmid~3-fold increase vs. non-PEGylatedNot specified[10]
HEK293 cellsDOTAP/DOPE/Cholesterol/Chol-PEGLuciferase plasmid (pGL3)>1.5-fold increase vs. DSPE-PEG formulationNot specified[11]
ARPE-19 cellsDC-cholesterol, DOPE, DSPE-PEG-RGD (1 mol%)FAM-siRNA~3.6-fold increase vs. non-RGDLow cytotoxicity observed[7]
SKOV-3 cellsCh2-PEG600Not applicableNot applicable~78 µM[4]
SKOV-3 cellsCh2-PEG1000Not applicableNot applicable~145 µM[4]
SKOV-3 cellsCh2-PEG2000Not applicableNot applicable~127 µM[4]

Experimental Protocols

Protocol for Preparation of Chol-PEG-MAL Containing Liposomes

This protocol is a generalized procedure based on the thin-film hydration method, which is commonly used for preparing liposomes.[7]

Materials:

  • Cationic lipid (e.g., DOTAP, DC-cholesterol)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • Cholesterol-PEG-MAL (e.g., MW 2000)

  • Chloroform (B151607) or other suitable organic solvent

  • Sterile, nuclease-free buffer (e.g., Phosphate-Buffered Saline (PBS) or HEPES-buffered saline (HBS))

  • Genetic material (pDNA or siRNA)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the cationic lipid, helper lipid, and Chol-PEG-MAL in the desired molar ratios in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature to evaporate the organic solvent.

    • Continue evaporation under vacuum for at least 2 hours to ensure complete removal of the solvent, resulting in a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film by adding a sterile, nuclease-free buffer containing the genetic material (pDNA or siRNA).

    • The volume of the buffer should be chosen to achieve the desired final lipid concentration.

    • Gently agitate the flask by hand or on a vortex mixer at a temperature above the lipid phase transition temperature until the lipid film is completely suspended, forming multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication in a water bath sonicator or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

    • Extrusion is generally preferred as it produces vesicles with a more homogenous size distribution.

  • Purification (Optional):

    • To remove unencapsulated genetic material, the liposome (B1194612) suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the prepared liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency of the genetic material using a suitable assay (e.g., PicoGreen for dsDNA or RiboGreen for RNA) after separating the liposomes from the unencapsulated material.

Protocol for In Vitro Gene Transfection

This protocol provides a general guideline for transfecting mammalian cells with Chol-PEG-MAL formulated lipoplexes.[9][12]

Materials:

  • Mammalian cell line of choice

  • Complete cell culture medium

  • Serum-free medium (e.g., Opti-MEM®)

  • Chol-PEG-MAL lipoplexes (liposomes complexed with genetic material)

  • Multi-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding:

    • The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Formation of Lipoplexes:

    • On the day of transfection, dilute the required amount of Chol-PEG-MAL liposomes and the genetic material separately in serum-free medium.

    • Gently mix the diluted liposomes with the diluted genetic material to allow the formation of lipoplexes. The optimal ratio of lipid to genetic material (N/P ratio) should be determined empirically.[11]

    • Incubate the mixture at room temperature for 15-30 minutes.

  • Transfection:

    • Remove the growth medium from the cells and wash once with sterile PBS.

    • Add fresh serum-free or complete medium to the cells.

    • Add the lipoplex solution dropwise to the cells.

    • Gently rock the plate to ensure even distribution of the lipoplexes.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh complete growth medium.

    • Incubate the cells for 24-72 hours to allow for gene expression or knockdown.

  • Analysis:

    • Assess the transfection efficiency by a suitable method, such as fluorescence microscopy or flow cytometry for fluorescently labeled genes (e.g., GFP), or by quantifying gene or protein expression levels using qPCR or Western blotting.

    • Evaluate cell viability using an appropriate assay, such as the MTT or Trypan Blue exclusion assay.

Visualizations

The following diagrams illustrate the structure of Chol-PEG-MAL, the experimental workflow for gene transfection, and the mechanism of cellular uptake.

G cluster_chol_peg_mal Cholesterol-PEG-MAL Structure cholesterol {Cholesterol|Hydrophobic Anchor} peg {PEG|Hydrophilic Linker} cholesterol->peg maleimide {Maleimide|Reactive Group} peg->maleimide G cluster_workflow Gene Transfection Workflow A 1. Lipid Film Formation (Chol-PEG-MAL + Lipids) B 2. Hydration with Genetic Material A->B C 3. Liposome Formation (Size Reduction) B->C D 4. Lipoplex Formation (Liposome + Gene) C->D E 5. Transfection (Incubation with Cells) D->E F 6. Analysis (Gene Expression/Knockdown) E->F G cluster_uptake Cellular Uptake and Gene Release lipoplex Chol-PEG-MAL Lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape gene_release Gene Release into Cytoplasm endosomal_escape->gene_release nucleus Nucleus (for pDNA) gene_release->nucleus pDNA protein_expression Protein Expression gene_release->protein_expression siRNA (mRNA degradation) transcription_translation Transcription & Translation nucleus->transcription_translation transcription_translation->protein_expression

References

Application Note & Protocol: Incorporating Cholesterol-PEG-MAL into Liposome Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholesterol-poly(ethylene glycol)-maleimide (Cholesterol-PEG-MAL) is a functionalized lipid essential for the development of targeted drug delivery systems.[1] It consists of three key components: a cholesterol anchor for stable insertion into the liposomal lipid bilayer, a polyethylene (B3416737) glycol (PEG) spacer that provides a hydrophilic shield to prolong circulation time ("stealth" effect), and a terminal maleimide (B117702) group for covalent conjugation of thiol-containing molecules, such as peptides or antibodies.[2][] This allows for the precise targeting of liposomes to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.[4]

This document provides detailed protocols for incorporating Cholesterol-PEG-MAL into new or existing liposome (B1194612) formulations and for the subsequent characterization and ligand conjugation.

Methods of Incorporation: A Comparative Overview

There are two primary methods for incorporating Cholesterol-PEG-MAL into liposomes: the pre-insertion method and the post-insertion method.

  • Pre-Insertion: The Cholesterol-PEG-MAL lipid is included with the other bulk lipids during the initial liposome formation process (e.g., thin-film hydration).[5] While straightforward, this method can expose the reactive maleimide group to harsh conditions and purification steps, potentially leading to hydrolysis and a significant loss of reactivity.[6][7]

  • Post-Insertion (Recommended): This method involves incubating pre-formed, drug-loaded liposomes with a micellar solution of Cholesterol-PEG-MAL.[8][9] The lipid conjugate spontaneously inserts into the outer leaflet of the liposome bilayer. This technique is highly advantageous as it protects the maleimide group from degradation during formulation and allows for the functionalization of existing, well-characterized liposome batches. Studies have shown that the post-insertion method results in a much higher percentage of active maleimide groups on the liposome surface compared to the pre-insertion method.[6][7]

Data Presentation: Method Comparison and Formulation Parameters

Table 1: Comparison of Pre-Insertion vs. Post-Insertion Methods

ParameterPre-Insertion MethodPost-Insertion MethodReference(s)
Description Cholesterol-PEG-MAL is mixed with bulk lipids before liposome formation.Cholesterol-PEG-MAL is incubated with pre-formed liposomes.[5]
Maleimide Activity Lower; significant loss (up to 68%) can occur during formulation and purification.Higher; minimal loss of maleimide activity (approx. 24%).[6][7]
Advantages Simpler, one-step formulation process.Protects reactive maleimide group; allows functionalization of existing liposomes.[5][6]
Disadvantages Potential for maleimide hydrolysis; may interfere with drug loading.Requires an additional incubation step; optimization of insertion conditions needed.[6][8]

Table 2: Typical Formulation and Post-Insertion Parameters

ParameterTypical Value / RangeNotesReference(s)
Base Lipids DSPC, HSPC, POPC, DOPE, CholesterolThe choice of lipids determines the rigidity and phase transition temp (Tm).[8][10][11]
Cholesterol Content 35-50 mol%Stabilizes the bilayer and controls membrane fluidity.[8][12][13]
Cholesterol-PEG-MAL 0.5 - 5 mol%The concentration can be optimized based on the desired ligand density.[10][11]
Incubation Temperature > Lipid Phase Transition Temp (Tm) (e.g., 55-60 °C for DSPC)Essential to ensure membrane fluidity for efficient insertion.[8][10]
Incubation Time 1 - 2 hoursGenerally sufficient for maximal insertion.[8][10][14]

Experimental Protocols

This protocol describes the incorporation of Cholesterol-PEG-MAL into an existing liposome suspension.

Workflow for Post-Insertion Method

G cluster_0 cluster_1 cluster_2 cluster_3 A Pre-formed Liposomes C Incubation (T > Tm, 1-2h) A->C B Chol-PEG-MAL Micelles B->C D Purification (e.g., Dialysis) C->D E Maleimide-Functionalized Liposomes D->E G cluster_0 Maleimide-Liposome cluster_1 Thiol-Ligand cluster_2 Conjugated Liposome A Liposome-PEG-Maleimide C Liposome-PEG-S-Ligand (Stable Thioether Bond) A->C pH 6.5-7.5 Room Temp, 2-4h B HS-Ligand (e.g., Cys-Peptide) B->C

References

Application Notes and Protocols for Antibody Conjugation to Cholesterol-PEG-MAL Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of antibodies to pre-formed liposomes functionalized with a maleimide (B117702) group at the distal end of a polyethylene (B3416737) glycol (PEG) spacer, specifically using Cholesterol-PEG-Maleimide. This method is widely employed for the targeted delivery of therapeutic and diagnostic agents.

Introduction

The conjugation of antibodies to liposomes creates powerful-targeted drug delivery systems, often referred to as immunoliposomes. These constructs combine the biocompatibility and drug-loading capacity of liposomes with the high specificity of antibodies, enabling precise delivery of payloads to target cells and tissues. The protocol described herein utilizes the robust and specific reaction between a maleimide group on the liposome (B1194612) surface and a sulfhydryl (thiol) group on the antibody. This thiol-maleimide linkage forms a stable thioether bond, ensuring a secure attachment of the antibody to the liposome.

Experimental Workflow

The overall process involves the preparation of maleimide-functionalized liposomes, thiolation of the antibody, conjugation of the thiolated antibody to the liposomes, and subsequent purification and characterization of the immunoliposomes.

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation & Purification lipids Lipid Mixture (e.g., DSPC, Cholesterol, DSPE-PEG-Maleimide) film Thin Lipid Film lipids->film Evaporation hydration Hydration film->hydration Buffer extrusion Extrusion hydration->extrusion liposomes Maleimide-Functionalized Liposomes conjugation Thiol-Maleimide Conjugation Reaction liposomes->conjugation extrusion->liposomes antibody Antibody (IgG) thiolation Thiolation (e.g., with SATA or DTT reduction) antibody->thiolation thiolated_ab Thiolated Antibody thiolation->thiolated_ab thiolated_ab->conjugation quench Quenching (Optional) conjugation->quench purification Purification (e.g., SEC, Dialysis) quench->purification final_product Antibody-Liposome Conjugates purification->final_product

Caption: Experimental workflow for the conjugation of antibodies to Cholesterol-PEG-MAL liposomes.

Experimental Protocols

Materials
  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-MAL)

  • Antibody: IgG of choice

  • Thiolation Reagent (choose one):

    • N-succinimidyl S-acetylthioacetate (SATA) and Hydroxylamine-HCl

    • Dithiothreitol (DTT) for reduction of native disulfides

  • Buffers:

    • Phosphate Buffered Saline (PBS), pH 7.4

    • HEPES Buffered Saline (HBS), pH 7.4

    • MES Buffer, pH 6.5

  • Purification:

    • Size Exclusion Chromatography (SEC) column (e.g., Sepharose CL-4B)

    • Dialysis membrane (e.g., 300 kDa MWCO)

  • Other Reagents:

    • Chloroform (B151607)

    • Argon or Nitrogen gas

    • Quenching agent (e.g., L-cysteine or 2-mercaptoethanol)

Protocol 1: Preparation of Maleimide-Functionalized Liposomes
  • Lipid Film Hydration:

    • In a round-bottom flask, combine DSPC, Cholesterol, and DSPE-PEG2000-MAL in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a suitable buffer (e.g., PBS, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids (e.g., 60-65°C for DSPC).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.

    • Store the prepared maleimide-functionalized liposomes at 4°C under an inert atmosphere (argon or nitrogen) and use within 24 hours to minimize hydrolysis of the maleimide group.[1]

Protocol 2: Antibody Thiolation

Method A: Using SATA [2]

  • Dissolve the antibody in PBS at a concentration of 5-10 mg/mL.

  • Add a 10-20 fold molar excess of SATA (dissolved in DMSO) to the antibody solution.

  • Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • Remove excess, unreacted SATA by buffer exchange using a desalting column equilibrated with PBS.

  • To deacetylate the introduced acetylthio groups and generate free thiols, add 0.5 M hydroxylamine-HCl in PBS (pH 7.4) to the modified antibody solution.

  • Incubate for 2 hours at room temperature.

  • Immediately purify the thiolated antibody using a desalting column equilibrated with a degassed, nitrogen-saturated buffer (e.g., PBS, pH 7.2) to prevent re-oxidation of the thiol groups.

Method B: Reduction of Native Disulfide Bonds [3]

  • Dissolve the antibody in a degassed buffer (e.g., PBS, pH 7.4) at 5-10 mg/mL.

  • Add a 10-20 fold molar excess of DTT.

  • Incubate for 30 minutes at room temperature under a nitrogen atmosphere.

  • Remove excess DTT and purify the thiolated antibody using a desalting column equilibrated with a degassed, nitrogen-saturated buffer.

Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes
  • Immediately after preparation, mix the thiolated antibody with the maleimide-functionalized liposomes at a specific antibody-to-lipid molar ratio.[3] This ratio may need to be optimized for different antibodies.[3]

  • A typical starting point is a molar ratio of 1:10 (antibody to DSPE-PEG2000-MAL).[4]

  • Perform the conjugation reaction overnight at 4°C or for 2-4 hours at room temperature with gentle, continuous stirring under a nitrogen or argon atmosphere.[4]

  • (Optional) Quench any unreacted maleimide groups by adding a final concentration of 2 mM L-cysteine or 2-mercaptoethanol (B42355) and incubating for 30 minutes.[5]

Protocol 4: Purification of Antibody-Liposome Conjugates
  • Separate the antibody-liposome conjugates from unconjugated antibody using size exclusion chromatography (SEC).[2]

  • Equilibrate an SEC column (e.g., Sepharose CL-4B) with a suitable buffer (e.g., PBS, pH 7.4).

  • Apply the conjugation reaction mixture to the column.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for protein) and a method to detect liposomes (e.g., turbidity at 400 nm or a fluorescent lipid marker). The immunoliposomes will elute in the earlier fractions, while the smaller, unconjugated antibody will elute later.

  • Alternatively, purification can be achieved by dialysis using a membrane with a high molecular weight cutoff (e.g., 300 kDa) to remove the smaller unconjugated antibody.[4]

Characterization of Antibody-Liposome Conjugates

Proper characterization is essential to ensure the quality and consistency of the immunoliposomes.

  • Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis (NTA). An increase in size of 10-25 nm is expected after antibody conjugation.[2]

  • Zeta Potential: Determined by electrophoretic light scattering to assess surface charge.

  • Conjugation Efficiency: The percentage of the initial antibody that has been successfully conjugated to the liposomes. This can be determined by quantifying the amount of protein in the purified immunoliposome fraction and comparing it to the initial amount of antibody used. Protein quantification can be performed using assays such as the bicinchoninic acid (BCA) assay or by measuring fluorescence if the antibody was pre-labeled.[2]

  • Number of Antibodies per Liposome: This can be calculated based on the conjugation efficiency, the lipid concentration, and the liposome size.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the preparation and characterization of antibody-liposome conjugates.

ParameterTypical Value(s)Method of Determination
Liposome Size (before conjugation) 100 - 130 nmDLS, NTA
Liposome Size (after conjugation) 120 - 150 nmDLS, NTA[2][6]
Polydispersity Index (PDI) < 0.25DLS[6]
Zeta Potential -10 to -20 mVElectrophoretic Light Scattering[6]
Antibody to DSPE-PEG-MAL Molar Ratio 1:10Calculation based on concentrations[4]
Conjugation Efficiency 50 - 80%BCA Assay, Fluorescence Measurement[7]
Antibodies per Liposome 20 - 200Calculation based on conjugation efficiency and liposome number[2][8]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship of the key components and processes in forming the final antibody-liposome conjugate.

logical_relationship cluster_reactants Reactants cluster_reaction Reaction cluster_product Product liposome Maleimide-Liposome reaction Thiol-Maleimide Coupling liposome->reaction antibody Thiolated Antibody antibody->reaction conjugate Antibody-Liposome Conjugate reaction->conjugate Stable Thioether Bond

Caption: Logical relationship of reactants and product in thiol-maleimide conjugation.

References

Application Notes and Protocols for Cholesterol-PEG-MAL in Diagnostic Imaging Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-polyethylene glycol-maleimide (Cholesterol-PEG-MAL) is a versatile amphiphilic polymer widely utilized in the development of advanced drug delivery systems and diagnostic imaging agents. Its unique structure, comprising a hydrophobic cholesterol anchor, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group, enables the formulation of stable nanoparticles, such as liposomes and micelles. These nanoparticles can be functionalized with various imaging moieties for applications in magnetic resonance imaging (MRI), fluorescence imaging, and radionuclide imaging (e.g., PET and SPECT).

The cholesterol component facilitates robust incorporation into the lipid bilayer of liposomes or the core of micelles, providing structural integrity. The PEG chain offers a "stealth" characteristic, shielding the nanoparticles from the mononuclear phagocyte system and prolonging their circulation time in the bloodstream, which is crucial for effective targeting and imaging.[1] The terminal maleimide group allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and small molecule imaging probes, through a stable thioether bond.[2] This enables the development of targeted imaging agents that can specifically accumulate at sites of disease, enhancing diagnostic accuracy.

This document provides detailed application notes and experimental protocols for the use of Cholesterol-PEG-MAL in the development of diagnostic imaging agents.

Key Applications

Cholesterol-PEG-MAL is instrumental in the formulation of a variety of diagnostic imaging agents:

  • Targeted Fluorescent Probes: By conjugating thiol-modified fluorescent dyes to Cholesterol-PEG-MAL incorporated into nanoparticles, researchers can create probes for optical imaging of specific cells or tissues.

  • MRI Contrast Agents: Chelators for paramagnetic ions like gadolinium (Gd³⁺) or superparamagnetic iron oxide nanoparticles (SPIONs) can be attached to Cholesterol-PEG-MAL-containing nanoparticles to create T1 or T2 contrast agents for MRI, enabling enhanced visualization of anatomical structures and pathological processes.

  • Radionuclide Imaging Agents: Targeting ligands conjugated to Cholesterol-PEG-MAL nanoparticles can guide the delivery of radionuclides (e.g., ¹⁸F, ⁶⁴Cu, ¹¹¹In) for PET or SPECT imaging, allowing for highly sensitive whole-body imaging and quantitative assessment of biological processes.

Experimental Protocols

Protocol 1: Formulation of Cholesterol-PEG-MAL Incorporated Liposomes

This protocol describes the preparation of unilamellar liposomes incorporating Cholesterol-PEG-MAL using the thin-film hydration and extrusion method.

Materials:

  • Primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL (MW 2000-5000)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Rotary evaporator

  • Water bath sonicator

Procedure:

  • Lipid Film Hydration:

    • Dissolve DSPC, cholesterol, and Cholesterol-PEG-MAL in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask. A typical molar ratio is 55:40:5 (DSPC:Cholesterol:Cholesterol-PEG-MAL).

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the primary lipid (e.g., 60-65 °C for DSPC).

    • A thin, uniform lipid film will form on the inner surface of the flask. Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Pass the suspension through the extruder 11-21 times to ensure a homogenous size distribution. The extrusion should be performed at a temperature above the lipid phase transition temperature.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using Dynamic Light Scattering (DLS).

    • The morphology of the liposomes can be visualized using cryo-transmission electron microscopy (cryo-TEM).

Experimental Workflow for Liposome (B1194612) Formulation

G cluster_0 Lipid Film Preparation cluster_1 Vesicle Formation cluster_2 Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry hydrate Hydration with Aqueous Buffer dry->hydrate Lipid Film extrude Extrusion through Polycarbonate Membrane hydrate->extrude dls DLS (Size, PDI, Zeta Potential) extrude->dls Unilamellar Liposomes cryo_tem Cryo-TEM (Morphology) extrude->cryo_tem

Caption: Workflow for Cholesterol-PEG-MAL liposome formulation.

Protocol 2: Conjugation of a Thiolated Peptide to Cholesterol-PEG-MAL Liposomes

This protocol details the conjugation of a cysteine-containing peptide to the maleimide groups on the surface of pre-formed liposomes.

Materials:

  • Cholesterol-PEG-MAL incorporated liposomes (from Protocol 1)

  • Thiolated peptide (e.g., with a terminal cysteine)

  • Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5)

  • Reducing agent (optional, e.g., TCEP)

  • Quenching reagent (e.g., L-cysteine)

  • Size exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)

Procedure:

  • Peptide Preparation (Optional):

    • If the peptide exists as a disulfide-bonded dimer, it needs to be reduced to expose the free thiol group.

    • Dissolve the peptide in the degassed conjugation buffer and add a 10-fold molar excess of TCEP.

    • Incubate at room temperature for 30 minutes.

  • Conjugation Reaction:

    • Add the thiolated peptide solution to the liposome suspension. A 10 to 20-fold molar excess of the peptide over the maleimide groups on the liposomes is recommended as a starting point.[2]

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4 °C with gentle stirring. Protect from light if the peptide or other components are light-sensitive.

  • Quenching:

    • To quench any unreacted maleimide groups, add a small molecule thiol like L-cysteine to the reaction mixture at a final concentration of 1-2 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Separate the peptide-conjugated liposomes from unconjugated peptide and quenching reagent using size exclusion chromatography (SEC).

    • Elute the column with PBS (pH 7.4) and collect the fractions corresponding to the liposomes.

  • Characterization:

    • Confirm the presence of the peptide on the liposomes using a suitable assay (e.g., BCA protein assay, fluorescence spectroscopy if the peptide is labeled).

    • Re-characterize the size, PDI, and zeta potential of the conjugated liposomes using DLS.

Thiol-Maleimide Conjugation Signaling Pathway

G liposome Liposome with Cholesterol-PEG-MAL conjugated_liposome Peptide-Conjugated Liposome liposome->conjugated_liposome Thioether Bond Formation (pH 7.0-7.5) peptide Thiolated Peptide (e.g., Cysteine) peptide->conjugated_liposome

Caption: Thiol-maleimide conjugation reaction.

Quantitative Data Presentation

The following tables provide representative quantitative data for Cholesterol-PEG-MAL based diagnostic imaging agents. Note that the exact values will depend on the specific formulation and experimental conditions.

Table 1: Physicochemical Properties of Unconjugated and Peptide-Conjugated Liposomes

FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Unconjugated Liposomes110 ± 5< 0.15-5 ± 2
Peptide-Conjugated Liposomes125 ± 7< 0.20-2 ± 1.5

Data are presented as mean ± standard deviation.

Table 2: Characterization of MRI Contrast Agent Micelles

FormulationMean Diameter (nm)PDIRelaxivity (r1) (mM⁻¹s⁻¹)
Gd-Chelate-PEG-Cholesterol Micelles20 ± 3< 0.28 - 12
SPION-loaded PEG-Cholesterol Micelles50 ± 10< 0.25N/A (T2 agent)

Relaxivity values are typically measured at a specific magnetic field strength (e.g., 1.5 T or 3 T).

Table 3: In Vivo Biodistribution of Targeted Nanoparticles (Example)

Organ% Injected Dose per Gram (%ID/g) at 24h
Blood5 ± 1.2
Tumor10 ± 2.5
Liver30 ± 5.0
Spleen15 ± 3.0
Kidneys3 ± 0.8

Biodistribution data is highly dependent on the nanoparticle formulation, targeting ligand, and animal model.

Advanced Protocols and Applications

Protocol 3: Preparation of a Micellar MRI Contrast Agent

This protocol outlines the synthesis of micelles incorporating a gadolinium (Gd)-chelate for T1-weighted MRI.

Materials:

  • Cholesterol-PEG-MAL

  • Gd-DOTA-SH (a thiol-containing Gd-chelate)

  • Phosphate (B84403) buffer (pH 7.2)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Conjugation:

    • Dissolve Cholesterol-PEG-MAL and a 1.5-molar excess of Gd-DOTA-SH in the phosphate buffer.

    • Stir the solution at room temperature for 4 hours.

  • Micelle Formation and Purification:

    • The Cholesterol-PEG-Gd-DOTA conjugate will self-assemble into micelles in the aqueous buffer.

    • Purify the micellar solution by dialysis against deionized water for 48 hours to remove unconjugated Gd-DOTA-SH.

  • Characterization:

    • Determine the critical micelle concentration (CMC) using a fluorescent probe like pyrene.

    • Measure the particle size and PDI by DLS.

    • Quantify the Gd concentration using inductively coupled plasma mass spectrometry (ICP-MS).

    • Measure the T1 relaxivity using an MRI scanner.

Logical Relationship for MRI Agent Development

G chol_peg_mal Cholesterol-PEG-MAL conjugation Thiol-Maleimide Conjugation chol_peg_mal->conjugation gd_chelate Thiolated Gd-Chelate gd_chelate->conjugation micelle_assembly Self-Assembly into Micelles conjugation->micelle_assembly mri_agent Targetable MRI Contrast Agent micelle_assembly->mri_agent

Caption: Development of a micellar MRI contrast agent.

In Vivo Imaging Protocol Outline
  • Animal Model: Utilize an appropriate animal model for the disease under investigation (e.g., tumor-bearing mice).

  • Agent Administration: Administer the Cholesterol-PEG-MAL based imaging agent intravenously (i.v.) via the tail vein. The dose will depend on the imaging modality and agent potency.

  • Imaging:

    • Fluorescence Imaging: Acquire images at various time points post-injection using an in vivo imaging system (IVIS) with appropriate excitation and emission filters.

    • MRI: Perform T1-weighted or T2-weighted MRI scans before and at multiple time points after contrast agent injection.

    • PET/SPECT: Acquire dynamic or static scans at relevant time points post-injection.

  • Biodistribution Study (Ex Vivo):

    • At the final time point, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, heart, lungs, brain).

    • Quantify the signal (fluorescence, radioactivity, or Gd concentration) in each organ to determine the biodistribution profile.

These protocols and application notes provide a comprehensive guide for researchers and scientists to effectively utilize Cholesterol-PEG-MAL in the development of innovative diagnostic imaging agents. The versatility and functionality of this polymer make it a valuable tool in advancing molecular imaging and personalized medicine.

References

Step-by-Step Guide to Cholesterol-PEG-MAL Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholesterol-PEG-Maleimide (Cholesterol-PEG-MAL) is a versatile heterobifunctional linker widely employed in bioconjugation, particularly for the development of targeted drug delivery systems such as liposomes and nanoparticles. This molecule consists of a hydrophobic cholesterol moiety that can anchor into lipid bilayers, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer that enhances solubility and reduces immunogenicity, and a maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups to form stable thioether bonds.[1][2][3][4][5] This application note provides a detailed, step-by-step guide to performing Cholesterol-PEG-MAL bioconjugation with thiol-containing molecules, such as cysteine-containing peptides or proteins.

The primary application of Cholesterol-PEG-MAL lies in surface functionalization of lipid-based nanocarriers to attach targeting ligands (e.g., antibodies, peptides) for enhanced delivery to specific cells or tissues.[2][3] The maleimide-thiol reaction is a popular choice for bioconjugation due to its high efficiency and specificity under mild, aqueous conditions (pH 6.5-7.5).[6][7]

Principle of the Method

The bioconjugation process is based on the Michael addition reaction between the maleimide group of Cholesterol-PEG-MAL and the sulfhydryl group of a cysteine residue on a peptide or protein. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, resulting in the formation of a stable, covalent thioether linkage.[7][8]

Materials and Equipment

Reagents:

  • Cholesterol-PEG-MAL (various PEG molecular weights available, e.g., 2000 Da, 5000 Da)

  • Thiol-containing molecule (e.g., cysteine-containing peptide or protein)

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or other thiol-free buffers like HEPES. It is crucial to degas the buffer to minimize thiol oxidation.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • (Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

  • (Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).

  • Purification System: Size-Exclusion Chromatography (SEC) column or dialysis cassettes (with appropriate molecular weight cut-off).

  • Analytical Instruments: HPLC, Mass Spectrometer (e.g., MALDI-TOF), SDS-PAGE setup.

Equipment:

  • Reaction vials

  • Stir plate and stir bars

  • pH meter

  • Standard laboratory glassware

  • Centrifuge

Experimental Protocols

Protocol 1: Preparation of Reagents
  • Thiol-Containing Molecule Solution:

    • Dissolve the cysteine-containing peptide or protein in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • Cholesterol-PEG-MAL Stock Solution:

    • Cholesterol-PEG-MAL should be stored at -20°C under an inert gas and protected from light.[2]

    • Immediately before use, allow the vial to warm to room temperature before opening to prevent condensation.

    • Prepare a stock solution of Cholesterol-PEG-MAL in anhydrous DMF or DMSO at a concentration of 10-20 mM.

Protocol 2: Bioconjugation Reaction
  • Reaction Setup:

    • In a reaction vial, add the prepared thiol-containing molecule solution.

    • While gently stirring, add the Cholesterol-PEG-MAL stock solution to the reaction mixture. A 10-20 fold molar excess of Cholesterol-PEG-MAL to the thiol-containing molecule is a common starting point for optimization.[6][9]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with continuous gentle stirring.[6][9] Protect the reaction from light.

  • Quenching (Optional):

    • To stop the reaction and cap any unreacted maleimide groups, a quenching reagent can be added. Add a 5-10 fold molar excess of L-cysteine or 2-mercaptoethanol relative to the initial amount of Cholesterol-PEG-MAL and incubate for an additional 30 minutes at room temperature.[7]

Protocol 3: Purification of the Conjugate
  • Size-Exclusion Chromatography (SEC):

    • Equilibrate the SEC column with the desired storage buffer (e.g., PBS).

    • Load the reaction mixture onto the column.

    • Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for proteins/peptides). The conjugate will elute earlier than the unreacted, smaller molecules.

  • Dialysis:

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) that allows the removal of unreacted Cholesterol-PEG-MAL and other small molecules while retaining the conjugate.

    • Dialyze against the desired storage buffer at 4°C with several buffer changes.

Protocol 4: Characterization of the Conjugate
  • SDS-PAGE:

    • Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein/peptide. The PEG chain can cause the conjugate to migrate slower than its actual molecular weight would suggest.

  • Mass Spectrometry (MS):

    • Confirm the successful conjugation and determine the exact mass of the conjugate using techniques like MALDI-TOF or ESI-MS.[10]

  • HPLC:

    • Assess the purity of the final conjugate using reverse-phase or size-exclusion HPLC.

Data Presentation

Table 1: Recommended Reaction Parameters for Cholesterol-PEG-MAL Bioconjugation

ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for selective thiol-maleimide reaction.[6]
Molar Ratio (MAL:Thiol) 10:1 to 20:1A molar excess of Cholesterol-PEG-MAL drives the reaction to completion.[6][9]
Reaction Temperature Room Temperature or 4°CRoom temperature for faster reaction; 4°C for overnight reactions or sensitive molecules.[6][9]
Reaction Time 2 - 4 hours (RT) or Overnight (4°C)Reaction progress can be monitored by analytical techniques.[6][9]
Protein/Peptide Conc. 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.

Table 2: Troubleshooting Guide for Cholesterol-PEG-MAL Bioconjugation

ProblemPotential CauseSuggested Solution
Low or No Conjugation Inactive maleimide group (hydrolysis)Prepare fresh Cholesterol-PEG-MAL solution in anhydrous solvent just before use.
Oxidized thiol groups on the moleculeUse degassed buffers; consider adding a chelating agent like EDTA; ensure complete reduction of disulfides with TCEP if necessary.
Incorrect pHVerify the pH of the reaction buffer is between 6.5 and 7.5.
Low Yield Suboptimal molar ratioOptimize the molar excess of Cholesterol-PEG-MAL.
Steric hindranceConsider using a Cholesterol-PEG-MAL with a longer PEG spacer.
Formation of Side Products Reaction with other nucleophiles (e.g., amines)Maintain the reaction pH below 7.5 to ensure high selectivity for thiols.
Thiazine rearrangement (with N-terminal cysteine)If possible, avoid conjugation to an N-terminal cysteine. Performing the reaction at a slightly acidic pH (around 6.5) can also minimize this.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Analysis Reagent_Prep Reagent Preparation Thiol_Molecule Thiol-containing Molecule Solution Reagent_Prep->Thiol_Molecule Chol_PEG_MAL Cholesterol-PEG-MAL Stock Solution Reagent_Prep->Chol_PEG_MAL Conjugation Bioconjugation Reaction Thiol_Molecule->Conjugation Chol_PEG_MAL->Conjugation Purification Purification (SEC or Dialysis) Conjugation->Purification Characterization Characterization (SDS-PAGE, MS, HPLC) Purification->Characterization

Caption: Experimental workflow for Cholesterol-PEG-MAL bioconjugation.

Caption: Reaction mechanism of Cholesterol-PEG-MAL with a thiol group.

References

Application Notes and Protocols for Cholesterol-PEG-MAL in Stealth Liposome Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Cholesterol-poly(ethylene glycol)-maleimide (Cholesterol-PEG-MAL) in the formulation of stealth liposomes for targeted drug delivery.

Introduction to Cholesterol-PEG-MAL Stealth Liposomes

Stealth liposomes are advanced drug delivery vehicles designed to evade the mononuclear phagocyte system (MPS), thereby prolonging their circulation time in the bloodstream and enhancing the probability of reaching the target tissue.[1] This "stealth" characteristic is achieved by modifying the liposome (B1194612) surface with biocompatible polymers, most commonly polyethylene (B3416737) glycol (PEG).[1]

Cholesterol-PEG-MAL is a key reagent in the development of targeted stealth liposomes, offering a trifunctional role:

  • Cholesterol Anchor: The cholesterol moiety serves as a lipophilic anchor, ensuring stable incorporation into the lipid bilayer of the liposome.[2][3] Its structural compatibility with phospholipids (B1166683) enhances membrane stability and rigidity.[2][4]

  • PEG Spacer: The polyethylene glycol (PEG) chain provides the "stealth" feature. It forms a hydrophilic layer on the liposome surface that sterically hinders the binding of opsonin proteins, which would otherwise mark the liposomes for clearance by the MPS.[1] The length of the PEG chain can influence the circulation half-life of the liposomes.[1]

  • Maleimide (B117702) Functional Group: The terminal maleimide group is a reactive handle for the covalent conjugation of targeting ligands. It readily and specifically reacts with thiol (sulfhydryl) groups present in molecules like antibodies, peptides, or aptamers, forming a stable thioether bond.[5] This allows for the active targeting of liposomes to specific cells or tissues.

Key Applications

The unique properties of Cholesterol-PEG-MAL make it a versatile tool for a range of applications in drug delivery and nanomedicine:

  • Targeted Drug Delivery: The primary application is in the development of liposomes that can specifically bind to and deliver therapeutic agents to diseased cells, such as cancer cells, while minimizing off-target effects.

  • Prolonged Circulation of Therapeutics: By creating stealth liposomes, the circulation time of encapsulated drugs can be significantly extended, improving their pharmacokinetic profile.[1]

  • Non-viral Gene Delivery: Cholesterol-PEG-MAL can be incorporated into liposomal formulations for the delivery of genetic material, such as siRNA or plasmids.[6]

Experimental Protocols

Protocol 1: Preparation of Stealth Liposomes using Thin-Film Hydration

This protocol describes the preparation of stealth liposomes incorporating Cholesterol-PEG-MAL using the widely adopted thin-film hydration method followed by extrusion.

Materials:

  • Main structural lipid: e.g., Hydrogenated Soy Phosphatidylcholine (HSPC) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)

  • Cholesterol

  • Cholesterol-PEG-MAL (e.g., MW 2000)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Organic solvent: Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Hydration buffer: e.g., Phosphate-Buffered Saline (PBS) pH 7.4 or 250 mM Ammonium (B1175870) Sulfate (B86663) for active drug loading

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the lipids (e.g., HSPC, Cholesterol, and Cholesterol-PEG-MAL) in the chloroform/methanol solvent mixture. A typical molar ratio for stealth liposomes could be HSPC:Cholesterol:Cholesterol-PEG-MAL at 55:40:5.

    • If encapsulating a hydrophobic drug, dissolve it in the organic solvent along with the lipids at this stage.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature of the main lipid (e.g., 55-65°C for DSPC).[7]

    • Apply a vacuum to evaporate the organic solvent, which will result in the formation of a thin, uniform lipid film on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to the same temperature as the water bath used for film formation.

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Gently agitate the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion (Size Reduction):

    • Assemble the extruder with the desired pore size polycarbonate membranes (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membranes for a defined number of passes (e.g., 10-21 times) to form small unilamellar vesicles (SUVs) with a uniform size distribution.

  • Drug Loading (for hydrophilic drugs using active loading):

    • If using the ammonium sulfate gradient method for active loading (e.g., for doxorubicin), the hydration buffer should be 250 mM ammonium sulfate.

    • After extrusion, remove the external ammonium sulfate by dialysis or size exclusion chromatography against a buffer of choice (e.g., PBS pH 7.4).

    • Add the drug solution to the purified liposomes and incubate at a temperature above the lipid phase transition temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to allow the drug to enter and be trapped in the liposomes.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography or dialysis.

Protocol 2: Post-Insertion of Cholesterol-PEG-MAL into Pre-formed Liposomes

The post-insertion technique is useful for incorporating Cholesterol-PEG-MAL into liposomes that have already been formed and loaded with a drug. This can be advantageous for optimizing the surface modification without altering the initial liposome characteristics.

Materials:

  • Pre-formed liposomes

  • Cholesterol-PEG-MAL

  • Buffer (e.g., PBS pH 7.4)

Procedure:

  • Prepare a micellar solution of Cholesterol-PEG-MAL in the desired buffer.

  • Add the Cholesterol-PEG-MAL micellar solution to the pre-formed liposome suspension. The amount to be added will depend on the desired final molar percentage of Cholesterol-PEG-MAL on the liposome surface.

  • Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C) for a specified duration (e.g., 1-2 hours) with gentle stirring.[8]

  • Cool the liposome suspension to room temperature.

  • Remove any unincorporated Cholesterol-PEG-MAL micelles by size exclusion chromatography or dialysis.

Protocol 3: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol outlines the procedure for conjugating a thiol-containing targeting ligand (e.g., a thiolated antibody or peptide) to the surface of Cholesterol-PEG-MAL-containing stealth liposomes.

Materials:

  • Cholesterol-PEG-MAL functionalized liposomes in a thiol-free buffer (e.g., PBS pH 7.0-7.5)

  • Thiolated targeting ligand

  • Reaction buffer: pH 7.0-7.5 (e.g., HEPES or PBS)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

Procedure:

  • Ensure the buffer is degassed to minimize oxidation of the thiol groups.

  • Dissolve the thiolated ligand in the reaction buffer.

  • Add the thiolated ligand solution to the liposome suspension. A molar excess of the ligand to the maleimide groups on the liposomes is often used to drive the reaction to completion.

  • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring, protected from light.

  • To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine.

  • Remove the unconjugated ligand and quenching reagent by size exclusion chromatography or dialysis.

Characterization of Cholesterol-PEG-MAL Liposomes

Thorough characterization is essential to ensure the quality and desired properties of the formulated liposomes.

ParameterMethodTypical Expected Results
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80-150 nm; PDI: < 0.2
Zeta Potential Laser Doppler VelocimetryNear-neutral surface charge (e.g., -5 to +5 mV)
Encapsulation Efficiency (%EE) Spectrophotometry or Fluorometry> 80-90% for active loading methods
Ligand Conjugation Efficiency Spectrophotometric assays (e.g., Ellman's reagent for free thiols) or HPLCDependent on reaction conditions

Calculation of Encapsulation Efficiency (%EE):

%EE = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100

Visualizations

G cluster_prep Liposome Preparation cluster_conj Ligand Conjugation cluster_char Characterization lipids Lipids (HSPC, Cholesterol, Cholesterol-PEG-MAL) film Thin Lipid Film lipids->film Rotary Evaporation drug Drug drug->film Rotary Evaporation solvent Organic Solvent solvent->film Rotary Evaporation hydration Hydration film->hydration mlv Multilamellar Vesicles (MLVs) hydration->mlv extrusion Extrusion mlv->extrusion suv Stealth Liposomes (SUVs) extrusion->suv targeted_lipo Targeted Stealth Liposome suv->targeted_lipo ligand Thiolated Ligand ligand->targeted_lipo Maleimide-Thiol Reaction dls DLS (Size, PDI) targeted_lipo->dls zeta Zeta Potential targeted_lipo->zeta ee Encapsulation Efficiency targeted_lipo->ee

Caption: Experimental workflow for preparing and characterizing targeted stealth liposomes.

G cluster_liposome Liposome Bilayer cluster_targeting Targeting & Stealth chol_peg_mal Cholesterol-PEG-MAL chol Cholesterol peg PEG Chain chol_peg_mal->peg provides hspc HSPC mal Maleimide peg->mal terminates in thioether Thioether Bond mal->thioether ligand Thiolated Ligand ligand->thioether reacts to form

Caption: Molecular interactions of Cholesterol-PEG-MAL in a targeted stealth liposome.

References

Application of Cholesterol-PEG-MAL in Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cholesterol-PEG-MAL in the formulation of targeted nanoparticles for cancer therapy research. Detailed protocols for nanoparticle synthesis, drug loading, and characterization, as well as methods for evaluating their efficacy in vitro and in vivo, are presented.

Introduction to Cholesterol-PEG-MAL

Cholesterol-polyethylene glycol-maleimide (Cholesterol-PEG-MAL) is a versatile amphiphilic polymer widely utilized in the development of drug delivery systems for cancer therapy. Its unique structure comprises a cholesterol anchor for stable integration into lipid-based nanoparticles, a polyethylene (B3416737) glycol (PEG) spacer that provides a hydrophilic shield to reduce opsonization and prolong circulation time, and a maleimide (B117702) group at the distal end of the PEG chain for the covalent conjugation of targeting ligands.[1][2] The maleimide group readily reacts with thiol (-SH) groups present in cysteine residues of peptides and antibodies, enabling the attachment of targeting moieties that can specifically bind to receptors overexpressed on cancer cells.[2] This targeted approach enhances the accumulation of therapeutic agents at the tumor site, thereby increasing efficacy and reducing off-target toxicity.[3]

Key Applications in Cancer Therapy Research

  • Targeted Drug Delivery: The primary application of Cholesterol-PEG-MAL is in the creation of actively targeted nanoparticles. By conjugating specific ligands such as peptides (e.g., RGD, which targets integrins overexpressed on tumor vasculature and some cancer cells) or antibodies, these nanoparticles can selectively bind to and be internalized by cancer cells.[3][4]

  • Gene Therapy: Cholesterol-PEG-MAL is also employed in the delivery of nucleic acids, such as small interfering RNA (siRNA). Cholesterol-conjugated siRNAs can be efficiently loaded into extracellular vesicles or formulated into lipid nanoparticles, and the addition of a targeting ligand via the maleimide group can direct these gene-silencing therapeutics to specific cancer cell populations.[5]

  • Combination Therapy: Nanoparticles formulated with Cholesterol-PEG-MAL can be loaded with one or more therapeutic agents, facilitating combination chemotherapy and overcoming drug resistance.

Data Presentation: Formulation and Characterization of Nanoparticles

The following tables summarize quantitative data from various studies on the formulation and characterization of nanoparticles utilizing cholesterol-PEG derivatives for cancer drug delivery.

Table 1: Nanoparticle Formulation and Physicochemical Properties

Formulation IDLipid Composition (molar ratio)DrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Lf-PLSHSPC:Chol:DSPE-PEG2000:DSPE-PEG2000-COOH (85:10:4.5:0.5)Doxorubicin (B1662922)~100Not SpecifiedNot Specified[6]
RGD-LiposomeDSPC:Chol:Rhodamine-PE:RGD-lipid (53.5:45:0.5:1)DoxorubicinNot SpecifiedNot SpecifiedNot Specified[7]
CL-R8-LPEPC:CHO:CHO-PEG-R8:CHO-S-S-PEG5000 (65:24.2:0.8:10)Doxorubicin108.33 ± 5.950.148 ± 0.061-2.45 ± 3.55[8]
PTX-Lipo-RGDSoyPC:Chol:DSPE-PEG2000:RGD-PEG-Chol (proportions varied)Paclitaxel< 100Not SpecifiedNot Specified[9]

HSPC: Hydrogenated Soy Phosphatidylcholine; Chol: Cholesterol; DSPE-PEG: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]; EPC: Egg Phosphatidylcholine; CHO: Cholesterol.

Table 2: Drug Loading and Encapsulation Efficiency

Formulation IDDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Lf-PLSDoxorubicinNot Specified97[6]
SCOL-2DoxorubicinNot Specified96.0 ± 2.92[1]
CL-R8-LPDoxorubicinNot Specified93.16 ± 0.94
siRNA-LNPsiRNANot Specified>95

Table 3: In Vitro Cytotoxicity

Cell LineNanoparticle FormulationDrugIC50 (µg/mL)Reference
B16F10RGD-modified PTX-loaded liposomesPaclitaxel0.079[9]
PC-3 (Prostate)FLT-loaded niosomesFlutamide0.64 ± 0.04[10]
MCF-7 (Breast)FLT-loaded niosomesFlutamide0.27 ± 0.07[10]
HepG2 (Liver)DOX-loaded PMA-coated CFO NPsDoxorubicin0.81[11]
HT144 (Melanoma)DOX-loaded PMA-coated CFO NPsDoxorubicin3.97[11]

Table 4: In Vivo Tumor Accumulation

Animal ModelNanoparticle FormulationTargeting LigandTumor Accumulation (%ID/g)Time PointReference
Pancreatic CancerGNP-PEG-RGD (2:1 ratio)RGD~12.824 h[8]
Murine Breast Cancer (4T1)64Cu-NOTA-mSiO2-PEG-TRC105TRC105Not Specified (High Accumulation)Not Specified[12]
Various Tumor Xenografts111In-labeled RLPRGDLow, non-specificNot Specified[13]
Murine Xenograft10 nm PEGylated GNPs/AS1411AS1411Significantly higher than non-targeted24 h[14]

%ID/g: Percentage of injected dose per gram of tumor tissue.

Experimental Protocols

Protocol 1: Preparation of Targeted Liposomes using the Thin-Film Hydration Method

This protocol describes the preparation of liposomes incorporating Cholesterol-PEG-MAL for subsequent conjugation of a thiol-containing targeting ligand.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, Cholesterol-PEG-MAL)

  • Chloroform and/or Methanol

  • Hydration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Thiol-containing targeting ligand (e.g., RGD peptide)

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids (e.g., DSPC, Cholesterol, and Cholesterol-PEG-MAL in a desired molar ratio) in a chloroform/methanol mixture in a round-bottom flask.[15]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[1]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) containing the drug to be encapsulated (for passive loading). The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[15]

    • Vortex the flask vigorously to detach the lipid film and form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.[16] Repeat the extrusion process 10-20 times to ensure a homogenous size distribution.

  • Purification:

    • Remove unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis.

  • Conjugation of Targeting Ligand:

    • Dissolve the thiol-containing targeting ligand (e.g., RGD peptide) in a suitable buffer (e.g., PBS, pH 7.0-7.5).

    • Add the targeting ligand solution to the liposome (B1194612) suspension at a desired molar ratio of maleimide to thiol.

    • Allow the reaction to proceed for several hours at room temperature or overnight at 4°C with gentle stirring to form a stable thioether bond.

    • Remove unconjugated ligand by dialysis or size exclusion chromatography.

Protocol 2: Doxorubicin Loading into Liposomes using a Transmembrane Ammonium (B1175870) Sulfate (B86663) Gradient (Remote Loading)

This method allows for high encapsulation efficiency of weakly basic drugs like doxorubicin.

Materials:

  • Pre-formed liposomes (prepared as in Protocol 1, but hydrated with an ammonium sulfate solution, e.g., 250 mM)

  • Doxorubicin hydrochloride

  • HEPES buffer (or other suitable buffer)

Procedure:

  • Prepare liposomes as described in Protocol 1, steps 1-3, using an ammonium sulfate solution as the hydration medium.[6]

  • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against a sucrose (B13894) or saline solution. This creates an ammonium sulfate gradient across the liposome membrane.

  • Add the doxorubicin solution to the liposome suspension.

  • Incubate the mixture at a temperature above the lipid phase transition (e.g., 60°C) for a specified time (e.g., 30-60 minutes). Doxorubicin will be actively transported into the liposomes and precipitate.[6][17]

  • Remove any unencapsulated doxorubicin by size exclusion chromatography.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the drug-loaded nanoparticles on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • 96-well plates

  • Drug-loaded nanoparticles and free drug solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the drug-loaded nanoparticles, free drug, and empty nanoparticles (as a control) in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test substances. Include untreated cells as a negative control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells and plot a dose-response curve to determine the IC50 value.[10]

Signaling Pathways and Experimental Workflows

Cellular Uptake of RGD-Targeted Nanoparticles

Nanoparticles functionalized with RGD peptides are primarily internalized by cells through receptor-mediated endocytosis, specifically via integrin receptors (e.g., αvβ3, αvβ5) that are often overexpressed on the surface of cancer cells and angiogenic endothelial cells.[4][13] The binding of the RGD ligand to the integrin receptor triggers a signaling cascade that leads to the formation of clathrin-coated pits and subsequent internalization of the nanoparticle within an endosome.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NP RGD-Targeted Nanoparticle (Chol-PEG-MAL-RGD) Integrin Integrin Receptor (αvβ3, αvβ5) NP->Integrin Binding ClathrinPit Clathrin-Coated Pit Integrin->ClathrinPit Recruitment & Pit Formation Endosome Early Endosome ClathrinPit->Endosome Internalization LateEndosome Late Endosome Endosome->LateEndosome Maturation Lysosome Lysosome LateEndosome->Lysosome Fusion DrugRelease Drug Release LateEndosome->DrugRelease Endosomal Escape Lysosome->DrugRelease Degradation & Release

Caption: Cellular uptake pathway of RGD-targeted nanoparticles via receptor-mediated endocytosis.

Experimental Workflow for Nanoparticle Development and Evaluation

The following diagram illustrates a typical workflow for the development and preclinical evaluation of targeted nanoparticles using Cholesterol-PEG-MAL.

G Formulation Nanoparticle Formulation (Thin-Film Hydration) DrugLoading Drug Loading (e.g., Remote Loading) Formulation->DrugLoading Targeting Targeting Ligand Conjugation (Maleimide-Thiol Chemistry) DrugLoading->Targeting Characterization Physicochemical Characterization (Size, Zeta, Drug Load) Targeting->Characterization InVitro In Vitro Evaluation (Cytotoxicity, Cellular Uptake) Characterization->InVitro InVivo In Vivo Evaluation (Pharmacokinetics, Tumor Accumulation, Efficacy) InVitro->InVivo DataAnalysis Data Analysis & Optimization InVivo->DataAnalysis DataAnalysis->Formulation Iterative Optimization

Caption: General workflow for the development and evaluation of targeted nanoparticles.

References

Troubleshooting & Optimization

Preventing hydrolysis of the maleimide group on Cholesterol-PEG-MAL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of the maleimide (B117702) group on Cholesterol-PEG-MAL.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a critical issue?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens in the presence of water, forming an unreactive maleamic acid.[1][2][3][4] This is a significant problem because the hydrolyzed maleimide can no longer react with thiol groups (e.g., from cysteine residues on proteins or peptides), leading to a complete failure of the conjugation reaction.[1][2][3]

Q2: What are the primary factors that cause maleimide hydrolysis?

A2: The main factors influencing the rate of maleimide hydrolysis are:

  • pH: The rate of hydrolysis significantly increases with rising pH.[1][2][4][5] Alkaline conditions (pH > 7.5) make the maleimide group highly susceptible to hydrolysis.[1][6][7]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][8]

  • Aqueous Environment: Prolonged exposure to aqueous solutions can lead to hydrolysis. It is not recommended to store maleimide-functionalized molecules in aqueous solutions for extended periods.[1][2]

Q3: What is the optimal pH range for working with Cholesterol-PEG-MAL to minimize hydrolysis?

A3: The optimal pH range for reacting maleimide groups with thiols is between 6.5 and 7.5.[1][2][6][7][9] This range provides a good balance between a fast conjugation rate and minimal hydrolysis.[2][4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1][2][7]

Q4: How should I store Cholesterol-PEG-MAL to maintain its stability?

A4: Proper storage is crucial for preserving the reactivity of the maleimide group. For long-term storage, it is strongly recommended to:

  • Temperature: Store at -20°C or colder.[3][10][11]

  • Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon.[3]

  • Moisture: Protect from moisture at all times. Storing the product as a dry powder is essential.[3][10] When removing the container from cold storage, allow it to warm to room temperature before opening to prevent condensation.[3][10]

Q5: Can I store Cholesterol-PEG-MAL in a solvent?

A5: If solution storage is necessary, use a dry, aprotic, and water-miscible solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[1][9][10][12] Aqueous stock solutions should be prepared fresh immediately before use and should not be stored.[1][10]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Possible Cause Recommended Solution
Hydrolyzed Maleimide Reagent Prepare fresh stock solutions of Cholesterol-PEG-MAL in anhydrous DMSO or DMF immediately before use.[10][13] Ensure the solid reagent has been stored properly, protected from moisture.[3][10]
Incorrect Buffer pH Prepare fresh reaction buffer and verify the pH is within the optimal 6.5-7.5 range using a calibrated pH meter.[2][7][13] Common non-nucleophilic buffers include phosphate (B84403) (PBS) and HEPES.[7][13]
High Reaction Temperature Perform the conjugation reaction at room temperature or 4°C to minimize hydrolysis. Avoid heating.[4][10]
Oxidized Thiols on the Target Molecule Pre-treat your thiol-containing molecule (e.g., protein, peptide) with a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and regenerate free thiols.[10] If DTT is used, it must be removed before adding the maleimide reagent.
Presence of Competing Thiols in the Buffer Ensure the reaction buffer is free of extraneous thiol-containing compounds like dithiothreitol (B142953) (DTT) or β-mercaptoethanol.[1]

Data Presentation

Table 1: Impact of pH and Temperature on Maleimide Stability

Condition Effect on Maleimide Group Recommendation
pH < 6.5 Hydrolysis is slow, but the thiol-maleimide reaction rate is also significantly slower.[2][3][7]Use for short-term storage of maleimide-functionalized molecules if necessary, but not ideal for efficient conjugation.[2]
pH 6.5 - 7.5 Optimal Range: Balances a fast and selective conjugation reaction with minimal hydrolysis.[1][2][4][6][7][9]Perform all conjugation reactions within this pH range.
pH > 7.5 The rate of hydrolysis increases significantly, leading to the inactivation of the maleimide group.[1][2][6][7] Reaction with primary amines also becomes a competitive side reaction.[1][2][6][7]Avoid this pH range for conjugation reactions.
Low Temperature (4°C) Reduces the rate of hydrolysis but also slows down the desired conjugation reaction.[4][10]Can be used for overnight reactions to minimize hydrolysis.[10]
Room Temperature (~20-25°C) Generally acceptable for reactions performed within the optimal pH range.[4][10]A standard temperature for many conjugation protocols.
High Temperature (>30°C) Significantly accelerates the rate of hydrolysis.[4][8]Avoid heating during the conjugation reaction.

Experimental Protocols

Protocol 1: General Procedure for Thiol-Maleimide Conjugation

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule (e.g., protein, peptide) in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).[7][10]

    • If reduction of disulfide bonds is required, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[7][10]

  • Preparation of Cholesterol-PEG-MAL Stock Solution:

    • Allow the vial of Cholesterol-PEG-MAL to warm to room temperature before opening to prevent moisture condensation.[3][10]

    • Prepare a stock solution (e.g., 10 mM) by dissolving the required amount in anhydrous DMSO or DMF.[10][12] Vortex briefly to ensure complete dissolution. This solution should be used immediately.[10]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the Cholesterol-PEG-MAL stock solution to the solution of the thiol-containing molecule.[3][10][12] The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring or rocking.[10] Protect the reaction from light if any components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any excess maleimide, a small molecule thiol such as L-cysteine or 2-mercaptoethanol (B42355) can be added.[3]

  • Purification of the Conjugate:

    • Remove unreacted Cholesterol-PEG-MAL and other small molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Quality Control - Assessing Maleimide Hydrolysis with RP-HPLC

This protocol allows for the quantification of intact and hydrolyzed Cholesterol-PEG-MAL.

  • Sample Preparation:

    • Incubate a solution of Cholesterol-PEG-MAL in the desired buffer (e.g., 50 mM HEPES, pH 7.5) over a specific time course.[13]

    • At each time point, quench the reaction if necessary and prepare the sample for injection.

  • HPLC System and Column:

    • Use a C18 reverse-phase HPLC column.[13]

    • Set up a linear gradient of water (e.g., 80-20% v/v) in acetonitrile (B52724) containing 0.1% TFA over a suitable time frame (e.g., 50 minutes).[13][14]

  • Detection and Quantification:

    • Monitor the elution profile using a UV detector at an appropriate wavelength.

    • The hydrolyzed product will typically elute earlier than the intact maleimide-containing molecule due to its increased polarity.

    • Integrate the peak areas to quantify the percentage of intact and hydrolyzed Cholesterol-PEG-MAL over time.[13]

Visualizations

Mechanism of maleimide hydrolysis.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Reagent Was the Maleimide Reagent Freshly Prepared? Start->Check_Reagent Check_pH Is the Buffer pH a-zA-Z's 6.5-7.5? Check_Reagent->Check_pH Yes Prepare_Fresh Prepare Fresh Maleimide Solution in Anhydrous Solvent Check_Reagent->Prepare_Fresh No Check_Thiols Are Free Thiols Present on the Target Molecule? Check_pH->Check_Thiols Yes Adjust_pH Adjust Buffer pH to 6.5-7.5 Check_pH->Adjust_pH No Reduce_Disulfides Reduce Disulfide Bonds (e.g., with TCEP) Check_Thiols->Reduce_Disulfides No Success Re-run Conjugation Check_Thiols->Success Yes Prepare_Fresh->Check_pH Adjust_pH->Check_Thiols Reduce_Disulfides->Success

Troubleshooting workflow for low conjugation yield.

Experimental_Workflow A 1. Prepare Thiol-Containing Molecule in Degassed Buffer (pH 6.5-7.5) B 2. (Optional) Reduce Disulfide Bonds with TCEP A->B D 4. Add Maleimide Solution to Thiol Solution B->D C 3. Prepare Fresh Cholesterol-PEG-MAL in Anhydrous DMSO/DMF C->D E 5. Incubate (RT or 4°C) D->E F 6. (Optional) Quench Excess Maleimide E->F G 7. Purify Conjugate F->G

Recommended experimental workflow for conjugation.

References

Technical Support Center: Improving the Stability of Cholesterol-PEG-MAL in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Cholesterol-PEG-MAL conjugates in serum during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the use of Cholesterol-PEG-MAL and provides solutions to improve the stability of the resulting conjugates.

Issue 1: Premature Cleavage of the Conjugated Molecule in Serum

Question: My therapeutic or imaging agent conjugated to Cholesterol-PEG-MAL is being prematurely released in serum. What are the likely causes and how can I fix this?

Answer:

Premature cleavage of the cargo from your Cholesterol-PEG-MAL conjugate in a biological environment like serum is a common challenge. The primary culprits are two chemical reactions that undermine the stability of the maleimide-thiol bond:

  • Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage formed between the maleimide (B117702) and a thiol group (e.g., on a cysteine residue of a protein) is reversible. Endogenous thiols, such as glutathione (B108866) (GSH) and albumin, which are abundant in serum, can attack this bond, leading to the release of the conjugated molecule and the formation of a new thiol adduct with the serum component.[1][2]

  • Hydrolysis: The succinimide (B58015) ring of the maleimide is susceptible to hydrolysis, which is the cleavage of the ring by water. This reaction is accelerated at higher pH and temperatures.[3][4] While hydrolysis of the unreacted maleimide renders it inactive, hydrolysis of the thiosuccinimide conjugate can, in some cases, lead to a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[5][6] However, uncontrolled hydrolysis can be problematic.

Solutions:

  • Optimize Reaction and Storage Conditions:

    • pH Control: Perform the conjugation reaction in a pH range of 6.5-7.5. Below pH 6.5, the reaction is slow, and above 7.5, maleimide hydrolysis becomes significant.[7]

    • Temperature: Conduct conjugation at room temperature for 1-2 hours or at 4°C overnight to minimize degradation of sensitive molecules.[7] Store the final conjugate at -20°C or -80°C.[8]

    • Degassed Buffers: Use degassed buffers to prevent oxidation of thiols, which would render them unreactive towards maleimides.[7]

  • Promote Stabilizing Reactions:

    • Controlled Hydrolysis: After conjugation, intentionally hydrolyze the succinimide ring by incubating the conjugate at a slightly basic pH (e.g., pH 8.5-9.0) for a short period. This can form a stable succinamic acid thioether that is resistant to thiol exchange.[5][6]

    • Thiazine (B8601807) Formation: If you are conjugating a peptide or protein with an N-terminal cysteine, a spontaneous intramolecular rearrangement can occur, forming a stable thiazine structure. This linkage is significantly more resistant to thiol exchange.[1]

Logical Troubleshooting Workflow

G cluster_reaction Conjugation Issues cluster_storage Storage Issues cluster_solutions Solutions start Premature Cargo Release in Serum check_reaction Review Conjugation Protocol start->check_reaction check_storage Assess Storage Conditions start->check_storage ph_issue Incorrect pH (outside 6.5-7.5) check_reaction->ph_issue pH? temp_issue High Temperature check_reaction->temp_issue Temp? buffer_issue Oxygenated Buffers check_reaction->buffer_issue Buffer? stabilize Consider Post-Conjugation Stabilization Strategies check_reaction->stabilize storage_temp Storage > 4°C check_storage->storage_temp Temp? freeze_thaw Repeated Freeze-Thaw check_storage->freeze_thaw Cycles? optimize_ph Adjust pH to 6.5-7.5 ph_issue->optimize_ph optimize_temp Use RT or 4°C temp_issue->optimize_temp use_degassed Use Degassed Buffers buffer_issue->use_degassed store_cold Store at -20°C or -80°C storage_temp->store_cold aliquot Aliquot to Avoid Cycles freeze_thaw->aliquot G cluster_optimization Optimization Parameters start Start: Low Conjugation Yield prep_reagents Prepare Thiol-Molecule and Cholesterol-PEG-MAL start->prep_reagents molar_ratio Vary Molar Ratio (e.g., 5:1, 10:1, 20:1) prep_reagents->molar_ratio ph Test pH Range (6.5, 7.0, 7.5) prep_reagents->ph solvent Add Co-solvent (e.g., 5% DMSO) prep_reagents->solvent reaction Perform Conjugation Reactions molar_ratio->reaction ph->reaction solvent->reaction analysis Analyze Conjugation Efficiency (e.g., HPLC, SDS-PAGE) reaction->analysis evaluate Evaluate Results analysis->evaluate evaluate->prep_reagents Re-optimize optimal Optimal Conditions Found evaluate->optimal Yield Improved G cluster_conjugation Conjugation cluster_degradation Degradation in Serum Maleimide Cholesterol-PEG-Maleimide Conjugate Thiosuccinimide Adduct (Conjugate) Maleimide->Conjugate Michael Addition Thiol Thiol-containing Molecule (R-SH) Thiol->Conjugate RetroMichael Retro-Michael Reaction (Thiol Exchange) Conjugate->RetroMichael Hydrolysis Hydrolysis Conjugate->Hydrolysis RetroMichael->Maleimide Reformed ExchangedAdduct Exchanged Adduct RetroMichael->ExchangedAdduct HydrolyzedProduct Ring-Opened Product Hydrolysis->HydrolyzedProduct EndoThiol Endogenous Thiol (e.g., Glutathione) EndoThiol->RetroMichael

References

Technical Support Center: Optimizing Cholesterol-PEG-MAL Concentration in Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of Cholesterol-PEG-MAL in liposome (B1194612) formulations. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of Cholesterol-PEG-MAL to total lipid for liposome formulation?

A1: The optimal molar ratio of Cholesterol-PEG-MAL can vary depending on the specific application, including the targeting ligand and the desired in vivo performance. However, a common starting point for PEGylated liposomes is around 5 mol% of total lipid. For targeted liposomes, the concentration of the maleimide-functionalized lipid may be lower, often in the range of 0.5-2.5 mol%, to achieve a balance between targeting efficiency and potential steric hindrance from the PEG chains. It is recommended to perform optimization experiments to determine the ideal ratio for your specific needs.[1][2]

Q2: How does the concentration of Cholesterol-PEG-MAL affect the physical properties of liposomes?

A2: The concentration of Cholesterol-PEG-MAL, along with the overall cholesterol content, significantly influences liposome size, stability, and surface charge. Increasing the concentration of PEGylated lipids can lead to a decrease in liposome size and an increase in colloidal stability by preventing aggregation.[3][4] The PEG chains create a hydrophilic layer on the surface of the liposome, which provides steric hindrance.[3] Cholesterol, in general, increases the rigidity and stability of the lipid bilayer.[5][6][7][8]

Q3: What is the recommended storage condition for Cholesterol-PEG-MAL and the formulated liposomes?

A3: Cholesterol-PEG-MAL powder should be stored at -20°C under an inert gas like argon or nitrogen, and protected from light.[9] Aqueous solutions of maleimide-containing reagents are prone to hydrolysis and should be prepared immediately before use. Formulated liposomes are typically stored at 4°C to minimize lipid hydrolysis and maintain stability. Avoid freezing liposome suspensions, as this can disrupt the vesicle structure.

Q4: How can I quantify the amount of reactive maleimide (B117702) on the surface of my liposomes?

A4: The number of reactive maleimide groups on the liposome surface can be quantified using an indirect Ellman's assay.[10] This involves reacting the maleimide-functionalized liposomes with a known excess of a thiol-containing compound (e.g., cysteine). The remaining unreacted thiol is then quantified by reacting it with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB), and measuring the absorbance of the resulting product. The amount of reacted thiol corresponds to the amount of available maleimide on the liposomes.

Troubleshooting Guides

Low Conjugation Efficiency

Low or no conjugation of your thiolated molecule to the Cholesterol-PEG-MAL liposomes is a common issue. The following guide will help you troubleshoot potential causes.

Troubleshooting Workflow for Low Conjugation Efficiency

G cluster_start cluster_checks cluster_solutions_maleimide cluster_solutions_thiol cluster_solutions_conditions cluster_end start Start: Low Conjugation Efficiency check_maleimide 1. Check Maleimide Activity start->check_maleimide check_thiol 2. Check Thiol Availability start->check_thiol check_conditions 3. Check Reaction Conditions start->check_conditions solution_hydrolysis Maleimide Hydrolysis? - Prepare fresh Cholesterol-PEG-MAL solution. - Maintain pH 6.5-7.5. check_maleimide->solution_hydrolysis solution_storage Improper Storage? - Store Cholesterol-PEG-MAL at -20°C under inert gas. check_maleimide->solution_storage solution_oxidation Thiol Oxidation? - Use fresh, reduced thiol molecule. - Degas buffers. - Add EDTA. check_thiol->solution_oxidation solution_quantify Insufficient Free Thiol? - Quantify free thiols using Ellman's assay. check_thiol->solution_quantify solution_ratio Suboptimal Molar Ratio? - Titrate molar excess of thiol molecule (start with 1.5-5 fold excess). check_conditions->solution_ratio solution_buffer Incorrect Buffer? - Use thiol-free, amine-free buffers (e.g., HEPES, PBS). check_conditions->solution_buffer solution_time_temp Incorrect Time/Temp? - Incubate for 2-4h at RT or overnight at 4°C. check_conditions->solution_time_temp end Successful Conjugation solution_hydrolysis->end solution_storage->end solution_oxidation->end solution_quantify->end solution_ratio->end solution_buffer->end solution_time_temp->end

Caption: Troubleshooting workflow for low conjugation efficiency.

Liposome Aggregation During Conjugation

Aggregation of liposomes during the conjugation step can lead to a non-homogenous product with altered properties.

Troubleshooting Workflow for Liposome Aggregation

G start Start: Liposome Aggregation check_peg 1. Insufficient PEGylation? start->check_peg check_charge 2. Unfavorable Surface Charge? start->check_charge check_conditions 3. Harsh Reaction Conditions? start->check_conditions solution_peg_conc Increase PEG-Lipid Concentration (e.g., DSPE-PEG). check_peg->solution_peg_conc solution_peg_mw Use Longer PEG Chain Length. check_peg->solution_peg_mw solution_charge Incorporate Charged Lipids (e.g., POPG) to induce electrostatic repulsion. check_charge->solution_charge solution_ph Adjust Buffer pH away from the isoelectric point of the conjugate. check_conditions->solution_ph solution_ionic Optimize Ionic Strength of Buffer. check_conditions->solution_ionic solution_mixing Use Gentle Mixing during conjugation. check_conditions->solution_mixing end Stable, Non-Aggregated Liposomes solution_peg_conc->end solution_peg_mw->end solution_charge->end solution_ph->end solution_ionic->end solution_mixing->end

Caption: Troubleshooting workflow for liposome aggregation.

Quantitative Data Summary

The following tables summarize the impact of Cholesterol-PEG-MAL concentration and overall cholesterol content on key liposome properties.

Table 1: Effect of Cholesterol Content on Liposome Size and Stability

Phospholipid:Cholesterol Molar RatioAverage Liposome Size (nm)Polydispersity Index (PDI)Stability Notes
100:0Larger, less uniformHigherProne to aggregation over time
80:20255 - 360LowerIncreased stability compared to 100:0
70:30 (2:1)Optimized sizeLowOften reported as the most stable formulation
50:50May increase in sizeVariableCan lead to phase separation

Data compiled from studies on various phospholipids.[5][6][7]

Table 2: Effect of PEG-Lipid Concentration on Liposome Properties

PEG-Lipid Concentration (mol%)Effect on SizeEffect on AggregationEffect on Conjugation Efficiency
0-High-
1-5Decreases sizeSignificantly reducedOptimal range for many applications
>5Further size reductionVery lowMay sterically hinder ligand binding

General trends observed for PEGylated liposomes.

Experimental Protocols

Protocol 1: Preparation of Cholesterol-PEG-MAL Liposomes by Thin-Film Hydration

This protocol describes a common method for preparing liposomes incorporating Cholesterol-PEG-MAL.

Experimental Workflow for Liposome Preparation

G step1 1. Lipid Dissolution - Dissolve phospholipids, cholesterol, and Cholesterol-PEG-MAL in chloroform (B151607). step2 2. Film Formation - Evaporate solvent using a rotary evaporator to form a thin lipid film. step1->step2 step3 3. Film Drying - Dry the film under vacuum for >2 hours to remove residual solvent. step2->step3 step4 4. Hydration - Hydrate the lipid film with an aqueous buffer above the lipid transition temperature. step3->step4 step5 5. Size Reduction (Extrusion) - Extrude the liposome suspension through polycarbonate membranes of a defined pore size. step4->step5 step6 6. Purification - Remove unencapsulated material by dialysis or size-exclusion chromatography. step5->step6

Caption: Workflow for preparing Cholesterol-PEG-MAL liposomes.

Detailed Steps:

  • Lipid Mixture Preparation: Co-dissolve the desired lipids (e.g., HSPC or DSPC), cholesterol, and Cholesterol-PEG-MAL in chloroform at the desired molar ratio in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator at a temperature above the phase transition temperature of the lipids to form a thin, uniform lipid film on the flask wall.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing or gentle agitation. The hydration temperature should be above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles (LUVs) with a uniform size distribution, extrude the MLV suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove any unencapsulated material or non-incorporated lipids by dialysis against the hydration buffer or by using size-exclusion chromatography.

Protocol 2: Conjugation of a Thiolated Molecule to Cholesterol-PEG-MAL Liposomes

This protocol outlines the steps for conjugating a thiol-containing ligand (e.g., peptide, antibody fragment) to the maleimide groups on the surface of pre-formed liposomes.

Experimental Workflow for Conjugation

G step1 1. Prepare Liposomes - Prepare Cholesterol-PEG-MAL liposomes as described in Protocol 1. step2 2. Prepare Thiolated Molecule - Dissolve the thiol-containing molecule in a degassed, thiol-free buffer (pH 6.5-7.5). step1->step2 step3 3. Conjugation Reaction - Add the thiolated molecule to the liposome suspension at a desired molar ratio. - Incubate with gentle mixing. step2->step3 step4 4. Quenching (Optional) - Add a small molecule thiol (e.g., cysteine) to quench unreacted maleimide groups. step3->step4 step5 5. Purification - Remove unreacted molecule and quenching agent by size-exclusion chromatography or dialysis. step4->step5 step6 6. Characterization - Characterize the final conjugate for size, zeta potential, and conjugation efficiency. step5->step6

Caption: Workflow for conjugating a thiolated molecule to liposomes.

Detailed Steps:

  • Prepare Maleimide-Functionalized Liposomes: Prepare liposomes containing Cholesterol-PEG-MAL according to Protocol 1.

  • Prepare Thiolated Molecule: Dissolve the thiolated molecule in a degassed, amine-free, and thiol-free buffer, such as HEPES or PBS, at a pH between 6.5 and 7.5. If necessary, reduce any disulfide bonds in your molecule using a reducing agent like TCEP, which does not need to be removed before conjugation.

  • Conjugation Reaction: Add the solution of the thiolated molecule to the liposome suspension. A 1.5 to 5-fold molar excess of the thiolated molecule over the maleimide groups is a common starting point. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing. Protect the reaction from light.

  • Quench Unreacted Maleimide Groups (Optional): To stop the reaction and cap any unreacted maleimide groups, add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, in a slight molar excess to the initial amount of maleimide.

  • Purification: Remove the unreacted thiolated molecule and quenching agent from the conjugated liposomes using size-exclusion chromatography (e.g., Sepharose CL-4B column) or dialysis.

  • Characterization: Analyze the final product to confirm successful conjugation. This can be done by measuring the size and zeta potential of the liposomes and quantifying the amount of conjugated molecule.

References

How to reduce non-specific binding of Cholesterol-PEG-MAL nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Cholesterol-PEG-MAL nanoparticles, with a focus on reducing non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of Cholesterol-PEG-MAL nanoparticles?

A1: Non-specific binding (NSB) of Cholesterol-PEG-MAL nanoparticles is primarily driven by:

  • Hydrophobic Interactions: The cholesterol component, although intended to anchor the molecule within a lipid bilayer, can interact non-specifically with hydrophobic surfaces or proteins.

  • Electrostatic Interactions: The overall surface charge of the nanoparticle, influenced by the buffer pH and any conjugated molecules, can lead to unwanted binding to oppositely charged surfaces.

  • Maleimide (B117702) Reactivity: The maleimide group, while designed for specific conjugation with thiol-containing molecules, can potentially react non-specifically with other nucleophiles, especially at higher pH.[1]

  • Incomplete PEG Shielding: If the density or length of the polyethylene (B3416737) glycol (PEG) chains is insufficient, it may not provide an adequate hydrophilic shield to prevent underlying components from interacting non-specifically with proteins and surfaces.

Q2: How does the PEG chain length in Cholesterol-PEG-MAL affect non-specific binding?

A2: The length of the PEG chain is a critical factor in preventing non-specific binding. Longer PEG chains generally provide a more effective steric barrier, creating a hydration layer that repels proteins and other biomolecules.[2] However, there is a trade-off, as excessively long PEG chains might hinder the specific targeting and cellular uptake of the nanoparticles.[3] An intermediate molecular weight, such as 2000 g/mol , is often a good compromise.[1]

Q3: What are the most effective blocking agents to reduce non-specific binding of these nanoparticles?

A3: Bovine Serum Albumin (BSA) and casein are two of the most commonly used and effective blocking agents. They work by adsorbing to surfaces and unoccupied sites on the nanoparticles, thereby preventing the non-specific binding of other proteins.[4] The choice between them can depend on the specific application and potential for cross-reactivity.

Q4: Can the buffer conditions be optimized to minimize non-specific binding?

A4: Yes, optimizing buffer conditions is a crucial step. Key parameters to consider are:

  • pH: The pH of the buffer can influence the surface charge of both the nanoparticles and the interacting surfaces. For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended to ensure specific reactivity while minimizing maleimide hydrolysis.[1]

  • Ionic Strength: Increasing the ionic strength of the buffer (e.g., by adding NaCl) can help to shield electrostatic interactions, thereby reducing charge-based non-specific binding.[5][6]

Troubleshooting Guides

Issue 1: High Background Signal in Immunoassays or Cell-Based Assays
Potential Cause Troubleshooting Steps
Inadequate Blocking * Increase Blocking Agent Concentration: Try increasing the concentration of BSA or casein in your blocking buffer (e.g., from 1% to 3% w/v).[7] * Extend Incubation Time: Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C). * Test Different Blocking Agents: If using BSA, consider switching to casein, or vice versa, as one may be more effective for your specific system.[4]
Suboptimal Buffer Conditions * Adjust Ionic Strength: Incrementally increase the salt concentration in your binding and washing buffers (e.g., from 150 mM to 300 mM NaCl) to minimize electrostatic interactions.[5] * Optimize pH: Ensure your buffer pH is within the optimal range for your specific application, typically around 7.4 for physiological conditions. For maleimide chemistry, maintain a pH of 6.5-7.5.[1]
Nanoparticle Aggregation * Check for Aggregates: Use Dynamic Light Scattering (DLS) to assess the size distribution and polydispersity index (PDI) of your nanoparticle solution. A high PDI may indicate aggregation. * Optimize Nanoparticle Concentration: High nanoparticle concentrations can lead to aggregation. Try diluting your nanoparticle solution.[8] * Improve Washing Steps: Increase the number and duration of washing steps to remove any unbound or loosely bound nanoparticles. The inclusion of a mild non-ionic detergent like Tween-20 (0.05%) in the wash buffer can also be beneficial.[7]
Issue 2: Inconsistent or Irreproducible Binding Results
Potential Cause Troubleshooting Steps
Variability in Blocking Efficiency * Use High-Quality Blocking Agents: Ensure you are using a high-purity, consistent source of BSA or casein, as lot-to-lot variability can occur. * Prepare Fresh Blocking Solutions: Always prepare fresh blocking solutions before each experiment.
Maleimide Hydrolysis * Use Anhydrous Solvents: When preparing stock solutions of Cholesterol-PEG-MAL, use anhydrous DMSO or DMF and store at -20°C, protected from moisture.[1] * Prepare Aqueous Solutions Fresh: Prepare aqueous solutions of the maleimide-functionalized nanoparticles immediately before use.
Nanoparticle Quality * Characterize Nanoparticles: Regularly characterize your nanoparticles using techniques like DLS to ensure consistent size and lack of aggregation.

Data Presentation

Table 1: Comparison of Common Blocking Agents
Blocking AgentRecommended ConcentrationMechanism of ActionKey Considerations
Bovine Serum Albumin (BSA) 1-3% (w/v)[4]Coats surfaces to prevent non-specific adsorption of proteins.Can exhibit lot-to-lot variability. May not be as effective as casein in some systems.[4]
Casein 0.5-2% (w/v)A mixture of phosphoproteins that effectively blocks a variety of surfaces.Generally provides more effective blocking than BSA.[4]
Non-fat Dry Milk 2-5% (w/v)A cost-effective mixture of proteins that can effectively block surfaces.Can contain endogenous biotin (B1667282) and glycoproteins that may interfere with certain assays.
Polyethylene Glycol (PEG) N/A (part of the nanoparticle)Forms a hydrophilic layer that sterically hinders protein adsorption.Longer PEG chains (e.g., 2000-5000 Da) offer better protection.[1][3]
Table 2: Effect of Buffer Conditions on Non-Specific Binding
ParameterRecommended RangeEffect on Non-Specific Binding
pH 6.5 - 7.5 (for maleimide chemistry)[1]Affects the surface charge of nanoparticles and interacting surfaces. A neutral pH is often optimal to minimize electrostatic interactions.
Ionic Strength (NaCl) 150 - 500 mM[5]Increased ionic strength shields electrostatic charges, reducing non-specific binding.

Experimental Protocols

Protocol 1: General Blocking Procedure to Reduce Non-Specific Binding
  • Prepare Blocking Buffer:

    • Option A (BSA-based): Dissolve Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) to a final concentration of 1-3% (w/v).

    • Option B (Casein-based): Prepare a 1% (w/v) casein solution in PBS. Gentle warming may be required for dissolution.

  • Blocking Step:

    • Incubate the surface (e.g., microplate wells, sensor chip) with the blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Decant the blocking solution.

    • Wash the surface 3-5 times with PBS containing 0.05% Tween-20 (PBST).

  • Incubation with Nanoparticles:

    • Dilute the Cholesterol-PEG-MAL nanoparticles in the blocking buffer.

    • Add the nanoparticle solution to the blocked surface and proceed with your assay protocol.

Protocol 2: Quantification of Non-Specific Binding using Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Use a suitable sensor chip (e.g., CM5).

    • Immobilize a relevant protein or surface chemistry to mimic the experimental conditions where non-specific binding is a concern.

    • Block the remaining active sites on the sensor chip with ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of the Cholesterol-PEG-MAL nanoparticles in a running buffer (e.g., HBS-EP+).

  • Binding Analysis:

    • Inject the nanoparticle solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in the SPR signal (in Resonance Units, RU) over time to observe association and dissociation.

    • A significant increase in RU indicates binding.

  • Control Experiment:

    • To differentiate specific from non-specific binding, perform a control experiment on a reference flow cell without the immobilized target molecule. Any binding observed on the reference cell is considered non-specific.

  • Data Analysis:

    • Subtract the signal from the reference flow cell from the signal of the active flow cell to determine the extent of specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_protocol Protocol cluster_analysis Analysis NP_prep Prepare Cholesterol-PEG-MAL Nanoparticle Solution Incubation Incubate with Nanoparticles NP_prep->Incubation Blocking_prep Prepare Blocking Buffer (e.g., 1% BSA in PBS) Blocking Block Surface (1-2 hours at RT) Blocking_prep->Blocking Surface_prep Prepare Experimental Surface (e.g., Microplate, Sensor Chip) Surface_prep->Blocking Washing1 Wash Surface (3-5x with PBST) Blocking->Washing1 Washing1->Incubation Washing2 Wash to Remove Unbound Nanoparticles Incubation->Washing2 Detection Detect Bound Nanoparticles (e.g., Fluorescence, SPR) Washing2->Detection Quantification Quantify Signal Detection->Quantification

Caption: Experimental workflow for reducing non-specific binding.

troubleshooting_logic Start High Non-Specific Binding Observed Check_Blocking Is Blocking Adequate? Start->Check_Blocking Check_Buffer Are Buffer Conditions Optimal? Check_Blocking->Check_Buffer Yes Improve_Blocking Increase Blocker Concentration/ Time or Change Blocker Check_Blocking->Improve_Blocking No Check_Aggregation Are Nanoparticles Aggregated? Check_Buffer->Check_Aggregation Yes Optimize_Buffer Adjust pH and/or Ionic Strength Check_Buffer->Optimize_Buffer No Address_Aggregation Optimize NP Concentration/ Improve Washing Check_Aggregation->Address_Aggregation Yes Re_evaluate Re-evaluate Non-Specific Binding Check_Aggregation->Re_evaluate No Improve_Blocking->Re_evaluate Optimize_Buffer->Re_evaluate Address_Aggregation->Re_evaluate

References

Strategies to improve the conjugation efficiency of Cholesterol-PEG-MAL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cholesterol-PEG-MAL for bioconjugation. Below you will find frequently asked questions and a troubleshooting guide to help you optimize your experiments and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemistry of the Cholesterol-PEG-MAL conjugation reaction?

The conjugation of Cholesterol-PEG-MAL to a target molecule relies on the highly efficient and specific reaction between the maleimide (B117702) group and a free sulfhydryl (thiol) group, typically from a cysteine residue. This reaction, known as a Michael addition, forms a stable covalent thioether bond. The reaction is favored for its high selectivity for thiols under mild, physiological conditions.

Q2: What is the optimal pH for conjugating Cholesterol-PEG-MAL?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] Within this range, the reaction is highly selective for thiol groups over other nucleophilic groups like amines.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]

  • Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly in its protonated form (-SH), which is less nucleophilic than the thiolate anion (-S⁻).

  • Above pH 7.5: The selectivity for thiols decreases as the reaction with primary amines (e.g., lysine (B10760008) residues) becomes more competitive. Additionally, the maleimide group itself becomes increasingly susceptible to hydrolysis, which renders it unreactive towards thiols.[1]

Q3: What is the recommended molar ratio of Cholesterol-PEG-MAL to my thiol-containing molecule?

A molar excess of the maleimide-containing reagent is generally used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of Cholesterol-PEG-MAL over the thiol-containing molecule.[2][3][4] However, the optimal ratio can vary depending on the specific molecules being conjugated and should be determined empirically for your specific application. For nanoparticle conjugations, optimal ratios have been found to be between 2:1 and 5:1 (maleimide to thiol).[5]

Q4: How should I prepare and store Cholesterol-PEG-MAL?

Cholesterol-PEG-MAL is sensitive to moisture and should be stored at -20°C under an inert gas like nitrogen or argon, and protected from light.[6] It is crucial to prepare aqueous solutions of maleimide reagents immediately before use. For stock solutions, it is recommended to dissolve the Cholesterol-PEG-MAL in a dry, water-miscible solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][3]

Q5: What are the common side reactions, and how can they be minimized?

Several side reactions can occur during maleimide-thiol conjugation, many of which are influenced by pH.

  • Maleimide Hydrolysis: The maleimide ring can be opened by hydrolysis in aqueous solutions, especially at neutral to high pH, rendering it inactive. To minimize this, perform the reaction at a slightly acidic pH (6.5-7.0) and use freshly prepared maleimide solutions.[1]

  • Reaction with Primary Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues.[1] To ensure high selectivity for thiols, maintain the reaction pH between 6.5 and 7.5.

  • Retro-Michael Reaction (Thiol Exchange): The formed thioether bond is potentially reversible, especially in the presence of other thiols. To create a more stable bond, the thiosuccinimide ring can be hydrolyzed post-conjugation by incubating at a slightly basic pH (8.5-9.0).[1]

  • Thiazine (B8601807) Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, a side reaction can lead to a thiazine rearrangement. This is more likely at physiological or higher pH. Performing the conjugation at a more acidic pH (~5.0) can suppress this rearrangement.[7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conjugation Efficiency Maleimide Hydrolysis: The maleimide group on your Cholesterol-PEG-MAL has been hydrolyzed and is no longer reactive.Prepare fresh solutions of Cholesterol-PEG-MAL in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Ensure the reaction pH is within the optimal range of 6.5-7.5 to minimize hydrolysis during the reaction.[1][2]
Oxidized or Inaccessible Thiols: The thiol groups on your target molecule may have formed disulfide bonds or are sterically hindered.Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Use degassed buffers to prevent oxidation.[8] Consider using a longer PEG chain on the Cholesterol-PEG-MAL to improve accessibility.[9]
Incorrect Stoichiometry: The molar ratio of Cholesterol-PEG-MAL to your thiol-containing molecule is not optimal.Empirically determine the optimal molar ratio for your specific reactants. Start with a 10- to 20-fold molar excess of Cholesterol-PEG-MAL.[2][3][4]
Suboptimal Reaction Conditions: The pH, temperature, or reaction time may not be ideal.Verify the pH of your reaction buffer is between 6.5 and 7.5. Most conjugations proceed well at room temperature for 1-2 hours or overnight at 4°C.[3]
Poor Reproducibility Inconsistent Reagent Quality: Degradation of Cholesterol-PEG-MAL due to improper storage.Store Cholesterol-PEG-MAL at -20°C under an inert atmosphere and protected from light.[6] Allow the reagent to warm to room temperature before opening to prevent condensation.
Variability in Reaction Parameters: Inconsistent reaction times, temperatures, or pH.Standardize your protocol, ensuring consistent parameters for each experiment.
Non-specific Binding or Aggregation Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines.Maintain the reaction pH strictly between 6.5 and 7.5 to ensure specificity for thiol groups.[1]
Precipitation of Reactants or Product: The Cholesterol-PEG-MAL or the resulting conjugate may have poor solubility in the reaction buffer.Cholesterol-PEG-MAL is generally water-soluble.[6][10] However, if precipitation occurs, consider increasing the reaction volume or adding a small amount of a water-miscible organic co-solvent like DMSO or DMF (final concentration should be kept low, typically <10%).

Quantitative Data Summary

Table 1: Effect of pH on Maleimide-Thiol Conjugation

pH RangeReaction RateMaleimide HydrolysisReaction with AminesSelectivity for ThiolsRecommendation
< 6.5SlowerMinimalNegligibleHighUse only if the target molecule is unstable at higher pH. Expect longer reaction times.
6.5 - 7.5 Optimal Minimal Minimal Very High Recommended range for selective thiol conjugation. [1][2]
> 7.5Faster (initially)IncreasedIncreasedReducedAvoid unless selective thiol reaction is not critical. Increased risk of side reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of Cholesterol-PEG-MAL to a Thiol-Containing Protein

This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Cholesterol-PEG-MAL

  • Thiol-containing protein

  • Anhydrous DMSO or DMF

  • Degassed conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)

  • TCEP (tris(2-carboxyethyl)phosphine), if needed for disulfide bond reduction

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification equipment (e.g., size-exclusion chromatography column or dialysis cassette)

Procedure:

  • Protein Preparation:

    • Dissolve the thiol-containing protein in degassed conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfides to free thiols.[3] Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.

  • Cholesterol-PEG-MAL Solution Preparation:

    • Immediately before use, allow the vial of Cholesterol-PEG-MAL to equilibrate to room temperature.

    • Dissolve the Cholesterol-PEG-MAL in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).[3]

  • Conjugation Reaction:

    • Add the Cholesterol-PEG-MAL stock solution to the protein solution to achieve the desired molar excess (a 10- to 20-fold excess is a good starting point).[2][3][4]

    • Gently mix the reaction solution.

    • Incubate at room temperature for 1-2 hours or at 4°C overnight.[3]

  • Quenching the Reaction (Optional):

    • To stop the conjugation reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration that is in large excess to the unreacted maleimide groups.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted Cholesterol-PEG-MAL and other small molecules from the conjugate using size-exclusion chromatography, dialysis, or another suitable purification method.

  • Characterization:

    • Analyze the purified conjugate to determine the degree of conjugation and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolution, Reduction) conjugation Conjugation (Incubation) protein_prep->conjugation peg_prep Cholesterol-PEG-MAL Solution Preparation peg_prep->conjugation quenching Quenching (Optional) conjugation->quenching purification Purification (SEC/Dialysis) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization

Caption: Experimental workflow for Cholesterol-PEG-MAL conjugation.

logical_relationships efficiency High Conjugation Efficiency optimal_ph Optimal pH (6.5 - 7.5) optimal_ph->efficiency fresh_reagents Freshly Prepared Cholesterol-PEG-MAL fresh_reagents->efficiency reduced_thiols Available Free Thiols reduced_thiols->efficiency molar_excess Molar Excess of Cholesterol-PEG-MAL molar_excess->efficiency low_efficiency Low Conjugation Efficiency high_ph High pH (>7.5) hydrolysis Maleimide Hydrolysis high_ph->hydrolysis amine_reaction Side Reaction with Amines high_ph->amine_reaction hydrolysis->low_efficiency amine_reaction->low_efficiency oxidized_thiols Oxidized Thiols (Disulfide Bonds) oxidized_thiols->low_efficiency

Caption: Factors influencing Cholesterol-PEG-MAL conjugation efficiency.

References

Troubleshooting aggregation issues with Cholesterol-PEG-MAL liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered during the preparation and use of Cholesterol-PEG-MAL liposomes.

Frequently Asked Questions (FAQs)

Q1: My Cholesterol-PEG-MAL liposome (B1194612) suspension is showing visible aggregation. What are the common causes?

A1: Aggregation of Cholesterol-PEG-MAL liposomes can stem from several factors, primarily related to the maleimide-thiol conjugation chemistry and the overall colloidal stability of the liposomal formulation. The most common causes include:

  • Suboptimal pH: The pH of your buffer is critical for the maleimide-thiol reaction. The optimal range is typically 6.5-7.5.[1][2]

  • Maleimide (B117702) Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive for conjugation and potentially leading to changes in surface charge that can cause aggregation.[1][3]

  • Inter-liposomal Cross-linking: During conjugation with thiol-containing molecules (e.g., proteins, peptides), a single molecule can react with maleimide groups on different liposomes, causing them to clump together.[4]

  • Incorrect Storage and Handling: Improper storage temperature, exposure to light, or the presence of contaminants can destabilize the liposomes.[5][6]

  • High Liposome Concentration: Concentrated liposome suspensions are more prone to aggregation.[7]

  • Thiol Oxidation: The thiol groups on your molecule of interest can oxidize to form disulfide bonds, which are unreactive with maleimides.[8]

Q2: What is the optimal pH for conjugating a thiol-containing molecule to my Cholesterol-PEG-MAL liposomes?

A2: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] This pH range offers a balance between two competing factors:

  • Thiol Reactivity: For the reaction to proceed, the thiol group needs to be in its deprotonated, nucleophilic thiolate anion form. As the pH increases, the concentration of the thiolate anion increases, leading to a faster reaction rate.[1]

  • Maleimide Stability and Selectivity: At pH values above 7.5, maleimides become increasingly susceptible to hydrolysis, where the maleimide ring opens, making it unreactive towards thiols.[1][3] Additionally, the reaction with primary amines becomes more competitive at higher pH, reducing the selectivity for thiols.[2]

Q3: How can I prevent the hydrolysis of the maleimide group on my liposomes?

A3: Preventing maleimide hydrolysis is crucial for successful conjugation and maintaining liposome stability. Here are some key strategies:

  • Maintain Optimal pH: Work within the recommended pH range of 6.5-7.5 for all conjugation steps.[9]

  • Fresh Reagents: Prepare aqueous solutions of maleimide-containing reagents immediately before use.[9]

  • Proper Storage: If you need to store maleimide-functionalized lipids or liposomes, do so in a dry, anhydrous environment, such as dissolved in DMSO or DMF, and store at -20°C or -80°C.[9]

  • Buffer Choice: Use buffers that do not contain extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol).[2] Phosphate-buffered saline (PBS) and HEPES buffers are commonly used.[2]

Q4: My liposomes aggregate immediately after adding my thiol-containing protein. What is happening and how can I fix it?

A4: This is a classic sign of inter-liposomal cross-linking, where a single protein molecule bridges two or more liposomes.[4] Here’s how to troubleshoot this issue:

  • Optimize Molar Ratios: Adjust the molar ratio of your protein to the maleimide groups on the liposomes. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[10][11]

  • Incorporate More PEG-Lipids: Increasing the density of the PEG chains on the liposome surface can create a steric barrier that prevents liposomes from getting close enough to be cross-linked.[4] A balance must be struck, as too much PEG can hinder the conjugation efficiency.[4]

  • Control Reaction Conditions: Perform the conjugation at a lower liposome concentration to reduce the probability of collisions between liposomes.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving aggregation issues with your Cholesterol-PEG-MAL liposomes.

Problem Potential Cause Recommended Solution
Visible Aggregation After Formulation (Before Conjugation) Incorrect pH of hydration buffer. Verify that the pH of your hydration buffer is within the optimal range for liposome stability (typically around 7.4).
High liposome concentration. Dilute the liposome suspension. A typical starting concentration is in the range of 0.1-1.0 mg/mL total lipid.[7]
Improper storage. Store liposomes at 4°C and protect from light. Avoid freezing unless a suitable cryoprotectant is used.[7][12]
Aggregation During Conjugation Reaction Inter-liposomal cross-linking. Optimize the molar ratio of the thiol-containing molecule to the maleimide-liposomes. Consider increasing the PEG density on the liposome surface.[4]
Suboptimal pH of reaction buffer. Ensure the reaction buffer pH is between 6.5 and 7.5 for efficient and specific conjugation.[1][2]
Low or No Conjugation Efficiency & Aggregation Maleimide hydrolysis. Prepare fresh maleimide-liposome solutions before each experiment. Store stock solutions in an anhydrous solvent at low temperatures.[9]
Oxidized thiols on the target molecule. Use degassed buffers and consider adding a chelating agent like EDTA to prevent oxidation. A reducing agent like TCEP can be used just before conjugation to ensure free thiols are available.[8]
Increased Polydispersity Index (PDI) in DLS Formation of a heterogeneous population of liposomes. Ensure adequate energy input during sizing steps like extrusion or sonication.[7]
Partial aggregation. Review all the potential causes of aggregation listed above and address them systematically.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Liposome Size Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a suspension.

1. Sample Preparation:

  • Dilute the liposome suspension with a suitable buffer (the same buffer used for liposome preparation) to a concentration that avoids multiple scattering effects. A good starting point is a 10-fold dilution.
  • Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any large aggregates or dust particles.

2. Instrument Setup:

  • Use a Zetasizer or a similar instrument.
  • Set the temperature to 25°C.[13]
  • Use a quartz cuvette for the measurement.
  • Set the scattering angle to 90° or use a multi-angle DLS (MADLS) for better resolution.[14]

3. Data Acquisition and Interpretation:

  • Perform at least three measurements per sample to ensure reproducibility.
  • Analyze the size distribution (Z-average) and the Polydispersity Index (PDI).
  • A PDI value below 0.2 is generally considered to indicate a monodisperse and homogeneous liposome population.[7] An increasing Z-average and PDI over time are indicative of aggregation.

Protocol 2: Transmission Electron Microscopy (TEM) Sample Preparation (Negative Staining)

TEM provides direct visualization of liposome morphology and can confirm aggregation.

1. Materials:

  • Carbon-coated TEM grids.
  • Uranyl acetate (B1210297) solution (1-2% in water) as a negative stain.
  • Filter paper.
  • Fine-tipped forceps.

2. Procedure:

  • Place a 5-10 µL drop of the liposome suspension onto a clean piece of parafilm.
  • Carefully place a TEM grid (carbon side down) onto the drop and allow it to sit for 1-5 minutes.[15]
  • Blot the excess liquid from the grid using the edge of a piece of filter paper.
  • Transfer the grid to a drop of the uranyl acetate staining solution and incubate for 1-5 minutes.[15]
  • Blot the excess stain from the grid.
  • Allow the grid to air-dry completely before imaging.

3. Imaging:

  • Image the samples on a transmission electron microscope. Liposomes will appear as bright, spherical structures against a dark background. Aggregates will be visible as clusters of these spheres.

Visualizations

Maleimide_Thiol_Conjugation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Liposome-PEG-Maleimide Liposome PEG Maleimide Conjugated_Liposome Liposome PEG Thioether Bond Molecule Liposome-PEG-Maleimide:f2->Conjugated_Liposome:f2 Michael Addition Thiol_Molecule Molecule -SH (Thiol) Thiol_Molecule:f1->Conjugated_Liposome:f2 pH pH 6.5 - 7.5 pH->Conjugated_Liposome

Caption: Maleimide-Thiol Conjugation Workflow.

Troubleshooting_Aggregation start Liposome Aggregation Observed is_before_conjugation Aggregation before conjugation? start->is_before_conjugation check_formulation Check Formulation: - pH of buffer - Liposome concentration - Storage conditions is_before_conjugation->check_formulation Yes is_during_conjugation Aggregation during conjugation? is_before_conjugation->is_during_conjugation No solution Problem Solved check_formulation->solution check_conjugation_params Check Conjugation Parameters: - Molar ratio of reactants - PEG density - Reaction pH (6.5-7.5) is_during_conjugation->check_conjugation_params Yes low_yield Low conjugation yield? is_during_conjugation->low_yield No check_conjugation_params->solution check_reagents Check Reagent Stability: - Maleimide hydrolysis - Thiol oxidation low_yield->check_reagents Yes low_yield->solution No check_reagents->solution

Caption: Troubleshooting Decision Tree for Liposome Aggregation.

References

Long-term storage and stability of Cholesterol-PEG-MAL 2000

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of Cholesterol-PEG-MAL 2000. It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I properly store Cholesterol-PEG-MAL 2000?

For optimal stability, Cholesterol-PEG-MAL 2000 should be stored as a solid at -20°C, kept in a desiccated environment, and protected from light.[1][2][3][4] It is crucial to avoid frequent freeze-thaw cycles.[1] When preparing to use the reagent, the container should be allowed to warm to room temperature slowly before opening to prevent condensation.[4]

Q2: What is the primary cause of instability for this reagent?

The terminal maleimide (B117702) group is the most reactive and least stable part of the molecule.[5][6] It is highly susceptible to hydrolysis, a reaction with water that opens the maleimide ring, rendering it unable to react with thiol groups.[5][7] This hydrolysis is the most common reason for loss of reactivity.

Q3: How does pH affect the stability and reactivity of the maleimide group?

The stability of the maleimide group is highly dependent on pH.[5]

  • Optimal pH for Conjugation: The ideal pH range for reacting maleimides with thiols is between 6.5 and 7.5.[6][7] In this range, the thiol-maleimide reaction is efficient and chemoselective, while the rate of hydrolysis is relatively low.[5][7]

  • High pH ( > 7.5): The rate of maleimide hydrolysis increases significantly at pH values above 7.5.[5] Additionally, at higher pH, maleimides can begin to react competitively with primary amines, such as the side chain of lysine (B10760008) residues.[6][7]

  • Low pH ( < 6.5): While hydrolysis is minimized, the thiol-maleimide conjugation reaction rate also slows down considerably as the concentration of the more reactive thiolate anion decreases.

Q4: Can I prepare and store aqueous solutions of Cholesterol-PEG-MAL 2000?

It is strongly recommended to prepare aqueous solutions of Cholesterol-PEG-MAL 2000 immediately before use.[5] Due to the maleimide group's susceptibility to hydrolysis, storing it in aqueous buffers, even for a short period, can lead to significant degradation and loss of function.[7] For stock solutions, dissolve the reagent in a dry, water-miscible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) and store at -20°C, protected from moisture.[5][6][8]

Stability Data

The stability of the maleimide group is critically affected by both pH and temperature. The following tables summarize the rate of hydrolysis for a representative PEG-maleimide compound, illustrating these effects.

Table 1: Effect of pH on Maleimide Hydrolysis Data adapted from a study on 8-arm-PEG10k-maleimide at 37°C. The exact half-life can vary for different maleimide derivatives.[5]

pHHalf-life (hours)
6.5~ 48
7.0~ 12 - 16
7.4~ 4 - 5
8.0~ 1
8.5< 0.5

Table 2: Effect of Temperature on Maleimide Hydrolysis Data shows pseudo-first-order rate constants for the hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4.[5]

Temperature (°C)Relative Rate Increase
41x (Baseline)
25~ 5x - 7x
37~ 15x - 20x

Troubleshooting Guide: Low Conjugation Efficiency

Low or no yield of the desired conjugate is the most common problem encountered. This guide provides a systematic approach to identifying and solving the issue.

Problem: My thiol-maleimide conjugation reaction has a low or non-existent yield.

This issue can almost always be traced to one of four key areas: the integrity of the maleimide reagent, the availability of the thiol on the target molecule, the reaction buffer conditions, or the overall reaction setup.

Caption: Troubleshooting decision tree for low thiol-maleimide conjugation yield.

1. Is your Cholesterol-PEG-MAL 2000 reagent active?

  • The Problem: The maleimide group may have hydrolyzed due to improper storage or handling, especially exposure to moisture.[6]

  • How to Check: While direct measurement can be complex, the easiest approach is to assume the reagent is compromised if it is old, has been stored improperly, or was dissolved in aqueous buffer for an extended period.

  • The Solution: Always prepare fresh stock solutions of Cholesterol-PEG-MAL 2000 in anhydrous DMSO or DMF immediately before your experiment.[5][6] Store the solid reagent under the recommended conditions (-20°C, desiccated).[1]

2. Does your target molecule have available free thiols?

  • The Problem: Maleimides react specifically with free sulfhydryl (-SH) groups.[6] In many proteins, cysteine residues exist as oxidized disulfide bonds (S-S), which will not react.[8][9]

  • How to Check: You can quantify the concentration of free thiols in your sample using Ellman's Assay (see Protocol 3).[6]

  • The Solution: If necessary, reduce the disulfide bonds in your protein to generate free thiols. Use a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP), which does not contain a thiol and thus does not need to be removed before adding the maleimide reagent.[8] Dithiothreitol (DTT) can also be used, but excess DTT must be removed (e.g., via dialysis or a desalting column) before adding the Cholesterol-PEG-MAL, as it will compete for the reaction.[8]

3. Is your reaction buffer correct?

  • The Problem: The pH of your reaction buffer is outside the optimal 6.5-7.5 range.[6] If the pH is too high (>8.0), the maleimide will hydrolyze rapidly.[5] If it is too low (<6.5), the conjugation reaction will be very slow.

  • How to Check: Measure the pH of your buffer stock and the final reaction mixture.

  • The Solution: Prepare fresh reaction buffer (e.g., phosphate-buffered saline, PBS) and carefully adjust the pH to be between 6.5 and 7.5.[8] Ensure the buffer has sufficient capacity to handle any pH changes from the addition of reagents.[5]

4. Are your reaction stoichiometry and conditions optimized?

  • The Problem: The molar ratio of maleimide to thiol may be too low, or the reaction time/temperature may be insufficient.

  • How to Check: Review your experimental plan.

  • The Solution: Use a 10- to 20-fold molar excess of Cholesterol-PEG-MAL 2000 relative to the amount of free thiol.[6][8] For the reaction itself, incubate the mixture for 1-2 hours at room temperature or overnight at 4°C.[6] The lower temperature can help minimize hydrolysis during a longer reaction time.[5]

Caption: Relationship between pH, maleimide stability, and competing reactions.

Experimental Protocols

Protocol 1: Reconstitution of Cholesterol-PEG-MAL 2000

  • Allow the vial of solid Cholesterol-PEG-MAL 2000 to equilibrate to room temperature before opening.

  • Add the required volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mg/mL or ~5 mM).

  • Vortex briefly to ensure the powder is fully dissolved.[8]

  • This stock solution should be used immediately for the best results.[5] If short-term storage is necessary, it can be kept at -20°C for up to one month, tightly sealed and protected from light and moisture.[8]

Protocol 2: General Protocol for Conjugation to a Thiol-Containing Protein

This protocol provides a general workflow for a typical conjugation experiment.

Conjugation_Workflow P1 1. Prepare Protein Solution P2 Dissolve protein (1-10 mg/mL) in degassed buffer (pH 7.0-7.5) P1->P2 P3 2. Reduce Disulfide Bonds (Optional) P2->P3 P4 Add TCEP (10-100x excess). Incubate 30-60 min at RT. P3->P4 If needed P5 3. Prepare Maleimide Reagent P3->P5 P4->P5 P6 Reconstitute Chol-PEG-MAL in anhydrous DMSO (Protocol 1) P5->P6 P7 4. Perform Conjugation P6->P7 P8 Add maleimide solution to protein (10-20x molar excess). Incubate 2h at RT or overnight at 4°C. P7->P8 P9 5. Purify Conjugate P8->P9 P10 Remove excess reagent via dialysis or size-exclusion chromatography. P9->P10

Caption: Standard experimental workflow for protein-maleimide conjugation.

  • Prepare Protein: Dissolve the thiol-containing protein in a degassed buffer at a pH between 7.0 and 7.5 (e.g., PBS, HEPES).[9] The buffer should not contain any extraneous thiol compounds.

  • (Optional) Reduce Protein: If the protein contains disulfide bonds, add a 10-100x molar excess of TCEP and incubate at room temperature for 30-60 minutes.[6][8]

  • Prepare Maleimide: Immediately before use, reconstitute the Cholesterol-PEG-MAL 2000 in anhydrous DMSO as described in Protocol 1.

  • Conjugate: Add the maleimide stock solution to the protein solution to achieve the desired molar excess (typically 10-20 fold over the free thiol concentration).[6]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[6]

  • Purify: Remove unreacted Cholesterol-PEG-MAL 2000 and other reagents using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).

Protocol 3: Quantification of Free Thiols (Ellman's Assay)

This assay uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to quantify free sulfhydryl groups.

  • Prepare Standards: Prepare a standard curve using a known thiol-containing compound, such as L-cysteine or glutathione, in the assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 8.0).

  • Prepare DTNB Solution: Prepare a 4 mg/mL solution of DTNB in the assay buffer. This is the Ellman's Reagent.

  • Reaction:

    • In a microplate well or cuvette, add your protein sample to the assay buffer.

    • Add a small volume of the DTNB solution to initiate the reaction. A yellow color will develop.

    • Do the same for your standards. Include a blank containing only buffer and the DTNB solution.

  • Incubate: Incubate the reactions at room temperature for 15 minutes.[6]

  • Measure Absorbance: Read the absorbance at 412 nm.[6]

  • Calculate: Subtract the blank reading from your sample and standard readings. Calculate the concentration of free thiols in your sample by comparing its absorbance to the standard curve.[6]

References

Technical Support Center: Cholesterol-PEG-MAL in Liposomal Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cholesterol-PEG-MAL (Maleimide) in liposome (B1194612) formulations. The following sections address common issues related to drug loading efficiency and provide standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Cholesterol-PEG-MAL in a liposome formulation?

A1: Cholesterol-PEG-MAL serves a dual function. The cholesterol component integrates into the lipid bilayer, enhancing stability and rigidity.[1][2] The Polyethylene Glycol (PEG) linker creates a hydrophilic protective layer, often referred to as a "stealth" coating, which helps to reduce clearance by the immune system and prolong circulation time.[3][4] The terminal maleimide (B117702) group (MAL) is a reactive moiety that allows for the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, or other targeting ligands, to the surface of the liposome.[5][6][7]

Q2: Does the inclusion of Cholesterol-PEG-MAL directly impact drug loading efficiency?

A2: The maleimide functional group itself generally does not have a direct impact on the drug loading efficiency or the drug release properties of the liposomes.[8][9] However, the overall lipid composition, including the concentration of cholesterol and PEGylated lipids, can significantly influence drug encapsulation.[1][10] High concentrations of cholesterol can sometimes lead to lower drug loading, particularly for certain types of drugs.[1][10] Similarly, the density of the PEG layer can affect the encapsulation of drugs.[1]

Q3: What factors should be considered when optimizing the concentration of Cholesterol-PEG-MAL?

A3: Optimization should balance the need for a stable, long-circulating liposome with the requirements for efficient drug loading and effective targeting. Key considerations include:

  • PEG Density: A sufficient PEG concentration is necessary for the "stealth" effect, but excessive amounts can hinder drug loading and cellular uptake.[1][11]

  • Cholesterol Content: Cholesterol modulates membrane fluidity and stability.[2][12] The optimal ratio of cholesterol to phospholipids (B1166683) needs to be determined empirically for each specific drug and lipid composition.[1][10]

  • Maleimide Reactivity: The concentration of maleimide groups on the surface will determine the efficiency of ligand conjugation.

Q4: Can the maleimide group degrade during liposome preparation or storage?

A4: The maleimide group can be susceptible to hydrolysis, especially at pH values above 7.5. It is crucial to maintain appropriate pH conditions during formulation and storage to preserve the reactivity of the maleimide for subsequent conjugation reactions.

Troubleshooting Guide

This guide addresses common problems encountered during the formulation of liposomes containing Cholesterol-PEG-MAL, with a focus on drug loading efficiency.

Problem Potential Causes Recommended Solutions
Low Drug Encapsulation Efficiency Inappropriate lipid composition: The ratio of phospholipids, cholesterol, and Cholesterol-PEG-MAL may not be optimal for the specific drug. High cholesterol content can sometimes decrease drug loading.[1][10]Systematically vary the molar ratios of the lipid components. A common starting point is a phospholipid to cholesterol ratio of 2:1.[2] Reduce the molar percentage of Cholesterol-PEG-MAL to see if loading improves, while still maintaining desired stealth properties.
Drug properties: The physicochemical properties of the drug (e.g., solubility, charge) may be incompatible with the chosen loading method.[13][14]For hydrophilic drugs, consider active loading methods such as creating a pH or ammonium (B1175870) sulfate (B86663) gradient.[15][16] For hydrophobic drugs, ensure they are adequately solubilized in the organic phase during the thin-film hydration method.[14]
Inefficient hydration or extrusion: The hydration of the lipid film may be incomplete, or the extrusion process may not be effectively reducing the vesicle size and lamellarity.Ensure the hydration buffer is at a temperature above the phase transition temperature of the lipids.[17] Optimize the number of extrusion cycles to achieve a uniform size distribution.[1]
Liposome Aggregation Insufficient PEGylation: The concentration of Cholesterol-PEG-MAL may be too low to provide adequate steric hindrance and prevent aggregation.[3]Increase the molar percentage of Cholesterol-PEG-MAL in the formulation. A typical range is 3-7 mol%.[1]
Inappropriate buffer conditions: The pH or ionic strength of the buffer may be promoting aggregation.Use a buffer with a suitable pH and ionic strength for your specific liposome composition.
Poor Ligand Conjugation to Maleimide Hydrolysis of maleimide group: The maleimide group may have been hydrolyzed due to exposure to high pH.Maintain a pH between 6.5 and 7.5 during the conjugation reaction.
Presence of reducing agents: Reducing agents in the buffer can react with the maleimide.Ensure all buffers used in the conjugation step are free of reducing agents like DTT or β-mercaptoethanol.
Steric hindrance from PEG: The PEG chains may be sterically hindering the access of the ligand to the maleimide group.Consider using a Cholesterol-PEG-MAL with a longer PEG linker to increase the accessibility of the maleimide group.

Quantitative Data Summary

The following tables summarize the impact of key formulation variables on drug loading efficiency based on published literature. Note that these are general findings and may not be specific to Cholesterol-PEG-MAL, but provide valuable insights for optimization.

Table 1: Effect of PEG-Lipid Concentration on Drug Encapsulation

Phospholipid:Cholesterol RatioPEG Percentage (%)Drug Encapsulation Efficiency (%)
67:30390
65:305Not specified
63:307Not specified
(Data adapted from a study on PEGylated liposomes, highlighting that lower PEG percentages can sometimes lead to higher encapsulation)[1]

Table 2: Influence of Cholesterol Content on Encapsulation Efficiency of a Hydrophobic Drug (THC)

Cholesterol in Lipid Mixture (%)Encapsulation Efficiency (%)
Low85 - 88
High72
(Data adapted from a study on THC-loaded liposomes, indicating that higher cholesterol can decrease encapsulation of hydrophobic drugs)[12]

Experimental Protocols

Protocol 1: Liposome Preparation using Thin-Film Hydration-Extrusion Method

This protocol describes a common method for preparing liposomes containing Cholesterol-PEG-MAL.

  • Lipid Film Formation:

    • Dissolve the desired amounts of phospholipids (e.g., DSPC), cholesterol, and Cholesterol-PEG-MAL in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[18]

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.[17]

    • If using an active loading method for a hydrophilic drug, the hydration buffer will contain the appropriate salt, such as ammonium sulfate.[18]

  • Extrusion:

    • To obtain unilamellar vesicles with a defined size, subject the hydrated liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform multiple extrusion cycles (e.g., 10-15 cycles) to ensure a narrow and uniform size distribution.[1]

  • Drug Loading (for active loading):

    • If an ammonium sulfate gradient was established, remove the external ammonium sulfate by dialysis or size exclusion chromatography.

    • Incubate the liposomes with the drug solution. The drug will then be actively transported into the liposomes.[15]

  • Purification:

    • Remove any unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.[15]

Protocol 2: Quantification of Drug Loading Efficiency
  • Liposome Lysis: Disrupt the purified liposomes using a suitable detergent (e.g., Triton X-100) or an organic solvent (e.g., methanol) to release the encapsulated drug.

  • Drug Quantification: Measure the concentration of the released drug using an appropriate analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the drug loading efficiency (DLE) and encapsulation efficiency (EE) using the following formulas:

    • DLE (%) = (Weight of drug in liposomes / Weight of liposomes) x 100

    • EE (%) = (Weight of drug in liposomes / Initial weight of drug) x 100

Visualizations

experimental_workflow Experimental Workflow for Liposome Formulation cluster_prep Liposome Preparation cluster_analysis Analysis lipid_film 1. Lipid Film Formation (Phospholipids, Cholesterol, Chol-PEG-MAL) hydration 2. Hydration (Aqueous Buffer) lipid_film->hydration extrusion 3. Extrusion (Size Reduction) hydration->extrusion drug_loading 4. Drug Loading (Active or Passive) extrusion->drug_loading purification 5. Purification (Removal of free drug) drug_loading->purification characterization Liposome Characterization (Size, Zeta Potential) purification->characterization dle_ee DLE & EE Quantification purification->dle_ee

Caption: Workflow for preparing and analyzing drug-loaded liposomes.

troubleshooting_logic Troubleshooting Logic for Low Drug Loading cluster_causes Potential Causes cluster_solutions Solutions start Low Drug Loading Efficiency cause1 Lipid Composition start->cause1 cause2 Drug Properties start->cause2 cause3 Process Parameters start->cause3 sol1 Optimize Phospholipid: Cholesterol:PEG Ratio cause1->sol1 sol2 Change Loading Method (Active vs. Passive) cause2->sol2 sol3 Optimize Hydration & Extrusion cause3->sol3

Caption: Decision tree for troubleshooting low drug loading efficiency.

References

Challenges and solutions for scaling up Cholesterol-PEG-MAL formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up Cholesterol-PEG-MAL formulations.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and scale-up process.

Issue 1: Nanoparticle size is too large or the Polydispersity Index (PDI) is high.

Q: My nanoparticles are larger than the target size, or the PDI is too high. What are the possible causes and solutions?

A: Large nanoparticle size and high polydispersity are common challenges when scaling up lipid nanoparticle (LNP) formulations. These issues can often be traced back to both formulation and process parameters.

Possible Causes and Solutions:

  • Inadequate Mixing: The rate and efficiency of mixing the lipid and aqueous phases are critical for controlling particle size.[1][2]

    • Solution: For scalable and reproducible results, transition from manual methods like hand-mixing to automated microfluidic mixing systems.[2] Microfluidics offers precise control over mixing parameters, leading to more homogeneous and smaller nanoparticles.[3]

  • Suboptimal Process Parameters: In microfluidic systems, the flow rate ratio (FRR) and total flow rate (TFR) significantly impact particle size.[2]

    • Solution: Systematically optimize the FRR and TFR. A higher FRR (aqueous to organic) generally leads to smaller particles. Fine-tuning these parameters is essential for achieving the desired particle size.[3]

  • Formulation Ratios: The molar ratios of the lipid components, including Cholesterol-PEG-MAL, play a crucial role in the final particle characteristics.

    • Solution: Adjust the molar percentage of Cholesterol-PEG-MAL. Increasing the PEG-lipid concentration can lead to a decrease in nanoparticle size.[3][4] However, this must be balanced as excessive amounts can also affect stability and encapsulation.

  • Lipid Film Hydration Issues: For methods involving lipid film hydration, incomplete or uneven hydration can result in the formation of large, multilamellar vesicles.

    • Solution: Ensure the lipid film is thin and uniform. The hydration buffer should be heated above the phase transition temperature of the lipids to ensure proper hydration.[5]

Summary of Process Parameter Effects on Particle Size:

ParameterEffect on Particle SizeRecommendation
Mixing Method Manual methods lead to larger, more polydisperse particles.Utilize microfluidic mixing for precise control.[2]
Flow Rate Ratio (FRR) Higher FRR (Aqueous:Organic) generally decreases size.Optimize FRR for your specific formulation.[3]
Total Flow Rate (TFR) Affects mixing time and particle formation kinetics.Fine-tune TFR in conjunction with FRR.[2]
Cholesterol-PEG-MAL % Increasing concentration can decrease particle size.Titrate the percentage to find the optimal concentration.[3][4]

Troubleshooting Workflow for Particle Size Optimization:

Below is a logical workflow to troubleshoot issues with nanoparticle size and PDI.

G start Start: Particle Size or PDI Out of Spec check_mixing Review Mixing Method start->check_mixing is_microfluidic Using Microfluidics? check_mixing->is_microfluidic switch_to_microfluidic Action: Switch to Microfluidic Mixing is_microfluidic->switch_to_microfluidic No optimize_frr_tfr Optimize Flow Rate Ratio (FRR) & Total Flow Rate (TFR) is_microfluidic->optimize_frr_tfr Yes switch_to_microfluidic->optimize_frr_tfr check_formulation Review Formulation Ratios optimize_frr_tfr->check_formulation adjust_peg Adjust Cholesterol-PEG-MAL Concentration check_formulation->adjust_peg check_hydration If using lipid film method: Review Hydration Step adjust_peg->check_hydration optimize_hydration Ensure Thin Film & Proper Hydration Temperature check_hydration->optimize_hydration final_check Re-measure Size and PDI optimize_hydration->final_check end End: In-Spec Nanoparticles final_check->end

Caption: Troubleshooting workflow for out-of-spec particle size and PDI.

Issue 2: Low Encapsulation Efficiency.

Q: My formulation has low encapsulation efficiency for the therapeutic payload. How can I improve it?

A: Low encapsulation efficiency is a significant hurdle in scaling up, leading to reduced therapeutic efficacy and increased manufacturing costs. Several factors can influence the amount of payload successfully entrapped within the nanoparticles.

Possible Causes and Solutions:

  • Suboptimal Lipid-to-Payload Ratio: The ratio of the total lipid content to the therapeutic payload is a critical determinant of encapsulation efficiency.[2]

    • Solution: Experiment with different lipid-to-payload weight ratios. Ratios between 10:1 and 30:1 are common starting points for nucleic acid payloads.[2]

  • Charge Mismatch (for nucleic acids): For payloads like mRNA or siRNA, the charge interaction between the negatively charged phosphate (B84403) backbone and a positively charged ionizable lipid is fundamental for encapsulation.[6]

    • Solution: Optimize the N:P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid. An N:P ratio of around 6 is often a good starting point.[2]

  • High Cholesterol Content: While essential for stability, excessive cholesterol can increase the rigidity of the lipid bilayer, potentially hindering the encapsulation of certain molecules.[5][7]

    • Solution: Evaluate a range of cholesterol concentrations. Reducing the cholesterol content may improve the encapsulation of some hydrophobic drugs by reducing competition for space within the bilayer.[7]

  • Inefficient Purification: The purification step to remove the unencapsulated drug might be too harsh or inefficient.

    • Solution: Optimize the purification method. For techniques like dialysis, ensure the molecular weight cutoff (MWCO) of the membrane is appropriate to retain the nanoparticles while allowing the free drug to be removed.[5]

Key Formulation Parameters Affecting Encapsulation Efficiency:

ParameterInfluence on EncapsulationRecommended Starting Point
Lipid:Payload Ratio Directly impacts the capacity for encapsulation.10:1 to 30:1 by weight.[2]
N:P Ratio Governs electrostatic interaction with nucleic acids.~6.[2]
Cholesterol Content Affects membrane rigidity and packing.Titrate to find a balance between stability and encapsulation.[5][7]
Purification Method Determines the efficiency of free drug removal.Optimize based on payload and particle size (e.g., dialysis, SEC).[5]
Issue 3: Batch-to-Batch Variability and Stability Issues.

Q: We are observing significant variability between batches, and our formulations are not stable during storage. What should we investigate?

A: Achieving batch-to-batch consistency is paramount for clinical translation and commercial manufacturing.[8] Stability issues can compromise the therapeutic potential of the formulation.

Possible Causes and Solutions for Variability:

  • Inconsistent Raw Materials: The quality and purity of the lipids, including Cholesterol-PEG-MAL, can vary between suppliers or even lots.[8]

    • Solution: Implement rigorous quality control for all incoming raw materials. Use materials from a reliable supplier that provides a certificate of analysis.

  • Lack of Process Control: Manual or semi-automated processes are prone to human error and inconsistencies.[8]

    • Solution: As mentioned for particle size control, employ automated systems like microfluidics to ensure precise and repeatable mixing conditions.[2][6]

  • Maleimide (B117702) Group Instability: The maleimide group on the Cholesterol-PEG-MAL can hydrolyze, especially at alkaline pH, rendering it unable to react with thiol-containing molecules.[9]

    • Solution: Prepare fresh solutions of Cholesterol-PEG-MAL for each use. If aqueous solutions must be stored, maintain a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[9]

Possible Causes and Solutions for Instability:

  • Particle Aggregation: Over time, nanoparticles can aggregate, leading to changes in size and potential loss of efficacy.

    • Solution: Ensure sufficient PEGylation to provide a steric barrier.[3] Also, optimize the surface charge (zeta potential) to be near-neutral to reduce electrostatic interactions.[2]

  • Chemical Degradation: Both the lipid components and the encapsulated payload can degrade over time.

    • Solution: Conduct formal stability studies at various temperature and humidity conditions to identify optimal storage conditions.[10] Store formulations at recommended temperatures (e.g., -20°C for long-term storage of the raw material).[9][11]

Logical Relationship for Ensuring Formulation Stability:

G cluster_formulation Formulation Factors cluster_process Process & Storage Sufficient_PEGylation Sufficient PEGylation Stable_Formulation Stable Formulation (No Aggregation, No Degradation) Sufficient_PEGylation->Stable_Formulation Near_Neutral_Zeta Near-Neutral Zeta Potential Near_Neutral_Zeta->Stable_Formulation QC_Raw_Materials QC of Raw Materials QC_Raw_Materials->Stable_Formulation Controlled_Storage Controlled Storage Conditions (Temp, pH) Controlled_Storage->Stable_Formulation Automated_Manufacturing Automated Manufacturing Automated_Manufacturing->Stable_Formulation

Caption: Key factors contributing to the stability of Cholesterol-PEG-MAL formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a thiol-containing molecule to the maleimide group on the nanoparticle surface?

A: The optimal pH for the reaction between a maleimide and a thiol group is between 6.5 and 7.5.[9] In this range, the thiol group is sufficiently nucleophilic to react efficiently while minimizing side reactions like the hydrolysis of the maleimide group, which becomes more prominent at pH values of 8.0 and above.[9]

Q2: How should Cholesterol-PEG-MAL be stored to ensure its stability?

A: To maintain the reactivity of the maleimide group, Cholesterol-PEG-MAL should be stored at -20°C for long-term storage.[9][11] It should be kept under an inert gas like nitrogen or argon and protected from light.[11] Once dissolved in an aqueous buffer, it is best to use the solution immediately.[9]

Q3: What analytical techniques are essential for characterizing Cholesterol-PEG-MAL formulations during scale-up?

A: A multi-faceted analytical approach is crucial for comprehensive characterization. Key techniques include:

  • Dynamic Light Scattering (DLS): To measure particle size, size distribution, and Polydispersity Index (PDI).[6]

  • Zeta Potential Measurement: To determine the surface charge of the nanoparticles, which influences stability.[6]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the raw materials and to quantify the encapsulation efficiency of the payload.[12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the Cholesterol-PEG-MAL conjugate.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the conjugate.[12]

Q4: Can the length of the PEG chain in Cholesterol-PEG-MAL affect the formulation?

A: Yes, the PEG chain length has a significant impact. Longer PEG chains can provide a better steric barrier, which improves stability and circulation time.[14] However, very long PEG chains might hinder cellular uptake.[15] The choice of PEG length is a critical parameter to optimize based on the specific application.

Experimental Protocols

Protocol 1: Determination of Particle Size and PDI by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects. The solution should be visually clear and free of aggregates.

  • Instrumentation: Use a calibrated DLS instrument.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement according to the instrument's instructions, typically involving multiple runs for statistical accuracy.

  • Data Analysis: The instrument software will generate a report including the average particle size (Z-average), size distribution, and PDI. A PDI value below 0.2 is generally considered acceptable for monodisperse populations.[3]

Protocol 2: Determination of Encapsulation Efficiency by HPLC

This protocol is a general guideline for a small molecule drug. It needs to be adapted for specific payloads like nucleic acids.

  • Separation of Free Drug from Encapsulated Drug:

    • Use a size-exclusion chromatography (SEC) spin column or perform ultracentrifugation to separate the nanoparticles (containing the encapsulated drug) from the unencapsulated (free) drug.

  • Quantification of Total Drug:

    • Take a known volume of the initial formulation (before purification).

    • Disrupt the nanoparticles by adding a suitable solvent (e.g., methanol (B129727) or acetonitrile) to release the encapsulated drug.

    • Quantify the total amount of drug using a validated HPLC method with a standard curve.

  • Quantification of Free Drug:

    • Take the supernatant or filtrate from the separation step (step 1).

    • Quantify the amount of free drug using the same HPLC method.

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total Drug - Free Drug) / Total Drug] x 100%.[5]

References

Technical Support Center: Sterilization of Liposomes Containing Cholesterol-PEG-MAL

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and implementing appropriate sterilization techniques for liposomes formulated with Cholesterol-Polyethylene Glycol-Maleimide (Cholesterol-PEG-MAL).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in sterilizing liposomes containing Cholesterol-PEG-MAL?

Sterilizing liposomes, particularly functionalized ones containing Cholesterol-PEG-MAL, presents several challenges:

  • Physicochemical Instability: Liposomes are sensitive to heat, pressure, and radiation, which can lead to aggregation, fusion, changes in particle size, and drug leakage.[1][2]

  • Degradation of Components:

    • Lipids: Both saturated and unsaturated lipids are susceptible to hydrolysis and oxidation, which can be exacerbated by heat and radiation.[3][4]

    • PEG: While relatively stable, high doses of gamma irradiation can induce some changes in PEG.

    • Maleimide (B117702) Group: The maleimide group is highly susceptible to hydrolysis, especially at neutral or slightly basic pH, which would render it inactive for subsequent conjugation reactions.[5][6]

  • Loss of Material: Filtration methods can lead to a loss of liposomes, especially if the particle size is close to the filter pore size.[7][8]

Q2: Which sterilization methods are generally recommended for liposomes?

The most commonly recommended methods for sterilizing liposomes are sterile filtration and aseptic manufacturing .[2][8][9] Terminal sterilization methods like autoclaving and gamma irradiation are often considered unsuitable due to their potential to degrade the liposomes and their components.[2]

Q3: Can I use gamma irradiation to sterilize my Cholesterol-PEG-MAL liposomes?

Gamma irradiation is a potential option, but it must be approached with caution.

  • Advantages: It is a terminal sterilization method that can be performed on the final product in its container.

  • Disadvantages: It can cause significant degradation of phospholipids (B1166683).[4][10] While some studies suggest that irradiating lipids in a solid state before liposome (B1194612) formation can minimize damage, this is not always practical.[4][11] The effect on the maleimide group's reactivity needs to be carefully validated.

  • Recommendation: If you consider gamma irradiation, use the lowest effective dose (e.g., 15 kGy may be sufficient depending on the bioburden) and conduct thorough post-sterilization characterization.[11] The inclusion of cryoprotectants like trehalose (B1683222) may offer some protection, but their own degradation can affect the formulation's pH.[10]

Q4: Is autoclaving a viable option for these liposomes?

Autoclaving is generally not recommended for liposomes containing Cholesterol-PEG-MAL.

  • Disadvantages: The high temperatures and pressures will likely lead to liposome aggregation, fusion, and leakage of encapsulated contents.[7][12] It can also accelerate the hydrolysis of both the phospholipids and the maleimide group.[12]

  • Exceptions: In some specific cases, for liposomes without thermosensitive drugs and with a robust lipid composition, autoclaving might be possible, but extensive validation is required.[12]

Q5: What is the most suitable sterilization method for Cholesterol-PEG-MAL liposomes?

Sterile filtration is the most widely recommended and suitable method for liposomes with a diameter of less than 200 nm.[8][13]

  • Advantages: It is a non-destructive method that physically removes microorganisms without using heat or radiation.[8]

  • Considerations:

    • Pore Size: A 0.22 µm filter is typically used for sterile filtration.[13]

    • Filter Material: The choice of filter membrane (e.g., polyethersulfone (PES), polyvinylidene fluoride (B91410) (PVDF)) can impact liposome recovery and stability. It is crucial to perform compatibility studies.[7]

    • Process Parameters: Factors like pressure and flow rate should be optimized to minimize shear stress on the liposomes and prevent filter clogging.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Liposome Aggregation After Sterilization - Heat-induced fusion (Autoclaving): High temperatures cause lipid bilayers to become more fluid and fuse. - Shear stress (Filtration): High filtration pressure can force liposomes to aggregate. - Changes in surface charge: Sterilization can alter the zeta potential, reducing repulsive forces.- Avoid autoclaving. If unavoidable, investigate the use of cryoprotectants and optimize cycle parameters on a small scale first. - Optimize filtration parameters: Use a lower, constant pressure. Consider using a larger pore size pre-filter (e.g., 0.45 µm) to remove any existing aggregates before the final 0.22 µm filtration. - Characterize zeta potential before and after sterilization to understand changes in surface charge. Ensure the buffer composition is optimal for stability.[14]
Loss of Encapsulated Drug/Molecule - Increased membrane permeability (Autoclaving/Irradiation): Heat or radiation can damage the lipid bilayer, leading to leakage. - Liposome rupture (Filtration): High shear forces during filtration can disrupt the liposomes.- Choose a less harsh sterilization method like sterile filtration. - Optimize filtration pressure and flow rate. - Analyze encapsulation efficiency before and after sterilization to quantify any loss.[15]
Reduced Maleimide Reactivity - Hydrolysis: The maleimide group is unstable in aqueous solutions, especially at neutral to high pH, and can be accelerated by heat.[5][6]- Perform sterilization at a slightly acidic pH (e.g., 6.5) if compatible with your formulation, to slow down hydrolysis. - Use sterile filtration at low temperatures (e.g., 4°C) to minimize hydrolysis. - Quantify maleimide activity post-sterilization using a thiol-reactive probe (e.g., Ellman's reagent) to ensure functionality.
Change in Particle Size and Polydispersity Index (PDI) - Fusion or aggregation: As described above. - Breakdown of liposomes: Harsh methods can lead to the formation of smaller fragments.- Use Dynamic Light Scattering (DLS) to monitor particle size and PDI before and after sterilization.[7][16] - Optimize the sterilization process to minimize changes. A stable PDI indicates that the uniformity of the liposome population is maintained.[7]
Filter Clogging During Sterile Filtration - Presence of large or aggregated liposomes: The initial liposome preparation may not be homogenous. - High liposome concentration: A dense suspension can quickly block the filter pores. - Incompatible filter membrane: Lipids may adsorb to the filter surface.- Use an extruder with a defined pore size (e.g., 100 nm) to ensure a homogenous population of liposomes before filtration.[17] - Consider pre-filtration with a larger pore size filter. - Dilute the liposome suspension before filtration if possible. - Test different filter membranes for compatibility.

Data Summary

The following table summarizes the potential effects of different sterilization methods on liposome properties based on available literature. Note that the exact impact will depend on the specific liposome composition and process parameters.

Sterilization Method Particle Size Polydispersity Index (PDI) Zeta Potential Phospholipid Integrity Maleimide Activity Recommendation for Cholesterol-PEG-MAL Liposomes
Sterile Filtration (0.22 µm) Minimal change or slight decrease[7]Generally stable[7]Can decrease[7]HighHigh (if performed at low temp and optimal pH)Highly Recommended
Gamma Irradiation (15-25 kGy) Generally stable[10]Generally stableCan be affectedCan cause significant degradation[4][10]Potentially reducedUse with caution, requires extensive validation
Autoclaving (121°C, 15 min) Significant increase due to aggregation[7]Can increaseCan be affectedSignificant degradation and hydrolysis[7][12]Likely lost due to hydrolysisNot Recommended
Aseptic Manufacturing No direct impact from the process itselfNo direct impact from the process itselfNo direct impact from the process itselfHighHighRecommended Alternative to Terminal Sterilization

Experimental Protocols

Protocol 1: Sterile Filtration of Cholesterol-PEG-MAL Liposomes

This protocol describes a general method for sterilizing liposomes with a mean diameter of approximately 100 nm.

Materials:

  • Liposome suspension containing Cholesterol-PEG-MAL.

  • Sterile syringe filters (0.22 µm pore size, low protein binding, e.g., PES or PVDF).

  • Sterile syringes.

  • Sterile collection vials.

  • Laminar flow hood or biological safety cabinet.

Procedure:

  • Preparation: Work within a sterile environment (laminar flow hood). Ensure all materials (syringes, filters, vials) are sterile.

  • Filter Selection: Choose a syringe filter with a membrane material that has been validated for low liposome binding. It is advisable to test different filter types with a small sample to determine the one with the highest recovery.

  • Pre-filtration (Optional but Recommended): If the liposome suspension has a high PDI or contains some aggregates, first pass it through a sterile 0.45 µm syringe filter to prevent clogging of the 0.22 µm filter.

  • Filtration:

    • Draw the liposome suspension into a sterile syringe.

    • Securely attach the sterile 0.22 µm syringe filter to the syringe.

    • Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid applying excessive pressure , as this can cause shear stress and damage the liposomes.

  • Post-Filtration Analysis: After sterilization, it is critical to re-characterize the liposomes to ensure their quality has not been compromised. This should include:

    • Particle size and PDI analysis by Dynamic Light Scattering (DLS).

    • Quantification of lipid and encapsulated material to determine recovery.

    • Assessment of maleimide activity if the liposomes are intended for subsequent conjugation.

    • Sterility testing to confirm the absence of microbial contamination.

Protocol 2: Aseptic Manufacturing of Liposomes

Aseptic manufacturing involves preparing the liposomes in a sterile environment using sterile starting materials and equipment. This method avoids the need for a terminal sterilization step that could damage the liposomes.

Key Principles:

  • Sterile Environment: All manufacturing steps must be performed in a Grade A/ISO 5 environment (e.g., a laminar flow hood within a cleanroom).

  • Sterile Materials: All lipids, buffers, and other components must be sterilized prior to use. Lipids can often be dissolved in sterile-filtered organic solvents. Buffers should be sterile-filtered.

  • Sterile Equipment: All glassware, extruders, and other equipment must be sterilized (e.g., by autoclaving) before use.

  • Aseptic Technique: Personnel must be trained in and strictly adhere to aseptic techniques to prevent microbial contamination throughout the process.

Workflow Example:

  • Sterilize all glassware and equipment.

  • Prepare a sterile lipid film by dissolving the lipids (including Cholesterol-PEG-MAL) in a sterile-filtered organic solvent, followed by evaporation under a stream of sterile nitrogen and vacuum in a sterile vessel.

  • Hydrate the lipid film with a sterile aqueous buffer.

  • Extrude the liposomes through sterile polycarbonate membranes of the desired pore size (e.g., 100 nm) using a sterilized extruder.

  • Collect the sterile liposome suspension in a sterile container.

  • Perform in-process controls and final product testing (including sterility testing) to ensure the quality of the batch.

Visualizations

Sterilization_Decision_Pathway cluster_not_recommended Not Recommended start Start: Liposome Formulation (Cholesterol-PEG-MAL) size_check Liposome Size < 200 nm? start->size_check filtration Sterile Filtration (0.22 µm) size_check->filtration Yes terminal_sterilization Terminal Sterilization Feasible? size_check->terminal_sterilization No end Sterile Liposome Product filtration->end aseptic Aseptic Manufacturing aseptic->end terminal_sterilization->aseptic No gamma Gamma Irradiation terminal_sterilization->gamma Yes validation Extensive Validation Required (High Risk of Degradation) gamma->validation autoclave Autoclaving validation->end

Caption: Decision pathway for selecting a sterilization method.

Troubleshooting_Workflow start Post-Sterilization Issue Identified issue_type What is the issue? start->issue_type aggregation Aggregation/ Increased Size issue_type->aggregation Physical Instability leakage Drug Leakage issue_type->leakage Loss of Content low_activity Low Maleimide Activity issue_type->low_activity Functional Failure clogging Filter Clogging issue_type->clogging Process Failure check_method Review Sterilization Method (Heat, Shear, Radiation) aggregation->check_method leakage->check_method check_params Optimize Process Parameters (Pressure, Temp, pH) low_activity->check_params check_pre_filtration Assess Pre-filtration Steps (Homogeneity, Extrusion) clogging->check_pre_filtration check_method->check_params check_formulation Evaluate Formulation Stability (pH, Lipids, Concentration) check_params->check_formulation re_validate Re-characterize and Validate check_formulation->re_validate check_pre_filtration->check_formulation

Caption: General workflow for troubleshooting sterilization issues.

References

Technical Support Center: Preserving Maleimide Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the loss of maleimide (B117702) reactivity during storage and conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of maleimide reactivity loss during storage?

A1: The primary cause of maleimide reactivity loss is hydrolysis. In the presence of water, the maleimide ring can be opened to form an unreactive maleamic acid derivative. This hydrolysis reaction is a major reason for low or failed conjugation efficiency, as the maleimide group is no longer able to react with thiol groups to form a stable thioether bond.[1]

Q2: What are the key factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is significantly influenced by three main factors:

  • pH: The rate of hydrolysis increases significantly with increasing pH.[1][2] Alkaline conditions (pH > 7.5) dramatically accelerate the hydrolysis of the maleimide ring.[1][2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including maleimide hydrolysis.[3]

  • Aqueous Environment: Prolonged exposure of the maleimide group to aqueous solutions leads to hydrolysis.[1][4]

Q3: What are the recommended storage conditions for solid maleimide compounds?

A3: To maintain long-term stability, solid maleimide compounds should be stored at -20°C, protected from moisture and light.[1][5] It is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation on the compound.[1]

Q4: How should I prepare and store maleimide stock solutions?

A4: For optimal stability, maleimide stock solutions should be prepared in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1][2][4][5][6] These stock solutions should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] When stored properly, these solutions can be stable for up to a month.[5][7] It is strongly advised not to store maleimides in aqueous buffers for any significant length of time.[1][4]

Q5: What is the optimal pH range for maleimide-thiol conjugation reactions?

A5: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][4][6][8][9] Within this pH range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while the rate of maleimide hydrolysis is minimized.[6][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of Maleimide Reagent: The maleimide has lost its reactivity due to exposure to moisture or inappropriate pH.- Prepare fresh maleimide stock solutions in anhydrous DMSO or DMF immediately before use.[6][10] - Ensure the reaction buffer pH is strictly between 6.5 and 7.5.[6] - Avoid storing maleimide reagents in aqueous solutions.[6]
Oxidation of Thiol Groups: The thiol groups on the biomolecule have formed disulfide bonds and are no longer available for reaction.- Degas all buffers to remove dissolved oxygen.[6] - If necessary, reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). TCEP does not need to be removed before adding the maleimide reagent.[7][9] - Confirm the presence of free thiols using Ellman's Test.[8]
Incorrect Buffer Composition: The buffer contains interfering substances.- Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers.[6] - Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol).[6]
Inconsistent Conjugation Results Variable Maleimide Activity: The reactivity of the maleimide is not consistent between experiments.- Aliquot solid maleimide compound to avoid repeated opening of the main vial. - Always prepare fresh stock solutions of the maleimide for each experiment.[6] - Carefully control and verify the pH of the reaction buffer for each experiment.
Precipitation During Reaction Poor Solubility of Reagents: The maleimide-containing molecule or the biomolecule is not fully dissolved.- Dissolve the maleimide reagent in a minimal amount of anhydrous DMSO or DMF before adding it to the aqueous reaction mixture.[6] - Ensure the final concentration of the organic solvent in the reaction is low (typically <10% v/v) to prevent protein denaturation.[6]

Quantitative Data on Maleimide Stability

The stability of maleimides is highly dependent on the specific derivative, pH, and temperature. The following tables provide a summary of stability data for illustrative purposes.

Table 1: Half-life of N-substituted Maleimide Conjugates

Maleimide TypeConditionHalf-life for Hydrolysis
Self-Hydrolyzing (DPR-based)In vivo study2.0-2.6 hours
N-Aryl (N-Phenyl)Mouse Serum1.5 hours
N-Aryl (N-Fluorophenyl)Mouse Serum0.7 hours
Conventional (N-Alkyl)β-mercaptoethanol27 hours
Data adapted from a comparative study and is intended for relative comparison. Actual half-life can vary based on specific experimental conditions.[11]

Table 2: Hydrolytic Stability of 8-arm-PEG10k-maleimide at 37°C

pHHalf-life
5.5Very Slow Hydrolysis
7.4Significantly Faster Hydrolysis than at pH 5.5
Qualitative data from a study on a specific PEG-maleimide derivative, highlighting the significant impact of pH on hydrolysis rate.[12]

Experimental Protocols

Protocol 1: Quantification of Free Thiols using Ellman's Test

This protocol describes the determination of free sulfhydryl (-SH) groups in a protein or peptide sample using Ellman's Reagent (DTNB).[13][14][15][16]

Materials:

  • Ellman's Reagent (DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0

  • Protein/Peptide Sample

  • Cysteine or other thiol standard for generating a standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Standard Curve:

    • Prepare a stock solution of a known thiol standard (e.g., cysteine) in the Reaction Buffer.

    • Create a series of dilutions of the standard to generate a standard curve (e.g., 0, 0.25, 0.5, 0.75, 1.0, 1.25 mM).[14]

  • Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[14]

  • Sample Preparation:

    • Add a known volume of your protein/peptide sample to the Reaction Buffer.

    • For each standard and sample, add 50 µL of the DTNB solution.[14]

  • Incubation: Mix well and incubate at room temperature for 15 minutes.[8][14]

  • Measurement: Measure the absorbance of the standards and samples at 412 nm using a spectrophotometer.[8][14]

  • Calculation:

    • Plot the absorbance of the standards versus their known concentrations to create a standard curve.

    • Determine the concentration of free thiols in your sample by interpolating its absorbance value on the standard curve.

    • Alternatively, the concentration can be calculated using the Beer-Lambert law (Absorbance = ε * c * l), where ε (the molar extinction coefficient of TNB) is 14,150 M⁻¹cm⁻¹.[16]

Protocol 2: HPLC-Based Analysis of Maleimide Hydrolysis

This protocol provides a general method to monitor the hydrolysis of a maleimide compound over time using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

Materials:

  • Maleimide compound of interest

  • Aqueous buffer at the desired pH for the stability study

  • RP-HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • UV Detector

Procedure:

  • Sample Incubation:

    • Dissolve the maleimide compound in the aqueous buffer of interest to a known concentration.

    • Incubate the solution at a controlled temperature.

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution and quench the hydrolysis by adding an equal volume of Mobile Phase A or by freezing immediately at -80°C.

  • HPLC Analysis:

    • Inject the quenched aliquots onto the C18 RP-HPLC column.

    • Elute the compounds using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% B over 20 minutes).

    • Monitor the elution profile with a UV detector at a wavelength where the maleimide and its hydrolyzed product have significant absorbance (e.g., ~300 nm for the maleimide group or a wavelength specific to a chromophore in the molecule).

  • Data Analysis:

    • Identify the peaks corresponding to the intact maleimide and the hydrolyzed product(s). The hydrolyzed product may appear as one or two new peaks with a different retention time than the parent maleimide.

    • Integrate the peak areas for the intact maleimide at each time point.

    • Plot the percentage of the remaining intact maleimide peak area against time to determine the rate of hydrolysis.

Visualizations

Maleimide Reactive Maleimide Maleamic_Acid Inactive Maleamic Acid Maleimide->Maleamic_Acid Hydrolysis Water Water (H₂O) Water->Maleimide

Caption: Hydrolysis of a maleimide group leading to loss of reactivity.

start Low Conjugation Yield check_maleimide Is Maleimide Reagent Freshly Prepared in Anhydrous Solvent? start->check_maleimide check_ph Is Reaction pH between 6.5 and 7.5? check_maleimide->check_ph Yes prepare_fresh Action: Prepare Fresh Maleimide Stock in Anhydrous DMSO/DMF check_maleimide->prepare_fresh No check_thiols Are Free Thiols Present (Ellman's Test)? check_ph->check_thiols Yes adjust_ph Action: Adjust Buffer pH to 6.5-7.5 check_ph->adjust_ph No check_buffer Is Buffer Free of Amines and Thiols? check_thiols->check_buffer Yes reduce_protein Action: Reduce Disulfide Bonds (e.g., with TCEP) check_thiols->reduce_protein No change_buffer Action: Use a Non-Nucleophilic Buffer (e.g., PBS, HEPES) check_buffer->change_buffer No success Successful Conjugation check_buffer->success Yes prepare_fresh->check_ph adjust_ph->check_thiols reduce_protein->check_buffer change_buffer->success

Caption: Troubleshooting workflow for low maleimide conjugation yield.

References

Technical Support Center: Optimizing Thiol-Maleimide Conjugation with Cholesterol-PEG-MAL

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the pH for thiol-maleimide conjugation with Cholesterol-PEG-MAL.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating a thiol-containing molecule to Cholesterol-PEG-MAL?

The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4][5] This range provides the best balance between a rapid reaction rate and high selectivity for the thiol group. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, which minimizes non-specific conjugation to residues like lysine (B10760008).[2][4][6][7]

Q2: What are the consequences of performing the conjugation outside the optimal pH range?

Deviating from the recommended pH of 6.5-7.5 can lead to several issues:

  • Below pH 6.5: The reaction rate significantly decreases. This is because the thiol group is predominantly in its protonated form (R-SH), which is less nucleophilic than the thiolate anion (R-S⁻) required for the reaction.[1][2][4][5]

  • Above pH 7.5: Two primary side reactions become prominent:

    • Reaction with amines: The maleimide (B117702) group loses its selectivity and begins to react with primary amines, such as the side chains of lysine residues.[1][4][6][7]

    • Maleimide hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening to form an unreactive maleamic acid. This inactivates the Cholesterol-PEG-MAL and reduces conjugation efficiency.[1][2][6][8][9]

Q3: My conjugation yield is low. What are the common causes and how can I troubleshoot this?

Low conjugation yield is a frequent issue that can be traced back to several factors:

  • Maleimide Hydrolysis: The Cholesterol-PEG-MAL may have degraded. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.[1][6] For storage, dissolve the reagent in a dry, biocompatible organic solvent like DMSO or DMF and store at -20°C or -80°C.[1][2]

  • Oxidized Thiols: The thiol groups on your target molecule may have oxidized to form disulfide bonds, which are unreactive with maleimides.[1][4] Consider using a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds prior to conjugation.[4][10][11]

  • Incorrect Molar Ratio: An excess of the maleimide reagent (typically 10-20 fold) is often used to drive the reaction to completion.[4] This may require optimization for your specific molecules.

  • Suboptimal pH: Ensure your reaction buffer is accurately prepared and maintained within the 6.5-7.5 range.[1]

Q4: Can the thioether bond of the conjugate reverse?

Yes, the initial thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols.[3][7] To create a more stable conjugate, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.0-9.2).[2][3] The resulting ring-opened succinamic acid thioether is no longer susceptible to this reversal.[3]

Q5: Are there any specific side reactions to be aware of when conjugating to peptides?

When conjugating to a peptide with an N-terminal cysteine, a side reaction called thiazine (B8601807) rearrangement can occur.[3][12][13] This is more prominent at physiological or higher pH.[3][13] To minimize this, consider performing the conjugation at a more acidic pH (around 5.0) to keep the N-terminal amine protonated and less nucleophilic, or acetylating the N-terminal cysteine.[2][3][12][14][15]

Data Presentation: pH Effects on Thiol-Maleimide Conjugation

The following tables summarize the key considerations for optimizing the pH of your thiol-maleimide conjugation reaction.

Table 1: pH-Dependent Reaction Characteristics

pH RangeThiol ReactivityMaleimide StabilitySelectivity for ThiolsRecommendation
< 6.5SlowHighHighUse only if the target molecule is unstable at higher pH. Expect longer reaction times.[4][7]
6.5 - 7.5OptimalModerateHighRecommended range for selective thiol conjugation. [1][2][4][6][7]
7.5 - 8.5FastDecreasingDecreasingAvoid unless selective thiol reaction is not critical.[7] Increased risk of side reactions.[1]
> 8.5Very FastLowLowNot recommended for selective thiol conjugation.[7] Significant maleimide hydrolysis.[9]

Table 2: Troubleshooting Guide for Common Issues

IssuePotential CauseRecommended Solution
Low Conjugation Yield Maleimide hydrolysisPrepare Cholesterol-PEG-MAL solution immediately before use. Store stock solutions in anhydrous DMSO or DMF at -20°C.[1][2]
Oxidized thiolsAdd a non-thiol reducing agent like TCEP (10-100x molar excess) to your thiol-containing molecule solution and incubate for 30-60 minutes before adding the maleimide.[4][5][10]
Suboptimal pHPrepare fresh buffer and verify the pH is within the 6.5-7.5 range.[1]
Non-Specific Labeling Reaction with aminesEnsure the reaction pH does not exceed 7.5.[4][6][7]
Unstable Conjugate Retro-Michael reaction (thiol exchange)After purification, incubate the conjugate at pH 8.0-9.2 to hydrolyze the thiosuccinimide ring and form a more stable product.[2][3]
Side Product with N-terminal Cysteine Peptides Thiazine rearrangementPerform the conjugation at a more acidic pH (~5.0) or acetylate the N-terminal cysteine.[2][3][12]

Experimental Protocols

General Protocol for Thiol-Maleimide Conjugation with Cholesterol-PEG-MAL

This protocol provides a general framework. Optimal conditions, such as molecule concentrations and the molar excess of Cholesterol-PEG-MAL, should be empirically determined for each specific application.

Materials:

  • Thiol-containing molecule (e.g., protein, peptide)

  • Cholesterol-PEG-MAL[16][17]

  • Conjugation Buffer: Degassed, thiol-free buffer such as PBS, HEPES, or Tris at pH 7.0-7.5.[4][5][10]

  • Anhydrous DMSO or DMF[4][10]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)[4][10]

  • (Optional) Quenching Reagent: Small molecule thiol (e.g., L-cysteine, 2-mercaptoethanol)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Thiol-Containing Molecule:

    • Dissolve the thiol-containing molecule in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[4][10][11]

    • (Optional) If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[4][10]

  • Preparation of Cholesterol-PEG-MAL Solution:

    • Immediately before use, prepare a 1-10 mM stock solution of Cholesterol-PEG-MAL in anhydrous DMSO or DMF.[4][10]

  • Conjugation Reaction:

    • Add the Cholesterol-PEG-MAL stock solution to the thiol-containing molecule solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[4]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[4] Protect from light if using a fluorescently labeled molecule.

  • Quenching the Reaction (Optional):

    • Add a small molecule thiol (e.g., L-cysteine) in excess to quench any unreacted maleimide groups.

  • Purification:

    • Remove excess Cholesterol-PEG-MAL and other reagents by size-exclusion chromatography, dialysis, or another suitable method.

  • Characterization:

    • Analyze the purified conjugate using appropriate techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE to determine the conjugation efficiency.

Visualizations

G Thiol-Maleimide Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_posts Post-Reaction thiol_prep Prepare Thiol-Molecule in Degassed Buffer (pH 6.5-7.5) conjugation Combine and Incubate (2h @ RT or O/N @ 4°C) thiol_prep->conjugation mal_prep Prepare Cholesterol-PEG-MAL in Anhydrous DMSO/DMF mal_prep->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate quench->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for thiol-maleimide conjugation.

G Troubleshooting Low Conjugation Yield cluster_checks Verification Steps cluster_solutions Corrective Actions start Low Conjugation Yield ph_check Is pH between 6.5-7.5? start->ph_check reagent_check Was Maleimide Solution Fresh? ph_check->reagent_check Yes adjust_ph Adjust Buffer pH ph_check->adjust_ph No thiol_check Were Thiols Reduced? reagent_check->thiol_check Yes fresh_reagent Prepare Fresh Maleimide reagent_check->fresh_reagent No reduce_thiol Add TCEP thiol_check->reduce_thiol No optimize Optimize Molar Ratio thiol_check->optimize Yes

Caption: Troubleshooting logic for low conjugation yield.

G pH-Dependent Side Reactions cluster_ph Reaction pH cluster_outcomes Primary Outcomes cluster_side_reactions Specific Side Reactions ph_low < 6.5 slow_reaction Slow Reaction Rate ph_low->slow_reaction ph_optimal 6.5 - 7.5 good_conjugation Selective Thiol Conjugation ph_optimal->good_conjugation ph_high > 7.5 side_reactions Side Reactions ph_high->side_reactions hydrolysis Maleimide Hydrolysis side_reactions->hydrolysis amine_reaction Reaction with Amines side_reactions->amine_reaction

Caption: pH influence on thiol-maleimide reaction outcomes.

References

Technical Support Center: Purification of Cholesterol-PEG-MAL Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the removal of unreacted Cholesterol-PEG-MAL following conjugation reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols for effective purification, and a comparative analysis of purification methods.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of Cholesterol-PEG-MAL conjugates.

Problem Potential Cause Suggested Solution
Low recovery of the conjugated product Non-specific binding: The conjugate may be adhering to the purification matrix (e.g., chromatography resin, dialysis membrane).- For Size Exclusion Chromatography (SEC): Consult the column manufacturer's guidelines for minimizing non-specific binding. Consider altering the mobile phase composition by adjusting ionic strength or pH. - For Dialysis: Use a membrane made from a different material, such as regenerated cellulose (B213188) or polyethersulfone (PES), which may have lower protein/lipid binding properties.
Precipitation of the conjugate: The buffer conditions may not be suitable for maintaining the solubility of the Cholesterol-PEG-MAL conjugate.- Ensure the buffer pH and ionic strength are appropriate for your specific conjugate. - If possible, perform the purification at a lower concentration to reduce the risk of aggregation and precipitation.
Incomplete removal of unreacted Cholesterol-PEG-MAL Inappropriate purification parameters: The selected purification method may not be optimized for the size difference between the conjugate and the unreacted linker.- For Dialysis: Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly larger than the unreacted Cholesterol-PEG-MAL but smaller than the conjugate. A 3-5 kDa MWCO is often a good starting point for separating small molecules from larger conjugates. Increase the dialysis duration and perform multiple buffer changes with a large volume of fresh buffer (at least 100 times the sample volume).[1] - For SEC: Use a column with a fractionation range appropriate for separating the high molecular weight conjugate from the smaller, unreacted linker. Ensure the sample volume does not exceed the column's recommended capacity to maintain optimal resolution.[1]
Presence of unexpected impurities Hydrolysis of the maleimide (B117702) group: The maleimide group on the Cholesterol-PEG-MAL is susceptible to hydrolysis, especially at a pH above 7.5, leading to an inactive, non-reactive linker.- Maintain the pH of the conjugation reaction between 6.5 and 7.5 to minimize hydrolysis. - Use freshly prepared solutions of Cholesterol-PEG-MAL for conjugation.
Oxidation of thiol groups: If conjugating to a thiol-containing molecule, oxidation of the thiols can prevent the reaction from proceeding efficiently.- Ensure that the thiol groups on your molecule of interest are in a reduced state before initiating the conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted Cholesterol-PEG-MAL after conjugation?

A1: The most effective and widely used methods for purifying Cholesterol-PEG-MAL conjugates and removing unreacted linker are based on size and physicochemical differences. The primary techniques include:

  • Dialysis: A straightforward method that separates molecules based on size using a semi-permeable membrane. It is effective for removing small, unreacted Cholesterol-PEG-MAL from larger conjugated products.[1]

  • Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius. Larger molecules (the conjugate) elute before smaller molecules (the unreacted linker).[1]

  • Tangential Flow Filtration (TFF): A rapid and scalable filtration method that separates molecules based on size. It is particularly useful for processing larger sample volumes and can also be used to concentrate the final product.[1]

Q2: How do I choose the best purification method for my specific application?

A2: The optimal purification method depends on several factors, including the size of your final conjugate, the sample volume, the required level of purity, and the available equipment.

  • For small-scale purifications (typically <50 mL): Dialysis and SEC are excellent choices. Dialysis is simpler and requires less specialized equipment, while SEC can provide higher resolution and faster separation.

  • For large-scale purifications (>50 mL): Tangential Flow Filtration (TFF) is the most suitable method due to its scalability and efficiency in handling large volumes.[1]

Q3: How can I confirm that the unreacted Cholesterol-PEG-MAL has been successfully removed?

A3: Several analytical techniques can be used to assess the purity of your final conjugate:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to separate the conjugated product from the unreacted Cholesterol-PEG-MAL based on differences in hydrophobicity.[2]

  • Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the molecular weight of the species in your sample, allowing for the definitive identification of the conjugated product and the absence of the unreacted linker.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller conjugates, NMR can provide detailed structural information to confirm the successful conjugation and the purity of the sample.[4]

Experimental Protocols

Protocol 1: Removal of Unreacted Cholesterol-PEG-MAL using Dialysis

This protocol is suitable for the purification of conjugates that are significantly larger than the unreacted Cholesterol-PEG-MAL.

Materials:

  • Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3-5 kDa).

  • Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Stir plate and stir bar.

  • Beaker of appropriate size.

Procedure:

  • Hydrate the dialysis membrane: Prepare the dialysis membrane according to the manufacturer's instructions.

  • Load the sample: Load the conjugation reaction mixture into the dialysis tubing or cassette.

  • Perform dialysis: Place the sealed dialysis tubing or cassette in a beaker containing a large volume of cold dialysis buffer (at least 100 times the sample volume). Place the beaker on a stir plate with a stir bar to ensure adequate mixing.[1]

  • Buffer exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least 2-3 times over a period of several hours to overnight at 4°C.[1]

  • Sample recovery: Carefully remove the dialysis tubing or cassette from the buffer and recover the purified conjugate.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol provides a more rapid separation based on molecular size and is suitable for both small and larger scale purifications.

Materials:

  • SEC column with a fractionation range appropriate for the size of the conjugate and the unreacted linker.

  • Chromatography system (e.g., HPLC or FPLC).

  • Equilibration/elution buffer (e.g., PBS, pH 7.4).

  • Fraction collector.

Procedure:

  • Column equilibration: Equilibrate the SEC column with at least two column volumes of the elution buffer.

  • Sample loading: Apply the conjugation reaction mixture to the top of the equilibrated column. The sample volume should be a small fraction of the total column volume (typically 1-5%) to ensure optimal resolution.

  • Elution: Begin elution with the equilibration buffer at a constant flow rate. The larger conjugate will elute from the column first, followed by the smaller, unreacted Cholesterol-PEG-MAL.

  • Fraction collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector (if the conjugate has a chromophore) or other suitable detector.

  • Analysis and pooling: Analyze the collected fractions to identify those containing the purified conjugate and pool them.

Protocol 3: Purification using Tangential Flow Filtration (TFF)

This protocol is ideal for larger sample volumes and allows for simultaneous purification and concentration.

Materials:

  • TFF system with a membrane cassette of appropriate MWCO (e.g., 5-10 kDa).

  • Diafiltration buffer (e.g., PBS, pH 7.4).

  • Peristaltic pump.

Procedure:

  • System setup and equilibration: Set up the TFF system according to the manufacturer's instructions and equilibrate the membrane with the diafiltration buffer.

  • Sample concentration (optional): The initial reaction mixture can be concentrated to reduce the volume.

  • Diafiltration: Add the diafiltration buffer to the sample reservoir at the same rate as the permeate is being removed. This process, known as constant volume diafiltration, effectively washes away the smaller, unreacted Cholesterol-PEG-MAL. A typical process involves exchanging 5-10 diavolumes of buffer.[1]

  • Final concentration and recovery: After diafiltration, the purified sample can be concentrated to the desired final volume and then recovered from the system.

Data Presentation

Purification Method Typical Recovery Purity Achieved Processing Time Scalability
Dialysis > 90%Good to High12-48 hoursLow to Medium
Size Exclusion Chromatography (SEC) 80-95%High1-4 hoursLow to Medium
Tangential Flow Filtration (TFF) > 95%High2-8 hoursHigh

Visualization

Experimental Workflow for Purification and Analysis

The following diagram illustrates a general workflow for the purification and subsequent analysis of a Cholesterol-PEG-MAL conjugate.

experimental_workflow cluster_purification Purification cluster_analysis Analysis reaction_mixture Post-Conjugation Reaction Mixture purification_choice Select Purification Method (Dialysis, SEC, or TFF) reaction_mixture->purification_choice dialysis Dialysis purification_choice->dialysis Small Scale sec Size Exclusion Chromatography (SEC) purification_choice->sec Small to Medium Scale tff Tangential Flow Filtration (TFF) purification_choice->tff Large Scale purified_conjugate Purified Cholesterol-PEG-MAL Conjugate dialysis->purified_conjugate sec->purified_conjugate tff->purified_conjugate analysis_choice Select Analytical Method (HPLC, MS, NMR) purified_conjugate->analysis_choice hplc HPLC Analysis analysis_choice->hplc ms Mass Spectrometry (MS) Analysis analysis_choice->ms nmr NMR Analysis analysis_choice->nmr final_product Characterized Final Product hplc->final_product ms->final_product nmr->final_product

Caption: General workflow for the purification and analysis of Cholesterol-PEG-MAL conjugates.

References

Technical Support Center: Minimizing Immunogenicity of Cholesterol-PEG-MAL Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the immunogenicity of Cholesterol-PEG-MAL formulations.

Troubleshooting Guides

Issue 1: Accelerated Blood Clearance (ABC) of Your Formulation

Q1: We observe rapid clearance of our Cholesterol-PEG-MAL liposomes upon repeated injection. What is the likely cause and how can we confirm it?

A1: The most probable cause is the "Accelerated Blood Clearance" (ABC) phenomenon. This is an immune response where the first injection of a PEGylated formulation induces the production of anti-PEG antibodies, primarily of the IgM isotype.[1][2] Upon subsequent injections, these antibodies bind to the PEG on the liposome (B1194612) surface, leading to rapid clearance from the bloodstream by the mononuclear phagocyte system (MPS), mainly in the liver and spleen.[3][4]

To confirm this, you can measure the anti-PEG IgM and IgG titers in the serum of your experimental animals before and after the first injection. A significant increase in anti-PEG IgM levels is a strong indicator of the ABC phenomenon.[5]

Q2: How can we mitigate the ABC phenomenon observed with our Cholesterol-PEG-MAL formulation?

A2: Several strategies can be employed to reduce the ABC phenomenon:

  • Modify the PEG Terminus: Using a hydroxyl-terminated PEG (HO-PEG) instead of the more common methoxy-terminated PEG (mPEG) has been shown to reduce immunogenicity.[6] Studies have indicated lower pre-existing antibody binding to HO-PEG compared to mPEG.[7]

  • Optimize PEG Density: The density of PEG on the liposome surface plays a crucial role. While a certain density is required for the "stealth" effect, very high densities can sometimes enhance immunogenicity. The effect of PEG density can be biphasic, with both lower and higher densities potentially reducing the ABC phenomenon.[8]

  • Increase PEG Molecular Weight: Some studies suggest that increasing the molecular weight of PEG might be a strategy to lessen the ABC phenomenon while maintaining a long circulation time.[9]

  • Use Alternative Polymers: Consider replacing PEG with other hydrophilic polymers that have shown lower immunogenicity, such as polysarcosine (pSar).[]

Issue 2: Hypersensitivity Reactions Observed During Infusion

Q3: Our in vivo studies show signs of hypersensitivity or infusion reactions shortly after administering our Cholesterol-PEG-MAL formulation. What is the underlying mechanism?

A3: These reactions are likely a form of Complement Activation-Related Pseudoallergy (CARPA).[3] CARPA is a non-IgE-mediated hypersensitivity reaction triggered by the activation of the complement system.[11] In the context of PEGylated liposomes, this can be initiated by the binding of anti-PEG antibodies (both pre-existing and induced) to the liposome surface, which then activates the classical complement pathway.[12] This leads to the generation of anaphylatoxins C3a and C5a, which can cause the observed hypersensitivity symptoms.[13]

Q4: How can we assess the potential for our Cholesterol-PEG-MAL formulation to cause CARPA and what steps can be taken to minimize it?

A4: To assess the risk of CARPA, you can perform an in vitro complement activation assay to measure the levels of complement activation markers, such as sC5b-9, after incubating your formulation with serum.

Strategies to minimize CARPA include:

  • Formulation Optimization: Similar to mitigating the ABC phenomenon, modifying the PEG terminus to hydroxyl-PEG (HO-PEG) and optimizing PEG density can reduce complement activation.

  • Pre-treatment: In some preclinical models, pre-treatment with a high molecular weight free PEG has been shown to suppress the anti-PEG antibody induction by PEGylated liposomes.[14]

  • Alternative Polymers: Using non-PEG polymers like polysarcosine can be a viable alternative to reduce the risk of CARPA.

Frequently Asked Questions (FAQs)

Q5: What are the key factors influencing the immunogenicity of Cholesterol-PEG-MAL formulations?

A5: The primary factors include:

  • PEG Molecular Weight: Higher molecular weight PEGs can sometimes be more immunogenic.[15]

  • PEG Density: The concentration of PEG on the liposome surface can influence the immune response.[8]

  • PEG Terminal Group: Methoxy-terminated PEG (mPEG) is more commonly associated with immunogenicity compared to hydroxyl-terminated PEG (HO-PEG).[6][7]

  • Liposome Size and Charge: These physical characteristics can also play a role in how the immune system recognizes and responds to the formulation.[16]

  • Route of Administration: Intravenous administration is more likely to induce a systemic immune response compared to subcutaneous or intramuscular routes.[15][17]

Q6: What is the difference between immunogenicity and antigenicity in the context of PEG?

A6:

  • Immunogenicity is the ability of a substance to induce an immune response (i.e., antibody production). PEG itself has low immunogenicity, but when conjugated to a carrier like a liposome, its immunogenicity can increase.[3]

  • Antigenicity is the ability of a substance to be recognized by and bind to pre-existing antibodies. Even if a PEGylated formulation does not induce a strong immune response, it can still be recognized by pre-existing anti-PEG antibodies in the body.

Q7: Are there any alternatives to PEG for reducing the immunogenicity of my lipid nanoparticle formulation?

A7: Yes, several alternative polymers are being investigated to replace PEG and reduce immunogenicity. These include:

  • Polysarcosine (pSar): A biodegradable polymer with stealth properties comparable to PEG but with a lower risk of immunogenicity.[]

  • Poly(2-oxazoline)s (POx): Another class of polymers being explored as PEG alternatives.

  • Zwitterionic Polymers: These polymers have both positive and negative charges, resulting in a neutral net charge and reduced protein adsorption.

Data Presentation

Table 1: Effect of PEG-Lipid Type and Density on Anti-PEG IgM Production
FormulationPEG-LipidPEG Density (mol%)Mean Anti-PEG IgM (Arbitrary Units)Reference
Liposome AmPEG-DSPE21.25[5]
Liposome BmPEG-DSPE52.5[5]
Liposome CmPEG-DSPE101.8[5]
Liposome DHO-PEG-DSPE5Lower than mPEG-DSPE[4]

Note: Data is illustrative and based on DSPE-PEG lipids as a proxy for Cholesterol-PEG-MAL. The trends are expected to be similar.

Table 2: Impact of PEG-Lipid on Complement Activation (sC5b-9 Generation)
FormulationPEG-LipidsC5b-9 Concentration (ng/mL)Reference
Control (Serum only)N/A~250[18]
Liposome with mPEG-DSPEmPEG-DSPE~1200[18]
Liposome with HO-PEG-DSPEHO-PEG-DSPEIncreased vs. mPEG-DSPE[12]

Note: Data is illustrative and based on DSPE-PEG lipids. The increased complement activation with HO-PEG in the presence of pre-existing antibodies is a noteworthy consideration.

Experimental Protocols

Protocol 1: Detection of Anti-PEG IgM/IgG Antibodies by ELISA

This protocol outlines a general procedure for a direct ELISA to detect anti-PEG antibodies in serum samples.

Materials:

  • High-binding 96-well microplate

  • mPEG-BSA or a similar PEGylated protein for coating

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Sample Diluent (e.g., Blocking Buffer)

  • Serum samples (from treated and control animals)

  • Anti-PEG IgM and IgG standards

  • HRP-conjugated anti-species IgM and IgG detection antibodies

  • TMB substrate solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the mPEG-BSA coating antigen to a final concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the coating solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare serial dilutions of the anti-PEG IgM and IgG standards in Sample Diluent.

    • Dilute the serum samples in Sample Diluent (e.g., 1:50, 1:100).

    • Add 100 µL of the standards and diluted samples to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Dilute the HRP-conjugated detection antibody (anti-IgM or anti-IgG) in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Substrate Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction:

    • Add 100 µL of Stop Solution to each well.

  • Reading:

    • Read the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Generate a standard curve by plotting the absorbance values against the concentrations of the anti-PEG antibody standards.

    • Determine the concentration of anti-PEG antibodies in the samples by interpolating their absorbance values from the standard curve.

Protocol 2: In Vitro Complement Activation Assay (sC5b-9 ELISA)

This protocol describes a method to measure the generation of the soluble terminal complement complex (sC5b-9) in serum after incubation with your liposome formulation.

Materials:

  • Cholesterol-PEG-MAL liposome formulation

  • Normal human serum (NHS) or animal serum

  • Positive control for complement activation (e.g., Zymosan)

  • Negative control (e.g., PBS)

  • EDTA solution

  • Commercial sC5b-9 ELISA kit (follow manufacturer's instructions for reagents and standards)

  • Microplate reader

Procedure:

  • Serum Preparation:

    • Thaw frozen serum on ice.

  • Incubation:

    • In a microcentrifuge tube, mix your liposome formulation with the serum at a desired final concentration (e.g., 1 mg/mL lipid concentration).

    • Prepare positive control (serum + Zymosan) and negative control (serum + PBS) tubes.

    • Incubate all tubes at 37°C for 30-60 minutes.

  • Stopping the Reaction:

    • Stop the complement activation by adding EDTA to a final concentration of 10 mM.

    • Place the tubes on ice.

  • Sample Preparation for ELISA:

    • Centrifuge the tubes to pellet the liposomes.

    • Collect the supernatant (serum).

    • Dilute the supernatant in the sample diluent provided with the sC5b-9 ELISA kit. The dilution factor will depend on the expected level of complement activation and the sensitivity of the kit.

  • sC5b-9 ELISA:

    • Perform the sC5b-9 ELISA on the diluted serum samples according to the manufacturer's protocol. This typically involves:

      • Adding standards and diluted samples to the pre-coated plate.

      • Incubating with a detection antibody.

      • Incubating with an enzyme-conjugated secondary antibody.

      • Adding a substrate and stopping the reaction.

      • Reading the absorbance.

  • Analysis:

    • Calculate the concentration of sC5b-9 in your samples based on the standard curve generated from the ELISA.

    • Compare the sC5b-9 levels in the samples treated with your liposome formulation to the positive and negative controls.

Mandatory Visualizations

Immunogenicity_Pathway cluster_formulation Cholesterol-PEG-MAL Formulation cluster_immune_response Immune System Interaction cluster_outcomes Potential Outcomes Liposome Liposome (Cholesterol-PEG-MAL) B_Cell B-Cell Liposome->B_Cell Induces Anti_PEG_IgM Anti-PEG IgM Liposome->Anti_PEG_IgM Binds to (subsequent dose) B_Cell->Anti_PEG_IgM Produces Complement Complement System Anti_PEG_IgM->Complement Activates ABC Accelerated Blood Clearance (ABC) Anti_PEG_IgM->ABC Leads to Anaphylatoxins Anaphylatoxins (C3a, C5a) Complement->Anaphylatoxins Generates sC5b_9 sC5b-9 Complement->sC5b_9 Generates CARPA Complement Activation-Related Pseudoallergy (CARPA) Anaphylatoxins->CARPA Causes

Caption: Signaling pathway of immunogenicity for Cholesterol-PEG-MAL formulations.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A 1. Coat Plate (mPEG-BSA) B 2. Wash A->B C 3. Block Plate B->C D 4. Add Samples & Standards C->D E 5. Incubate D->E F 6. Wash E->F G 7. Add Detection Ab (HRP-conjugated) F->G H 8. Incubate G->H I 9. Wash H->I J 10. Add TMB Substrate I->J K 11. Incubate (Dark) J->K L 12. Add Stop Solution K->L M 13. Read Absorbance (450 nm) L->M N 14. Generate Standard Curve & Calculate Concentrations M->N

Caption: Experimental workflow for anti-PEG antibody detection by ELISA.

References

Validation & Comparative

Efficacy Showdown: Cholesterol-PEG-MAL vs. DSPE-PEG-MAL for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of drug delivery, the surface modification of nanocarriers with polyethylene (B3416737) glycol (PEG) is a cornerstone strategy to enhance their systemic circulation time and stability. The choice of the lipid anchor for this PEGylation—most commonly a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE) or a sterol like cholesterol—can significantly impact the formulation's performance. This guide provides a detailed comparison of two widely used maleimide-functionalized PEGylated lipids, Cholesterol-PEG-MAL and DSPE-PEG-MAL, offering researchers, scientists, and drug development professionals a data-driven overview of their respective efficacies in drug delivery systems.

At a Glance: Key Performance Differences

The selection between Cholesterol-PEG-MAL and DSPE-PEG-MAL hinges on the specific application, be it for small molecule delivery, gene therapy, or protein cargo. The fundamental difference in their molecular structure—a rigid sterol versus a dual-acyl chain phospholipid—translates to distinct behaviors within the lipid bilayer, influencing stability, cellular interaction, and ultimately, therapeutic outcome.

Performance MetricCholesterol-PEG AnchorDSPE-PEG AnchorKey Considerations
Transfection Efficiency (in some formulations) Can enhance transfection rates compared to non-PEGylated controls.[1]Often reduces transfection rates.[1]The presence of cholesterol domains in the lipoplex appears to be a critical factor for the enhanced performance of PEG-cholesterol.[1]
Cellular Uptake Comparable to non-PEGylated controls in certain lipoplex formulations.[1]Can be significantly lower than non-PEGylated controls.[1]The "stealth" property conferred by DSPE-PEG can sometimes hinder cellular internalization.
Liposome (B1194612) Stability & Drug Release The incorporation of cholesterol, in general, strengthens the lipid monolayer and can decrease the diffusion rate of encapsulated drugs.DSPE-PEG can modulate membrane fluidity.[2] In some cases, it has been shown to increase the leakage rates of certain drugs compared to other anchors.The choice of the primary phospholipids (B1166683) and the overall composition of the liposome play a significant role.
Formation of Non-lamellar Structures The presence of cholesterol can influence the formation of non-liposomal structures like discoidal micelles when combined with DSPE-PEG.[2][3]High concentrations of DSPE-PEG can induce the formation of micelles from liposomes.[3]This property can be exploited for specific drug delivery applications but may also impact the stability of traditional liposomal formulations.[2][3]

In-Depth Analysis of Experimental Findings

Gene Delivery: A Clear Advantage for Cholesterol-PEG in Specific Formulations

A study comparing PEG-cholesterol and PEG-DSPE in DOTAP/cholesterol lipoplexes for gene delivery in KB cells revealed a striking difference in their performance. While the inclusion of PEG-DSPE consistently decreased transfection rates, PEG-cholesterol, particularly in formulations with high cholesterol content (56% and 69%), significantly enhanced transfection.[1] In fact, at a 31:69 wt/wt ratio of DOTAP to cholesterol, PEG-cholesterol increased transfection rates threefold compared to the non-PEGylated control.[1]

Interestingly, this enhanced transfection with PEG-cholesterol was not attributed to increased cellular uptake. Flow cytometry data showed that the cellular uptake of lipoplexes with PEG-cholesterol was comparable to the non-PEGylated control, whereas PEG-DSPE significantly reduced uptake.[1] This suggests that the mechanism of enhanced gene delivery by PEG-cholesterol in these formulations is related to post-internalization events.

Impact on Liposome Stability and Drug Retention

Cholesterol is a well-known membrane rigidifier, and its presence in liposomal formulations generally leads to a more stable bilayer with reduced drug leakage. While direct comparative studies on drug release kinetics between liposomes formulated with Cholesterol-PEG-MAL and DSPE-PEG-MAL are limited, inferences can be drawn from the behavior of their non-maleimide counterparts. For instance, it has been observed that PEG-DSPE can increase the leakage of vincristine (B1662923) from liposomes compared to other PEG-lipid anchors like PEG-ceramide.

The stability of the nanoparticle formulation is also influenced by the interplay between cholesterol and the PEGylated lipid. In systems composed of DPPC, cholesterol, and DSPE-PEG2000, the amount of both cholesterol and DSPE-PEG2000 was found to be critical in the transition between liposomes and discoidal micelles.[2][3] Formulations with 30 mol% cholesterol were the most resistant to forming discoidal micelles, indicating a stronger interaction between the phospholipids in the presence of this concentration of cholesterol.[2][3]

Experimental Protocols

Preparation of Liposomes by Thin-Film Hydration

This method is a common technique for the preparation of liposomes incorporating either Cholesterol-PEG-MAL or DSPE-PEG-MAL.

  • Lipid Film Formation: The desired lipids, including the primary phospholipid (e.g., DSPC or DPPC), cholesterol, and either Cholesterol-PEG-MAL or DSPE-PEG-MAL, are dissolved in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator. This process leaves a thin, dry lipid film on the inner surface of the flask. The flask is then typically placed under a high vacuum for several hours to remove any residual solvent.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation or agitation above the lipid transition temperature. This step results in the formation of multilamellar vesicles (MLVs). For drug encapsulation, the therapeutic agent can be dissolved in the aqueous buffer.

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the MLV suspension is subjected to sonication (either probe or bath) or extrusion through polycarbonate membranes with defined pore sizes.

Post-Insertion Method for Surface Modification

The post-insertion technique allows for the incorporation of PEGylated lipids into pre-formed liposomes. This can be advantageous for optimizing the surface density of the PEG-lipid and for attaching ligands to the surface of already prepared drug-loaded liposomes.

  • Prepare Pre-formed Liposomes: Liposomes are prepared using the thin-film hydration method as described above, but without the PEGylated lipid.

  • Prepare PEG-Lipid Micelles: A solution of DSPE-PEG-MAL or Cholesterol-PEG-MAL is prepared in an aqueous buffer at a concentration above its critical micelle concentration.

  • Incubation: The pre-formed liposomes are incubated with the PEG-lipid micelle solution at a temperature above the phase transition temperature of the liposome-forming lipids. This facilitates the transfer of the PEG-lipid from the micelles into the outer leaflet of the liposomal bilayer.

  • Purification: Non-inserted PEG-lipids can be removed by size exclusion chromatography or dialysis.

Visualizing the Process: From Formulation to Targeted Delivery

The following diagrams illustrate the conceptual workflows for preparing targeted liposomes using either Cholesterol-PEG-MAL or DSPE-PEG-MAL and their subsequent interaction with a target cell.

Targeted_Liposome_Preparation cluster_formulation Liposome Formulation cluster_conjugation Ligand Conjugation lipids Primary Lipids (e.g., DSPC, Cholesterol) solvent Organic Solvent lipids->solvent peg_lipid Cholesterol-PEG-MAL or DSPE-PEG-MAL peg_lipid->solvent drug Therapeutic Agent hydration Hydration with Aqueous Buffer drug->hydration solvent->hydration Thin-film hydration sizing Size Reduction (Extrusion/Sonication) hydration->sizing liposome Drug-Loaded Liposome sizing->liposome targeted_liposome Targeted Liposome liposome->targeted_liposome Maleimide-Thiol Coupling ligand Thiolated Targeting Ligand (e.g., Antibody, Peptide) ligand->targeted_liposome

Caption: Workflow for the preparation of targeted liposomes.

Cellular_Interaction_Pathway targeted_liposome Targeted Liposome (Chol-PEG-MAL or DSPE-PEG-MAL) circulation Systemic Circulation (Evades Immune System) targeted_liposome->circulation binding Receptor Binding circulation->binding target_cell Target Cell receptor Cell Surface Receptor binding->receptor Ligand-Receptor Interaction endocytosis Endocytosis binding->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release Endosomal Escape therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Cellular interaction pathway of a targeted liposome.

Conclusion

Both Cholesterol-PEG-MAL and DSPE-PEG-MAL are valuable tools in the development of targeted drug delivery systems. The choice between them is not straightforward and depends heavily on the specific application. For gene delivery applications where high transfection efficiency is paramount, Cholesterol-PEG-MAL may offer a significant advantage in certain formulations.[1] Conversely, for applications requiring maximal stability and prolonged circulation of small molecule drugs, the well-characterized DSPE-PEG anchor remains a robust choice, though careful consideration of its potential to increase drug leakage is warranted. Researchers should consider the interplay between the PEG-lipid anchor, the other lipid components, and the encapsulated therapeutic agent to optimize their nanocarrier for the intended clinical application.

References

The Impact of PEG Chain Length on Circulation Time: A Comparative Analysis of Cholesterol-PEG-MAL 2000 vs. 5000

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of nanoparticle circulation time is a critical factor in enhancing therapeutic efficacy. The use of Polyethylene Glycol (PEG) to modify nanoparticles, a process known as PEGylation, is a widely adopted strategy to prolong their presence in the bloodstream. This guide provides a comparative analysis of two commonly used PEGylation reagents, Cholesterol-PEG-MAL 2000 and 5000, focusing on their respective impacts on circulation time. While direct comparative data for these specific molecules is limited, this guide draws upon established principles and experimental data from analogous PEGylated lipid systems to provide a comprehensive overview.

The primary mechanism by which PEGylation extends circulation time is through the formation of a hydrophilic protective layer on the nanoparticle surface. This "stealth" effect sterically hinders the adsorption of opsonin proteins, which would otherwise mark the nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. The length of the PEG chain is a key determinant of the effectiveness of this steric barrier.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the impact of PEG chain length on the circulation half-life of liposomes. It is important to note that these studies utilize different lipid anchors (e.g., DSPE-PEG, DOPE-PEG) which may influence the specific pharmacokinetic parameters. However, the general trend of longer PEG chains leading to extended circulation times is consistently observed.

Nanoparticle FormulationPEG Molecular Weight (Da)Circulation Half-lifeAnimal ModelReference
PEG-PE modified liposomes200021 minutesNot specified[1]
PEG-PE modified liposomes500075 minutesNot specified[1]
Unmodified liposomes-13 minutesNot specified[1]
DOPE-PEG modified liposomes1000Shorter than 2000 DaMice[2]
DOPE-PEG modified liposomes2000Shorter than 5000 DaMice[2]
DOPE-PEG modified liposomes5000Longer than 2000 DaMice[2]
pH-sensitive liposomes (DSPE-PEG)2000160.0 minutesHealthy mice[3]
pH-sensitive liposomes (DSPE-PEG 1000/5000 mixture)1000/5000125.3 minutesHealthy mice[3]
pH-sensitive liposomes (non-PEGylated)-118.3 minutesHealthy mice[3]

Experimental Protocols

The determination of nanoparticle circulation time is a critical in vivo experiment. Below is a generalized protocol for assessing the pharmacokinetics of PEGylated nanoparticles.

Objective: To determine and compare the circulation half-life of nanoparticles functionalized with Cholesterol-PEG-MAL 2000 and Cholesterol-PEG-MAL 5000.

Materials:

  • Nanoparticle formulation incorporating Cholesterol-PEG-MAL 2000

  • Nanoparticle formulation incorporating Cholesterol-PEG-MAL 5000

  • Control (non-PEGylated) nanoparticle formulation

  • A suitable animal model (e.g., mice or rats)

  • Method for labeling and detecting nanoparticles (e.g., fluorescent dye, radiolabel)

  • Standard laboratory equipment for intravenous injection and blood collection

  • Analytical instrument for quantifying nanoparticles in blood samples (e.g., fluorescence plate reader, gamma counter)

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for a minimum of one week prior to the experiment to allow for acclimatization.

  • Nanoparticle Preparation and Labeling: Prepare the different nanoparticle formulations. Incorporate a quantifiable label (e.g., a fluorescent lipid dye or a radiolabeled lipid) into the nanoparticle structure for subsequent detection in blood samples.

  • Dosing and Administration: Divide the animals into experimental groups for each nanoparticle formulation. Administer a precisely measured dose of the nanoparticle suspension to each animal via intravenous (e.g., tail vein) injection.

  • Blood Sampling: At predetermined time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr) after injection, collect small blood samples from each animal.

  • Sample Processing: Process the blood samples to isolate the plasma or serum, depending on the analytical method.

  • Quantification of Nanoparticles: Analyze the plasma/serum samples using the appropriate analytical instrument to determine the concentration of the labeled nanoparticles at each time point.

  • Data Analysis: Plot the concentration of nanoparticles in the blood versus time for each experimental group. Fit the data to a pharmacokinetic model (e.g., a one-compartment or two-compartment model) to calculate the circulation half-life (t½) for each formulation.

  • Statistical Analysis: Perform statistical analysis to determine if there are significant differences in the circulation half-lives between the different PEGylated and control groups.

Visualizing the Concepts

To better illustrate the underlying principles and experimental processes, the following diagrams are provided.

PEGylation_Effect cluster_blood_vessel Blood Vessel cluster_pegylated PEGylated Nanoparticle NP Nanoparticle Opsonin Opsonin Protein NP->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Phagocytosis Macrophage->NP Clearance PEG_NP Nanoparticle PEG_layer PEG Layer PEG_layer->Opsonin Steric Hindrance Experimental_Workflow A Nanoparticle Formulation (Cholesterol-PEG-MAL 2000/5000) C Intravenous Injection A->C B Animal Model (e.g., Mice) B->C D Blood Sampling (Time Points) C->D E Sample Processing (Plasma/Serum Isolation) D->E F Nanoparticle Quantification E->F G Pharmacokinetic Analysis (Calculate Half-life) F->G H Comparative Results G->H PEG_Length_Comparison cluster_peg2000 Cholesterol-PEG-MAL 2000 cluster_peg5000 Cholesterol-PEG-MAL 5000 A1 Shorter PEG Chain A2 Less Steric Hindrance A1->A2 A3 Potential for Higher Opsonization A2->A3 A4 Shorter Circulation Time A3->A4 B1 Longer PEG Chain B2 Greater Steric Hindrance B1->B2 B3 Reduced Opsonization B2->B3 B4 Longer Circulation Time B3->B4

References

Validating the Targeting Efficiency of Cholesterol-PEG-MAL Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholesterol-PEG-MAL (maleimide) liposomes with alternative formulations, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Comparative Analysis of Targeting Efficiency

The efficacy of a targeted drug delivery system is paramount for enhancing therapeutic outcomes while minimizing off-target effects. Cholesterol-PEG-MAL liposomes offer a versatile platform for active targeting by enabling the covalent conjugation of ligands, such as peptides and antibodies, to the distal end of the polyethylene (B3416737) glycol (PEG) chain. This section presents a comparative analysis of their performance against other common liposomal formulations.

In Vitro Cellular Uptake

Cellular uptake studies are crucial for assessing the ability of targeted liposomes to interact with and be internalized by specific cell types. The following table summarizes quantitative data from representative studies comparing the cellular uptake of different liposome (B1194612) formulations.

Liposome FormulationTargeting LigandCell LineUptake Efficiency (Relative to Non-Targeted)Reference
Cholesterol-PEG-MAL c(RGDfK) peptideU87MG (glioblastoma)~2.5-fold increase[1]
DSPE-PEG-MAL Anti-EGFR Fab'SMMC-7721 (hepatocellular carcinoma)Significantly higher than non-targeted[2]
Folate-PEG-DSPE Folic AcidKB (oral carcinoma)Significantly higher than non-targeted[3][4]
PEGylated (non-targeted) NoneKB cellsBaseline[5]
Non-PEGylated NoneKB cellsComparable to PEGylated (in some cases)[5]

Note: The exact fold increase can vary depending on the cell line, targeting ligand density, and experimental conditions.

In Vivo Biodistribution and Tumor Accumulation

In vivo studies are essential to evaluate the systemic behavior of liposomes, including their circulation time and accumulation at the target site. The data below compares the biodistribution of different liposomal formulations in tumor-bearing animal models.

Liposome FormulationTargeting LigandTumor ModelTumor Accumulation (% Injected Dose/g)Reference
Cholesterol-PEG-MAL PeptideBreast Cancer~5%[6]
DSPE-PEG (non-targeted) None4T1 (breast cancer)~3%[7]
Non-PEGylated NoneXenograft flank tumorsNo significant delivery[8][9]
Folate-PEG-Cholesterol Folic AcidN/AProlonged in vivo circulation[4]

Note: Tumor accumulation is influenced by factors such as the Enhanced Permeation and Retention (EPR) effect, in addition to active targeting. PEGylation, in general, increases circulation time and allows for greater tumor accumulation via the EPR effect.[7][]

Experimental Protocols

Detailed and reproducible protocols are fundamental to scientific research. This section outlines the methodologies for key experiments used to evaluate the targeting efficiency of Cholesterol-PEG-MAL liposomes.

Liposome Preparation (Thin Film Hydration Method)

This is a common method for preparing liposomes.[11][12]

  • Lipid Film Formation:

    • Dissolve the lipid mixture (e.g., Phosphatidylcholine, Cholesterol, and Cholesterol-PEG-MAL in a desired molar ratio) in a suitable organic solvent (e.g., chloroform).[13]

    • Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS) by gentle rotation at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a liposome extruder.

  • Ligand Conjugation:

    • Incubate the pre-formed maleimide-containing liposomes with a thiol-containing targeting ligand (e.g., a cysteine-containing peptide). The maleimide (B117702) group reacts with the sulfhydryl group of the ligand to form a stable thioether bond.[2]

    • Remove unconjugated ligand by dialysis or size exclusion chromatography.

In Vitro Cellular Uptake Assay

This assay quantifies the internalization of fluorescently labeled liposomes by target cells.[14][15]

  • Cell Culture:

    • Seed the target cells in a suitable plate format (e.g., 24-well plate) and culture them to a desired confluency.

  • Liposome Incubation:

    • Prepare fluorescently labeled liposomes by incorporating a lipophilic fluorescent dye (e.g., Rhodamine-PE or NBD-cholesterol) into the lipid bilayer during preparation.[16]

    • Incubate the cells with the fluorescently labeled liposomes (targeted and non-targeted controls) at 37°C for a specified time (e.g., 1-4 hours).

  • Washing and Analysis:

    • Wash the cells thoroughly with cold PBS to remove any non-internalized liposomes.

    • For qualitative analysis, visualize the cells using confocal laser scanning microscopy.

    • For quantitative analysis, detach the cells, and measure the fluorescence intensity per cell using a flow cytometer.[5][15]

In Vivo Biodistribution Study

This study tracks the distribution of liposomes throughout the body of an animal model.[9]

  • Animal Model:

    • Use appropriate tumor-bearing animal models (e.g., mice with xenograft tumors).

  • Liposome Labeling and Injection:

    • Label the liposomes with a suitable tracer, such as a radioactive isotope (e.g., ³H) or a near-infrared fluorescent dye.

    • Administer the labeled liposomes to the animals via intravenous injection.

  • Sample Collection and Analysis:

    • At predetermined time points, euthanize the animals and collect major organs and the tumor.

    • For radioactively labeled liposomes, measure the radioactivity in each organ using a scintillation counter to determine the percentage of the injected dose per gram of tissue (%ID/g).

    • For fluorescently labeled liposomes, use an in vivo imaging system to visualize the biodistribution in real-time or ex vivo imaging of the collected organs.

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of Cholesterol-PEG-MAL liposome targeting efficiency.

G cluster_prep Liposome Preparation prep1 Lipid Dissolution in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Extrusion prep3->prep4 prep5 Ligand Conjugation to Maleimide Group prep4->prep5

Experimental workflow for preparing targeted liposomes.

G cluster_uptake In Vitro Cellular Uptake Assay uptake1 Seed Target Cells uptake2 Incubate with Fluorescent Liposomes uptake1->uptake2 uptake3 Wash to Remove Non-Internalized Liposomes uptake2->uptake3 uptake4 Analyze Uptake uptake3->uptake4 uptake5 Confocal Microscopy (Qualitative) uptake4->uptake5 uptake6 Flow Cytometry (Quantitative) uptake4->uptake6

Workflow for assessing cellular internalization of liposomes.

G cluster_biodistribution In Vivo Biodistribution Study bio1 Label Liposomes (Radioactive or Fluorescent) bio2 Inject into Tumor-Bearing Animal bio1->bio2 bio3 Collect Organs and Tumor at Time Points bio2->bio3 bio4 Quantify Liposome Accumulation bio3->bio4

Workflow for in vivo biodistribution analysis.

G cluster_targeting Liposome Targeting Mechanisms cluster_passive Passive Targeting (EPR Effect) cluster_active Active Targeting passive_lipo PEGylated Liposome tumor_vessel Leaky Tumor Vasculature passive_lipo->tumor_vessel Extravasation active_lipo Targeted Liposome receptor Receptor active_lipo->receptor Ligand-Receptor Binding tumor_cell Tumor Cell receptor->tumor_cell Internalization

Comparison of passive and active targeting mechanisms.

References

Performance Showdown: Cholesterol-PEG-MAL in Animal Models for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of drug delivery, the choice of nanoparticle components is critical to achieving desired therapeutic outcomes. Among the various functionalized lipids used for surface modification of nanoparticles, Cholesterol-polyethylene glycol-maleimide (Cholesterol-PEG-MAL) has emerged as a key player. This guide provides an objective comparison of Cholesterol-PEG-MAL's performance in animal models against a common alternative, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG-maleimide (DSPE-PEG-MAL), supported by experimental data.

At a Glance: Key Performance Metrics

The selection of a PEGylated lipid for nanoparticle formulation significantly impacts its pharmacokinetic profile and biodistribution. Here, we summarize the in vivo performance of liposomes anchored with Cholesterol-PEG versus DSPE-PEG.

FeatureCholesterol-PEG AnchorDSPE-PEG AnchorKey Findings in Animal Models
Circulation Time LongerShorterLiposomes decorated with mPEG-Cholesterol demonstrated a 3.2-fold higher area under the curve (AUC) compared to naked liposomes, and a ~2.1-fold higher AUC than liposomes with branched (mPEG)2-DSPE, indicating significantly longer circulation.[1]
Systemic Bioavailability HigherLowerThe use of cholesterol as an anchoring group for PEG yields liposomes with higher systemic bioavailability.[1]
Drug Leakage LowerHigherPEG-DSPE was found to significantly increase the in vivo leakage rates of vincristine (B1662923) from liposomes compared to formulations using a neutral PEG-Ceramide anchor, which, like Cholesterol-PEG, lacks a charged phosphate (B84403) group.[2]
Immune Response FavorablePotential for Accelerated Blood Clearance (ABC)Liposomes functionalized with maleimide-PEG-DSPE have been shown to induce an accelerated blood clearance (ABC) phenomenon upon repeated injections in mice, independent of anti-PEG IgM production.[3] While not directly tested with Cholesterol-PEG-MAL, the different anchor may influence the immunological response.

The Role of the Maleimide (B117702) Group: Enhancing Tumor Targeting

The maleimide group on both Cholesterol-PEG-MAL and DSPE-PEG-MAL serves as a crucial conjugation site for targeting ligands containing thiol groups, such as antibodies or peptides. This functionalization enhances the specific delivery of nanoparticles to target tissues.

Maleimide-functionalized liposomes have demonstrated:

  • Enhanced Tumor Accumulation: In a mouse model, maleimide-functionalized liposomes showed greater accumulation in 4T1 tumors compared to conventional liposomes.[4]

  • Increased Cellular Uptake: These liposomes were taken up more efficiently by 4T1 tumor cells.[5]

  • Prolonged Tumor Retention: Following intratumoral injection, maleimide-functionalized liposomes were retained longer in the tumor xenografts.[5]

Experimental Corner: Protocols and Methodologies

Detailed experimental design is paramount for the accurate evaluation of nanoparticle performance. Below are representative protocols for in vivo studies.

In Vivo Pharmacokinetics and Biodistribution Study

Objective: To determine the circulation time and organ distribution of PEGylated liposomes.

Animal Model: BALB/c mice or Sprague-Dawley rats.

Methodology:

  • Liposome (B1194612) Preparation: Prepare liposomes composed of a lipid bilayer (e.g., HSPC/Cholesterol) and incorporate 5 mol% of either Cholesterol-PEG-MAL or DSPE-PEG-MAL. A fluorescent or radiolabeled marker is encapsulated or conjugated to the liposome for detection.

  • Animal Administration: Intravenously inject the liposomal formulations into the tail vein of the animals at a specific lipid dose.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 1, 2, 4, 8, 24 hours) post-injection.

  • Organ Harvesting: At the final time point, euthanize the animals and harvest major organs (liver, spleen, kidneys, lungs, heart, and tumor if applicable).

  • Quantification: Measure the concentration of the marker in plasma and homogenized organ tissues using an appropriate method (e.g., fluorescence spectroscopy or gamma counting).

  • Data Analysis: Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), half-life (t1/2), and clearance. Biodistribution is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

A simplified workflow for this process is illustrated below:

G cluster_prep Formulation cluster_animal In Vivo cluster_analysis Analysis prep Liposome Preparation (Chol-PEG-MAL vs. DSPE-PEG-MAL) admin Intravenous Administration prep->admin sampling Blood Sampling (Time Points) admin->sampling harvest Organ Harvesting (24h) admin->harvest quant Quantification of Marker (Plasma & Tissues) sampling->quant harvest->quant pk Pharmacokinetic Analysis (AUC, t1/2) quant->pk bd Biodistribution Analysis (%ID/g) quant->bd G cluster_nanoparticle Nanoparticle cluster_cell Target Cell np Liposome Core peg Cholesterol-PEG-MAL np->peg ligand Targeting Ligand (e.g., Antibody) peg->ligand Thiol-Maleimide Coupling receptor Cell Surface Receptor ligand->receptor Binding internalization Receptor-Mediated Endocytosis receptor->internalization drug_release Intracellular Drug Release internalization->drug_release

References

Assessing the Immunogenicity of Cholesterol-PEG-MAL Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The immunogenicity of lipid nanoparticle (LNP) formulations is a critical consideration in the development of novel drug delivery systems and vaccines. The composition of these LNPs, particularly the choice of polyethylene (B3416737) glycol (PEG)-lipid conjugates, can significantly influence their interaction with the immune system. This guide provides a comparative assessment of Cholesterol-PEG-Maleimide (Chol-PEG-MAL) formulations against a common alternative, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG-Maleimide (DSPE-PEG-MAL). The comparison focuses on key immunogenicity parameters, including anti-PEG antibody production, complement activation, and cytokine release, supported by experimental data and detailed methodologies.

Comparison of Immunogenic Profiles

The choice between Chol-PEG-MAL and DSPE-PEG-MAL as the PEGylated lipid anchor in a formulation can have distinct immunological consequences. While direct head-to-head comparative studies are limited, the following sections delineate the known immunogenic properties of each component.

Anti-PEG Antibody Production

PEGylation is known to be capable of inducing the production of anti-PEG antibodies, primarily IgM and IgG. This can lead to the Accelerated Blood Clearance (ABC) phenomenon upon repeated administration of PEGylated nanoparticles.

  • DSPE-PEG-MAL: Studies have shown that liposomes formulated with DSPE-PEG-MAL can induce an immune response. Interestingly, while a first dose of DSPE-PEG-MAL liposomes demonstrates good blood retention, a subsequent dose can be rapidly cleared from circulation. This ABC phenomenon has been observed even with lower levels of anti-PEG IgM production compared to liposomes with a terminal methoxy (B1213986) group, suggesting that the maleimide (B117702) moiety may play a role in the immune response, potentially by exposing different epitopes or through a different mechanism of immune recognition.[1]

  • Cholesterol-PEG-MAL: Specific data on anti-PEG antibody production directly attributable to the cholesterol anchor in a maleimide-terminated PEG lipid is not as readily available in the reviewed literature. However, the general principles of PEG immunogenicity suggest that, as a hapten, PEG requires a carrier (in this case, the lipid nanoparticle) to elicit an immune response. The nature of the lipid anchor can influence the presentation of the PEG chains to the immune system.

Complement Activation

The complement system is a crucial part of the innate immune response and can be activated by certain types of nanoparticles.

  • Cholesterol-Rich Formulations: Formulations with a high cholesterol content are known to be potent activators of the complement system.[2] This activation can occur through both the classical and alternative pathways. The terminal complement complex, SC5b-9, is a key marker of this activation.

  • PEGylated Liposomes: PEGylated liposomes, in general, can activate the complement system. This can be triggered by the binding of anti-PEG antibodies, which then initiate the classical complement pathway.[3] The anionic charge on the phosphate (B84403) group of phospholipid-based PEG conjugates (like DSPE-PEG) has also been implicated in complement activation.[2]

Cytokine Release

The interaction of LNPs with immune cells can trigger the release of various cytokines, which are signaling molecules that mediate inflammation and other immune responses.

  • General LNP-Induced Cytokine Release: Lipid nanoparticles have been shown to induce the production of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4] This response can be mediated through the activation of Toll-like receptors (TLRs) by components of the LNP.[4]

  • Influence of PEGylation: PEGylated nanoparticles have been observed to trigger a low-inflammatory response in macrophages, with reduced cytokine and chemokine secretion compared to pro-inflammatory stimuli like lipopolysaccharide (LPS).[5]

Data Presentation

The following tables summarize key findings from the literature regarding the immunogenicity of formulations containing DSPE-PEG-MAL and the general immunogenic potential of cholesterol in lipid nanoparticles. It is important to note that these data are not from direct comparative studies between Chol-PEG-MAL and DSPE-PEG-MAL.

Table 1: Immunogenicity Profile of DSPE-PEG-MAL Liposomes

ParameterObservationReference
Anti-PEG IgM Secretion Lower than that induced by methoxy-terminated PEG liposomes.[1]
Accelerated Blood Clearance (ABC) Observed upon second injection, despite lower anti-PEG IgM.[1]
Complement Activation (C3 binding) C3 was found to be bound to the surface of the liposomes.[1]

Table 2: Immunogenic Potential of Cholesterol in Lipid Nanoparticles

ParameterObservationReference
Complement Activation Cholesterol-rich liposomes are potent activators of the complement system, leading to a rise in SC5b-9 levels.[2]
Adjuvant Activity The cholesterol content in LNPs can influence their adjuvant activity, with excessive cholesterol potentially diminishing this effect.[6]

Experimental Protocols

In Vivo Immunogenicity Assessment in Mice

This protocol outlines a general procedure for evaluating the immunogenicity of different LNP formulations in a murine model.

  • Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used.

  • Formulation Preparation: Prepare LNP formulations (e.g., Chol-PEG-MAL and DSPE-PEG-MAL) encapsulating a model antigen or mRNA.

  • Immunization: Administer the LNP formulations to mice via a relevant route (e.g., intramuscular or intravenous injection). A typical dose might be 1-5 µg of encapsulated mRNA. A control group receiving saline should be included.

  • Booster Dose: A booster injection can be given at a specified time point (e.g., 21 days after the primary immunization).

  • Sample Collection: Collect blood samples at various time points (e.g., days 0, 14, 28, and 35) to measure antibody responses. Spleens can be harvested at the end of the study for analysis of cellular immune responses.

  • Analysis:

    • Antibody Titer: Measure antigen-specific IgG and IgM titers in the serum using ELISA.

    • Cytokine Analysis: Measure cytokine levels (e.g., IL-6, TNF-α, IFN-γ) in the serum using a multiplex immunoassay.

    • Cellular Immunity: Analyze T-cell responses (e.g., proliferation, cytokine production) from splenocytes using techniques like ELISpot or flow cytometry.

Anti-PEG Antibody ELISA

This protocol describes a method for quantifying anti-PEG antibodies in serum samples.

  • Plate Coating: Coat 96-well ELISA plates with a PEGylated conjugate (e.g., PEG-BSA) overnight at 4°C.

  • Blocking: Wash the plates and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the isotype being measured (e.g., anti-mouse IgM-HRP or anti-mouse IgG-HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plates and add a TMB substrate solution.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Generate a standard curve using a known concentration of a monoclonal anti-PEG antibody to quantify the antibody levels in the samples.

In Vitro Complement Activation Assay

This assay measures the activation of the complement system by LNP formulations in human serum.

  • Serum Preparation: Obtain fresh normal human serum.

  • LNP Incubation: Incubate the LNP formulations (e.g., Chol-PEG-MAL and DSPE-PEG-MAL LNPs) with the serum at 37°C for a specified time (e.g., 30 minutes). A positive control (e.g., zymosan) and a negative control (buffer) should be included.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Measurement of Complement Activation Products: Quantify the levels of complement activation markers in the serum using commercially available ELISA kits. Common markers include:

    • SC5b-9: A marker for the terminal complement pathway.

    • C3a: An anaphylatoxin released during complement activation.

    • Bb fragment: A marker for the alternative pathway.

    • C4d: A marker for the classical and lectin pathways.

  • Data Analysis: Compare the levels of complement activation markers induced by the different LNP formulations.

Mandatory Visualization

Complement_Activation_Pathways cluster_Classical Classical Pathway cluster_Lectin Lectin Pathway cluster_Alternative Alternative Pathway cluster_Common Common Pathway C1q C1q C1 C1 complex C1q->C1 activates Antibody Antibody (IgM, IgG) Antibody->C1q binds C4 C4 C1->C4 cleaves C2 C2 C1->C2 cleaves C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 cleaves C5_Convertase C5 Convertase C4b2a->C5_Convertase MBL MBL/Ficolins MASPs MASPs MBL->MASPs activates L_C4 C4 MASPs->L_C4 cleaves L_C2 C2 MASPs->L_C2 cleaves L_C4b2a C3 Convertase (C4b2a) L_C4->L_C4b2a L_C2->L_C4b2a L_C4b2a->C3 cleaves L_C4b2a->C5_Convertase C3_hydrolysis Spontaneous C3 hydrolysis C3bBb C3 Convertase (C3bBb) C3_hydrolysis->C3bBb FactorB Factor B FactorB->C3bBb FactorD Factor D FactorD->C3bBb cleaves B C3bBb->C3 cleaves C3bBb->C5_Convertase C3a C3a (Anaphylatoxin) C3->C3a C3b C3b (Opsonin) C3->C3b C3b->C5_Convertase C5 C5 C5_Convertase->C5 cleaves C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC

Caption: Overview of the three complement activation pathways.

Experimental_Workflow cluster_Formulation LNP Formulation and Characterization cluster_InVivo In Vivo Immunogenicity Assessment cluster_InVitro In Vitro Complement Activation Formulate_Chol Formulate Chol-PEG-MAL LNPs Characterize Physicochemical Characterization (Size, Zeta, Encapsulation) Formulate_Chol->Characterize Formulate_DSPE Formulate DSPE-PEG-MAL LNPs Formulate_DSPE->Characterize Immunize Immunize Mice Characterize->Immunize Incubate_Serum Incubate LNPs with Human Serum Characterize->Incubate_Serum Bleed Serial Blood Collection Immunize->Bleed Harvest Harvest Spleens Immunize->Harvest ELISA Anti-PEG Antibody ELISA (IgM, IgG) Bleed->ELISA Cytokine_Assay Serum Cytokine Analysis Bleed->Cytokine_Assay TCell_Assay T-Cell Response Analysis (Splenocytes) Harvest->TCell_Assay Complement_ELISA Measure Complement Activation Markers (SC5b-9, C3a, etc.) Incubate_Serum->Complement_ELISA

Caption: Workflow for assessing LNP immunogenicity.

References

A Head-to-Head Comparison of PEGylated Lipids for Optimized Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate PEGylated lipid is a critical determinant of a lipid nanoparticle (LNP) drug delivery system's success. This guide provides an objective comparison of various PEGylated lipids, summarizing key performance indicators from experimental data to inform your formulation decisions.

The addition of polyethylene (B3416737) glycol (PEG) to the surface of lipid nanoparticles, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic profile of therapeutic agents. This hydrophilic polymer chain creates a steric barrier, shielding the nanoparticle from opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging its circulation time in the bloodstream. However, the choice of the PEGylated lipid, including the lipid anchor and the length of the PEG chain, can significantly impact the formulation's stability, drug loading capacity, release kinetics, and in vivo performance.

Comparative Analysis of Physicochemical and In Vivo Performance

The selection of a suitable PEGylated lipid involves a trade-off between achieving long circulation times and ensuring efficient cellular uptake and drug release at the target site. The following tables summarize key experimental data from comparative studies of different PEGylated lipids.

Table 1: Influence of PEGylated Lipid Anchor on In Vivo Pharmacokinetics
PEGylated LipidAnchor MoietyPEG MW (kDa)Area Under the Curve (AUC) (µg·h/mL)Reference
mPEG-DSPEPhospholipid5Lower than mPEG-Chol[1]
mPEG-CholCholesterol5~2.1-fold higher than (mPEG)2-DSPE[1]
(mPEG)2-DSPEPhospholipid (Branched)5Lowest among the tested 5 kDa PEGs[1]

This data highlights that the choice of anchor moiety significantly affects the in vivo circulation time, with cholesterol anchors demonstrating superior performance in this study.[1]

Table 2: Impact of PEG-Lipid Anchor Chain Length on Nanoparticle Stability in Serum
PEGylated LipidAcyl Chain LengthObservation in SerumReference
DSPE-PEG2000C18Strong anchoring, prolonged stealth properties[2]
DMG-PEG2000C14Rapid dissociation from LNP surface[2]

The length of the lipid anchor's acyl chain plays a crucial role in the stability of the PEG layer on the nanoparticle surface. Longer chains, such as in DSPE, provide a more stable anchor, leading to longer circulation times.[2]

Table 3: Effect of PEG Molar Percentage on Gene Transfection Efficiency
Formulationmol% of PEG-LipidIn Vitro Transfection (EGFP-positive cells)Reference
A-00%47% ± 6.9%[3]
B-22%3.6% ± 1.8%[3]
C-44%~1-2%[3]
D-1010%~1-2%[3]

This study demonstrates that while PEGylation can improve stability, it can also hinder cellular uptake and transfection efficiency, indicating the need for careful optimization of the PEG-lipid concentration in a formulation.[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible characterization of lipid nanoparticles.

Lipid Nanoparticle Formulation by Thin-Film Hydration

This common method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous buffer containing the therapeutic agent, leading to the spontaneous formation of liposomes.

G cluster_0 LNP Formulation Workflow Lipid Dissolution 1. Dissolve lipids (including PEGylated lipid) in organic solvent Film Formation 2. Evaporate solvent to form a thin lipid film Lipid Dissolution->Film Formation Rotary Evaporation Hydration 3. Hydrate film with aqueous buffer containing drug Film Formation->Hydration Vortexing/Agitation Size Reduction 4. Sonication or extrusion to reduce size and improve homogeneity Hydration->Size Reduction Purification 5. Remove unencapsulated drug (e.g., dialysis, size exclusion chromatography) Size Reduction->Purification

A typical workflow for preparing PEGylated lipid nanoparticles.
Characterization of Physicochemical Properties

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles.

  • Protocol:

    • Dilute the LNP suspension in a suitable buffer (e.g., phosphate-buffered saline, PBS) to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters (e.g., temperature, scattering angle).

    • Acquire the data and analyze the correlation function to obtain the particle size and PDI. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

b) Zeta Potential Measurement:

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the nanoparticles, which is an indicator of their colloidal stability.

  • Protocol:

    • Dilute the LNP suspension in a low ionic strength buffer (e.g., 10 mM NaCl).

    • Inject the sample into a specialized zeta potential cell.

    • Place the cell in the instrument.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software calculates the zeta potential from the mobility.

c) Encapsulation Efficiency (EE) Determination:

  • Principle: The amount of drug encapsulated within the nanoparticles is determined by separating the free drug from the encapsulated drug and quantifying both.

  • Protocol (for nucleic acid cargo using a fluorescent dye like RiboGreen):

    • To determine the total amount of drug, lyse a known volume of the LNP formulation with a surfactant (e.g., Triton X-100) to release the encapsulated drug.

    • Add the fluorescent dye (e.g., RiboGreen) to the lysed sample and measure the fluorescence intensity.

    • To determine the amount of free drug, use a separation technique like spin columns or dialysis to remove the LNPs.

    • Add the fluorescent dye to the supernatant/dialysate containing the free drug and measure the fluorescence intensity.

    • Calculate the EE% using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Immunological Considerations and Signaling

A significant challenge with PEGylated formulations is the potential for an immune response against PEG, leading to the production of anti-PEG antibodies. This can result in the accelerated blood clearance (ABC) of subsequently administered doses of the PEGylated nanoparticles, reducing their therapeutic efficacy.

G cluster_1 Anti-PEG Immune Response First Dose First dose of PEGylated LNP B_Cell_Activation B-cell recognition of PEG and activation First Dose->B_Cell_Activation Antibody_Production Production of anti-PEG IgM antibodies B_Cell_Activation->Antibody_Production Opsonization Opsonization by anti-PEG IgM Antibody_Production->Opsonization Second Dose Subsequent dose of PEGylated LNP Second Dose->Opsonization Binding Complement_Activation Complement system activation Opsonization->Complement_Activation Phagocytosis Rapid clearance by phagocytes in liver and spleen Complement_Activation->Phagocytosis

The accelerated blood clearance (ABC) phenomenon.

Conclusion

The choice of PEGylated lipid is a multifaceted decision that requires careful consideration of the therapeutic goal. For applications requiring prolonged circulation, a stable anchor such as DSPE or cholesterol with an optimized PEG chain length is often preferred. However, for applications where rapid cellular uptake is desired, a less stable PEG anchor or a lower PEG density might be advantageous. It is crucial to empirically test a range of PEGylated lipids in a given formulation to identify the optimal candidate that balances stability, drug delivery efficiency, and potential immunogenicity. This guide provides a starting point for researchers to make informed decisions in the design of next-generation lipid nanoparticle-based therapeutics.

References

Validating the stability of Cholesterol-PEG-MAL in biological fluids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Delivery

For scientists and researchers navigating the complexities of targeted drug delivery, the stability of liposomal formulations in biological environments is a critical determinant of therapeutic success. Cholesterol-poly(ethylene glycol)-maleimide (Cholesterol-PEG-MAL) is a widely utilized lipid for anchoring targeting moieties to the surface of liposomes. However, the inherent reactivity of the maleimide (B117702) group, essential for conjugation, also renders it susceptible to degradation in the thiol-rich environment of biological fluids. This guide provides an objective comparison of Cholesterol-PEG-MAL stability with its common alternative, DSPE-PEG-MAL, supported by experimental data and detailed protocols to inform the selection of the most robust formulation strategy.

The Stability Challenge: A Tale of Two Reactions

The utility of Cholesterol-PEG-MAL hinges on the specific and efficient reaction of its maleimide group with thiol-containing ligands, such as cysteine residues in peptides and antibodies. However, once in a biological milieu like blood plasma, the resulting thiosuccinimide linkage faces two competing chemical fates: hydrolysis and a retro-Michael reaction.

  • Hydrolysis: The maleimide ring can be hydrolyzed, opening the ring to form a non-reactive maleamic acid. This is an irreversible process that prevents the desired conjugation reaction. The rate of hydrolysis is significantly influenced by pH, with higher pH values accelerating the degradation.[1]

  • Retro-Michael Reaction: The thiosuccinimide bond formed upon conjugation is not entirely stable and can undergo a reversible retro-Michael reaction. This process is particularly prevalent in the presence of high concentrations of endogenous thiols, such as glutathione (B108866) in the bloodstream, leading to the exchange of the conjugated ligand with other thiol-containing molecules and subsequent loss of the targeting function.[2] Paradoxically, hydrolysis of the thiosuccinimide ring after conjugation can "lock" the conjugate in place, rendering it resistant to this exchange.

Head-to-Head Comparison: Cholesterol-PEG-MAL vs. DSPE-PEG-MAL

While direct, side-by-side quantitative stability data for Cholesterol-PEG-MAL in biological fluids is limited in publicly available literature, we can infer its performance based on extensive studies of the chemically similar 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-MAL). The primary difference lies in the hydrophobic anchor: cholesterol versus a diacyl lipid chain (DSPE). Cholesterol is known to increase the rigidity and stability of liposomal membranes.[3][4]

Table 1: Comparative Stability of Maleimide-Functionalized Lipids

ParameterCholesterol-PEG-MALDSPE-PEG-MALKey Considerations
Maleimide Hydrolysis Rate Expected to be similar to DSPE-PEG-MAL under identical pH and temperature conditions.Can be significant, especially at pH > 7.5.[1] One study showed that during liposome (B1194612) preparation via a pre-insertion method, up to 68% of active maleimide groups were lost to hydrolysis.[5][6]The immediate chemical environment of the maleimide group is the primary determinant of its hydrolysis rate.
Thiol-Exchange (Retro-Michael Reaction) The more rigid membrane environment provided by cholesterol may slightly reduce the accessibility of the thiosuccinimide linkage to external thiols, potentially offering a marginal stability advantage.The thiosuccinimide linkage is susceptible to exchange with endogenous thiols like glutathione.[2]Post-conjugation hydrolysis of the thiosuccinimide ring is a key factor in preventing this reaction for both lipid types.
Liposome Formulation Stability Cholesterol is a well-established stabilizer of liposomal bilayers, reducing drug leakage and improving circulation times.[3][4]DSPE-PEG is also known to enhance the stability and circulation time of liposomes.[7][8]The choice between cholesterol and DSPE as an anchor may also depend on the specific drug being encapsulated and the overall lipid composition.

Experimental Protocols for Stability Assessment

To aid researchers in validating the stability of their own Cholesterol-PEG-MAL formulations, we provide the following detailed experimental protocols.

Protocol 1: Quantification of Active Maleimide Groups on Liposomes

This protocol allows for the determination of the percentage of active (non-hydrolyzed) maleimide groups on the surface of prepared liposomes. It is adapted from methods used for DSPE-PEG-MAL.[1][5]

Principle:

This method utilizes a "reverse Ellman's assay." A known excess of a thiol-containing compound (e.g., L-cysteine) is reacted with the maleimide-functionalized liposomes. The unreacted thiols are then quantified using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB), which reacts with thiols to produce a colored product that can be measured spectrophotometrically.

Materials:

  • Maleimide-functionalized liposome suspension (e.g., Cholesterol-PEG-MAL liposomes)

  • L-cysteine solution (e.g., 1 mM in PBS, pH 7.0)

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0)

  • Phosphate Buffered Saline (PBS), pH 7.0

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix a defined volume of your liposome suspension with a known molar excess of the L-cysteine solution. A control sample containing only the L-cysteine solution in PBS should also be prepared.

  • Incubation: Incubate the mixture for 2 hours at room temperature to allow the reaction between the active maleimide groups and cysteine to go to completion.

  • Quantification of Unreacted Thiols:

    • In a 96-well plate, add a sample of the reaction mixture (liposomes + cysteine) and the control (cysteine only).

    • Add the DTNB solution to each well.

    • Incubate for 15 minutes at room temperature.

  • Measurement: Measure the absorbance at 412 nm using a microplate reader.

  • Calculation:

    • Create a standard curve using known concentrations of L-cysteine to determine the molar concentration from the absorbance values.

    • Calculate the concentration of unreacted cysteine in your liposome sample.

    • The concentration of reacted cysteine (which is equal to the concentration of active maleimide groups) is the initial cysteine concentration minus the unreacted cysteine concentration.

    • Express the result as a percentage of the initial theoretical maleimide concentration in your liposome formulation.

Protocol 2: Assessment of Liposome Stability in Human Serum

This protocol evaluates the colloidal stability of the liposomes and the stability of the conjugated ligand in the presence of human serum.

Principle:

Liposomes are incubated in human serum over a time course. At various time points, the particle size and polydispersity index (PDI) are measured to assess aggregation. Additionally, if a fluorescently labeled ligand is conjugated to the liposomes, the fluorescence intensity can be monitored to assess ligand detachment due to the retro-Michael reaction.

Materials:

  • Ligand-conjugated Cholesterol-PEG-MAL liposomes

  • Human serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dynamic Light Scattering (DLS) instrument

  • Fluorescence spectrophotometer (if using a fluorescent ligand)

  • Size exclusion chromatography (SEC) columns (optional, for separating liposomes from detached ligands)

Procedure:

  • Incubation: Mix the liposome suspension with human serum (e.g., a 1:1 or 1:9 ratio) and a control sample with PBS. Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot of the liposome-serum mixture.

  • DLS Measurement: Measure the particle size and PDI of the liposomes. A significant increase in size or PDI indicates aggregation and instability.

  • Fluorescence Measurement (for fluorescently labeled ligands):

    • To quantify ligand detachment, the liposomes can be separated from the serum proteins and any detached fluorescent ligand using size exclusion chromatography.

    • Measure the fluorescence of the liposome fraction. A decrease in fluorescence over time indicates ligand detachment.

  • Data Analysis: Plot the particle size, PDI, and/or fluorescence intensity as a function of time to visualize the stability profile of your liposomes in serum.

Visualizing the Process

To better understand the experimental workflows, the following diagrams are provided.

Stability_Assessment_Workflow cluster_prep Liposome Preparation & Conjugation cluster_stability Stability Assessment in Biological Fluid Lipid_Film Lipid Film (with Chol-PEG-MAL) Hydration Hydration Lipid_Film->Hydration Liposomes Unconjugated Liposomes Hydration->Liposomes Conjugation Thiol-Maleimide Conjugation Liposomes->Conjugation Ligand Thiolated Ligand Ligand->Conjugation Conj_Liposomes Conjugated Liposomes Conjugation->Conj_Liposomes Incubation Incubate with Biological Fluid (e.g., Serum) at 37°C Conj_Liposomes->Incubation Time_Points Sample at Time Points (0, 1, 4, 24h) Incubation->Time_Points DLS DLS Analysis (Size, PDI) Time_Points->DLS SEC SEC Separation Time_Points->SEC Fluorescence Fluorescence Quantification SEC->Fluorescence

Caption: Experimental workflow for preparing and assessing the stability of ligand-conjugated liposomes.

Maleimide_Reactions cluster_pathways Maleimide Reaction Pathways in Biological Fluids Maleimide Chol-PEG-Maleimide (Active) Conjugate Thiosuccinimide Conjugate (Stable to Retro-Michael) Maleimide->Conjugate Thiol-Maleimide Reaction Hydrolyzed_Maleimide Hydrolyzed Maleimide (Inactive) Maleimide->Hydrolyzed_Maleimide Hydrolysis (pH > 7.5) Thiol_Ligand Thiol-Ligand (R-SH) Thiol_Ligand->Conjugate Thiol_Exchange_Product Thiol-Exchanged Product (e.g., with Glutathione) Conjugate->Thiol_Exchange_Product Retro-Michael Reaction (Thiol Exchange)

Caption: Competing reaction pathways for Cholesterol-PEG-MAL in a biological environment.

Conclusion

The stability of the maleimide linker is a critical parameter in the design of targeted liposomal drug delivery systems. While Cholesterol-PEG-MAL offers the advantage of incorporating cholesterol's membrane-stabilizing properties, the maleimide group's susceptibility to hydrolysis and the potential for the formed conjugate to undergo thiol-exchange reactions must be carefully considered and experimentally validated. DSPE-PEG-MAL serves as a well-studied alternative, with a significant body of literature detailing its stability characteristics. For researchers, the choice between these two lipids should be guided by the specific requirements of their application, with rigorous in-house stability testing in relevant biological fluids being an indispensable step in the development of robust and effective targeted nanomedicines.

References

A Head-to-Head Comparison: Cholesterol-PEG-MAL vs. Other Stealth Liposome Technologies

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug delivery, stealth liposomes are a cornerstone technology, designed to evade the body's immune system and prolong circulation time, thereby enhancing drug accumulation at target sites. The surface modification of liposomes with hydrophilic polymers, most notably polyethylene (B3416737) glycol (PEG), is the hallmark of this "stealth" capability. The choice of the lipid anchor for the PEG chain, however, can significantly influence the physicochemical properties and in vivo performance of these nanocarriers.

This guide provides a comprehensive benchmark of Cholesterol-PEG-Maleimide (Chol-PEG-MAL) against other prevalent stealth liposome (B1194612) technologies, primarily those utilizing 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-PEG (DSPE-PEG). By presenting quantitative data from various studies, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal stealth liposome technology for their therapeutic applications.

Performance Benchmark: Cholesterol-PEG-MAL vs. Alternatives

The efficacy of a stealth liposome is judged by several key performance indicators: its ability to remain in circulation (circulation half-life), its capacity to carry a therapeutic payload (encapsulation efficiency), its drug release profile, and its potential to elicit an immune response (immunogenicity). The following tables summarize the performance of Cholesterol-PEG-MAL and its counterparts based on available experimental data.

Table 1: Circulation Half-Life

Stealth TechnologyLiposome CompositionAnimal ModelCirculation Half-Life (t½)Reference
Cholesterol-PEG HSPC:Chol:mPEG-CholRatsHigher AUC than mPEG-DSPE[1]
DSPE-PEG Egg PC:Chol:DSPE-PEGMice~5 hours[2][3]
DSPE-PEG Hydrogenated PC:Chol:DSPE-PEG (Doxorubicin-loaded)Dogs~29 hours[4]
DSPE-PEG DSPC:Chol:DSPE-PEGMice>24 hours[5]

HSPC: Hydrogenated Soy Phosphatidylcholine, Chol: Cholesterol, PC: Phosphatidylcholine, DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine

Table 2: Encapsulation Efficiency

Stealth TechnologyBase Liposome CompositionEncapsulated DrugEncapsulation Efficiency (%)Reference
Cholesterol-PEG Phospholipid:CholesterolNot specifiedDependent on Chol:lipid ratio[6][7]
DSPE-PEG DSPC:Chol:DSPE-PEGIndocyanine Green~83%[8]
DSPE-PEG DOPE:Chol:DSPE-PEGDaunorubicin>90%[9]

DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine

Table 3: Immunogenicity - Accelerated Blood Clearance (ABC) Phenomenon

Stealth TechnologyKey FindingsReference
Cholesterol-PEG (cleavable) Liposomes with cleavable PEG-cholesterol derivatives (PEG-CHMC) showed a slight ABC phenomenon, while PEG-CHEMS-liposomes did not induce it.
DSPE-PEG Repeated injection of conventional DSPE-PEG-liposomes induced a significant ABC phenomenon with increased liver uptake.
Cholesterol-PEG-Cholesterol (ring-like) CPC liposomes demonstrated lower cellular uptake than mPEG-DSPE liposomes, suggesting a better stealth effect.[10]

PEG-CHMC: PEG-cholesteryl methyl carbonate, PEG-CHEMS: PEG-cholesteryl hemisuccinate

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of liposomal formulations. Below are protocols for key experiments cited in the comparison of stealth liposome technologies.

Liposome Preparation via Thin-Film Hydration Method

This is a common and straightforward method for preparing liposomes.[11][12][13][14][15]

Materials:

  • Lipids (e.g., DSPC, Cholesterol, Chol-PEG-MAL, DSPE-PEG)

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired lipids in the organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved to form a clear solution.

  • Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be kept above the phase transition temperature (Tc) of the lipid with the highest Tc. This will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

  • Drying: Dry the lipid film further under a high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[11]

  • Hydration: Hydrate the lipid film by adding the aqueous buffer to the flask. The temperature of the buffer should also be above the Tc of the lipids. Agitate the flask vigorously (e.g., by vortexing or manual shaking) to facilitate the formation of multilamellar vesicles (MLVs).[12]

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size. This process is typically repeated 10-20 times.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE%) is the percentage of the drug that is successfully entrapped within the liposomes relative to the total amount of drug used.

Materials:

  • Liposomal formulation

  • Method to separate free drug from encapsulated drug (e.g., size exclusion chromatography using a Sephadex column, or ultracentrifugation)

  • Assay to quantify the drug (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome suspension.

  • Quantification of Total and Free Drug:

    • To determine the total drug concentration, disrupt a known volume of the liposomal suspension using a suitable solvent (e.g., methanol) to release the encapsulated drug, and then measure the drug concentration.

    • Measure the concentration of the free drug in the filtrate or eluate obtained from the separation step.

  • Calculation of Encapsulation Efficiency: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Assay

This assay evaluates the rate at which the encapsulated drug is released from the liposomes over time in a simulated physiological environment.

Materials:

  • Drug-loaded liposomes

  • Release medium (e.g., PBS pH 7.4, sometimes with serum)

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Shaking water bath or incubator

Procedure:

  • Place a known volume of the liposomal formulation into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

  • Calculate the cumulative percentage of drug released over time.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) help to illustrate complex workflows and biological mechanisms.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Film Formation Film Formation Lipid Dissolution->Film Formation Solvent Evaporation Drying Drying Film Formation->Drying Vacuum Hydration Hydration Drying->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Particle Size & Zeta Potential Particle Size & Zeta Potential Extrusion->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Extrusion->Encapsulation Efficiency Drug Release Assay Drug Release Assay Extrusion->Drug Release Assay Final Liposome Formulation Final Liposome Formulation Drug Release Assay->Final Liposome Formulation

Caption: Experimental workflow for liposome preparation and characterization.

Caption: Mechanism of stealth liposomes avoiding immune detection.

Targeting_Mechanism cluster_liposome Targeted Stealth Liposome liposome Liposome Chol-PEG-MAL ligand Thiol-containing Targeting Ligand liposome->ligand Thiol-Maleimide Coupling cell Target Cell Receptor ligand->cell Specific Binding

Caption: Role of Cholesterol-PEG-MAL in targeted drug delivery.

Concluding Remarks

The selection of a stealth liposome technology is a critical decision in the development of nanomedicines. While DSPE-PEG has been the workhorse in this field, the use of cholesterol as a PEG anchor presents a compelling alternative. The data suggests that Cholesterol-PEG formulations can offer advantages in terms of prolonged circulation and potentially reduced immunogenicity. Specifically, Cholesterol-PEG-MAL provides the dual benefit of a stable stealth layer and a reactive handle for the covalent attachment of targeting ligands, enabling the development of next-generation, actively targeted nanocarriers.

It is important to note that the performance of any liposomal system is highly dependent on the specific lipid composition, the encapsulated drug, and the intended application. The information presented in this guide serves as a foundational resource to aid researchers in making informed decisions and designing robust experimental plans for the development of effective liposomal drug delivery systems. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences between these promising technologies.

References

A Comparative Guide to Cholesterol-PEG-MAL and Other Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), dictating its stability, pharmacokinetic profile, and the efficiency of payload release. The selection of an appropriate linker is therefore a pivotal decision in the design of a safe and efficacious ADC. This guide provides an objective comparison of the hypothetical performance of a Cholesterol-PEG-MAL linker with established linkers such as the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and the cleavable valine-citrulline-p-aminobenzyloxycarbonyl (VC-PABC) linker. This analysis is supported by a summary of experimental data for established linkers and detailed experimental protocols for key assays.

Understanding the Linker Components

Cholesterol-PEG-MAL: A Hypothetical Construct

While Cholesterol-PEG-MAL is predominantly utilized in the formation of targeted liposomes for drug delivery, its application as a linker in a traditional monoclonal antibody-based ADC presents an interesting hypothetical scenario.[1][2][3] Such a linker would be amphipathic, combining a lipophilic cholesterol anchor with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, terminating in a maleimide (B117702) group for conjugation to the antibody's sulfhydryl groups.[1][4]

The cholesterol component would offer a high degree of lipophilicity, potentially influencing the ADC's interaction with cell membranes. The PEG moiety is known to enhance hydrophilicity, which can improve an ADC's solubility, reduce aggregation, and prolong its circulation half-life.[5][6][7] The maleimide group allows for specific and stable covalent bonding to cysteine residues on the antibody.[8]

Established ADC Linkers: SMCC and VC-PABC

For the purpose of comparison, we will focus on two widely used linkers:

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that releases the payload upon lysosomal degradation of the antibody.[9][10] Its hydrophobicity can sometimes lead to ADC aggregation.[11]

  • VC-PABC (Valine-Citrulline-p-aminobenzyloxycarbonyl): A cleavable linker designed to be stable in circulation but susceptible to cleavage by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[12][13] This allows for the release of an unmodified payload.

Performance Comparison

As there is no direct experimental data for a Cholesterol-PEG-MAL linker in a conventional ADC, the following comparison is based on the known properties of its components and data from established linkers.

Physicochemical Properties

The introduction of a cholesterol moiety would significantly increase the hydrophobicity of the linker-payload complex. While the PEG component would counteract this to some extent, the overall hydrophobicity would likely be higher than that of ADCs with more common PEGylated linkers.[14][15][16] This could present a risk of aggregation, a common challenge in ADC development that can impact manufacturing, stability, and in vivo performance.[17][18]

PropertyCholesterol-PEG-MAL (Hypothetical)SMCCVC-PABC
Solubility Moderate to Low (PEG enhances, Cholesterol reduces)LowModerate
Hydrophobicity HighHighModerate
Aggregation Risk Potentially HighHighModerate
Pharmacokinetics

PEGylation is a well-established strategy to extend the in vivo half-life of biologics by increasing their hydrodynamic volume and reducing renal clearance.[5][19][20] Therefore, an ADC with a Cholesterol-PEG-MAL linker would be expected to have a longer circulation time compared to a non-PEGylated linker like SMCC.[11][20]

ParameterCholesterol-PEG-MAL (Hypothetical)SMCCVC-PABC
Plasma Half-life Expected to be longShorterModerate
Clearance Expected to be lowHigherModerate
In Vitro and In Vivo Efficacy

The efficacy of an ADC is dependent on its stability, payload release mechanism, and ability to reach the tumor site. The stability of the maleimide-thiol linkage in a Cholesterol-PEG-MAL linker would be comparable to that of other maleimide-containing linkers, although it is susceptible to a retro-Michael reaction leading to premature drug release.[8]

The payload release mechanism for a hypothetical Cholesterol-PEG-MAL ADC would depend on the nature of the bond between the PEG and the drug. If a cleavable moiety is incorporated, it could offer the advantages of targeted drug release, similar to VC-PABC. If non-cleavable, it would rely on lysosomal degradation like SMCC.

The high lipophilicity of the cholesterol component could potentially enhance cell membrane interaction and internalization, but this would need to be experimentally verified.

Quantitative Data from Comparative Studies of Established Linkers

The following tables summarize quantitative data from studies comparing the performance of different established linker technologies.

Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers

ADC Target & PayloadLinker TypeCell LineIC50 (ng/mL)Reference
Anti-HER2-MMAECleavable (vc-PAB)SK-BR-3 (HER2 high)10[21]
Anti-HER2-MMAENon-cleavable (mc)SK-BR-3 (HER2 high)25[21]
ZHER2-SMCC-MMAENon-cleavable (SMCC)NCI-N87~1.5[9]
ZHER2-PEG4K-MMAENon-cleavable (PEG 4kDa)NCI-N87~6.75[9]
ZHER2-PEG10K-MMAENon-cleavable (PEG 10kDa)NCI-N87~33.75[9]
Trastuzumab-MMAEβ-galactosidase-cleavableSKOV38.8 pmol/L[12]
Trastuzumab-MMAEVal-CitSKOV314.3 pmol/L[12]

Table 2: Comparative In Vivo Performance of ADCs with Different Linkers

ADCLinker TypeAnimal ModelEfficacy OutcomeReference
ZHER2-SMCC-MMAENon-cleavableNCI-N87 XenograftSlowed tumor growth[11]
ZHER2-PEG20k-U-MMAENon-cleavable (PEG 20kDa)NCI-N87 XenograftComplete tumor eradication[11]
Anti-CD22-DM1-ADCNovel DisulfideHuman Lymphoma XenograftTumor regression at 3 mg/kg[17]
cBu-Cit linker-ADCCleavableXenograftGreater tumor suppression vs. Val-Cit[17]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of ADC performance.

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute that influences an ADC's efficacy and safety.

Method: Hydrophobic Interaction Chromatography (HIC)

  • Sample Preparation: Dilute the ADC to 1 mg/mL in mobile phase A.

  • Chromatographic Conditions:

    • Column: TSKgel Butyl-NPR

    • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

    • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20 minutes is typically used to elute the different DAR species.

    • Flow Rate: 0.5 mL/min

    • Detection: UV at 280 nm

  • Data Analysis: Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated using the following formula: Average DAR = Σ (% Peak Area of Species × DAR of Species) / 100.[14]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC by measuring its effect on cell viability.

Method: MTT Assay

  • Cell Seeding: Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Add 100 µL of the ADC dilutions to the respective wells. Include untreated cells as a control.[22]

  • Incubation: Incubate the plates for 72 to 120 hours.[22]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22]

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[23]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the data against ADC concentration to determine the IC50 value.[22]

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol outlines the evaluation of ADC efficacy in a mouse xenograft model.

  • Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunocompromised mouse model (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches 100-200 mm³.

  • Randomization and Dosing: Randomize mice into treatment groups and administer the ADC (and controls) via intravenous injection at specified doses and schedules.[15]

  • Efficacy Assessment: Measure tumor volume and body weight twice weekly. The primary endpoint is typically tumor growth inhibition (TGI).[21]

  • Data Analysis: Compare tumor growth curves between the different treatment groups to assess the anti-tumor efficacy of the ADC.[21]

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Payload_Release 4. Payload Release Lysosome->Payload_Release Payload Free Payload Payload_Release->Payload Cell_Death 5. Cytotoxicity & Apoptosis Payload->Cell_Death

Caption: General mechanism of action for an antibody-drug conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Conjugation Antibody-Linker-Payload Conjugation Purification Purification Conjugation->Purification DAR DAR Determination (HIC, MS) Purification->DAR Cytotoxicity Cytotoxicity Assay (e.g., MTT) DAR->Cytotoxicity Stability Plasma Stability Assay Cytotoxicity->Stability Xenograft Xenograft Efficacy Study Stability->Xenograft PK Pharmacokinetic Analysis Xenograft->PK Linker_Comparison Cholesterol_PEG_MAL Cholesterol-PEG-MAL (Hypothetical) + High Lipophilicity + PEG-mediated long half-life - High aggregation risk - Unproven in ADC context SMCC SMCC (Non-cleavable) + High plasma stability + Clinically validated - Hydrophobic, aggregation risk - No bystander effect VC_PABC VC-PABC (Cleavable) + Targeted payload release + Potential for bystander effect - Risk of premature cleavage ADCLinker ADC Linker Technologies ADCLinker->Cholesterol_PEG_MAL ADCLinker->SMCC ADCLinker->VC_PABC

References

Comparative Analysis of Different Molecular Weight PEGs for Liposome Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The stability of liposomes is a critical factor in their efficacy as drug delivery vehicles. Poly(ethylene glycol) (PEG) modification, or PEGylation, is a widely adopted strategy to enhance liposome (B1194612) stability, primarily by creating a hydrophilic protective layer that reduces opsonization and clearance by the mononuclear phagocyte system. The molecular weight (MW) of the PEG used can significantly influence the physicochemical properties and in vivo performance of the liposomes. This guide provides a comparative analysis of different molecular weight PEGs on liposome stability, supported by experimental data and detailed protocols.

Data Summary: Impact of PEG Molecular Weight on Liposome Stability

The following table summarizes the quantitative effects of different PEG molecular weights on key liposome stability parameters.

ParameterPEG Molecular Weight (Da)ObservationReference
In Vitro Drug Release PEG 2000 vs. PEG 5000Liposomes with PEG 5000 showed a slower and more prolonged drug release (32.2% in 9h) compared to those with PEG 2000 (45.3% in 9h) and conventional liposomes (52.4% in 9h).[1][1]
In Vivo Circulation Half-Life Unmodified vs. PEG 2000 vs. PEG 5000Circulation half-life increased with PEG molecular weight: 13 min (unmodified), 21 min (PEG 2000), and 75 min (PEG 5000).[2][2]
Encapsulation Efficiency (%) Conventional vs. PEG 2000 vs. PEG 5000PEGylated liposomes showed higher encapsulation efficiency. PEG 5000 (83 ± 0.4%) demonstrated a slightly higher efficiency than PEG 2000 (79.00 ± 0.4%). Conventional liposomes had an efficiency of 64.8 ± 0.8%.[1][1]
Particle Size Stability (at 2-8°C for 30 days) Conventional vs. PEG 2000 vs. PEG 5000PEGylated liposomes were more stable. PEG 5000 liposomes maintained their integrity and showed minimal changes in particle size and PDI.[1][1]
Protein Adsorption PEG 1000 vs. PEG 2000 vs. PEG 5000Increasing the PEG chain length reduced the overall protein adsorption on the liposome surface.[3][3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation of these findings.

Preparation of PEGylated Liposomes (Thin-Film Hydration Method)

This protocol describes the preparation of PEGylated liposomes using the thin-film hydration technique, a common method for liposome formulation.

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • PEG-DSPE (with desired molecular weights, e.g., 2000 Da, 5000 Da)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS pH 7.4)

Procedure:

  • Dissolve the lipids, cholesterol, and PEG-DSPE in the organic solvent in a round-bottom flask.

  • Create a thin lipid film on the inner wall of the flask by removing the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature.

  • Hydrate the lipid film with the aqueous buffer containing the drug to be encapsulated by rotating the flask at a temperature above the lipid transition temperature.

  • To obtain unilamellar vesicles of a specific size, the resulting liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.

In Vitro Drug Release Study (Dialysis Method)

This method is used to assess the rate of drug release from the liposomes in a controlled environment.

Materials:

  • Liposome formulation

  • Dialysis membrane (with a molecular weight cut-off that allows free drug to pass but retains the liposomes)

  • Release medium (e.g., PBS pH 7.4, sometimes with additives to ensure sink conditions)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath

Procedure:

  • Hydrate the dialysis membrane according to the manufacturer's instructions.

  • Place a known volume of the liposome formulation into the dialysis bag and securely seal both ends.

  • Immerse the dialysis bag in a known volume of the release medium in a beaker placed in the water bath at 37°C with constant stirring.[4][5]

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[5][6]

  • Analyze the concentration of the released drug in the collected samples using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry).

Particle Size and Polydispersity Index (PDI) Analysis (Dynamic Light Scattering - DLS)

DLS is a non-invasive technique used to measure the size distribution and PDI of nanoparticles in suspension.[7]

Materials:

  • Liposome suspension

  • Deionized water or appropriate buffer for dilution

  • DLS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Dilute the liposome suspension to an appropriate concentration with deionized water or the buffer used for formulation to avoid multiple scattering effects.

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle, laser wavelength).

  • Perform the measurement to obtain the average particle size (Z-average) and the PDI. The PDI value indicates the broadness of the size distribution, with values below 0.3 generally considered acceptable for liposomal formulations.[8]

In Vivo Circulation Study in Animal Models (e.g., Mice)

This study evaluates the pharmacokinetic profile of the PEGylated liposomes, specifically their circulation half-life.

Materials:

  • PEGylated liposome formulation (often containing a radiolabel or fluorescent marker)

  • Animal model (e.g., BALB/c mice)

  • Blood collection supplies (e.g., heparinized capillaries)

  • Analytical instrument for quantification (e.g., gamma counter for radiolabel, fluorescence spectrophotometer for fluorescent marker)

Procedure:

  • Administer the liposome formulation to the mice via intravenous (i.v.) injection.

  • At predetermined time points (e.g., 5 min, 1h, 4h, 8h, 24h) after injection, collect blood samples from the mice.

  • Process the blood samples to separate plasma or serum.

  • Quantify the amount of the marker (radiolabel or fluorescent dye) in the plasma or serum samples.

  • Plot the concentration of the marker in the blood over time and calculate the circulation half-life (t½) using appropriate pharmacokinetic modeling software.

Visualizations

Experimental Workflow for PEGylated Liposome Stability Analysis

experimental_workflow cluster_prep Liposome Preparation cluster_char Physicochemical Characterization cluster_stability Stability Assessment prep1 Lipid Film Hydration prep2 Extrusion/Sonication prep1->prep2 char1 Particle Size & PDI (DLS) prep2->char1 char2 Encapsulation Efficiency prep2->char2 stab2 In Vivo Circulation Study prep2->stab2 stab3 Physical Stability (Size vs. Time) char1->stab3 stab1 In Vitro Drug Release char2->stab1

Caption: Experimental workflow for preparing and evaluating the stability of PEGylated liposomes.

Influence of PEG Molecular Weight on Liposome Stability

peg_influence cluster_peg PEG Molecular Weight cluster_properties Liposome Properties & Performance peg_low Low MW PEG (e.g., 2000 Da) prop1 Steric Hindrance peg_low->prop1 Moderate prop5 Drug Leakage peg_low->prop5 Moderate Decrease peg_high High MW PEG (e.g., 5000 Da) peg_high->prop1 High peg_high->prop5 Decreases prop2 Protein Adsorption prop1->prop2 Reduces prop3 RES Uptake prop2->prop3 Decreases prop4 Circulation Time prop3->prop4 Increases prop6 Overall Stability prop4->prop6 prop5->prop6

Caption: Influence of PEG molecular weight on key liposome stability characteristics.

References

A Head-to-Head Battle for Cellular Targeting: Cholesterol-PEG-MAL vs. DSPE-PEG-MAL

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of targeted drug delivery, the ability of nanoparticles to selectively bind to and enter specific cells is paramount. A key component in achieving this is the linker molecule that attaches a targeting ligand to the nanoparticle's surface. Among the most common choices for this purpose are Cholesterol-PEG-Maleimide (Cholesterol-PEG-MAL) and DSPE-PEG-Maleimide (DSPE-PEG-MAL). While both utilize a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) group for ligand conjugation, the fundamental difference lies in their lipid anchor: cholesterol versus 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE). This guide provides an in-depth, evidence-based comparison of their in vitro targeting specificity, cellular uptake, and binding performance to aid researchers in selecting the optimal tool for their drug delivery systems.

Executive Summary: Key Performance Differences

Performance MetricCholesterol-PEG-MALDSPE-PEG-MALKey Findings
Cellular Uptake Generally HigherGenerally LowerStudies consistently show that nanoparticles formulated with a cholesterol anchor exhibit greater cellular uptake compared to those with a DSPE anchor.[1][2]
Membrane Incorporation Higher membrane incorporation, less internalizationLower membrane incorporationCholesterol-based anchors demonstrate a greater degree of incorporation into the cell membrane with a tendency for reduced internalization.
Transfection Efficiency EnhancedReducedIn gene delivery applications, lipoplexes with PEG-cholesterol have been shown to enhance transfection rates, whereas PEG-DSPE tends to decrease them.[1][2]
Targeting Specificity Potentially EnhancedStandardThe cholesterol anchor may facilitate interactions with specific cellular components, potentially leading to enhanced targeting, though more direct comparative studies on ligand-mediated specificity are needed.

The Crucial Role of the Lipid Anchor

The choice between a cholesterol and a DSPE anchor has significant implications for how a nanoparticle interacts with the cell membrane. Cholesterol, an integral component of mammalian cell membranes, is thought to favorably interact with and insert into the lipid bilayer. This can influence the presentation of the conjugated targeting ligand and the subsequent cellular response. DSPE, a phospholipid, also integrates into the liposomal or nanoparticle lipid layer, but its interaction dynamics with the cell membrane can differ from that of cholesterol.

Comparative Analysis of In Vitro Performance

Cellular Uptake: A Clear Advantage for Cholesterol-PEG-MAL

Multiple studies have demonstrated that the use of a cholesterol anchor can lead to significantly higher cellular uptake of nanoparticles. For instance, a study comparing lipoplexes for gene delivery found that formulations incorporating PEG-cholesterol exhibited levels of cellular uptake comparable to non-PEGylated controls, and significantly higher than those with PEG-DSPE.[1] Another investigation into gene transfection efficiency reported that lipoplexes formulated with Cholesterol-PEG dramatically increased the rate of transfection compared to those with DSPE-PEG, suggesting enhanced cellular entry.[2]

This enhanced uptake is likely attributable to the favorable interactions between the cholesterol anchor and the cell membrane, potentially leading to more efficient binding and subsequent internalization processes.

Transfection Efficiency: Cholesterol Anchor Boosts Gene Delivery

In the context of gene therapy, the choice of PEG-lipid anchor has a profound impact on transfection efficiency. Research has shown that while PEGylation with DSPE-PEG often leads to a decrease in transfection rates, the use of Cholesterol-PEG can overcome this limitation and even enhance gene expression.[1][2] This suggests that the cholesterol anchor not only facilitates cellular uptake but may also influence the intracellular trafficking of the genetic material in a way that is more conducive to successful transfection.

Experimental Protocols for In Vitro Validation

To aid researchers in their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the quantitative comparison of the cellular uptake of nanoparticles functionalized with Cholesterol-PEG-MAL and DSPE-PEG-MAL.

1. Cell Culture:

  • Culture target cells (e.g., cancer cell line overexpressing a specific receptor) and non-target cells (control) in appropriate media to 80-90% confluency.

2. Nanoparticle Preparation:

  • Prepare fluorescently labeled nanoparticles (e.g., with a lipophilic dye like DiO or by encapsulating a fluorescent marker).

  • Functionalize one batch of nanoparticles with a targeting ligand (e.g., a peptide or antibody fragment) conjugated to Cholesterol-PEG-MAL.

  • Functionalize a second batch with the same targeting ligand conjugated to DSPE-PEG-MAL.

  • Prepare non-targeted control nanoparticles with non-functionalized Cholesterol-PEG and DSPE-PEG.

3. Cellular Incubation:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the different nanoparticle formulations at a predetermined concentration.

  • Incubate for a specific time period (e.g., 4 hours) at 37°C.

4. Sample Preparation for Flow Cytometry:

  • Wash the cells three times with cold phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

  • Detach the cells using trypsin-EDTA.

  • Resuspend the cells in flow cytometry buffer (e.g., PBS with 1% fetal bovine serum).

5. Flow Cytometry Analysis:

  • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.

  • Gate the cell population based on forward and side scatter to exclude debris.

  • Quantify the mean fluorescence intensity (MFI) for each treatment group, which is proportional to the amount of nanoparticle uptake.

6. Data Analysis:

  • Compare the MFI of cells treated with Cholesterol-PEG-MAL-targeted nanoparticles to those treated with DSPE-PEG-MAL-targeted nanoparticles.

  • Use non-targeted nanoparticles and untreated cells as controls to assess non-specific uptake and background fluorescence.

Protocol 2: Ligand Binding Affinity Assay

This protocol can be adapted to compare the binding affinity of ligands conjugated via Cholesterol-PEG-MAL versus DSPE-PEG-MAL to their target receptor.

1. Receptor Preparation:

  • Isolate cell membranes from the target cells overexpressing the receptor of interest or use purified recombinant receptor protein.

2. Nanoparticle Preparation:

  • Prepare nanoparticles functionalized with the targeting ligand conjugated to either Cholesterol-PEG-MAL or DSPE-PEG-MAL.

3. Competitive Binding Assay:

  • Incubate a fixed concentration of a radiolabeled or fluorescently labeled version of the natural ligand for the receptor with the prepared cell membranes or purified receptor.

  • Add increasing concentrations of the targeted nanoparticles (either Cholesterol-PEG-MAL or DSPE-PEG-MAL versions) to compete for binding with the labeled ligand.

  • After incubation to reach equilibrium, separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).

  • Quantify the amount of bound labeled ligand.

4. Data Analysis:

  • Plot the percentage of bound labeled ligand as a function of the concentration of the competing targeted nanoparticles.

  • Calculate the IC50 value (the concentration of nanoparticles that inhibits 50% of the specific binding of the labeled ligand). A lower IC50 value indicates a higher binding affinity.

  • Compare the IC50 values obtained for the Cholesterol-PEG-MAL and DSPE-PEG-MAL functionalized nanoparticles.

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and the underlying principles, the following diagrams are provided in Graphviz DOT language.

G cluster_prep Nanoparticle Preparation cluster_exp In Vitro Validation cluster_uptake Cellular Uptake Assay cluster_specificity Specificity Assay NP Lipid Nanoparticle Core Chol_PEG_MAL Cholesterol-PEG-MAL NP->Chol_PEG_MAL Functionalization DSPE_PEG_MAL DSPE-PEG-MAL NP->DSPE_PEG_MAL Functionalization Ligand Targeting Ligand Chol_PEG_MAL->Ligand Conjugation DSPE_PEG_MAL->Ligand Conjugation Target_Cells Target Cells Ligand->Target_Cells Binding Target_Cells_Uptake Incubate with Target Cells Non_Target_Cells_Uptake Incubate with Non-Target Cells Non_Target_Cells Non-Target Cells Flow_Cytometry Flow Cytometry Analysis Target_Cells_Uptake->Flow_Cytometry Compare_Uptake Compare Uptake vs. Target Cells Non_Target_Cells_Uptake->Compare_Uptake

Fig. 1: Experimental workflow for comparing targeted nanoparticles.

G cluster_chol Cholesterol-PEG-MAL cluster_dspe DSPE-PEG-MAL cluster_membrane Cell Membrane Interaction Chol Cholesterol Anchor PEG_Chol PEG Spacer Chol->PEG_Chol MAL_Chol Maleimide Group PEG_Chol->MAL_Chol Membrane_Chol Higher Affinity & Integration MAL_Chol->Membrane_Chol Presents Ligand DSPE DSPE Anchor PEG_DSPE PEG Spacer DSPE->PEG_DSPE MAL_DSPE Maleimide Group PEG_DSPE->MAL_DSPE Membrane_DSPE Standard Integration MAL_DSPE->Membrane_DSPE Presents Ligand

Fig. 2: Structural comparison and membrane interaction.

Conclusion: Making an Informed Decision

The choice between Cholesterol-PEG-MAL and DSPE-PEG-MAL for targeted nanoparticle formulation is not trivial and can significantly impact the in vitro performance of the delivery system. The current body of evidence strongly suggests that Cholesterol-PEG-MAL offers a distinct advantage in promoting cellular uptake and, in the case of gene delivery, enhancing transfection efficiency. This is likely due to the favorable interaction of the cholesterol anchor with the cell membrane.

While DSPE-PEG-MAL remains a widely used and effective tool, researchers aiming to maximize the cellular delivery of their payload should strongly consider Cholesterol-PEG-MAL as a potentially superior alternative. It is, however, crucial to empirically validate the performance of any targeted system using rigorous in vitro assays, such as those outlined in this guide, to ensure optimal design for a specific application. Further head-to-head studies focusing on ligand-mediated targeting specificity are warranted to provide a more complete picture of the nuanced differences between these two important bioconjugation reagents.

References

Evaluating the Biodistribution of Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo biodistribution of nanoparticles is a critical determinant of their therapeutic efficacy and safety. Understanding where nanoparticles accumulate in the body and for how long is paramount for designing effective drug delivery systems. This guide provides a comparative analysis of the biodistribution profiles of different nanoparticle platforms, with a focus on Cholesterol-PEG-MAL functionalized nanoparticles and two clinically relevant examples: liposomal doxorubicin (B1662922) and paclitaxel-loaded polymeric micelles.

Cholesterol-PEG-MAL Nanoparticles: Engineering for Stealth

Cholesterol-poly(ethylene glycol)-maleimide (Cholesterol-PEG-MAL) is a key component used in the formulation of advanced drug delivery nanoparticles, particularly liposomes. The cholesterol moiety serves as a lipid anchor, firmly embedding the molecule within the liposome's lipid bilayer. The polyethylene (B3416737) glycol (PEG) linker creates a hydrophilic shield around the nanoparticle, a feature of so-called "stealth" nanoparticles. This PEG layer sterically hinders the adsorption of plasma proteins (opsonins), thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[1][2] This "stealth" characteristic leads to a prolonged circulation half-life in the bloodstream, increasing the probability of the nanoparticle reaching its target tissue.[1]

The maleimide (B117702) group at the terminus of the PEG chain is a reactive functional group that allows for the covalent conjugation of targeting ligands, such as antibodies or peptides, via thiol-maleimide chemistry. This enables the development of actively targeted nanoparticles designed to bind to specific receptors overexpressed on diseased cells.

Comparative Biodistribution of Nanoparticle Platforms

To provide a quantitative comparison, we will examine the biodistribution of two well-characterized and clinically utilized nanoparticle platforms: liposomal doxorubicin (a "stealth" liposome) and paclitaxel-loaded polymeric micelles.

Liposomal Doxorubicin (e.g., Doxil®)

Doxil® is an FDA-approved formulation of the chemotherapeutic drug doxorubicin encapsulated in PEGylated liposomes. Its "stealth" characteristics lead to a significantly different biodistribution profile compared to free doxorubicin, resulting in reduced cardiotoxicity and enhanced accumulation in tumors through the enhanced permeability and retention (EPR) effect.[3]

Table 1: Biodistribution of Liposomal Doxorubicin in Rats (% Injected Dose per Gram of Tissue)

Time Post-InjectionLiverSpleenKidneyHeartLungBlood/Plasma
1 hour 4.83.52.11.51.215.2
24 hours 10.28.93.52.11.85.6
48 hours 12.510.13.21.91.53.1

Data presented is a representative summary compiled from preclinical studies in rats and may vary based on the specific study parameters.[3][4][5]

Paclitaxel-Loaded Polymeric Micelles (e.g., Genexol-PM®)

Genexol-PM® is a polymeric micelle formulation of paclitaxel (B517696), another widely used anticancer drug. These micelles are formed by the self-assembly of amphiphilic block copolymers. Similar to PEGylated liposomes, polymeric micelles can exhibit prolonged circulation times and accumulate in tumor tissues.

Table 2: Biodistribution of Paclitaxel-Loaded Polymeric Micelles in Mice (% Injected Dose per Gram of Tissue)

Time Post-InjectionLiverSpleenKidneyHeartLungBlood/Plasma
1 hour 15.710.25.82.58.112.3
6 hours 12.18.54.11.85.24.7
24 hours 8.56.12.91.23.51.9

Data presented is a representative summary compiled from preclinical studies in mice and may vary based on the specific study parameters.[6][7][8]

Experimental Protocol: Evaluating Nanoparticle Biodistribution via Radiolabeling

A common and quantitative method for determining the in vivo biodistribution of nanoparticles is through radiolabeling and subsequent gamma scintigraphy or by measuring radioactivity in dissected organs. Technetium-99m (99mTc) is a commonly used radionuclide for this purpose due to its favorable imaging characteristics and availability.

Detailed Methodology for 99mTc-HMPAO Labeling of Liposomes:

This protocol describes a post-labeling method where pre-formed liposomes are labeled with 99mTc.

Materials:

  • Pre-formed liposomes containing a reducing agent like glutathione (B108866) (GSH) within their aqueous core.

  • 99mTc-pertechnetate (99mTcO4-) eluted from a 99Mo/99mTc generator.

  • A commercial Hexamethylpropyleneamine oxime (HMPAO) kit.

  • Sephadex G-25 column for purification.

  • Saline solution (0.9% NaCl).

  • Gamma counter.

  • Animal model (e.g., mice or rats).

Procedure:

  • Preparation of 99mTc-HMPAO:

    • Reconstitute the HMPAO kit with a sterile, pyrogen-free solution of 99mTcO4- (activity will depend on the study requirements).

    • Allow the mixture to incubate at room temperature for the time specified in the kit instructions to form the lipophilic 99mTc-HMPAO complex.

  • Labeling of Liposomes:

    • Add the freshly prepared 99mTc-HMPAO solution to the vial containing the pre-formed GSH-liposomes.

    • Incubate the mixture at room temperature for approximately 30 minutes. The lipophilic 99mTc-HMPAO complex will diffuse across the liposome's lipid bilayer.

    • Inside the liposome (B1194612), the 99mTc-HMPAO is reduced by the encapsulated GSH, trapping the now hydrophilic 99mTc complex within the aqueous core.[9]

  • Purification of Radiolabeled Liposomes:

    • To remove any unencapsulated 99mTc-HMPAO, pass the liposome suspension through a Sephadex G-25 column equilibrated with saline.

    • The larger radiolabeled liposomes will elute in the void volume, while the smaller, free 99mTc-HMPAO will be retained in the column matrix.

    • Collect the fractions containing the purified 99mTc-labeled liposomes.

  • In Vivo Administration and Biodistribution Study:

    • Administer a known amount of the purified 99mTc-labeled liposome suspension to the animal model, typically via intravenous injection.

    • At predetermined time points (e.g., 1, 4, 24, 48 hours), euthanize a cohort of animals.

    • Dissect the major organs of interest (e.g., liver, spleen, kidneys, heart, lungs, and tumor if applicable) and collect a blood sample.

    • Weigh each organ and measure the radioactivity in each organ and the blood sample using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Visualizing Experimental Workflows

Diagram 1: Nanoparticle Biodistribution Study Workflow

G cluster_prep Preparation cluster_invivo In Vivo Study cluster_analysis Analysis radiolabeling Radiolabeling of Nanoparticles purification Purification radiolabeling->purification injection Intravenous Injection into Animal Model purification->injection dissection Organ Dissection at Pre-determined Timepoints injection->dissection measurement Radioactivity Measurement (Gamma Counter) dissection->measurement calculation Calculation of %ID/g of Tissue measurement->calculation

Workflow for a typical nanoparticle biodistribution study.

Diagram 2: Signaling Pathway for Nanoparticle Clearance

G NP Nanoparticle in Bloodstream OpsonizedNP Opsonized Nanoparticle NP->OpsonizedNP Opsonization Opsonins Plasma Proteins (Opsonins) Opsonins->OpsonizedNP Macrophage Macrophage (MPS) OpsonizedNP->Macrophage Recognition Phagocytosis Phagocytosis Macrophage->Phagocytosis Clearance Clearance from Circulation Phagocytosis->Clearance

Simplified pathway of nanoparticle clearance by the MPS.

References

A Head-to-Head Comparison of Bioconjugation Reagents: Cholesterol-PEG-MAL and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of bioconjugation reagent is a critical decision that dictates the efficacy, stability, and targeting capabilities of advanced drug delivery systems. This guide provides an objective, data-driven comparison of Cholesterol-PEG-Maleimide (Cholesterol-PEG-MAL) with other commonly used bioconjugation reagents, including those with different anchor lipids and reactive functional groups.

This comprehensive analysis delves into the performance of these reagents, supported by experimental data, to empower you in selecting the optimal tool for your research and therapeutic development.

Performance Comparison of Bioconjugation Reagents

The selection of a bioconjugation reagent hinges on several key performance indicators, including conjugation efficiency, the stability of the resulting bond, and the in vivo pharmacokinetics of the final construct. Below is a summary of these parameters for Cholesterol-PEG-MAL and its alternatives.

FeatureCholesterol-PEG-MALCholesterol-PEG-NHSDSPE-PEG-MAL
Target Moiety Thiol groups (e.g., cysteine residues)Primary amines (e.g., lysine (B10760008) residues)Thiol groups (e.g., cysteine residues)
Reaction Chemistry Michael AdditionAcylationMichael Addition
Resulting Bond ThioetherAmideThioether
Optimal Reaction pH 6.5 - 7.57.2 - 8.56.5 - 7.5
Conjugation Efficiency High (can reach up to 99-100% with peptides)[1][2]Generally high, but can be variableHigh (54% to a protein, up to 100% with peptides)[1][3]
Bond Stability Generally stable, but can be susceptible to retro-Michael reaction (thiol exchange)Highly stable and irreversible under physiological conditionsGenerally stable, but can be susceptible to retro-Michael reaction (thiol exchange)
Liposome Circulation Half-life Long circulation times reportedLong circulation times reportedLong circulation times, with some studies suggesting potential for accelerated blood clearance upon repeated administration[4]

In-Depth Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable bioconjugation. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Protein Conjugation to Maleimide-Functionalized Liposomes (e.g., using Cholesterol-PEG-MAL)

Objective: To covalently attach a thiol-containing protein (e.g., a thiolated antibody or Fab' fragment) to the surface of liposomes incorporating Cholesterol-PEG-MAL.

Materials:

  • Pre-formed liposomes containing Cholesterol-PEG-MAL

  • Thiolated protein (e.g., antibody reduced with TCEP)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Quenching solution: N-acetylcysteine or L-cysteine solution (100-fold molar excess to the maleimide (B117702) groups)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification

Procedure:

  • Liposome Preparation: Prepare liposomes containing the desired lipid composition, including a specific molar percentage of Cholesterol-PEG-MAL (typically 1-5 mol%), using a standard method such as thin-film hydration followed by extrusion.

  • Protein Thiolation (if necessary): If the protein does not have free thiols, it can be thiolated using reagents like Traut's reagent (2-iminothiolane) or by reducing existing disulfide bonds with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Remove the excess reducing agent using a desalting column.

  • Conjugation Reaction:

    • Mix the maleimide-functionalized liposomes with the thiolated protein in the conjugation buffer. A typical starting molar ratio is a 10- to 20-fold molar excess of maleimide groups on the liposomes to the thiol groups on the protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture and incubate for 30 minutes at room temperature to cap any unreacted maleimide groups.

  • Purification: Separate the protein-conjugated liposomes from unreacted protein and quenching reagent using an SEC column. The liposome-containing fractions will elute in the void volume and can be detected by their turbidity.

  • Characterization:

    • Determine the protein concentration of the purified immunoliposomes using a protein assay (e.g., BCA assay).

    • Determine the lipid concentration using a phosphate (B84403) assay.

    • Calculate the conjugation efficiency as the molar ratio of protein to lipid.

Protocol 2: Protein Conjugation to NHS-Ester-Functionalized Liposomes (e.g., using Cholesterol-PEG-NHS)

Objective: To covalently attach a protein via its primary amines to the surface of liposomes incorporating Cholesterol-PEG-NHS.

Materials:

  • Pre-formed liposomes containing Cholesterol-PEG-NHS

  • Protein with accessible primary amines (e.g., antibody)

  • Conjugation Buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-8.5

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Liposome Preparation: Prepare liposomes with a lipid composition that includes Cholesterol-PEG-NHS (typically 1-5 mol%).

  • Conjugation Reaction:

    • Mix the NHS-ester-functionalized liposomes with the protein in the conjugation buffer. A 10- to 50-fold molar excess of NHS-ester groups to protein is a common starting point.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 30 minutes to hydrolyze any unreacted NHS esters.

  • Purification: Purify the immunoliposomes from unreacted protein and byproducts using an SEC column.

  • Characterization: Determine the protein and lipid concentrations of the purified product to calculate the conjugation efficiency.

Protocol 3: In Vitro Serum Stability Assay

Objective: To assess the stability of the bioconjugate and the retention of encapsulated cargo in the presence of serum.

Materials:

  • Drug-loaded, functionalized liposomes

  • Fresh or frozen human or mouse serum

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Method to separate liposomes from released drug (e.g., spin columns or dialysis)

  • Analytical method to quantify the drug (e.g., fluorescence spectroscopy or HPLC)

Procedure:

  • Incubation: Mix the liposomal formulation with serum (e.g., in a 1:1 volume ratio) and a control sample with PBS. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the incubation mixtures.

  • Separation: Separate the liposomes from the serum proteins and any released drug. Spin columns are a rapid method for this separation.

  • Quantification: Quantify the amount of drug remaining encapsulated within the liposomes at each time point.

  • Analysis: Plot the percentage of drug retained over time to determine the stability profile of the liposomes in serum.

Visualizing a Key Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and purification of antibody-conjugated liposomes.

experimental_workflow cluster_prep Liposome Preparation cluster_protein Protein Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis lipid_film Lipid Film Hydration extrusion Extrusion lipid_film->extrusion Hydrate & Vortex conjugation Incubation (Liposomes + Protein) extrusion->conjugation protein Antibody reduction Reduction (e.g., TCEP) protein->reduction Expose Thiols reduction->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching Stop Reaction sec Size Exclusion Chromatography quenching->sec analysis Characterization (Protein & Lipid Assay) sec->analysis

Workflow for antibody-liposome conjugation.

Signaling Pathways in Targeted Drug Delivery

Targeted drug delivery often involves designing bioconjugates that interact with specific cell surface receptors, thereby triggering or inhibiting downstream signaling pathways. Below are visualizations of key signaling pathways relevant to cancer therapy, a major application of these technologies.

HER2 Signaling Pathway

The Human Epidermal Growth Factor Receptor 2 (HER2) is a key target in breast cancer therapy. Its activation leads to cell proliferation and survival.

HER2_pathway HER2 HER2 Receptor PI3K PI3K HER2->PI3K Ras Ras HER2->Ras HER3 HER3 Receptor HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling cascade.
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is implicated in the growth of many cancers.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth MEK->Cell_Growth

Key pathways in EGFR signaling.
VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.

VEGF_pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT Ras_MAPK Ras/MAPK Pathway PKC->Ras_MAPK eNOS eNOS AKT->eNOS Angiogenesis Angiogenesis & Vascular Permeability Ras_MAPK->Angiogenesis eNOS->Angiogenesis

Overview of the VEGF signaling pathway.

References

Safety Operating Guide

Proper Disposal of Cholesterol-PEG-MAL (MW 2000): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Cholesterol-PEG-MAL (MW 2000), a polymer-drug conjugate commonly used in biomedical research and drug development. Adherence to these guidelines is crucial for ensuring laboratory safety, environmental responsibility, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

While Cholesterol-PEG-MAL (MW 2000) is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS), it is imperative to follow standard laboratory safety protocols.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves when handling this compound.[1]

  • Ventilation: Use in a well-ventilated area to minimize the potential for inhalation of any dust or aerosols.[1]

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.[1]

  • Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical advice.[1]

Operational Disposal Plan

The disposal of Cholesterol-PEG-MAL (MW 2000) should be approached systematically, considering its chemical properties and any potential contaminants. The primary components of this molecule are cholesterol (a lipid), polyethylene (B3416737) glycol (PEG), and a maleimide (B117702) (MAL) functional group. While PEG is generally considered biocompatible and non-toxic, the maleimide group is reactive towards thiols.[2][3][4]

Key Considerations:

  • Maleimide Reactivity: The maleimide group can react with sulfhydryl groups.[3] To ensure the compound is inert before disposal, a quenching step is recommended.

  • Potential Inhibitors: Products containing maleimide functional groups may also contain small amounts of inhibitors, such as MEHQ (p-methoxyphenol), to prevent premature reactions.[1] MEHQ is considered harmful if swallowed, an irritant, and toxic to aquatic life.[5] Therefore, the presence of this inhibitor necessitates treating the waste with caution.

  • Local Regulations: Always consult and adhere to your institution's Environmental Health and Safety (EHS) guidelines and local, state, and federal regulations for chemical waste disposal. These regulations supersede any general guidance provided here.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of Cholesterol-PEG-MAL (MW 2000) from the point of generation to final disposal.

Step 1: Quenching of Unreacted Maleimide

To neutralize the reactivity of the maleimide group, a quenching step is advised. This is particularly important for larger quantities of waste or if the material will be mixed with other waste streams.

  • Prepare a Quenching Solution: Prepare a solution of a thiol-containing compound such as L-cysteine or β-mercaptoethanol in a compatible buffer (e.g., phosphate-buffered saline, PBS). A typical concentration for the quenching agent is 10-50 mM.[6]

  • Reaction: Add the quenching solution to the Cholesterol-PEG-MAL (MW 2000) waste. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, DMSO, DCM, DMF) before adding the quenching solution.[7]

  • Incubation: Allow the mixture to react at room temperature for at least 30 minutes to ensure complete quenching of the maleimide groups.[6]

Step 2: Waste Segregation and Collection

  • Designated Waste Container: Collect the quenched Cholesterol-PEG-MAL (MW 2000) waste in a clearly labeled, leak-proof container.

  • Labeling: The label should include:

    • The chemical name: "Quenched Cholesterol-PEG-MAL (MW 2000) Waste"

    • The major components of the mixture (e.g., water, solvent, quenching agent).

    • The date of accumulation.

    • Your name and laboratory information.

  • Incompatible Materials: Do not mix this waste with incompatible materials, such as strong oxidizing agents, acids, or bases.[8]

Step 3: Storage

  • Secure Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: It is good practice to store the primary waste container within a secondary containment vessel to prevent spills.

Step 4: Final Disposal

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and final disposal.

  • Provide Information: Be prepared to provide the EHS department with the completed waste label and any relevant SDS documentation.

  • Do Not Dispose in Regular Trash or Drain: Even though the primary compound is not classified as hazardous, the potential presence of inhibitors and the general principles of laboratory chemical waste management preclude disposal in the regular trash or down the sanitary sewer.[1][9]

Quantitative Data Summary

PropertyValueSource
Molecular Weight (MW) 2000 Da[7]
Purity Typically ≥95%[7]
Solubility Water, DMSO, DCM, DMF[7]
Storage Temperature -20°C[7][9]
MEHQ (Inhibitor) Concentration Potentially ≥100 - ≤500 ppm[1]

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Outcome A Start: Have Cholesterol-PEG-MAL Waste B Consult Institutional and Local Regulations A->B C Quench Maleimide Group with Thiol Reagent B->C Follow Institutional Protocol D Collect in Labeled, Leak-Proof Container C->D E Store in Designated Hazardous Waste Area D->E F Arrange for Pickup by EHS or Licensed Contractor E->F G Proper and Compliant Disposal F->G

Caption: Disposal workflow for Cholesterol-PEG-MAL (MW 2000).

References

Essential Safety and Operational Guide for Cholesterol-PEG-MAL (MW 2000)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for Cholesterol-PEG-MAL (MW 2000) to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for Cholesterol-PEG-MAL indicates it is not classified as a hazardous substance, it is prudent to handle it with care, following standard laboratory safety procedures. The maleimide (B117702) group can react with thiols, and the compound may be handled in organic solvents. Therefore, a comprehensive PPE protocol is mandatory.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions and airborne particles.[1][2][3]
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact. For prolonged contact or when dissolved in solvents like DMSO or DMF, consider thicker, chemical-resistant gloves or double-gloving.[1][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Respiratory Protection NIOSH-approved respiratorRecommended if there is a risk of generating dust or aerosols, especially when handling the powder form.[1][2][3] Handling should occur in a well-ventilated area or a chemical fume hood.[2]

Operational and Handling Plan

Proper handling and storage are crucial to maintain the integrity of Cholesterol-PEG-MAL (MW 2000) and ensure user safety.

Step-by-Step Handling Procedure:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.[1]

  • Storage: Store the compound in a tightly sealed container at -20°C in a dry, dark place.[1][5][6][7]

  • Preparation: Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.[2][3]

  • Weighing: Handle the solid powder in a chemical fume hood to minimize the risk of inhalation.[2]

  • Dissolution: Dissolve Cholesterol-PEG-MAL in an appropriate solvent such as DMSO, DMF, chloroform, or dichloromethane.[4] When preparing solutions, add the solvent to the solid to minimize dust generation.[2] Be aware that the maleimide group can hydrolyze, so it is best to prepare solutions immediately before use.[2]

  • Reaction: Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can react with the maleimide group.[1] Phosphate-buffered saline (PBS) is a suitable alternative.[1]

Disposal Plan

Proper disposal of Cholesterol-PEG-MAL (MW 2000) and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Guidance:

  • Waste Segregation: All waste materials, including unused compounds, contaminated gloves, pipette tips, and labware, must be collected in a designated and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all solutions containing the compound in a sealed and clearly labeled hazardous waste container.[1][2] Do not pour solutions down the drain.[2]

  • Solid Waste: Dispose of all disposable items that have come into contact with the chemical, such as pipette tips and gloves, in a separate, sealed bag or container labeled as hazardous chemical waste.[1]

  • Deactivation (Optional but Recommended): To reduce the reactivity of the maleimide group before disposal, it can be quenched by adding a slight molar excess of a thiol-containing compound.[1]

  • Final Disposal: Arrange for the disposal of all chemical waste through a licensed and certified hazardous waste management company.[2]

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for the safe handling of Cholesterol-PEG-MAL (MW 2000), from receiving the compound to the final disposal of waste.

cluster_receiving Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Disposal receive Receive and Inspect Container storage Store at -20°C in a Dry, Dark Place receive->storage ppe Don Appropriate PPE storage->ppe preparation Equilibrate to Room Temperature ppe->preparation weighing Weigh Solid in Fume Hood preparation->weighing dissolution Dissolve in Appropriate Solvent weighing->dissolution experiment Perform Experiment dissolution->experiment collect_liquid Collect Liquid Waste experiment->collect_liquid collect_solid Collect Solid Waste experiment->collect_solid deactivate Deactivate Maleimide (Optional) collect_liquid->deactivate collect_solid->deactivate dispose Dispose as Hazardous Waste deactivate->dispose

Caption: Workflow for Safe Handling of Cholesterol-PEG-MAL (MW 2000).

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.